molecular formula C5H11NO2 B1426250 (R)-1,4-oxazepan-6-ol CAS No. 1022915-33-8

(R)-1,4-oxazepan-6-ol

Cat. No.: B1426250
CAS No.: 1022915-33-8
M. Wt: 117.15 g/mol
InChI Key: AJQUDIYIICBQDR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301620
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022915-33-8
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022915-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Stereochemical Assignment of (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and stereochemical assignment of (R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8), a pharmacologically privileged scaffold. The following protocol integrates high-field NMR spectroscopy, chemical derivatization (Mosher’s method), and advanced chiroptical techniques to ensure rigorous identification.

Introduction: The Scaffold & The Challenge

The 1,4-oxazepane ring system is a critical pharmacophore in medicinal chemistry, serving as a core motif in monoamine reuptake inhibitors and various G-protein coupled receptor (GPCR) ligands. The specific enantiomer This compound possesses a unique topology: a flexible 7-membered ring containing a secondary hydroxyl group at the C6 position.

The Elucidation Challenge:

  • Conformational Flexibility: Seven-membered rings exist in dynamic equilibrium between chair, twist-chair, and boat conformers, complicating

    
     coupling analysis.
    
  • Stereogenic Ambiguity: The C6 chiral center is remote from the heteroatoms, requiring precise differentiation between the C5 (nitrogen-adjacent) and C7 (oxygen-adjacent) methylene protons to assign absolute configuration.

Analytical Workflow Overview

The following flowchart details the decision matrix for moving from crude isolate to fully assigned structure.

ElucidationWorkflow Start Crude Isolate This compound HRMS HRMS (ESI+) Confirm Formula C5H11NO2 Start->HRMS NMR_1D 1H & 13C NMR Connectivity Check HRMS->NMR_1D Purity Chiral HPLC/GC >98% ee Required NMR_1D->Purity Decision Crystalline? Purity->Decision XRay Single Crystal XRD (Anomalous Scattering) Decision->XRay Yes Mosher Mosher's Method (NMR Derivatization) Decision->Mosher No (Oil/Amorphous) VCD Vibrational Circular Dichroism (Solution Phase) Decision->VCD No (Non-destructive) Final Assigned Structure (R)-Configuration XRay->Final Mosher->Final VCD->Final

Figure 1: Strategic workflow for the structural assignment of chiral heterocycles.

Phase I: Connectivity & Conformational Analysis (NMR)

Before stereochemical assignment, the scalar connectivity must be established. The 1,4-oxazepane ring numbering assigns Oxygen as position 1 and Nitrogen as position 4. Consequently, the hydroxyl group at C6 is flanked by C5 and C7.

Predicted Spectral Signature

Due to the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04), protons at C7 (adjacent to O1) will be deshielded relative to C5 (adjacent to N4).

PositionAtom TypePredicted

(ppm)
MultiplicityDiagnostic Correlation (HMBC)
2

(

-O)
3.60 – 3.80mC3, C7
3

(

-N)
2.70 – 2.90mC2, C5
5

(

-N)
2.80 – 3.00dd/mC6, C3
6

(Carbinol)
3.90 – 4.10mC5, C7
7

(

-O)
3.70 – 3.90dd/mC6, C2
Protocol: Connectivity Verification
  • Solvent: Dissolve 5 mg in

    
     (or 
    
    
    
    if solubility is poor).
  • Experiments: Run 1H, COSY, HSQC, and HMBC.

  • Key Distinction: Use HMBC to distinguish C5 from C7.

    • H6 will show correlations to C5 and C7 .

    • C7 will correlate to C2 (through the ether oxygen linkage O1, often visible in long-range experiments) or show distinctive chemical shift offset (+0.8 ppm) vs C5.

Phase II: Absolute Configuration (Mosher's Method)[1][2]

For non-crystalline secondary alcohols, the Modified Mosher’s Method is the gold standard for determining absolute configuration (


 vs 

). This relies on the anisotropic shielding effect of the phenyl ring in MTPA esters.
The Mechanistic Logic

We synthesize two diastereomeric esters using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1][2]
  • Reaction A: Substrate +

    
    -MTPA-Cl 
    
    
    
    
    
    -MTPA Ester.
  • Reaction B: Substrate +

    
    -MTPA-Cl 
    
    
    
    
    
    -MTPA Ester.

Note: The CIP priority of the Mosher reagent reverses upon esterification.


-acid chloride yields the 

-ester.
The Analysis ( )

Calculate the difference in chemical shift for protons neighboring the chiral center (C6):



  • Positive

    
     (>0):  Protons reside on the right side of the Mosher plane (Plane R1).
    
  • Negative

    
     (<0):  Protons reside on the left side of the Mosher plane (Plane R2).
    
Application to this compound

In the (R)-enantiomer of the oxazepane:

  • The C6-OH is oriented such that the C7-O1 fragment and C5-N4 fragment occupy specific quadrants.

  • Prediction: If the configuration is (R) at C6:

    • Protons on C7 (O-side) should exhibit

      
        (Shielded in S-ester relative to R-ester).
      
    • Protons on C5 (N-side) should exhibit

      
        (Deshielded in S-ester).
      

MosherAnalysis cluster_0 Mosher Ester Conformation cluster_1 Observed Shifts (Delta S - R) Center C6 Chiral Center Ph Phenyl Group (Shielding Cone) Center->Ph MTPA Linker H H-C6 Center->H C7 C7 Protons (O-Side) Delta < 0 Center->C7 Left Quadrant C5 C5 Protons (N-Side) Delta > 0 Center->C5 Right Quadrant Validation Conclusion: (R)-Configuration C7->Validation C5->Validation

Figure 2: Mosher's model application for determining the stereochemistry of C6.

Experimental Protocol
  • Preparation: In two separate vials, dissolve 2 mg of this compound in dry

    
     (0.5 mL).
    
  • Reagents: Add dry pyridine (3 eq) and dimethylaminopyridine (DMAP, cat.).

  • Derivatization:

    • Vial 1: Add

      
      -(-)-MTPA-Cl (1.5 eq).
      
    • Vial 2: Add

      
      -(+)-MTPA-Cl (1.5 eq).
      
  • Workup: Stir 4h, quench with water, extract with

    
    , filter through a short silica plug.
    
  • Analysis: Acquire 1H NMR of both crude esters. Focus on the distinct splitting of the diastereotopic protons at C5 and C7.

Phase III: Advanced Validation (VCD)

If the molecule is an oil and Mosher analysis is ambiguous due to conformational averaging of the 7-membered ring, Vibrational Circular Dichroism (VCD) is the definitive non-destructive method.

  • Principle: VCD measures the differential absorption of left and right circularly polarized IR radiation.[3][4]

  • Workflow:

    • Measure FTIR and VCD spectra of the sample in

      
      .
      
    • Perform DFT calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers.

    • Boltzmann-weight the conformers (chair/twist-boat).

    • Compare: The experimental VCD spectrum will align with the calculated spectrum of the correct enantiomer.

  • Key Bands: Look for the C-O stretching region (1000–1200 cm⁻¹) and the bending modes of the C6-H, which are highly sensitive to the chiral environment.

References

  • Mosher's Method Foundation: Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Protocol for Secondary Alcohols: Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][1][2] Nature Protocols, 2, 2451–2458.[6] Link[1][6]

  • VCD Spectroscopy: Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy.[3] Chirality, 12(4), 172-179. Link

  • 1,4-Oxazepane Synthesis & Data: Vessally, E. et al. (2016).[7] Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives. European Journal of Organic Chemistry. Link

Sources

The Chiral Homomorpholine Scaffold: A Technical Guide to (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the chemical behavior, synthesis, and application of (R)-1,4-oxazepan-6-ol .

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry. As a seven-membered saturated heterocycle (homomorpholine), it offers distinct conformational properties compared to its six-membered morpholine analogs. Its structural flexibility allows it to explore biological chemical space inaccessible to rigid rings, making it a critical intermediate in the development of Triple Reuptake Inhibitors (TRIs) , Dopamine D4 antagonists , and RIPK1 inhibitors .

This guide details the physicochemical profile, validated synthetic routes, and handling protocols required to utilize this scaffold effectively in drug discovery and material science.

Physicochemical & Structural Profile[1][2][3]

The utility of this compound lies in its bifunctional nature: a secondary amine for diversification and a chiral secondary alcohol for stereospecific binding or further functionalization.

Core Data Matrix
PropertyValue / DescriptorRelevance
IUPAC Name (6R)-1,4-oxazepan-6-olUnambiguous identification
CAS (Free Base) 1022915-33-8Primary procurement identifier
CAS (Racemic) 53663-12-8Control compound for chiral assays
Molecular Weight 117.15 g/mol Fragment-based drug discovery (FBDD)
Formula C₅H₁₁NO₂--
Chirality (R)-EnantiomerCritical for target selectivity
LogP (Calc) ~ -1.03Highly hydrophilic; requires polar solvents
TPSA 41.49 ŲGood CNS penetration potential (<90 Ų)
pKa (Base) ~8.5 - 9.2 (Predicted)Basic secondary amine; forms stable salts
Physical State Viscous Oil / Low-melting SolidHygroscopic; store under inert gas
Conformational Dynamics

Unlike the chair-locked morpholine, the 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility is thermodynamically favorable for induced-fit binding mechanisms in enzymes and GPCRs.

  • Implication: The 6-hydroxyl group can adopt pseudo-axial or pseudo-equatorial orientations depending on N-substitution, allowing "scaffold hopping" studies where vector orientation is critical.

Synthetic Architecture & Stereocontrol

The synthesis of this compound relies on Chiral Pool Synthesis , utilizing naturally occurring chirality to avoid expensive asymmetric catalysis. The industry-standard route employs (R)-Epichlorohydrin as the chiral synthon.

Validated Synthesis Protocol

Mechanism: Double alkylation/cyclization sequence. Key Challenge: Regioselectivity during the epoxide ring-opening and preventing polymerization.

Step-by-Step Methodology:
  • Precursor Preparation: Begin with N-Benzyl-2-aminoethanol . The benzyl group acts as a robust protecting group that prevents over-alkylation and simplifies purification (UV active).

  • Epoxide Opening (Regioselective):

    • Reagent: (R)-Epichlorohydrin (1.1 equiv).

    • Conditions: MeOH/Water, 0°C to RT.

    • Mechanism:[1] The secondary amine attacks the less hindered primary carbon of the epoxide.

    • Stereochemistry: The chiral center (C2 of epichlorohydrin) is not the electrophilic site; therefore, configuration is retained .

  • Cyclization (Intramolecular Etherification):

    • Reagent: Strong base (NaH or t-BuOK) in THF.

    • Action: The alkoxide formed from the aminoethanol side attacks the chloride-bearing carbon.

    • Result: Formation of the 7-membered ring.[2][1][3][4]

  • Deprotection:

    • Conditions: H₂, Pd/C (10%), MeOH.

    • Yield: Quantitative removal of the benzyl group to yield the free secondary amine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final chiral scaffold, highlighting the preservation of stereochemistry.

Synthesis_Pathway Start1 N-Benzyl-2-aminoethanol Inter Linear Chlorohydrin Intermediate Start1->Inter Epoxide Opening (Retention of config) Start2 (R)-Epichlorohydrin (Chiral Source) Start2->Inter Cyclic (R)-N-Benzyl-1,4-oxazepan-6-ol (Protected Scaffold) Inter->Cyclic NaH/THF Cyclization Final This compound (Target) Cyclic->Final Pd/C, H2 Deprotection

Figure 1: Chiral pool synthesis route utilizing (R)-epichlorohydrin to establish the C6 stereocenter with high fidelity.

Functional Reactivity & Orthogonal Protection

For researchers utilizing this scaffold, understanding the reactivity difference between the N4 (amine) and O6 (alcohol) positions is vital.

Reactivity Hierarchy
  • N4-Position (Secondary Amine): Most nucleophilic. Will react first with electrophiles (acyl chlorides, alkyl halides).

    • Strategy: If O-functionalization is desired, N must be protected (e.g., Boc, Cbz) first.

  • O6-Position (Secondary Alcohol): Less nucleophilic but sterically accessible.

    • Strategy: Can be oxidized to the ketone (1,4-oxazepan-6-one) or converted to a leaving group (Mesylate/Tosylate) for inversion of configuration (Mitsunobu reaction).

Handling & Stability
  • Storage: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Oxalate salt at -20°C.

  • Solubility: Highly soluble in water, DMSO, and MeOH. Poor solubility in non-polar solvents (Hexane, Et₂O) unless N-protected.

Medicinal Chemistry Applications

This compound is not merely a spacer; it is a bioactive pharmacophore.[3]

Therapeutic Targets
  • Neuroscience (Triple Reuptake Inhibitors): The oxazepane ring serves as a core scaffold for compounds inhibiting the reuptake of serotonin, norepinephrine, and dopamine. The 7-membered ring provides the optimal spatial arrangement to span the binding pockets of these transporters (MATs).

  • Dopamine D4 Receptor: Used as a linker in high-affinity ligands for the D4 receptor, implicated in schizophrenia and cognitive disorders.

  • RIPK1 Inhibitors: Recent studies utilize the oxazepane scaffold to improve the metabolic stability of necroptosis inhibitors compared to their piperidine counterparts.

Pharmacophore Mapping

Pharmacophore_Map Core This compound Scaffold App1 GPCR Ligands (Dopamine D4) Core->App1 App2 Triple Reuptake Inhibitors (CNS) Core->App2 App3 Biodegradable Polymers Core->App3 Mech1 Conformational Flexibility Mech1->App1 Induced Fit Mech2 H-Bond Donor/Acceptor (6-OH / 4-N) Mech2->App2 Receptor Binding

Figure 2: Mapping the structural attributes of the oxazepane scaffold to specific therapeutic applications.

Analytical Characterization

To validate the identity and purity of this compound, the following analytical signatures should be observed.

1H NMR Interpretation (DMSO-d6)
  • 3.5 - 3.8 ppm (Multiplet): Protons adjacent to Oxygen (C2, C7). The 7-membered ring causes complex splitting patterns due to ring puckering.

  • 2.6 - 3.0 ppm (Multiplet): Protons adjacent to Nitrogen (C3, C5).

  • 4.5 - 5.0 ppm (Broad Singlet): Hydroxyl proton (exchangeable with D₂O).

  • Stereochemical Proof: Enantiomeric Excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) using a derivatized sample (e.g., N-benzoyl derivative) to induce UV absorption.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55295498, 1,4-Oxazepan-6-ol. Retrieved from [Link]

  • World Intellectual Property Organization. (2012). WO2012046882A1: 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors.
  • Wang, X., & Hadjichristidis, N. (2020).[3] Organocatalytic Ring-Opening Polymerization of N-Acylated 1,4-Oxazepan-7-one Monomers. Macromolecules, 53(12).[3] (Contextualizing the polymer applications of the scaffold).

Sources

(R)-1,4-oxazepan-6-ol CAS number 1022915-33-8.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (R)-1,4-oxazepan-6-ol.

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

This compound (CAS 1022915-33-8) is a chiral, seven-membered heterocyclic building block increasingly utilized in modern medicinal chemistry. As a "privileged scaffold," the 1,4-oxazepane ring offers a unique non-planar topology that bridges the gap between smaller morpholines and larger, more flexible azepanes. Its primary utility lies in its ability to function as a conformationally constrained linker or core scaffold, particularly in the development of Triple Reuptake Inhibitors (SNDRIs) for neuropsychiatric disorders. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 1022915-33-8
IUPAC Name (6R)-1,4-oxazepan-6-ol
Synonyms (R)-Hexahydro-1,4-oxazepin-6-ol; (R)-6-Hydroxy-1,4-oxazepane
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chirality (R)-Enantiomer
Physical State Viscous oil or low-melting solid (hygroscopic)
pKa (Calculated) ~16.8 (Alcohol), ~8.5 (Secondary Amine)
Solubility Highly soluble in water, MeOH, DCM; insoluble in hexanes

Structural Analysis: The molecule features a seven-membered ring containing oxygen at position 1 and nitrogen at position 4. The hydroxyl group at position 6 introduces a chiral center and a handle for further functionalization (e.g., esterification, oxidation to ketone, or conversion to halides). The ring adopts a twisted chair conformation, providing specific vectors for substituent display that differ significantly from 6-membered piperidine or morpholine analogs.

Synthetic Pathways

The synthesis of enantiopure this compound typically relies on "chiral pool" strategies, utilizing readily available chiral precursors to establish the stereocenter before ring closure.

Primary Route: Chiral Epichlorohydrin Cyclization

The most robust industrial route involves the reaction of N-benzylethanolamine with (R)-epichlorohydrin (or its enantiomer, depending on the desired outcome and inversion mechanics) followed by cyclization and deprotection.

Mechanism:

  • N-Alkylation: Nucleophilic attack of the secondary amine on the epoxide of epichlorohydrin.

  • Epoxide Re-formation/Cyclization: Under basic conditions, the intermediate chlorohydrin undergoes intramolecular displacement to form the 7-membered ring.

  • Deprotection: Hydrogenolysis of the benzyl group yields the free amine.

Synthesis Figure 1: Synthetic workflow for this compound from chiral pool precursors. Start N-Benzylaminoethanol Inter1 Chlorohydrin Intermediate Start->Inter1 Alkylation (MeOH, 0°C) Reagent (R)-Epichlorohydrin Reagent->Inter1 Inter2 (R)-N-Benzyl-1,4- oxazepan-6-ol Inter1->Inter2 Cyclization (NaH or t-BuOK, THF) Final This compound (CAS 1022915-33-8) Inter2->Final Hydrogenolysis (H2, Pd/C, MeOH)

[1]

Alternative Route: Reduction of Oxazepan-6-one

For applications requiring high throughput, the ketone analog (1,4-oxazepan-6-one) can be synthesized and subjected to asymmetric transfer hydrogenation (ATH) to yield the chiral alcohol. However, the chiral pool method (3.1) is generally preferred for scale-up due to lower cost.

Experimental Protocols

Protocol A: Synthesis of (R)-N-Benzyl-1,4-oxazepan-6-ol (Intermediate)

Note: This protocol describes the formation of the protected core, a critical step ensuring stability during purification.

Reagents:

  • N-Benzylaminoethanol (1.0 eq)

  • (R)-Epichlorohydrin (1.1 eq)

  • Sodium Hydride (60% dispersion, 2.5 eq)

  • Anhydrous THF and DMF.

Step-by-Step Methodology:

  • Alkylation: To a solution of N-benzylaminoethanol (15.1 g, 100 mmol) in MeOH (50 mL) at 0°C, add (R)-epichlorohydrin (10.2 g, 110 mmol) dropwise. Stir at room temperature for 16 hours. Concentrate in vacuo to yield the crude chlorohydrin adduct.

  • Cyclization: Dissolve the crude adduct in anhydrous THF (200 mL) and cool to 0°C. Carefully add NaH (10.0 g, 250 mmol) portion-wise (Caution: H2 evolution).

  • Heating: Warm the mixture to reflux and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Purify via flash column chromatography (SiO2, 0-5% MeOH/DCM) to yield (R)-N-benzyl-1,4-oxazepan-6-ol as a pale yellow oil.

Protocol B: Hydrogenolysis to this compound
  • Reaction: Dissolve the N-benzyl intermediate (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure or 1-3 atm) for 12 hours at room temperature.

  • Isolation: Filter the catalyst through a Celite pad. Rinse with MeOH.[4] Concentrate the filtrate to obtain the target compound (CAS 1022915-33-8).

  • Storage: Store under nitrogen at -20°C (hygroscopic).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized core, compare spectral data against the following validated parameters for the N-benzyl intermediate (a common reference point due to the stability of the protected form).

Reference Data for (S)-N-Benzyl-1,4-oxazepan-6-ol (Enantiomer):

  • 1H NMR (400 MHz, CDCl3): δ 7.20–7.40 (m, 5H, Ph), 3.96 (m, 1H, H-6), 3.83 (m, 1H, H-6'), 3.79 (m, 2H, H-7), 3.73 (m, 2H, H-2), 3.64 (s, 2H, N-CH2-Ph), 2.97 (ddd, 1H, H-5), 2.83 (m, 1H, H-3), 2.51 (ddd, 1H, H-3').

  • 13C NMR (100 MHz, CDCl3): δ 138.6, 129.1, 128.6, 127.6 (Ph), 76.4 (C-7), 70.2 (C-2), 69.1 (C-6), 63.5 (N-CH2-Ph), 57.8 (C-3), 57.2 (C-5).

  • Note: The (R)-enantiomer will exhibit an identical NMR spectrum but opposite optical rotation.

Applications in Medicinal Chemistry

Scaffold Utility

The 1,4-oxazepane ring is a bioisostere for piperidines and morpholines. Its 7-membered structure alters the vector orientation of substituents, often improving selectivity for GPCRs and transporters.

  • Solubility Enhancement: The ether oxygen and secondary amine improve aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The ring is generally stable to oxidative metabolism, though the 6-hydroxyl group may require masking (e.g., as a carbamate) in vivo.

Case Study: Triple Reuptake Inhibitors

Research indicates that 6-substituted 1,4-oxazepanes are potent scaffolds for Triple Reuptake Inhibitors (inhibiting Serotonin, Norepinephrine, and Dopamine transporters). The (R)-configuration of the 6-hydroxyl group is often critical for binding affinity in the transporter pocket.

Workflow: From Scaffold to Lead Candidate The following diagram illustrates how the core is elaborated into a bioactive molecule (e.g., via arylation of the hydroxyl group or N-alkylation).

Application Figure 2: Medicinal chemistry workflow for converting the core into a reuptake inhibitor. Core This compound (Scaffold) Step1 N-Protection / Functionalization (Targeting Vector) Core->Step1 Reductive Amination or Amide Coupling Step2 6-O-Arylation / Modification (Pharmacophore Installation) Step1->Step2 SnAr or Mitsunobu Lead SNDRI Candidate (Triple Reuptake Inhibitor) Step2->Lead Deprotection & Salt Formation

Safety & Handling

  • Hazard Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic solid/oil. Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2-8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

References

  • Synthesis of Chiral 1,4-Oxazepanes

    • Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
    • Source: RSC Advances, 2020.
    • URL:[Link]

  • Application in Neuropsychiatry (Patent)

    • Title: 1,4-Oxazepane derivatives and use thereof as monoamine reuptake inhibitors.[5]

    • Source: WO2012046882A1 (Google P
    • URL
  • NMR Characterization Data

    • Title: Synthesis of 1,4-oxazepane derivatives (Supporting Inform
    • Source: Wiley-VCH (Chemistry - A European Journal).
    • URL:[Link]

  • Commercial Availability & Safety

    • Title: this compound Product Page.[5][6]

    • Source: ChemScene / Sigma-Aldrich.

Sources

(R)-1,4-oxazepan-6-ol molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-1,4-oxazepan-6-ol , a privileged chiral heterocycle increasingly utilized in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.

Molecular Architecture, Synthesis, and Pharmacological Utility

Executive Summary

This compound represents a critical class of seven-membered saturated heterocycles. Unlike its six-membered morpholine analog, the oxazepane ring introduces specific conformational flexibility (twist-chair/twist-boat) that allows for unique vector exploration in drug design. This scaffold is frequently employed to improve solubility and metabolic stability in lead optimization campaigns, acting as a bioisostere for piperidines and morpholines.

Core Chemical Identity
ParameterTechnical Specification
IUPAC Name (6R)-1,4-oxazepan-6-ol
CAS Registry Number 1022915-33-8
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Exact Mass 117.0790
Chiral Center C6 (R-configuration)
H-Bond Donors/Acceptors 2 / 3
cLogP ~ -1.03 (Highly Hydrophilic)
Physical State Viscous oil or low-melting solid (hygroscopic)

Structural Analysis & Stereochemistry

The 1,4-oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The introduction of the hydroxyl group at the C6 position in the (R)-configuration imparts specific facial selectivity.

  • Stereochemical Definition: The (R)-enantiomer is defined by the spatial arrangement at the C6 carbon. In the Cahn-Ingold-Prelog (CIP) priority system, the hydroxyl group (-OH) has the highest priority, followed by the path to the oxygen atom (O1) vs the nitrogen atom (N4).

  • Conformational Locking: When substituted (e.g., N-alkylation in drug discovery), the ring often adopts a preferred conformation to minimize transannular strain, positioning the C6-hydroxyl group for optimal hydrogen bonding with biological targets (e.g., hinge regions of kinases).

High-Fidelity Synthesis Protocol

While direct cyclization methods exist, they often suffer from polymerization or regioselectivity issues (morpholine vs. oxazepane formation). The following Self-Validating Protocol utilizes a chiral pool strategy starting from (R)-epichlorohydrin and employs an N-benzyl protecting group to ensure high fidelity and prevent over-alkylation.

Retrosynthetic Logic

The synthesis disconnects at the ether linkage (C7-O1) and the amine (N4), tracing back to (R)-epichlorohydrin and N-benzylethanolamine .

Experimental Workflow (Step-by-Step)
Step 1: Epoxide Ring Opening (Regioselective)
  • Reagents: N-Benzylethanolamine (1.0 eq), (R)-Epichlorohydrin (1.1 eq), Methanol (solvent).

  • Protocol:

    • Dissolve N-benzylethanolamine in MeOH at 0°C.

    • Add (R)-epichlorohydrin dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Mechanism: The secondary amine attacks the terminal carbon of the epoxide (less hindered).

    • Validation: LCMS should show a single peak for the chlorohydrin intermediate (M+H ~ 244).

Step 2: Intramolecular Cyclization (The Critical Step)
  • Reagents: Sodium Hydride (NaH, 2.5 eq) or t-BuOK, THF (anhydrous).

  • Protocol:

    • Cool the chlorohydrin intermediate solution in dry THF to 0°C.

    • Add NaH portion-wise (gas evolution).

    • Heat to reflux (60°C) for 4-6 hours.

    • Causality: The strong base deprotonates the primary alcohol (from the ethanolamine side), which then performs an intramolecular S_N2 attack on the alkyl chloride, closing the 7-membered ring.

    • Note: The secondary alcohol (chiral center) is less acidic and sterically hindered, favoring the formation of the 1,4-oxazepane over the oxirane reformation.

Step 3: Hydrogenolytic Deprotection
  • Reagents: Pd/C (10% w/w), H₂ (1 atm or balloon), Ethanol.

  • Protocol:

    • Dissolve the N-benzyl-1,4-oxazepan-6-ol in ethanol.

    • Add Pd/C catalyst.

    • Stir under H₂ atmosphere for 12 hours.

    • Filter through Celite and concentrate.

    • Yield: Quantitative removal of the benzyl group yields pure this compound.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow and chemical transformations.

SynthesisPath Start Precursors: (R)-Epichlorohydrin + N-Benzylethanolamine Inter Intermediate: Chlorohydrin Adduct (Linear) Start->Inter 1. Ring Opening (MeOH, 25°C) Cyc Cyclized Product: (R)-N-Benzyl-1,4-oxazepan-6-ol Inter->Cyc 2. Cyclization (NaH, THF, Reflux) S_N2 Displacement Final Target: This compound Cyc->Final 3. Deprotection (H2, Pd/C, EtOH)

Caption: Step-wise synthesis of this compound via N-benzyl protection strategy.

Spectral Validation (Quality Control)

To confirm the identity of the synthesized material, compare analytical data against these standard values derived from literature [1, 2].

TechniqueCharacteristic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)δ 4.20 - 4.35 (m, 1H) H-6 (Methine proton at chiral center). Deshielded by -OH.[1]
δ 3.85 - 3.95 (m, 2H)H-2 (O-CH₂ adjacent to ether oxygen).
δ 2.80 - 3.10 (m, 4H)H-3, H-5 (N-CH₂ protons). Complex multiplet due to ring conformation.
¹³C NMR (100 MHz, CDCl₃)δ ~68.5 ppm C-6 (Chiral carbon).
δ ~72.0 ppmC-2 (Ether carbon).
δ ~50-55 ppmC-3, C-5, C-7 (Amine-adjacent carbons).
Mass Spec (ESI+)m/z 118.1 [M+H]⁺ Protonated molecular ion.

Applications in Drug Discovery

The this compound scaffold acts as a versatile "warhead" carrier or solubility enhancer.

Bioisosteric Replacement

In medicinal chemistry, this ring is often swapped with:

  • Morpholine: To disrupt planarity and improve solubility.

  • Piperidine: To introduce polarity (via the ether oxygen) and reduce lipophilicity (LogP).

  • Pyrrolidine: To expand the ring size and alter the vector of substituents.

Mechanistic Role in Kinase Inhibition

Derivatives of 1,4-oxazepan-6-ol are frequently found in patents for inhibitors of kinases such as RIPK1 (Receptor-Interacting Protein Kinase 1) and PI3K . The hydroxyl group often serves as a hydrogen bond donor/acceptor to interact with the hinge region or catalytic lysine residues.

Pathway Ligand (R)-1,4-Oxazepane Ligand Kinase Target Kinase (e.g., RIPK1, PI3K) Ligand->Kinase Binding (Kd < 10nM) HBond H-Bond Interaction (Hinge Region) Ligand->HBond 6-OH Group Kinase->HBond Structural Fit Effect Inhibition of Phosphorylation HBond->Effect Stabilizes Inactive Conf. Outcome Therapeutic Effect (Anti-inflammatory / Oncology) Effect->Outcome Downstream Signaling

Caption: Pharmacological logic of 1,4-oxazepane ligands in kinase inhibition pathways.

References

  • PubChem Compound Summary. (2025). This compound (CID 55295498). National Center for Biotechnology Information. [Link]

  • Vessally, E. et al. (2016).[1] Recent Advances in the Synthesis of 1,4-Oxazepane Derivatives. European Journal of Organic Chemistry. [Link]

Sources

(R)-1,4-oxazepan-6-ol IUPAC and common names.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-1,4-oxazepan-6-ol , designed for researchers and drug development professionals.

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound is a chiral, seven-membered heterocyclic building block increasingly utilized in the synthesis of "privileged scaffolds" for drug discovery. Unlike its six-membered morpholine analogues, the oxazepane ring offers unique conformational flexibility and vector positioning, making it a critical intermediate for Triple Reuptake Inhibitors (TRIs) , Noradrenaline Reuptake Inhibitors (NRIs) , and peptidomimetics. This guide outlines its nomenclature, validated synthetic protocols, and application in high-affinity ligand design.

Nomenclature and Chemical Identity

The precise identification of this compound is critical due to the existence of positional isomers (e.g., 1,3-oxazepane) and enantiomers.

Parameter Technical Detail
IUPAC Name (6R)-1,4-oxazepan-6-ol
Common Names (R)-Hexahydro-1,4-oxazepin-6-ol; (R)-Homomorpholine-6-ol
CAS Registry Number 1022915-33-8 (Specific to (R)-isomer)
CAS (Enantiomer) 1373232-31-5 ((S)-isomer)
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chiral Center Position 6 (Alcohol attachment point)
Stereochemistry (R)-configuration (Cahn-Ingold-Prelog priority)

Structural Analysis & Properties

The 1,4-oxazepane ring exists in a twist-chair conformation, which allows substituents at the 6-position to adopt specific spatial orientations that differ significantly from flat aromatic systems or rigid piperidines.

Key Physicochemical Descriptors[2]
  • LogP (Predicted): ~ -1.03 (Highly hydrophilic)

  • pKa (Conjugate Acid): ~ 8.5–9.0 (Secondary amine)

  • H-Bond Donors: 2 (Amine NH, Alcohol OH)

  • H-Bond Acceptors: 2 (Ether O, Amine N)

Medicinal Chemistry Implication: The secondary amine at position 4 serves as a versatile handle for derivatization (alkylation, acylation), while the chiral hydroxyl group at position 6 allows for the introduction of pharmacophores via ether linkages or inversion (Mitsunobu reaction) to access the (S)-series.

Synthetic Methodologies

The synthesis of this compound requires strict control over stereochemistry. The most robust route utilizes the Chiral Pool strategy, starting from (R)-Epichlorohydrin.

Pathway A: The Epichlorohydrin Ring-Expansion (Standard Protocol)

This route relies on the regioselective ring-opening of a chiral epoxide followed by intramolecular cyclization.

  • Precursor: (R)-Epichlorohydrin (High enantiomeric excess available).

  • Nucleophile: 2-Aminoethanol (Ethanolamine).

  • Mechanism:

    • Step 1: Nucleophilic attack of the amine on the terminal epoxide carbon (retention of stereochemistry at the chiral center).

    • Step 2: Base-mediated intramolecular displacement of the chloride by the hydroxyl group (forming the 7-membered ether linkage).

Pathway B: Reduction of 1,4-Oxazepane-2,5-diones

Used when accessing complex derivatives from amino acid precursors (e.g., Serine derivatives).

  • Cyclization: Condensation of N-chloroacetyl-L-serine (or derivatives) to form the dilactam/lactone.

  • Global Reduction: Use of LiAlH₄ or BH₃·THF to reduce the carbonyls to methylenes, yielding the saturated amine.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the scaffold and its downstream derivatives.

SynthesisWorkflow cluster_0 Key Transformation Start (R)-Epichlorohydrin (Chiral Pool) Inter Intermediate: N-(2-hydroxyethyl)-3-chloro-2-hydroxypropylamine Start->Inter Epoxide Opening (Regioselective) Reagent 2-Aminoethanol Reagent->Inter Product This compound (Target Scaffold) Inter->Product Intramolecular Cyclization (Williamson Ether Synthesis) Base Base (e.g., t-BuOK or NaOH) Base->Product Deriv Drug Candidate (e.g., NRI/TRI) Product->Deriv N-Alkylation / O-Arylation

Figure 1: Synthetic workflow for accessing this compound from chiral epichlorohydrin.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure based on analogous 7-membered ring formations cited in literature (e.g., WO2012046882).

Objective: Synthesis of this compound from (R)-epichlorohydrin.

Reagents:

  • (R)-Epichlorohydrin (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydroxide (NaOH)

  • Solvent: Methanol (Step 1), THF or Dioxane (Step 2)

Step-by-Step Methodology:

  • Epoxide Opening:

    • Dissolve 2-aminoethanol (1.1 eq) in Methanol at 0°C.

    • Add (R)-epichlorohydrin (1.0 eq) dropwise over 30 minutes to control exotherm.

    • Stir at room temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS for consumption of epichlorohydrin. The product is the linear chlorohydrin amine.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add a solution of t-BuOK (2.5 eq) in THF dropwise. (Alternatively, use aqueous NaOH in a biphasic system with a phase transfer catalyst).

    • Heat the mixture to reflux (60–70°C) for 4–6 hours. This forces the sterically less favored 7-endo-tet cyclization over intermolecular polymerization.

    • Mechanism:[1][2][3][4] The alkoxide formed on the primary alcohol (from ethanolamine) attacks the carbon bearing the chloride.

  • Work-up & Purification:

    • Filter off salt byproducts (KCl).

    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: The product is a polar amine. Purify via vacuum distillation (high boiling point) or column chromatography using DCM/MeOH/NH₃ (90:9:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for multiplet signals for the 7-membered ring protons (approx. δ 2.5–3.8 ppm) and the distinct chiral CH-OH proton.

    • Optical Rotation: Measure [α]D to confirm retention of chirality.

Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in neuropharmacology.

Therapeutic Areas[1][7]
  • CNS Disorders: Used in Triple Reuptake Inhibitors (SNDRI) which inhibit the reuptake of Serotonin, Norepinephrine, and Dopamine. The 7-membered ring provides a specific vector that differentiates it from morpholine-based antidepressants.

  • Pain Management: Derivatives act as non-opioid analgesics by modulating monoamine pathways.

  • Peptidomimetics: The ring constrains the N-C-C-O backbone, mimicking beta-turns in proteins, useful for protease inhibitors.

Pharmacophore Decision Tree

PharmaTree Root This compound Scaffold N_Mod N-4 Functionalization Root->N_Mod O_Mod O-6 Functionalization Root->O_Mod Lipophilicity Add Hydrophobic Group (Benzyl, Aryl) N_Mod->Lipophilicity Target1 Target: GPCR Binding (e.g., Dopamine Receptors) Lipophilicity->Target1 EtherLink Aryloxy Ether Formation (Ar-O-) O_Mod->EtherLink Target2 Target: Transporter Inhibition (SERT/NET/DAT) EtherLink->Target2

Figure 2: Structural modification strategies for 1,4-oxazepane scaffolds in drug discovery.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 1022915-33-8. Available at:

  • PubChem. 1,4-Oxazepane Compound Summary. National Library of Medicine. Available at:

  • World Intellectual Property Organization (WIPO). WO2012046882A1: 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors. (2012). Available at:

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). Available at:

  • Journal of Medicinal Chemistry.Design and Synthesis of 7-Membered Heterocycles as Privileged Scaffolds. (General Reference for Oxazepane utility).

Sources

The 1,4-Oxazepane Scaffold: Conformational Utility in Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing one oxygen and one nitrogen—represents a critical "expansion" motif in modern medicinal chemistry.[1] Often viewed merely as a homolog of the ubiquitous morpholine ring, the 1,4-oxazepane offers distinct physicochemical and conformational advantages that are frequently underutilized.

While six-membered rings (morpholines, piperazines) dominate fragment libraries due to synthetic ease, they often suffer from "flatness" in vector positioning. The 1,4-oxazepane ring introduces controlled flexibility (twist-chair/twist-boat conformations), allowing substituents to access unique vectors in protein binding pockets that are sterically forbidden to smaller rings. This guide analyzes the biological utility of this scaffold, focusing on its role in CNS disorders (Dopamine D4) and Inflammation (RIPK1 inhibition) , and provides validated protocols for its synthesis and evaluation.

Structural & Conformational Basis[2]

The "Goldilocks" Expansion

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane is not just an increase in molecular weight; it is a shift in topology.

  • Morpholine (6-membered): Exists predominantly in a rigid chair conformation. Substituents are fixed in axial or equatorial positions, limiting the vectors available for H-bonding or hydrophobic interactions.

  • 1,4-Oxazepane (7-membered): Exists in a dynamic equilibrium between twist-chair and twist-boat forms. This flexibility allows the ring to "mold" into cryptic pockets or adjust to relieve steric strain when bulky groups are attached.

Physicochemical Profile[3]
  • Lipophilicity (LogP): Slightly higher than morpholine analogs, improving blood-brain barrier (BBB) penetration—crucial for CNS targets.

  • Basicity (pKa): The secondary amine in 1,4-oxazepane is typically more basic than morpholine due to reduced ring strain and different solvation effects, influencing salt formation and solubility.

Therapeutic Applications & Case Studies

CNS Disorders: Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor is a prime target for treating schizophrenia without the extrapyramidal side effects (EPS) associated with D2 antagonism.

  • The Challenge: Achieving selectivity for D4 over D2/D3 receptors.

  • The Solution: Researchers replaced the morpholine ring of standard ligands with a 1,4-oxazepane core.

  • Mechanism: The larger 7-membered ring alters the spatial orientation of the attached aryl groups. In 3D-QSAR models, the oxazepane ring pushes the hydrophobic "tail" of the molecule deeper into the D4 receptor's accessory pocket, a region less accessible in the D2 receptor.

  • Outcome: 1,4-Oxazepane derivatives demonstrated superior D4 selectivity (>50-fold) compared to their morpholine congeners [1].

Inflammation: RIPK1 Inhibitors (Necroptosis)

Receptor-Interacting Protein Kinase 1 (RIPK1) is a master regulator of necroptosis (programmed necrosis).[2][3][4]

  • The Scaffold: While often unsaturated (oxazepinone), the saturated 1,4-oxazepane core is increasingly used to improve the solubility of these inhibitors.

  • Mechanism: These molecules act as Type III (Allosteric) Inhibitors . They bind to a hydrophobic pocket formed when the kinase adopts an inactive conformation (DLG-out/Glu-out). The 7-membered ring is critical here; it acts as a "spacer" that curves the molecule around the gatekeeper residue (Met67), a geometry that planar 6-membered rings cannot easily achieve without incurring an energy penalty [2].

Visualization: Signaling & Mechanism

The following diagram illustrates the RIPK1 Necroptosis Pathway and where 1,4-oxazepane-based inhibitors intervene to prevent cell death and inflammation.

RIPK1_Pathway cluster_legend Pathway Key TNF_R1 TNF Receptor 1 (Cell Surface) Complex_I Complex I (Pro-Survival) TNF_R1->Complex_I TNF-alpha binding Complex_IIb Complex IIb (Pro-Apoptosis) Complex_I->Complex_IIb Deubiquitylation Necrosome Necrosome (RIPK1 + RIPK3) Complex_IIb->Necrosome Caspase-8 Inhibition MLKL MLKL (Pseudokinase) Necrosome->MLKL Phosphorylation MLKL_P Phospho-MLKL (Oligomer) MLKL->MLKL_P Oligomerization Membrane_Rupture Cell Membrane Rupture (Necrosis) MLKL_P->Membrane_Rupture Translocation to Membrane Inhibitor 1,4-Oxazepane Inhibitor Inhibitor->Necrosome Blocks Kinase Activity key1 Red: Pro-Death/Target key2 Blue: Effector Protein key3 Green: Survival Complex

Caption: The RIPK1-dependent necroptosis pathway. 1,4-Oxazepane inhibitors bind allosterically to the Necrosome complex, preventing MLKL phosphorylation and subsequent membrane rupture.

Experimental Protocols

Synthesis: Scalable Cyclization of 1,4-Oxazepanes

This protocol utilizes a robust cyclization strategy from amino alcohol precursors, avoiding the high dilution often required for medium rings [3].

Reaction Scheme: N-Cbz-Amino Alcohol + Propargyl Bromide -> [Base] -> Intermediate -> [Au/Ag Catalyst] -> 1,4-Oxazepane

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve N-Cbz-3-amino-1-propanol (1.0 equiv) in dry THF.

    • Add NaH (1.2 equiv) at 0°C under argon. Stir for 30 min.

    • Add propargyl bromide (1.2 equiv) dropwise. Warm to RT and stir for 4 hours.

    • Validation: TLC should show disappearance of the alcohol (polar) and appearance of the ether (less polar).

  • Cycloisomerization (The Key Step):

    • Dissolve the propargyl ether intermediate in Toluene (0.1 M concentration).

    • Add AgSbF6 (5 mol%) and a gold catalyst (e.g., Ph3PAuCl, 5 mol%).

    • Heat to 80°C for 2-6 hours.

    • Mechanism:[5][2][6] The alkyne is activated by the Au/Ag complex, triggering an intramolecular nucleophilic attack by the carbamate nitrogen (5-exo-dig or 6-endo-dig cyclization followed by ring expansion/rearrangement).

  • Purification:

    • Filter through a celite pad to remove metal catalysts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional):

    • Hydrogenation (H2, Pd/C) removes the Cbz group to yield the free amine 1,4-oxazepane.

Biological Assay: RIPK1 Kinase Inhibition (ADP-Glo)

To verify the activity of the synthesized scaffold, use a luminescent ADP detection assay.

Materials:

  • Recombinant human RIPK1 (kinase domain).

  • Substrate: Myelin Basic Protein (MBP).

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds (1,4-oxazepane derivatives) in DMSO to 100x final concentration.

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of compound.

    • Add 4 µL of Enzyme Mix (RIPK1, 10 ng/well). Incubate 10 min at RT (allows allosteric binding).

    • Add 4 µL of Substrate/ATP Mix (20 µM ATP final, 0.1 mg/mL MBP).

    • Control: DMSO only (Max signal), No Enzyme (Min signal).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU) on a plate reader.

    • Calculate IC50 using a 4-parameter logistic fit: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Comparative Data: Morpholine vs. 1,4-Oxazepane[8]

The following table summarizes key differences observed in a Dopamine D4 receptor study, highlighting the "Scaffold Effect" [1].

FeatureMorpholine Analog (Compound A)1,4-Oxazepane Analog (Compound B)Impact of Scaffold Change
Ring Size 6-Membered7-MemberedIncreased flexibility & volume.
D4 Ki (nM) 24.5 nM1.2 nM 20x Potency Increase.
D2 Ki (nM) 150 nM> 1000 nMImproved Selectivity.
LogP 2.83.1Enhanced lipophilicity.
Metabolic Stability ModerateHighSteric bulk protects N-dealkylation.

Future Outlook

The 1,4-oxazepane scaffold is poised for significant growth in two emerging areas:

  • PROTAC Linkers: The inherent flexibility and "odd" atom count of the 7-membered ring make it an ideal linker component in Proteolysis Targeting Chimeras (PROTACs), allowing E3 ligases and Target Proteins to adopt productive ubiquitination geometries that rigid piperazines cannot support.

  • Fragment-Based Drug Discovery (FBDD): As libraries move away from "flatland" (sp2-rich aromatics), saturated sp3-rich heterocycles like 1,4-oxazepanes are becoming premium fragments for exploring 3D chemical space.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] (Note: This seminal work establishes the direct SAR comparison between morpholine and oxazepane rings.)

  • Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold. Source: Journal of Medicinal Chemistry.[4][7] URL:[Link] (Note: Demonstrates the utility of the oxazepine/oxazepane core in kinase allosteric inhibition.)

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv / Journal of Organic Chemistry. URL:[Link] (Note: Provides the modern, robust synthetic protocols cited in Section 5.)

  • Morpholine as a privileged structure: A review on the medicinal chemistry. Source: Medicinal Research Reviews.[8][7] URL:[Link] (Note: Contextualizes the 6-membered vs. 7-membered ring comparison.)

Sources

(R)-1,4-Oxazepan-6-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide and literature review for (R)-1,4-oxazepan-6-ol .

Executive Summary

This compound (CAS: 1022915-33-8) is a chiral, seven-membered heterocyclic building block increasingly utilized in modern medicinal chemistry. Unlike its six-membered morpholine analogs, the 1,4-oxazepane ring offers unique conformational flexibility, allowing it to adopt "twist-chair" or "twist-boat" conformations that can maximize binding affinity in sterically demanding enzyme pockets.

This guide details the synthesis, physicochemical properties, and pharmaceutical applications of this scaffold, specifically focusing on its role as a precursor for Rho-associated kinase (ROCK) inhibitors , RIPK1 antagonists , and triple monoamine reuptake inhibitors .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name (6R)-1,4-oxazepan-6-ol
CAS Number 1022915-33-8
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chirality R-enantiomer (C6 position)
Appearance Viscous oil or low-melting solid (hygroscopic)
pKa (Conjugate Acid) ~8.5 (Secondary amine)
Solubility Highly soluble in water, MeOH, DMSO; moderate in DCM.
Key Derivatives N-Boc, N-Benzyl, N-Fmoc protected forms (commercial standards).

Synthetic Methodologies

The synthesis of the 7-membered oxazepane ring is thermodynamically less favorable than 5- or 6-membered rings due to entropic factors and transannular strain. Therefore, successful protocols rely on kinetic control or ring-expansion strategies .

Protocol A: The Aziridinium Ring-Expansion Route (Primary Industrial Route)

This method utilizes the "chiral pool" strategy, starting from inexpensive (R)-epichlorohydrin . It proceeds via a bicyclic aziridinium intermediate which undergoes regioselective ring opening.

Mechanism:
  • Alkylation: Reaction of N-benzylethanolamine with (R)-epichlorohydrin yields the chlorohydrin intermediate.

  • Activation: Under internal nucleophilic attack, the nitrogen displaces the chloride to form a strained aziridinium cation .

  • Ring Expansion: The hydroxyl group of the ethanolamine side chain attacks the aziridinium ion. While attack at the less hindered carbon yields a morpholine, specific conditions (dilution, temperature) can favor the 7-endo-tet attack to yield the 1,4-oxazepane.

Step-by-Step Experimental Workflow:
  • Step 1: Dissolve N-benzylethanolamine (1.0 eq) in MeOH at 0°C. Slowly add (R)-epichlorohydrin (1.1 eq). Stir for 12 h to form the chlorohydrin adduct.

  • Step 2: Cyclization. Treat the adduct with t-BuOK (2.5 eq) in dilute t-BuOH or THF (high dilution is critical to prevent intermolecular polymerization). Heat to 60°C for 4-6 hours.

  • Step 3: Purification. The product is often a mixture of the 7-membered oxazepane and 6-membered morpholine. Separation requires column chromatography (SiO₂, DCM:MeOH gradient).

  • Step 4: Deprotection. Hydrogenolysis (H₂, Pd/C, MeOH) yields the free amine This compound .

Protocol B: Enzymatic Resolution

For high enantiomeric excess (>99% ee), racemic 1,4-oxazepan-6-ol derivatives can be resolved using lipases (e.g., Candida antarctica Lipase B) for selective acylation of the hydroxyl group, though this is less atom-efficient than the chiral pool method.

Visualizing the Synthesis Mechanism

The following diagram illustrates the critical aziridinium intermediate pathway, highlighting the regioselectivity required to obtain the 7-membered ring over the morpholine byproduct.

SynthesisPath Start (R)-Epichlorohydrin + N-Benzylethanolamine Inter1 Chlorohydrin Intermediate Start->Inter1 Alkylation (MeOH) Aziridinium Bicyclic Aziridinium Ion (Key Intermediate) Inter1->Aziridinium Intramolecular Displacement Morpholine Morpholine Derivative (6-membered byproduct) Aziridinium->Morpholine Attack at C-a (Kinetic trap) Oxazepane (R)-N-Benzyl-1,4-oxazepan-6-ol (7-membered Target) Aziridinium->Oxazepane Attack at C-b (Thermodynamic/Dilution) Final This compound Oxazepane->Final Pd/C, H2 (Debenzylation)

Caption: Mechanistic pathway for the synthesis of this compound via the aziridinium ion expansion strategy.

Medicinal Chemistry Applications

The this compound scaffold acts as a "privileged structure" in several therapeutic areas.

A. ROCK Inhibitors (Glaucoma & Neuroregeneration)[6]
  • Target: Rho-associated protein kinase (ROCK I/II).

  • Mechanism: Fused benzo[f][1,4]oxazepin-5(2H)-one derivatives serve as ATP-competitive inhibitors. The 7-membered ring positions the inhibitor to interact with the hinge region of the kinase while the hydroxyl group (or its derivatives) can form H-bonds with Asp residues in the active site.

  • Significance: These inhibitors lower intraocular pressure (IOP) by increasing aqueous humor outflow.[1]

B. RIPK1 Inhibitors (Inflammation)[7]
  • Target: Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3]

  • Mechanism: Benzo[b][1,4]oxazepin-4-ones bind to an allosteric pocket (DLG-out conformation). The chirality at the C6 position (or equivalent in the fused system) is crucial for species selectivity (Primate vs. Rodent) and potency.

  • Drug Candidates: GSK'481 and related analogs utilize this core.

C. Triple Reuptake Inhibitors (Depression)[3]
  • Target: SERT, NET, and DAT transporters.

  • Mechanism: The flexible oxazepane ring allows the molecule to span the binding sites of all three monoamine transporters more effectively than rigid piperidine analogs.

Structure-Activity Relationship (SAR) Diagram

SAR Core This compound Core Scaffold N_Sub N-4 Substitution (Benzyl, Aryl, Heteroaryl) Core->N_Sub OH_Mod C-6 Hydroxyl (Esters, Ethers, Halogens) Core->OH_Mod Ring_Fusion Benzo-Fusion (Positions 2,3 or 6,7) Core->Ring_Fusion Potency Increased Kinase Affinity (ROCK/RIPK1) N_Sub->Potency Hinge Binding ADME Improved Solubility & BBB Penetration OH_Mod->ADME LogP Modulation Selectivity Isoform Selectivity (ROCK1 vs ROCK2) Ring_Fusion->Selectivity Allosteric Fit

Caption: SAR map illustrating how modifications to the this compound core influence pharmacological outcomes.

References

  • Synthesis via Aziridinium Intermediate

    • Title: Hexahydro-1,4-oxazepines.[4] Part 1. Synthesis by morpholine ring expansion.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • ROCK Inhibitors in Glaucoma

    • Title: Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchG
    • URL:[Link]

  • RIPK1 Inhibitor Discovery

    • Title: DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent RIP1 Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • General Chemical Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[6]

    • URL:[Link]

  • Patent on Monoamine Reuptake Inhibitors

    • Title: 1,4-Oxazepane Derivatives and Use Thereof.[7][8][9][1][5][10][11]

    • Source: Google P
    • URL

Sources

The 1,4-Oxazepane Scaffold: Synthetic Evolution and Pharmacological Trajectory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Medium Ring

The 1,4-oxazepane ring—a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1 and 4 positions—represents a distinct challenge and opportunity in modern drug discovery. Unlike their ubiquitous six-membered counterparts (morpholines) or their unsaturated, benzene-fused cousins (1,4-benzoxazepines), saturated 1,4-oxazepanes offer unique conformational flexibility. This "medium-ring" character allows them to adopt twisted chair/boat conformations that can probe biological binding pockets inaccessible to rigid scaffolds.

This guide details the thermodynamic barriers that historically hindered their access, the synthetic breakthroughs that democratized their production, and the protocols required to synthesize them with high fidelity.

The Thermodynamic Challenge: Why 7-Membered Rings are Difficult

Before examining the synthesis, one must understand the physical chemistry governing the formation of 1,4-oxazepanes.

The Entropic Penalty

According to the Illuminati-Mandolini principles of ring closure, the formation of medium-sized rings (7–9 members) is kinetically disfavored compared to 5- or 6-membered rings.

  • Entropy (

    
    ):  The probability of the two reactive ends of a linear chain meeting is significantly lower for a 7-membered precursor than for a 5-membered one due to the increased degrees of freedom in the chain.
    
  • Enthalpy (

    
    ):  Unlike 3- or 4-membered rings, 7-membered rings do not suffer from severe angle strain (Baeyer strain). However, they suffer from transannular strain  (Pitzer strain)—interactions between substituents across the ring—which destabilizes the transition state.
    

Implication for Synthesis: Direct cyclization (e.g., intramolecular


) often requires high dilution conditions to favor intramolecular reaction over intermolecular polymerization.

Synthetic History: From Expansion to Metathesis

The "discovery" of 1,4-oxazepanes is not a singular event but an evolution of methodology.

Era 1: Ring Expansion (The Schmidt Reaction)

Early access to these rings relied on expanding readily available 6-membered rings. The Schmidt reaction utilizing ketones (typically 4-pyanones or cyclohexanones) and hydrazoic acid (


) was a primary route.
  • Mechanism:[1][2][3] Protonation of the ketone

    
     addition of azide 
    
    
    
    rearrangement/migration of the carbon bond
    
    
    nitrogen insertion.
  • Limitation: Regioselectivity is often poor (migration of C2 vs C6), and handling explosive azides poses safety risks.

Era 2: Classical Cyclization (Amino Alcohols)

In the 1970s and 80s, chemists utilized intramolecular etherification of amino alcohols.

  • Method: Dehydration of diols or displacement of leaving groups (halides/tosylates) by alkoxides.

  • Limitation: Competing intermolecular dimerization often required extreme dilution (

    
     M), making scale-up difficult.
    
Era 3: The Modern Standard – Ring-Closing Metathesis (RCM)

The introduction of Grubbs' ruthenium catalysts in the 1990s revolutionized medium-ring synthesis. RCM bypasses the entropic penalty by pre-organizing the precursor.

  • Mechanism:[1][2][3] A diene precursor coordinates to the Ru-center. The formation of the metallocyclobutane intermediate drives the extrusion of ethylene and formation of the 7-membered ring.

  • Advantage:[4][5] Works at higher concentrations (0.05–0.1 M) and tolerates diverse functional groups.

Visualizing the Mechanism

The following diagram illustrates the two dominant modern pathways: The Schmidt Expansion (Classic) and Ring-Closing Metathesis (Modern).

OxazepaneSynthesis cluster_0 Classical: Ring Expansion cluster_1 Modern: Ring-Closing Metathesis Start_Ketone Cyclic Ketone (6-membered) Schmidt_Inter Azidohydrin Intermediate Start_Ketone->Schmidt_Inter + HN3 / H+ Product_Schmidt 1,4-Oxazepan-5-one (Lactam) Schmidt_Inter->Product_Schmidt - N2 (Rearrangement) Start_Diene Acyclic Diene (Precursor) Ru_Complex Ru-Carbene Complex Start_Diene->Ru_Complex + Grubbs II Metallocycle Metallocyclobutane Ru_Complex->Metallocycle Initiation Product_RCM 1,4-Oxazepine (Unsaturated) Metallocycle->Product_RCM - Ethylene Final_Product 1,4-Oxazepane (Saturated) Product_RCM->Final_Product + H2 / Pd/C

Figure 1: Comparison of Schmidt Ring Expansion (top) vs. Ring-Closing Metathesis (bottom) for 1,4-oxazepane construction.

Pharmacological Significance

The 1,4-oxazepane scaffold has transitioned from a chemical curiosity to a validated pharmacophore.

Therapeutic AreaTargetMechanism of ActionKey Reference
CNS / Psychiatry Dopamine D4Selective antagonism (Schizophrenia treatment) without extrapyramidal side effects.[4]J. Med.[6] Chem. [1]
Oncology TNIKInhibition of Traf2- and Nck-interacting kinase (Wnt pathway) in colorectal cancer.[6]J. Med.[6] Chem. [2]
Anticoagulant Factor XaBinding to S4 aryl-binding domain (often diazepane/oxazepane hybrids).Bioorg. Med. Chem. [3]
Epilepsy GABA-AModulation of inhibitory neurotransmission (Analogs of benzodiazepines).BenchChem [4]

Experimental Protocol: RCM Synthesis of N-Boc-1,4-Oxazepane

This protocol is designed for high reproducibility, utilizing Grubbs 2nd Generation Catalyst to overcome the entropic barrier.

Reagents & Equipment
  • Substrate:

    
    -Boc-
    
    
    
    -(allyl)-3-(allyloxy)propan-1-amine (Diallyl precursor).
  • Catalyst: Grubbs Catalyst, 2nd Generation (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Equipment: 2-neck round bottom flask, reflux condenser, Argon line.

Step-by-Step Workflow
  • Preparation of Precursor Solution (0.05 M):

    • Dissolve 1.0 mmol of the diene precursor in 20 mL of anhydrous DCM.

    • Critical Step: Degas the solution by bubbling Argon through it for 15 minutes. Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition:

    • Add Grubbs-II catalyst (2–5 mol%, approx. 17–42 mg).

    • Note: Weigh the catalyst quickly in air, but add to the reaction under a positive stream of Argon.

  • The Metathesis (Reflux):

    • Heat the reaction to reflux (40°C) for 4–12 hours.

    • Monitoring: Monitor via TLC (stain with KMnO4 to visualize the double bond). The disappearance of the starting material spot is usually distinct.

  • Quenching & Purification:

    • Cool to room temperature.

    • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., DMSO or commercially available silica-thiol) and stir for 1 hour to remove the metal.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Hydrogenation (Optional for Saturated Ring):

    • Dissolve the resulting 1,4-oxazepine (unsaturated) in MeOH.

    • Add Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 2 hours.
      
    • Filter and concentrate to yield the saturated 1,4-oxazepane.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Journal of Medicinal Chemistry. Link

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry. Link

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem Technical Review. Link

  • Ring-closing metathesis of prochiral oxaenediynes. Beilstein Journal of Organic Chemistry. Link

Sources

Postulated mechanism of action for (R)-1,4-oxazepan-6-ol.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the postulated mechanism of action (MoA), structural pharmacodynamics, and experimental validation workflows for (R)-1,4-oxazepan-6-ol .

While often categorized as a chiral building block, this heterocyclic scaffold acts as the bioactive core for a class of Triple Reuptake Inhibitors (TRIs). The guide is structured to explain how this specific enantiomer functions as a conformationally restricted pharmacophore to modulate monoamine transporters (MATs).

Scaffold Mechanics and Pharmacological Application

Executive Summary

This compound (CAS: 1022915-33-8) is a seven-membered heterocyclic scaffold containing oxygen and nitrogen.[1][2] Unlike 1,4-benzodiazepines which modulate GABA-A receptors, the non-fused 1,4-oxazepane core—specifically the (R)-enantiomer—is postulated to function as a Triple Reuptake Inhibitor (TRI) scaffold.

It targets the Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters. The molecule's mechanism relies on its ability to position a protonated amine and a hydrophobic substituent (at the C6 position) into the orthosteric binding site of these transporters, effectively blocking the reuptake of neurotransmitters from the synaptic cleft.

Structural Pharmacodynamics

To understand the mechanism, one must understand the structural constraints the scaffold imposes.

The Chiral Advantage

The (R)-configuration at the C6 position is critical. In pharmacological assays, the efficacy of reuptake inhibition is often stereoselective.

  • Conformational Locking: The seven-membered ring adopts a specific "twist-chair" or "twist-boat" conformation. The (R)-enantiomer orients the hydroxyl group (or its derivatives) equatorially or axially in a way that maximizes interaction with the hydrophobic pocket of the transporter.

  • Pharmacophore Mapping:

    • N4-Position (Amine): At physiological pH, the secondary amine is protonated. This positive charge mimics the terminal amine of endogenous monoamines (serotonin/dopamine), forming an ionic bond with the aspartate residue in the transporter's binding site (e.g., Asp98 in hSERT).

    • C6-Position (Hydroxyl/Ether): The -OH group serves as a vector for lipophilic expansion. The naked -OH has moderate affinity, but functionalization (e.g., with dichlorophenyl groups) creates a high-affinity ligand that occupies the S1 or S2 hydrophobic sub-pockets of the transporter.

Postulated Mechanism of Action (The TRI Pathway)

The mechanism of this compound is defined by its competitive inhibition of Monoamine Transporters (MATs).

The Binding Event
  • Synaptic Entry: The molecule enters the synaptic cleft.

  • Orthosteric Competition: The molecule competes with endogenous substrates (5-HT, NE, DA) for the central substrate-binding site.

  • Transporter Locking: Upon binding, the scaffold stabilizes the transporter in an outward-facing open conformation or an occluded state, preventing the conformational change required to translocate the neurotransmitter back into the presynaptic neuron.

Downstream Signaling

By blocking reuptake, the extracellular concentration of monoamines increases.

  • SERT Blockade: Increases synaptic serotonin

    
     Anxiolytic/Antidepressant effects.
    
  • NET Blockade: Increases synaptic norepinephrine

    
     Increased vigilance/energy.
    
  • DAT Blockade: Increases synaptic dopamine

    
     Reward/Motivation enhancement.
    
Mechanism Visualization

The following diagram illustrates the causal pathway from the scaffold's structural features to the clinical outcome.

MoA_Pathway Scaffold This compound (Core Scaffold) Protonation Physiological Protonation (N4-Amine) Scaffold->Protonation pH 7.4 Binding Competitive Binding to MATs (SERT/NET/DAT) Scaffold->Binding Hydrophobic Interaction (C6-Substituent) Protonation->Binding Ionic Interaction (Aspartate Residue) Inhibition Inhibition of Reuptake (Transporter Locking) Binding->Inhibition Steric Blockade Accumulation Increased Synaptic Monoamine Conc. Inhibition->Accumulation Prevents Clearance Clinical Therapeutic Effect (Antidepressant/Anxiolytic) Accumulation->Clinical Receptor Activation

Figure 1: The mechanistic cascade of this compound acting as a Triple Reuptake Inhibitor.

Experimental Validation Protocols

To validate the MoA and efficacy of this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Core Scaffold

Context: High-purity synthesis is required to ensure the observed effects are due to the (R)-enantiomer and not the (S)-enantiomer or impurities.

Methodology (Ring Closure Strategy):

  • Starting Material: Begin with (R)-3-amino-1,2-propanediol or a derivative like (R)-2-amino-1-phenylethanol depending on the desired C6 substitution pattern.

  • Cyclization: React the amino alcohol with a suitable dielectrophile (e.g., propargyl species or via reductive amination precursors) to close the 7-membered ring.

  • Reduction: If starting from a lactam (oxazepan-3-one or -5-one), reduce using Lithium Aluminum Hydride (LiAlH4) in THF.

    • Critical Step: Maintain temperature at 0°C during addition to prevent ring cleavage.

  • Purification: Isolate via acid-base extraction followed by chiral HPLC to verify Enantiomeric Excess (ee > 98%).

Protocol B: In Vitro Monoamine Uptake Assay

Context: This assay quantifies the scaffold's affinity (IC50) for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]5-HT, [³H]NE, [³H]DA.

  • Scintillation counter.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells in 96-well plates coated with Poly-D-Lysine. Incubate until 80% confluence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (1 nM to 100 µM).

    • Include Fluoxetine (SERT), Desipramine (NET), and GBR12909 (DAT) as positive controls.

    • Incubate cells with the compound for 15 minutes at 37°C in Krebs-Ringer buffer.

  • Substrate Addition: Add the respective radiolabeled neurotransmitter (final conc. 20-50 nM) and incubate for 10 minutes.

  • Termination: Aspirate buffer and wash 3x with ice-cold buffer to stop uptake.

  • Lysis & Detection: Lyse cells with 0.1 N NaOH/1% SDS. Add scintillation fluid and read CPM (Counts Per Minute).

  • Data Analysis: Plot CPM vs. Log[Concentration] to determine IC50.

Self-Validation Check:

  • If the IC50 for the (R)-enantiomer is >10x lower than the (S)-enantiomer, the stereoselective mechanism is confirmed.

  • If the positive controls fail to show >90% inhibition, the assay is invalid.

Comparative Data Analysis

The following table summarizes hypothetical comparative data (based on class properties of 1,4-oxazepanes) demonstrating the "Scaffold Effect." The naked scaffold has low potency, while the functionalized derivative (representing the full drug) exhibits high potency.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Profile
This compound (Naked Scaffold)> 10,000> 10,000> 10,000Weak/Non-selective
(R)-6-(3,4-dichlorophenoxy)-1,4-oxazepane 1245110Balanced TRI
(S)-Enantiomer Derivative 4501,200> 5,000Low Potency (Inactive)
Fluoxetine (Control)15> 10,000> 10,000SERT Selective

Interpretation: The this compound core provides the necessary geometry for binding, but the affinity is driven by the hydrophobic substituent added to the 6-hydroxyl group.

Synthesis & Functionalization Workflow

The utility of this compound lies in its derivatization.[2] The following diagram outlines the logical flow from the raw scaffold to a bioactive TRI.

Synthesis_Flow Start This compound Step1 Activation (Mesylation/Tosylation) Start->Step1 MsCl, Et3N Step2 Nucleophilic Substitution (Ar-OH / Ar-NH2) Step1->Step2 Base, Heat Product Bioactive Ligand (Aryl-Oxazepane) Step2->Product Purification Validation IC50 Determination Product->Validation Assay

Figure 2: Derivatization workflow transforming the inert scaffold into a potent inhibitor.

References

  • Patent: 1,4-Oxazepane Derivatives. Title: 1,4-Oxazepane Derivatives and Their Use as Monoamine Reuptake Inhibitors.[2][3] Source: World Intellectual Property Organization (WO2012046882A1). URL:

  • Synthesis Methodology. Title: Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives from N-Propargylamines.[2] Source: European Journal of Organic Chemistry (Vessally et al., 2016).[2] URL:[Link]

  • General Mechanism of TRIs. Title: Triple Reuptake Inhibitors: A New Generation of Antidepressants. Source: Journal of Medicinal Chemistry. URL:[Link] (General Reference for TRI Mechanism grounding).

Sources

The Pharmacological Profile of (R)-1,4-Oxazepan-6-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The (R)-1,4-oxazepan-6-ol core represents a compelling and relatively underexplored scaffold in medicinal chemistry. Its inherent chirality and three-dimensional architecture offer a unique opportunity for the design of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, with a particular focus on their promising activity as monoamine reuptake inhibitors. As drug development professionals, understanding the nuances of this chemical series—from its synthesis to its biological evaluation—is paramount to unlocking its full therapeutic potential. This document serves as a technical resource, consolidating available knowledge and providing actionable insights for researchers in the field.

Introduction to the 1,4-Oxazepane Scaffold: A Gateway to CNS-Active Compounds

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is considered a "privileged scaffold" in drug discovery. Its non-planar and flexible nature allows for the presentation of substituents in a defined spatial orientation, facilitating precise interactions with biological targets. The this compound moiety, with its defined stereochemistry and hydroxyl group, provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

Derivatives of the broader oxazepine class have demonstrated a wide array of pharmacological activities, including antiepileptic, antifungal, anti-inflammatory, and antibacterial properties[1]. Specifically, 1,4-oxazepane derivatives have been investigated for their potential in treating neurological and psychiatric disorders, owing to their ability to modulate key CNS targets[1][2].

Synthetic Strategies: Accessing the Chiral Core

The synthesis of enantiomerically pure this compound derivatives is a critical first step in their pharmacological evaluation. Several synthetic routes have been explored, often involving the formation of the seven-membered ring through intramolecular cyclization.

A general and effective approach involves the use of chiral starting materials to install the desired stereochemistry early in the synthetic sequence. A representative synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis typically commences with a chiral precursor, which undergoes a series of transformations to build the 1,4-oxazepane ring. Key steps often include nucleophilic substitution, reductive amination, and cyclization reactions.

Synthesis_Workflow Start Chiral Starting Material (e.g., (R)-epichlorohydrin or protected amino acid) Step1 Introduction of Amino Alcohol Moiety Start->Step1 Step2 N-Alkylation or N-Arylation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Derivatization at N-4 and/or C-6 Step3->Step4 End This compound Derivative Step4->End

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol is a representative example based on established synthetic methodologies for related compounds and should be adapted and optimized for specific target molecules.

Objective: To synthesize a representative N-substituted this compound derivative.

Materials:

  • (R)-glycidol

  • Substituted benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • Appropriate alkylating or arylating agent

  • Trifluoroacetic acid (TFA)

  • Solvents (e.g., THF, DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Amino Alcohol Intermediate.

    • To a solution of substituted benzylamine in an appropriate solvent (e.g., methanol), add (R)-glycidol dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the crude amino alcohol.

  • Step 2: N-Boc Protection.

    • Dissolve the crude amino alcohol in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the product by column chromatography to yield the N-Boc protected amino alcohol.

  • Step 3: Intramolecular Cyclization (O-alkylation).

    • To a solution of the N-Boc protected amino alcohol in a polar aprotic solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add an appropriate electrophile (e.g., a protected 2-bromoethanol derivative).

    • Heat the reaction mixture to facilitate cyclization.

    • After completion, quench the reaction and purify the cyclized product.

  • Step 4: Deprotection.

    • Dissolve the protected 1,4-oxazepane derivative in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Neutralize the reaction mixture and extract the product.

    • Purify the final this compound derivative by column chromatography or recrystallization.

Pharmacological Profile: Monoamine Reuptake Inhibition

The primary pharmacological activity of interest for this compound derivatives is their ability to inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the synaptic cleft. By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), these compounds can increase the synaptic concentrations of these neurotransmitters, a mechanism of action shared by many clinically effective antidepressants and anxiolytics.

Mechanism of Action: Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the duration and intensity of neurotransmission by clearing neurotransmitters from the synapse. Inhibition of these transporters leads to an accumulation of monoamines, enhancing signaling at their respective receptors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Monoamines Monoamines Monoamines (DA, 5-HT, NE) Presynaptic_Vesicle->Monoamines Release MAT Monoamine Transporter (DAT, SERT, or NET) Monoamines->MAT Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding Oxazepane This compound Derivative Oxazepane->MAT Inhibition

Caption: Mechanism of action of this compound derivatives as monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR)
Position of Substitution General Observation Rationale
N-4 Position Substitution with aryl or aralkyl groups is common and appears crucial for activity. The nature of the substituent (e.g., electron-withdrawing or -donating groups on an aromatic ring) can modulate potency and selectivity for the different monoamine transporters.This position is likely oriented towards a key binding pocket in the transporter proteins, and modifications here can fine-tune interactions.
C-6 Position The (R)-hydroxyl group is a key feature. It may serve as a hydrogen bond donor or acceptor, or as a handle for further derivatization.The stereochemistry at this position is critical for optimal binding to the chiral environment of the transporter proteins.
C-7 Position Substitution at this position can influence the overall conformation of the seven-membered ring and impact binding affinity.Steric bulk and electronic properties of substituents at this position can affect how the molecule fits into the binding site.

Note: The development of a detailed SAR requires the synthesis and systematic biological evaluation of a library of analogs with diverse substitutions at these key positions.

Preclinical Evaluation: Assessing Therapeutic Potential

The preclinical evaluation of this compound derivatives involves a battery of in vitro and in vivo assays to characterize their pharmacological activity and predict their therapeutic potential.

In Vitro Assays: Quantifying Transporter Inhibition

The primary in vitro assay for this class of compounds is the monoamine transporter inhibition assay, which measures the potency of the compounds in blocking the function of DAT, SERT, and NET.

Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, SERT, and NET.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds this compound derivatives.

  • Non-specific binding inhibitors (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

  • Scintillation counter and appropriate reagents.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the transporter of interest and prepare membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known inhibitor.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models: Assessing Antidepressant and Anxiolytic Activity

Animal models are essential for evaluating the potential therapeutic effects of this compound derivatives in a complex biological system.

The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.

Forced_Swim_Test_Workflow Start Acclimatize Animals Step1 Administer Test Compound or Vehicle Start->Step1 Step2 Place Animal in a Cylinder of Water Step1->Step2 Step3 Record Behavior (Immobility Time) Step2->Step3 Step4 Analyze Data and Compare Treatment Groups Step3->Step4 End Assess Antidepressant-like Effect Step4->End

Caption: Workflow for the Forced Swim Test.

A reduction in immobility time in the FST is indicative of an antidepressant-like effect.

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.

An increase in the time spent in and the number of entries into the open arms of the maze is interpreted as an anxiolytic-like effect.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel CNS-active agents, particularly as monoamine reuptake inhibitors. The available information suggests that these compounds have the potential to be developed as treatments for depression, anxiety, and other related disorders.

Key areas for future research include:

  • Systematic SAR Studies: The synthesis and comprehensive pharmacological evaluation of a diverse library of this compound derivatives are necessary to establish a clear and quantitative SAR. This will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Rigorous evaluation of lead compounds in a broader range of animal models of depression and anxiety is required to confirm their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing promising candidates into clinical development.

References

  • Oxazepine Derivatives, Synthesis and Applications - ResearchGate. (2023, August 27). Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Safety, Handling, and Stewardship of (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-1,4-Oxazepan-6-ol (CAS: 1022915-33-8) is a chiral, seven-membered heterocyclic building block featuring both a secondary amine and a secondary alcohol.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of piperidine bioisosteres and biodegradable polymers. Due to its bifunctional nature (amine/alcohol), it exhibits specific reactivity and hazard profiles—primarily corrosivity/irritation to mucous membranes—that require rigorous handling protocols.

Substance Identification Table
ParameterTechnical Detail
IUPAC Name (6R)-1,4-oxazepan-6-ol
Common Synonyms (R)-Hexahydro-1,4-oxazepin-6-ol; (R)-6-Hydroxy-1,4-oxazepane
CAS Number 1022915-33-8
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chirality (R)-Enantiomer (Chiral center at C6)
Physical State Low-melting solid or viscous liquid (often deliquescent)
Solubility Highly soluble in water, DMSO, Methanol; moderate in DCM.[1][2][3][4][5]

Hazard Identification (GHS Classification)

Signal Word: DANGER

While often labeled as "Warning" in generic databases, the presence of a secondary amine in a strained ring often confers significant basicity, leading to the risk of serious eye damage. Treat with the precautions reserved for corrosive amines.

Hazard ClassCategoryH-CodeHazard Statement
Eye Damage/Irritation Cat. 1 H318 Causes serious eye damage.
Acute Toxicity (Oral)Cat.[6] 4H302Harmful if swallowed.[5]
Skin Corrosion/IrritationCat.[6] 2H315Causes skin irritation.[6]
STOT - Single ExposureCat. 3H335May cause respiratory irritation.[4][6]

Precautionary Highlights:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7] Remove contact lenses if present and easy to do.[5][7] Continue rinsing.[5][7]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Safe Handling & Storage Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which can lead to the formation of a viscous "goo" and degradation.

  • Light Sensitivity: Protect from light.[3] Amine oxidation can cause yellowing over time.

Engineering Controls
  • Ventilation: Handle exclusively within a certified chemical fume hood.

  • Weighing: Due to its potential deliquescent nature, weigh quickly or use a closed weighing vessel. If the material has liquefied, use a positive-displacement pipette for transfer.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient for H318 hazards.

  • Hands: Nitrile rubber gloves (minimum thickness 0.11 mm). For prolonged immersion, use double-gloving or butyl rubber.

  • Body: Lab coat required; chemical-resistant apron recommended if handling >5g.

Emergency Response Architecture

The following logic flow dictates the immediate response to exposure events. The critical path is Eye Exposure , where seconds determine the preservation of vision.

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (Critical) Type->Eye Skin SKIN CONTACT Type->Skin Inhal INHALATION Type->Inhal EyeAction 1. Flush immediately (15+ min) 2. Lift eyelids occasionally 3. DO NOT rub Eye->EyeAction Immediate SkinAction 1. Remove contaminated clothing 2. Wash with soap & water 3. Seek medical if irritation persists Skin->SkinAction InhalAction 1. Move to fresh air 2. Artificial respiration if needed 3. Medical attention Inhal->InhalAction Medical IMMEDIATE MEDICAL ATTENTION (Bring SDS) EyeAction->Medical Urgent SkinAction->Medical InhalAction->Medical

Figure 1: Decision logic for emergency response. Note the prioritized pathway for eye exposure due to the H318 classification.[6]

Technical Synthesis & Application Context

Understanding the synthesis and application helps predict impurities and reactivity.

Synthesis Pathway & Impurities

The synthesis of this compound typically involves the cyclization of chiral amino alcohols.

  • Precursors: Often synthesized from (R)-3-amino-1,2-propanediol or similar chiral precursors reacting with ethylene glycol derivatives.

  • Potential Impurities: Unreacted alkylating agents (often genotoxic) or ring-opened byproducts.

  • Stereochemistry: Enantiomeric Excess (ee%) should be verified via Chiral HPLC if used for late-stage drug synthesis, as the (S)-enantiomer may have vastly different biological activity.

Application Workflow

This molecule acts as a "scaffold" in drug discovery.

  • N-Protection: The secondary amine is usually protected (e.g., Boc, Cbz) before modifying the hydroxyl group.

  • Functionalization: The C6-hydroxyl group can be converted to halogens, mesylates, or oxidized to a ketone for reductive amination.

Workflow Storage Storage (4°C, Argon) Check QC Check (Appearance/NMR) Storage->Check Weighing Weighing (Hygroscopic Precautions) Check->Weighing Pass Reaction Reaction (N-Protection/Functionalization) Weighing->Reaction Waste Disposal (Basic Organic Waste) Reaction->Waste

Figure 2: Standard operational workflow for handling this compound in a research setting.

References

  • ChemScene. (2024). This compound Safety Data Sheet. Retrieved from [3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118703276, (S)-1,4-oxazepan-6-ol (Enantiomer Analog Data). Retrieved from

  • Sigma-Aldrich. (2024).[5] Product Detail: this compound.[1][2][3][5] Retrieved from

  • CymitQuimica. (2024).[5] Safety Data Sheet: this compound. Retrieved from

Sources

Strategic Sourcing and Technical Validation of (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

(R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8 ) represents a high-value "privileged scaffold" in modern drug discovery. Unlike its 6-membered morpholine analog, the 7-membered oxazepane ring introduces a unique conformational flexibility that can fine-tune vector orientation in kinase inhibitors and GPCR ligands. However, its sourcing is fraught with challenges: specifically, the risk of racemic contamination and the entropic difficulty of synthesizing 7-membered rings at scale.

This guide provides a rigorous framework for sourcing, validating, and handling this specific chiral building block, moving beyond simple catalog lookups to a risk-mitigated supply chain strategy.

Commercial Landscape & Availability Analysis[1]

Availability of chiral heterocycles is dynamic. "In-stock" flags on aggregator sites often represent "make-on-demand" capabilities rather than physical inventory.

Supplier Tiers and Risk Profile
Supplier TierRepresentative VendorsAvailability StatusRisk ProfileRecommended Strategy
Tier 1: Stocking Vendors ChemScene, Smolecule, Sigma (Synthonix)Immediate (1-3 Days)Low. Batch-to-batch consistency is usually high.Primary Source. Order small validation batch (100mg) before bulk.
Tier 2: Aggregators eMolecules, PubChem VendorsVariable (2-6 Weeks)Medium. They often dropship from Tier 1 or Asian CROs.Use only if Tier 1 is stocked out. Verify origin.
Tier 3: Custom CROs Enamine, WuXi AppTecLead Time (4-8 Weeks)Low (High Control). You define the specs.Scale-up Source. Use for >10g needs or if specific salt forms are required.[1]
Cost Benchmarking (2025/2026 Estimates)
  • Research Scale (100 mg): $45 - $70 USD

  • Pilot Scale (1 g): $350 - $550 USD

  • Note: Prices below $30/g suggest potential racemic contamination or lower chemical purity (<95%).

Technical Specifications & Identity Validation

The Senior Scientist's Directive: Never trust the label on a chiral secondary amine. The (R)-enantiomer (CAS 1022915-33-8) and (S)-enantiomer (CAS 1373232-31-5) are physically identical in standard LCMS/NMR. You must validate stereochemistry.

Critical Physicochemical Properties
  • Chemical Formula: C₅H₁₁NO₂[2][3][4][5]

  • Molecular Weight: 117.15 g/mol [2][3][4][5][6]

  • Physical State: Often a viscous oil or low-melting hygroscopic solid.

  • Basicity: Secondary amine (pKa ~8-9). Likely supplied as a free base, which absorbs atmospheric CO₂ and water.

  • Storage: -20°C, under Argon/Nitrogen.

The Validation Protocol (QC Workflow)

The following workflow ensures you do not introduce a "dead" building block into a complex synthesis.

QC_Workflow Sample Received Sample This compound Visual Visual Inspection (Check for deliquescence) Sample->Visual HNMR 1H NMR (D2O/CDCl3) Confirm Structure & Solvent Visual->HNMR Chiral Chiral SFC/HPLC Determine % ee HNMR->Chiral Decision Go / No-Go HNMR->Decision Fail (Impurities) Chiral->Decision

Figure 1: Mandatory Quality Control Workflow for Chiral Building Blocks.

Recommended Chiral Method (Starting Point)

Since specific vendor methods are proprietary, use this robust screening condition for amino-alcohols:

  • Column: Chiralpak IG or IC (Immobilized phases are robust for amines).

  • Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine or Diethylamine additive).

    • Note: The amine additive is critical to sharpen the peak of the secondary amine; without it, tailing will obscure the enantiomers.

  • Detection: UV (210 nm) or ELSD (if UV active chromophore is weak).

Synthesis & Manufacturing Routes

If commercial stock is exhausted, or if you require kilogram quantities, understanding the synthesis is vital for managing CROs.

The "Epoxide Opening" Route

The most common industrial route involves the cyclization of chiral precursors.

  • Starting Material: (R)-Epichlorohydrin or chiral amino-diol precursors.

  • Key Step: Double alkylation or ring-opening cyclization.

  • Risk: 7-membered ring formation is entropically disfavored compared to 6-membered rings.

    • Impurity Alert: Watch for linear polymeric byproducts or 6-membered morpholine isomers formed via rearrangement.

Synthesis_Route Precursor Chiral Precursor (e.g., Amino-diol) Cyclization Cyclization Step (High Dilution Required) Precursor->Cyclization Product This compound Cyclization->Product SideProduct Linear Polymers (Impurity) Cyclization->SideProduct Conc. too high Purification Purification (Distillation/Column) Product->Purification

Figure 2: Simplified Synthetic Flow and Risk Points.

Handling & Usage in Synthesis

Protection Strategies

The secondary amine and the secondary alcohol are both nucleophilic.

  • Selective Protection: If you need to react the amine, the alcohol generally does not need protection if using electrophiles like acid chlorides (amine reacts faster).

  • Orthogonal Protection: For complex routes, protect the amine as a Boc-carbamate (commercially available as tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate).

Storage Warning

As a secondary amine, this compound absorbs CO₂ from the air to form carbamates (solid crusts).

  • Protocol: Always purge the container with Argon after use.

  • Recovery: If the sample turns solid/crusty, dissolve in DCM and wash with dilute NaOH to regenerate the free base.

References

  • Sigma-Aldrich (Merck). this compound Product Specification & MSDS. Catalog No. 1022915-33-8.[2][3]

  • PubChem. Compound Summary: this compound.[4][6] National Library of Medicine.

  • ChemScene. Certificate of Analysis Data for this compound.

  • Smolecule. Inventory Status for CAS 1022915-33-8.

  • Vessally, E. et al. (2016).[2] Recent Advances in the Synthesis of 1,4-Oxazepane Derivatives. European Journal of Organic Chemistry. (Contextual reference for synthesis routes).

Sources

Technical Characterization of (R)-1,4-Oxazepan-6-ol: Physicochemical Profiling for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) represents a privileged chiral scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators where the 7-membered oxazepane ring provides unique conformational constraints compared to morpholine or piperidine analogues.

This guide addresses a common challenge in the handling of this intermediate: the ambiguity of its physical state. As a low-molecular-weight amino alcohol, the free base exists at the boundary of a viscous oil and a low-melting hygroscopic solid, making direct melting point (MP) determination unreliable without derivatization. This document outlines the predicted physicochemical profile, the thermodynamic rationale for its behavior, and the standard operating procedures (SOPs) for rigorous characterization via salt formation and thermal analysis.

Physicochemical Specifications

The following data aggregates calculated properties and experimental observations for the (R)-enantiomer.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidenceSource/Method
IUPAC Name (6R)-1,4-oxazepan-6-olHighIUPAC Standards
CAS Number 1022915-33-8HighChemical Abstracts Service
Molecular Formula C₅H₁₁NO₂HighStoichiometry
Molecular Weight 117.15 g/mol HighCalculated
Physical State Viscous Oil or Low-Melting SolidHighStructural Analogue Analysis
Boiling Point (Pred.) 255°C ± 20°C (at 760 mmHg)MediumACD/Labs Algorithm [1]
Melting Point (Pred.) 35°C - 45°C (Free Base)*LowQSPR Modeling [2]
Density 1.12 ± 0.1 g/cm³MediumPredicted
LogP -1.03 (Hydrophilic)HighConsensus LogP
pKa (Basic) 9.2 ± 0.5 (Secondary Amine)HighPredicted
pKa (Acidic) ~15 (Secondary Alcohol)HighGeneral Chemical Principles
Chiral Center C-6 (R-configuration)HighStereochemistry

*Note: The free base is highly hygroscopic. Absorbed atmospheric water depresses the melting point, often resulting in an oil at room temperature. Definitive MP characterization requires conversion to a crystalline salt (e.g., Hydrochloride or Oxalate).

Thermodynamic & Structural Analysis

The "Free Base" Challenge

Researchers often attempt to crystallize the free base of this compound to determine purity via melting point. This is frequently futile due to two thermodynamic factors:

  • Hydrogen Bonding Network: The molecule contains both a hydrogen bond donor (secondary amine, hydroxyl) and acceptor (ether oxygen, amine nitrogen). While this creates strong intermolecular forces (high boiling point), the conformational flexibility of the 7-membered ring hinders efficient crystal packing, favoring an amorphous or oily state.

  • Hygroscopicity: With a LogP of ~ -1.0, the compound is miscible with water. Trace moisture acts as a plasticizer, suppressing the melting point below room temperature.

The Salt Strategy

To obtain a reliable melting point for identification, the Hydrochloride (HCl) or Oxalate salt is required. The ionic lattice energy of the salt overcomes the conformational entropy of the ring, yielding a high-melting, non-hygroscopic solid suitable for Differential Scanning Calorimetry (DSC).

  • Target MP for HCl Salt: Typically >140°C (decomposition often observed).

  • Target MP for Oxalate Salt: Typically >120°C with sharp endotherms.

Experimental Protocols

Protocol A: Salt Formation for Thermal Analysis

Use this protocol to convert the oily free base into a crystalline solid for MP/DSC determination.

Reagents:

  • Crude this compound (Free Base)

  • 4M HCl in Dioxane or Isopropanol

  • Diethyl Ether or MTBE (Antisolvent)

Workflow:

  • Dissolution: Dissolve 100 mg of the free base oil in 1 mL of dry ethanol or methanol.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C.

  • Precipitation: Stir for 15 minutes. If precipitate does not form, slowly add diethyl ether (antisolvent) until turbidity persists.

  • Crystallization: Store at -20°C for 12 hours.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture uptake) and dry under high vacuum (0.1 mbar) for 4 hours at 40°C.

  • Analysis: Proceed to DSC.

Protocol B: Differential Scanning Calorimetry (DSC)

Standard for determining the melting point and purity of the salt form.

  • Sample Prep: Weigh 2–5 mg of the dried salt into a Tzero aluminum pan. Crimped lid (non-hermetic).

  • Reference: Empty Tzero aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Equilibrate at 30°C. Ramp 10°C/min to 250°C.

  • Interpretation: Look for a sharp endothermic onset (Melting). Broad peaks indicate impure enantiomer or solvates.

Protocol C: Chiral HPLC Validation

Melting point alone cannot distinguish the (R) enantiomer from the (S) enantiomer (they have identical MPs). Chiral purity must be validated.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Criterion: >98% ee required for accurate physical property correlation.

Characterization Logic Workflow

The following diagram illustrates the decision matrix for characterizing this specific chiral intermediate, differentiating between the oily free base and the crystalline salt.

CharacterizationWorkflow Start Start: this compound (Crude Synthesis) StateCheck Physical State Assessment (Visual) Start->StateCheck IsOil Result: Viscous Oil / Gum StateCheck->IsOil Most Common IsSolid Result: Crystalline Solid StateCheck->IsSolid Rare (High Purity/Dry) Derivatize Protocol A: Salt Formation (HCl or Oxalate) IsOil->Derivatize Required for MP DSC Protocol B: DSC Analysis (Melting Point Onset) IsSolid->DSC Direct Analysis Recrystallize Recrystallization (EtOH/Ether) Derivatize->Recrystallize Recrystallize->DSC TGA TGA Analysis (Solvent/Volatiles Check) DSC->TGA If Broad Peak ChiralHPLC Protocol C: Chiral HPLC (Confirm >98% ee) DSC->ChiralHPLC If Sharp Peak FinalReport Final CoA Generation MP (Salt) + Optical Rotation ChiralHPLC->FinalReport

Figure 1: Decision tree for the physicochemical characterization of this compound, prioritizing salt formation for thermal stability.

References

  • ACD/Labs. (2023). PhysChem Suite: Percepta Platform. Advanced Chemistry Development, Inc. [Software Algorithm]. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound (CAS 1022915-33-8).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Vessally, E., et al. (2016).[2] "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives." European Journal of Organic Chemistry, 2016(14), 2522-2532.[2] [Review of Synthesis and Properties].

  • Wang, X., & Hadjichristidis, N. (2020).[2][4] "Organocatalytic Ring-Opening Polymerization of N-Acylated 1,4-Oxazepan-7-one Monomers." Macromolecules, 53(12), 4822-4832.[2] [Context on Oxazepane Ring Stability].

Sources

Comprehensive Spectroscopic Characterization of (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic analysis of (R)-1,4-oxazepan-6-ol , a critical chiral heterocyclic scaffold used in the synthesis of bioactive compounds (e.g., monoamine reuptake inhibitors).

This guide synthesizes data from chemical databases (PubChem, ChemScene), patent literature, and standard spectroscopic principles for 7-membered heterocycles.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship, with a hydroxyl group at the C6 position.[1] The (R)-configuration at C6 is crucial for the stereoselective synthesis of pharmaceutical intermediates.

PropertyData
IUPAC Name (6R)-1,4-oxazepan-6-ol
CAS Number 1022915-33-8
Synonyms (R)-Hexahydro-1,4-oxazepin-6-ol; (R)-6-Hydroxy-1,4-oxazepane
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
SMILES O[C@@H]1CNCCOC1
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in water, methanol, DMSO, CHCl₃

Synthesis & Structural Context[2]

To understand the spectroscopic data, one must understand the molecular connectivity. The compound is typically synthesized via the cyclization of amino-alcohol precursors (e.g., from epichlorohydrin and 2-aminoethanol derivatives), leading to a specific numbering system used in NMR assignments.

Standard Numbering (IUPAC):

  • O is assigned position 1 .[2][3]

  • N is assigned position 4 .[2]

  • OH is attached to C6 .[1]

Synthesis Pathway & Connectivity Logic

The following diagram illustrates the formation and connectivity, which dictates the magnetic environment of the protons.

Synthesis cluster_legend Key Structural Features Start Epichlorohydrin + 2-Aminoethanol Inter Intermediate: N-(2-hydroxyethyl)-3-amino-1,2-propanediol Start->Inter Cycliz Cyclization (Acid/Base Cat.) Inter->Cycliz Prod This compound (Target) Cycliz->Prod Ring Closure Feat1 C2, C7: Alpha to Oxygen (Deshielded) Feat2 C3, C5: Alpha to Nitrogen (Shielded)

Caption: Synthesis pathway and structural features determining NMR shifts.

Full Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 7-membered ring adopts a twist-chair conformation, making the methylene protons diastereotopic (non-equivalent). This results in complex multiplets rather than simple triplets.

¹H NMR Data (300/400 MHz, CDCl₃)

Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and water content.

PositionProton (H)Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
6 CH-OH4.20 – 4.50 Multiplet (m)1HJ ~ 4-6Deshielded by OH and proximity to O1/N4. Chiral center.
2, 7 O-CH₂-3.60 – 3.95 Multiplet (m)4Hgem, vicAlpha to Oxygen . Downfield due to electronegativity of O1.
3, 5 N-CH₂-2.70 – 3.20 Multiplet (m)4Hgem, vicAlpha to Nitrogen .[1] Upfield relative to O-CH₂. Complex due to ring puckering.
NH/OH NH, OH2.00 – 3.50 Broad Singlet2H-Exchangeable protons. Shift is concentration/solvent dependent.
¹³C NMR Data (75/100 MHz, CDCl₃)
PositionCarbon (C)Shift (δ, ppm)TypeStructural Environment
6 CH-OH 69.0 – 73.0 CHSecondary alcohol carbon.
2, 7 O-CH₂ 66.0 – 71.0 CH₂Alpha to Ether Oxygen (O1).
3, 5 N-CH₂ 45.0 – 50.0 CH₂Alpha to Amine Nitrogen (N4).

Technical Insight (E-E-A-T): The distinction between C2/C7 and C3/C5 is critical. The carbons adjacent to oxygen (C2, C7) always resonate downfield (approx. 66-71 ppm) compared to those adjacent to nitrogen (C3, C5, approx. 45-50 ppm) due to the higher electronegativity of oxygen. In the 1,4-oxazepane system, C6 is unique as a methine (CH) signal, easily identifiable by DEPT-135 experiments (positive phase) vs. the negative methylene signals.

Mass Spectrometry (MS)[10]
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion: [M+H]⁺ = 118.15 m/z

  • Fragmentation Pattern:

    • m/z 118 (Parent, [M+H]⁺)

    • m/z 100 ([M+H - H₂O]⁺): Loss of water, characteristic of alcohols.

    • m/z 87 : Ring cleavage (loss of CH₂O).

Infrared Spectroscopy (IR)
  • 3300 – 3400 cm⁻¹ : Broad band, O-H stretching (H-bonded) and N-H stretching.

  • 2850 – 2950 cm⁻¹ : C-H stretching (aliphatic CH₂/CH).

  • 1050 – 1150 cm⁻¹ : C-O-C ether stretching (strong).

  • 1000 – 1050 cm⁻¹ : C-O alcohol stretching.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols allow for the self-validation of the compound's structure and purity.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Since this is the (R)-enantiomer, distinguishing it from the (S)-isomer is vital.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration needed) or Refractive Index (RI).

  • Expected Result: The (R)-enantiomer will elute at a distinct retention time compared to the (S)-standard. Note: Derivatization with Mosher's acid chloride is recommended if UV detection is difficult.

Protocol B: Structural Confirmation Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure of an unknown batch of this compound.

Validation Sample Unknown Sample MS 1. Mass Spec (ESI+) Check m/z = 118 Sample->MS HNMR 2. 1H NMR (CDCl3) Check H6 Multiplet @ 4.2-4.5 ppm MS->HNMR Mass OK CNMR 3. 13C NMR / DEPT Confirm 1 CH (70 ppm) & 4 CH2 HNMR->CNMR Proton Count OK Chiral 4. Chiral HPLC / Mosher Analysis Confirm (R)-Configuration CNMR->Chiral Skeleton OK Result Validated this compound Chiral->Result ee > 98%

Caption: Step-by-step structural validation workflow.

References

  • Vessally, E., et al. (2016). "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives." European Journal of Organic Chemistry, 2016(14), 2522-2532.

Sources

Interpreting the 1H NMR spectrum of (R)-1,4-oxazepan-6-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (R)-1,4-oxazepan-6-ol presents a dual challenge to the analytical chemist: the intrinsic conformational fluxionality of the seven-membered heterocycle and the subtle diastereotopic anisochronicity induced by the C6 chiral center. Unlike rigid 6-membered rings (e.g., cyclohexanes), 1,4-oxazepanes exist in a rapid equilibrium of twist-chair and twist-boat conformers at room temperature, often resulting in broadened signals or averaged coupling constants.

This guide provides a rigorous framework for interpreting this spectrum. We move beyond simple chemical shift lookups to establish a self-validating assignment protocol using homonuclear decoupling, 2D correlation spectroscopy, and stereochemical verification via Mosher’s method.

Part 1: Structural Context & Sample Preparation

The "Fluxionality Trap"

The 1,4-oxazepane ring is not static. It undergoes pseudorotation with a low energy barrier (typically 6–9 kcal/mol).

  • Consequence: At 298 K (Room Temperature), the proton signals may appear as broad multiplets rather than sharp, well-defined spin systems. The axial and equatorial protons often exchange faster than the NMR time scale, leading to averaged chemical shifts and coupling constants.

  • Strategic Intervention: If fine coupling structure is required, Variable Temperature (VT) NMR is mandatory. Cooling the sample to ~250 K (in CD2Cl2 or MeOD) will "freeze" the ring into its preferred low-energy conformer (usually a twist-chair), allowing for the resolution of distinct

    
     and 
    
    
    
    couplings.
Solvent Selection Strategy

The choice of solvent is not merely for solubility; it is a spectroscopic tool.

SolventProsConsRecommendation
CDCl3 Standard; cheap.Rapid exchange of OH/NH protons; signals often broaden or disappear.[1]Use for routine purity checks only.
DMSO-d6 High viscosity slows tumbling (sharper lines); H-bonding arrests OH exchange.Strong solvent peak (2.50 ppm) may obscure H3/H5 regions.Primary Choice for full structural elucidation. Allows observation of

.
CD3OD Clean baseline; no exchangeable protons (OH/NH become OD/ND).Simplifies spectrum but loses OH connectivity data.Use for HSQC/COSY experiments to remove OH/NH clutter.

Part 2: Spectral Assignment Strategy

The Logic Flow

To assign the spectrum of this compound, one must deconvolute the overlapping methylene regions. The molecule contains:

  • Two O-adjacent methylenes (C2, C7): Deshielded (3.5 – 4.0 ppm).[2]

  • Two N-adjacent methylenes (C3, C5): Moderately shielded (2.6 – 3.2 ppm).

  • One Chiral Methine (C6): Diagnostic multiplet (3.8 – 4.2 ppm).

Because of the (R)-center at C6, the protons at C5 and C7 are diastereotopic . They will not appear as simple triplets or quartets but as complex ABX or ABXY systems.

Visualization: Assignment Workflow

The following diagram outlines the decision process for assigning the specific protons of the oxazepane ring.

AssignmentWorkflow Start Start: Acquire 1H Spectrum (DMSO-d6) IdentifyH6 Step 1: Identify H6 (Methine) Look for multiplet @ ~3.9-4.2 ppm Confirm with COSY (couples to OH) Start->IdentifyH6 IdentifyOH Step 2: Identify OH Proton Doublet @ ~4.5-5.0 ppm (Disappears in D2O shake) IdentifyH6->IdentifyOH Subdivide Step 3: Subdivide Methylenes Split by Chemical Shift IdentifyOH->Subdivide RegionA Region A: 3.5 - 3.9 ppm Alpha to Oxygen (H2, H7) Subdivide->RegionA RegionB Region B: 2.6 - 3.2 ppm Alpha to Nitrogen (H3, H5) Subdivide->RegionB HSQC Step 4: HSQC Experiment Distinguish C2/C7 and C3/C5 RegionA->HSQC RegionB->HSQC ResolveC5C7 Step 5: Proximity Analysis H6 shows strong COSY x-peaks to H5 and H7 only. HSQC->ResolveC5C7 Final Final Assignment Confirm with NOESY (Stereochemical check) ResolveC5C7->Final

Caption: Logical workflow for deconvoluting the 1,4-oxazepan-6-ol spectrum using 1D and 2D NMR techniques.

Part 3: Representative Spectral Data (The "Answer Key")

The following data represents the predicted spectral characteristics for this compound in DMSO-d6 at 298 K. Note that exact shifts may vary by


0.1 ppm depending on concentration and pH.
Chemical Shift Table
PositionProton Label

(ppm)
MultiplicityIntegralKey Coupling (

in Hz)
Assignment Logic
OH OH4.85d1H

Exchangeable; couples to H6.
6 H63.95m1HComplexMethine attached to OH; chiral center.
2 H2a, H2b3.65, 3.58m2H


-to-Oxygen; diastereotopic but often overlapping.
7 H7a (pro-R)3.78dd1H


-to-Oxygen; adjacent to chiral center C6.
7 H7b (pro-S)3.52dd1H


-to-Oxygen; distinct from H7a due to chirality.
3 H3a, H3b2.85m2H-

-to-Nitrogen; often a broad envelope.[3]
5 H5a (pro-R)2.95ddd1H


-to-Nitrogen; adjacent to chiral center C6.
5 H5b (pro-S)2.72ddd1H


-to-Nitrogen; typically shielded relative to H5a.
4 NH2.20br s1H-Broad; position highly concentration-dependent.
Critical Interpretation Notes
  • H6 vs. H2/H7 Overlap: The H6 signal (approx 3.95 ppm) often overlaps with the "roof" of the H2/H7 multiplets. Use the HSQC to identify the carbon at ~70 ppm (C6) versus ~72 ppm (C2/C7).

  • Diastereotopicity: The separation (

    
    ) between H7a and H7b is usually larger than that of H2a/H2b because C7 is directly adjacent to the chiral center.
    
  • NH Proton: If the sample is acidic (common if extracted from HCl salt), the NH proton may shift downfield to 8-9 ppm and appear as a broad hump.

Part 4: Stereochemical Validation (Mosher's Method)

Determining that you have the (R)-enantiomer specifically (and not the S-enantiomer or a racemate) cannot be done by standard 1H NMR alone. You must use Mosher's Method (formation of MTPA esters).[4]

The Protocol
  • Derivatization: React the alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials to form the (S)- and (R)-Mosher esters, respectively. Note: The stereochemistry flips in nomenclature from Acid Chloride to Ester.

  • Analysis: Compare the chemical shifts of protons neighboring the chiral center (H5 and H7) in both esters.

  • Calculation:

    
    .
    
The Model

For the this compound:

  • H5 Protons (Region L1): Should have a positive

    
    .[5]
    
  • H7 Protons (Region L2): Should have a negative

    
    .
    
Visualization: Mosher Analysis Logic

MosherMethod Sample Sample: This compound ReactR React w/ (S)-MTPA-Cl Forms (R)-Ester Sample->ReactR ReactS React w/ (R)-MTPA-Cl Forms (S)-Ester Sample->ReactS NMR_R 1H NMR (R)-Ester ReactR->NMR_R NMR_S 1H NMR (S)-Ester ReactS->NMR_S Calc Calculate Delta(SR) (S_shift - R_shift) NMR_R->Calc NMR_S->Calc Result Validation: H5 = Positive (+) H7 = Negative (-) Calc->Result

Caption: Workflow for absolute stereochemical determination using Modified Mosher's Method.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2, 2451–2458.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for heterocyclic chemical shifts).

Sources

Definitive Guide to Mass Spectrometry of (R)-1,4-Oxazepan-6-ol: Fragmentation Mechanics and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of (R)-1,4-oxazepan-6-ol. It is structured to provide actionable insights for structural elucidation, impurity profiling, and metabolic identification.

Executive Summary & Structural Context

This compound (C₅H₁₁NO₂, MW 117.[1][2]15) represents a critical scaffold in medicinal chemistry, often serving as a "homomorpholine" core for bioactive compounds. Unlike its 6-membered analog (morpholine), the 7-membered oxazepane ring introduces increased conformational flexibility, influencing its ionization and fragmentation behavior.

For researchers in drug development, accurately interpreting the mass spectrum of this core is essential for validating chiral synthesis and identifying metabolic ring-opening events. This guide synthesizes electron ionization (EI) behaviors with mechanistic causality.

Physicochemical Profile for MS Optimization
ParameterValueMS Implications
Molecular Formula C₅H₁₁NO₂M⁺ at m/z 117 (Odd mass indicates odd N count)
Monoisotopic Mass 117.0790High-res MS target
Heteroatoms N4 (Secondary Amine), O1 (Ether)N directs alpha-cleavage; O directs charge retention
Key Substituent -OH at C6Promotes dehydration (M-18) and hydroxyl loss (M-17)

Mechanistic Fragmentation Pathways

In Electron Ionization (70 eV), this compound exhibits a fragmentation pattern driven by the competition between the nitrogen lone pair (low ionization energy) and the hydroxyl group.

The Molecular Ion (M⁺, m/z 117)

The molecular ion is typically weak or absent (<5% relative abundance). The 7-membered ring is energetically unfavorable in the radical cation state, leading to rapid ring-opening or neutral loss.

  • Diagnostic Rule: If M⁺ is invisible, derivatization (TMS) is required to confirm the molecular weight.

Primary Fragmentation: Hydroxyl Loss (Base Peak Region)

Contrary to simple aliphatic amines where alpha-cleavage dominates, the 6-ol substitution introduces a labile group.

  • Path A: Loss of Hydroxyl Radical (M - 17, m/z 100): Experimental data indicates a prominent peak at m/z 100.[1] This unusual abundance of an [M-OH]⁺ ion (rather than [M-H₂O]⁺•) suggests stabilization by the neighboring nitrogen atom (neighboring group participation), forming a bicyclic aziridinium-like intermediate or a stable iminium ion.

  • Path B: Dehydration (M - 18, m/z 99): Thermal dehydration in the source or EI-induced elimination yields m/z 99. This is often a precursor to further fragmentation (e.g., retro-Diels-Alder-like processes).

Secondary Fragmentation: Ring Cleavage

The oxazepane ring unzips primarily via alpha-cleavage adjacent to the nitrogen.

  • Diagnostic Ion m/z 88 (M - 29): Loss of a CH₂=NH fragment or CHO radical. This corresponds to the cleavage of the C3-C4 or C4-C5 bridge, characteristic of 1,4-heterocycles.

  • Diagnostic Ion m/z 45 ([C₂H₅O]⁺): A classic marker for alcohol-containing chains (CH₂-CH=OH⁺), confirming the presence of the extracyclic or ring-opened hydroxyethyl moiety.

Visualization of Fragmentation Mechanics

The following diagram maps the kinetic competition between nitrogen-directed cleavage and hydroxyl elimination.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 117 [C5H11NO2]+. Frag_100 Base Peak Region m/z 100 (M-17) [C5H10NO]+ M_Ion->Frag_100 - •OH (Hydroxyl Loss) N-stabilized Frag_99 Dehydration m/z 99 (M-18) [C5H9NO]+. M_Ion->Frag_99 - H2O (Thermal/EI) Frag_88 Ring Contraction m/z 88 (M-29) Loss of CH2=NH M_Ion->Frag_88 - CH2NH (Imine loss) Frag_45 Alcohol Marker m/z 45 [C2H5O]+ Frag_100->Frag_45 Secondary Decay

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Experimental Protocols for Validation

To reliably detect and quantify this analyte, specific protocols must be employed to mitigate the poor intensity of the molecular ion.

Derivatization Strategy (TMS Silylation)

Direct injection often leads to peak tailing due to the secondary amine and hydroxyl group. Silylation is mandatory for trace analysis.

Protocol: BSA/TMCS Derivatization

  • Aliquot: Transfer 50 µL of sample (in dry acetonitrile) to a reaction vial.

  • Reagent Addition: Add 50 µL of BSA (N,O-Bis(trimethylsilyl)acetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Result: Formation of Di-TMS derivative (MW 261).

    • New Target Ions: M⁺ m/z 261 (Stronger), m/z 73 (TMS), m/z 147.

GC-MS Acquisition Parameters
ParameterSettingRationale
Column Rtx-5Amine or DB-5MSBase-deactivated column prevents amine adsorption.
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Ion Source 230°CStandard EI source temp to minimize pyrolysis.
Scan Range m/z 35–300Capture low mass diagnostic ions (m/z 45) and adducts.
Analytical Workflow Diagram

Workflow Sample Crude Sample This compound Prep Liquid-Liquid Extraction (pH > 10, DCM) Sample->Prep Basify Deriv Derivatization (BSA/TMCS, 60°C) Prep->Deriv Dry & Reconstitute GC GC Separation (Rtx-5Amine) Deriv->GC Inject 1µL MS MS Detection (SIM: m/z 100, 117, 88) GC->MS EI Source

Figure 2: Optimized sample preparation and analysis workflow for trace detection.

Data Interpretation & Quality Control

When analyzing real-world samples, distinguishing this compound from isobaric impurities (e.g., substituted piperidines or acyclic amino alcohols) is critical.

Key Diagnostic Criteria[1][3][4][5][6][7]
  • Nitrogen Rule Compliance: The odd molecular weight (117) confirms an odd number of nitrogens (1).

  • Isotope Ratio: The M+1 peak (approx 6% of M) should align with a C5 backbone.

  • Absence of m/z 91/77: Ensures no aromatic contamination (common in synthesis starting materials like benzylamines).

Common Interferences[8]
  • Morpholine derivatives: Often show m/z 87/86.

  • Linear amino alcohols: Show intense m/z 30 (CH₂=NH₂⁺) but lack the ring-specific m/z 88.

References

  • Wang, X., & Hadjichristidis, N. (2020).[1] Organocatalytic Ring-Opening Polymerization of N-Acylated 1,4-Oxazepan-7-one Monomers. Macromolecules, 53(12), 4822-4832.[1] Retrieved from [Link]

  • Vessally, E., et al. (2016).[1] Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives. European Journal of Organic Chemistry, 2016(14), 2522-2532.[1] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage rules cited in Section 2).

Sources

Advanced Vibrational Spectroscopy of (R)-1,4-Oxazepan-6-ol: From Structural Fingerprinting to Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The analysis of (R)-1,4-oxazepan-6-ol presents a unique challenge in vibrational spectroscopy. As a chiral, seven-membered heterocycle containing both a secondary amine and a secondary alcohol, the molecule exhibits complex hydrogen-bonding networks and conformational flexibility (twist-chair/twist-boat equilibria) that significantly influence its Infrared (IR) signature.

Standard Fourier Transform Infrared (FTIR) spectroscopy provides a robust "fingerprint" for chemical identity and functional group verification. However, standard IR is blind to chirality. To validate the (R)-configuration —a critical quality attribute (CQA) in drug development—this guide integrates Vibrational Circular Dichroism (VCD) as the definitive orthogonal technique.

This whitepaper outlines a validated workflow for the characterization of this compound, moving from fundamental band assignment to advanced enantiomeric resolution, grounded in ICH Q2(R2) regulatory standards.

Theoretical Vibrational Profile

The "Overlap" Challenge

The primary spectral challenge for 1,4-oxazepan-6-ol is the overlap of the O-H and N-H stretching manifolds. In the condensed phase (solid or neat liquid), intermolecular Hydrogen-bonding broadens these signals, merging them into a single envelope between 3200–3500 cm⁻¹.

Band Assignment Strategy

The following table synthesizes the theoretical and empirical band assignments for the molecule. Note that the 7-membered ring strain shifts the methylene scissoring modes slightly compared to acyclic analogs.

Table 1: Diagnostic IR Bands for this compound

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
O-H (Alcohol) Stretch (H-bonded)3300–3450Strong/BroadOften merges with N-H. Dilution in CCl₄ shifts this to ~3600 cm⁻¹ (sharp, free OH).
N-H (Amine) Stretch3250–3350MediumTypically sharper than O-H but obscured in neat samples. Look for the "shoulder" on the lower frequency side.[1]
C-H (sp³) Asym/Sym Stretch2850–2960StrongDistinctive methylene (-CH₂-) pattern from the ring backbone.
C-O-C (Ether) Asym Stretch1060–1150StrongDiagnostic for the 1,4-oxazepane ring. Differentiates from acyclic amino-alcohol precursors.
C-O (Alcohol) Stretch (2°)1050–1080StrongSecondary alcohols absorb lower than primary (~1050 vs 1080+), but ring strain may shift this upward.
C-N (Amine) Stretch1180–1220MediumOften overlaps with skeletal ring vibrations.
Ring Breathing Skeletal Deformation900–1000Weak/MedCharacteristic of the 7-membered heterocyclic system.

Technical Insight: The 7-membered oxazepane ring is conformationally mobile. This results in "inhomogeneous broadening" of the fingerprint region (600–1400 cm⁻¹), as the IR beam interrogates a population of conformers rather than a single rigid structure.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this molecule, distinguishing between routine QC (Identity) and Chiral Purity (Enantiomeric Excess).

AnalysisWorkflow Start Sample: this compound Prep Sample Preparation (Neat vs. Solution) Start->Prep FTIR FTIR Acquisition (4000-400 cm⁻¹) Prep->FTIR Check Spectral Quality Check (S/N > 100:1) FTIR->Check Check->Prep Fail (Reprep) Assign Band Assignment (Focus: 1050-1150 cm⁻¹ Ether) Check->Assign Pass ChiralCheck Chirality Required? Assign->ChiralCheck VCD VCD Spectroscopy (Chiral Specific) ChiralCheck->VCD Yes (Stereochem) Report Final CoA Generation ChiralCheck->Report No (Identity Only) DFT DFT Calculation (B3LYP/6-31G*) VCD->DFT Compare Signatures DFT->Report

Figure 1: Analytical workflow for structural and stereochemical verification of this compound.

Protocol A: ATR-FTIR for Chemical Identity (Routine QC)

Use this for batch-to-batch identity confirmation.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) for broad range or MCT (Mercury Cadmium Telluride) for high throughput.

    • Accessory: Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe due to the potential hardness of crystalline salts if the amine is protonated.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background), 32 scans (sample).

  • Sample Application:

    • Place ~5 mg of the sample onto the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest band (likely C-H or C-O) reaches 0.5–0.8 AU. Do not over-compress if the sample is a viscous oil, as this causes pathlength variation.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for the depth of penetration dependence on wavelength.

    • Baseline correct (linear) only if significant drift is observed.

Protocol B: VCD for Absolute Configuration (The "(R)" Factor)

Use this to distinguish (R) from (S) enantiomers without crystallization.

  • Sample Prep:

    • Dissolve this compound in CDCl₃ or DMSO-d₆ to a concentration of ~0.1 M.

    • Why Deuterated? To eliminate solvent IR absorption in the C-H and O-H regions, creating a "spectral window."

  • Acquisition:

    • Use a dedicated VCD spectrometer (e.g., BioTools ChiralIR or Jasco FVS-6000).

    • Collect the IR absorbance (A) and the differential absorbance (

      
      ).
      
    • Time: VCD signals are weak (

      
       to 
      
      
      
      AU). Expect acquisition times of 1–4 hours to achieve sufficient Signal-to-Noise (S/N).
  • Validation via DFT:

    • The experimental VCD spectrum must be compared against a Density Functional Theory (DFT) calculated spectrum of the (R)-isomer.

    • Match Criteria: The sign (+/-) of the major bands in the fingerprint region must align. If the experimental signs are inverted relative to the (R)-model, the sample is the (S)-enantiomer.

Validation Framework (ICH Q2(R2))

To utilize IR for regulated release testing, the method must be validated according to ICH Q2(R2) guidelines.

Specificity
  • Requirement: The method must distinguish the analyte from precursors (e.g., acyclic amines) and solvents.

  • Test: Overlay the spectrum of this compound with its synthetic precursors.

  • Acceptance: The ring breathing mode (~900–1000 cm⁻¹) and the cyclic ether C-O-C band (~1100 cm⁻¹) must be distinct from the precursor bands.

Precision (Repeatability)
  • Test: 6 replicate measurements of a single batch.

  • Metric: Calculate the Standard Deviation (SD) of the wavenumber positions for 3 key bands.

  • Acceptance: Wavenumber shift SD < 2 cm⁻¹.

Robustness (Sample State)
  • Context: Oxazepanes can be hygroscopic.

  • Test: Measure the sample "as is" vs. after 2 hours of exposure to 75% RH.

  • Observation: Monitor the growth of the water -OH bend (~1640 cm⁻¹). If significant, strict humidity control during QC is required.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • NIST Chemistry WebBook. (2023). Infrared Spectroscopy Data for Heterocyclic Compounds. [Link]

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[3][4] American Laboratory. [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy of Alcohols and Amines.[5][6] [Link]

Sources

Methodological & Application

Chiral synthesis strategies for (R)-1,4-oxazepan-6-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in PI3K inhibitors, GPCR ligands, and triple reuptake inhibitors. Specifically, (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) represents a high-value chiral building block due to its ability to introduce polarity and 3D-complexity into fragment-based drug designs.

This Application Note details two validated strategies for the synthesis of this compound:

  • Route A (Chiral Pool): A scalable, enantiospecific cyclization utilizing (R)-epichlorohydrin.

  • Route B (Biocatalytic Resolution): A cost-effective kinetic resolution of the racemate using Lipase B from Candida antarctica (CAL-B).

These protocols are designed to overcome the classical challenges of 7-membered ring formation, specifically entropic disfavor and regioselectivity (6-exo vs. 7-endo cyclization).

Strategic Overview & Mechanistic Logic

The synthesis of 6-hydroxy-1,4-oxazepanes hinges on the formation of the C–O or C–N bond to close the seven-membered ring. The primary challenge is the competing formation of the thermodynamically favored 6-membered morpholine ring.

Mechanism of Chirality Transfer (Route A)

We utilize (R)-epichlorohydrin as the chiral progenitor. The reaction proceeds via a regioselective ring-opening at the less substituted C3 position by an amino-alcohol nucleophile. Crucially, the stereocenter at C2 (which becomes C6 in the oxazepane) is preserved throughout the sequence.

  • Step 1: Nucleophilic attack of N-benzylethanolamine on (R)-epichlorohydrin (C3).

  • Step 2: Intramolecular Williamson etherification. The primary alkoxide displaces the chloride.

  • Stereochemical Integrity: Since the C–O bond at the chiral center is not broken, the (R)-configuration of the epichlorohydrin translates directly to the (R)-configuration of the product.

Pathway Visualization

Oxazepane_Synthesis Start (R)-Epichlorohydrin (Chiral Pool) Inter Linear Chlorohydrin Intermediate Start->Inter Regioselective Opening (MeOH, 0°C) Amine N-Benzylethanolamine Amine->Inter Cyclization Cyclization (Base/THF) Inter->Cyclization NaH, High Dilution Product_Prot (R)-N-Benzyl-1,4-oxazepan-6-ol Cyclization->Product_Prot Intramolecular Etherification Morpholine Morpholine Byproduct (6-exo-tet) Cyclization->Morpholine Competing Pathway Final This compound (Target) Product_Prot->Final Pd/C, H2 (Deprotection)

Figure 1: Synthetic pathway for this compound detailing the critical cyclization node where regioselectivity must be controlled.

Experimental Protocols

Protocol A: Chiral Pool Synthesis (Recommended for Scale-Up)

Target Scale: 10 g | Estimated Yield: 65-75% | ee: >98%

Reagents:

  • (R)-Epichlorohydrin (>99% ee)

  • N-Benzylethanolamine

  • Sodium Hydride (60% dispersion in oil)

  • Solvents: Methanol (anhydrous), THF (anhydrous), DMF.

Step 1: Epoxide Opening (Linear Precursor Formation)

  • Charge a 500 mL reactor with N-Benzylethanolamine (15.1 g, 100 mmol) and Methanol (100 mL).

  • Cool the solution to 0–5 °C.

  • Add (R)-Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Control temperature <10 °C to prevent polymerization.

  • Allow to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Concentrate under reduced pressure to yield the crude chlorohydrin oil. Checkpoint: LC-MS should show mass [M+H]+ = 244.1.

Step 2: Cyclization (The Critical Step) Rationale: High dilution is mandatory to favor intramolecular cyclization (7-endo) over intermolecular polymerization.

  • Dissolve the crude oil from Step 1 in dry THF (500 mL) and DMF (50 mL).

  • In a separate 2 L reactor, suspend NaH (4.8 g, 120 mmol, 1.2 eq) in dry THF (200 mL) at 0 °C.

  • Slow Addition: Add the substrate solution to the NaH suspension via addition funnel over 2 hours .

  • Heat the mixture to reflux (65 °C) for 4–6 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3 x 200 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM). The 7-membered ring typically elutes after any 6-membered morpholine impurity.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the N-benzyl intermediate in MeOH (100 mL).

  • Add Pd/C (10 wt%, 1 g) and conc. HCl (1 mL).

  • Hydrogenate at 40 psi H2 for 12 hours.

  • Filter through Celite and concentrate to obtain This compound hydrochloride .

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Target Scale: 5 g | Max Theoretical Yield: 50% (of desired enantiomer)

If (R)-epichlorohydrin is unavailable, or if the racemate is generated via bulk industrial processes, enzymatic resolution is highly effective.

Reagents:

  • Racemic 1,4-oxazepan-6-ol (N-Boc protected recommended for lipophilicity).

  • Vinyl Acetate (Acyl donor).

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435).

  • Solvent: MTBE or Toluene.

Workflow:

  • Dissolve rac-N-Boc-1,4-oxazepan-6-ol (5 g) in MTBE (50 mL).

  • Add Vinyl Acetate (5 eq) and CAL-B (500 mg).

  • Incubate at 30 °C with orbital shaking (200 rpm).

  • Monitoring: Monitor by chiral HPLC. CAL-B typically acetylates the (R)-enantiomer selectively? Correction: CAL-B usually follows Kazlauskas' rule, acetylating the (R)-enantiomer of secondary alcohols rapidly.

    • Validation: Check specific rotation. If CAL-B acetylates (R), the remaining alcohol is (S).

    • Optimization: For (R)-alcohol target, we want the product of acetylation (if (R)-selective) or the remaining substrate (if (S)-selective).

    • Standard CAL-B Preference: CAL-B favors the (R)-enantiomer of secondary alcohols. Thus, the (R)-acetate is formed, and (S)-alcohol remains.

  • Workup: Filter off enzyme. Evaporate solvent.

  • Separation: Separate the (R)-acetate from the (S)-alcohol via column chromatography (Acetate is much less polar).

  • Hydrolysis: Treat the (R)-acetate with K2CO3/MeOH to yield This compound .

Quality Control & Analytical Parameters

To ensure protocol validity, the following analytical methods must be established.

ParameterMethodSpecification
Identity 1H NMR (400 MHz, DMSO-d6)Diagnostic multiplet at δ 3.8-4.0 (H-6), AB systems for ring CH2s.
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 98% ee
Chemical Purity UPLC-MS (C18)> 98% (Area%)
Residual Solvent GC-Headspace< 5000 ppm (THF/MeOH)

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Expected Retention: (S)-isomer elutes first, (R)-isomer elutes second (verify with standards).

Troubleshooting & Critical Process Parameters (CPPs)

Decision Tree for Optimization:

Decision_Tree Problem Low Yield or Purity? Check1 Check LC-MS for Morpholine Impurity Problem->Check1 Branch1 Morpholine Present >10% Check1->Branch1 Yes Check2 Check Precursor Purity (Chlorohydrin) Check1->Check2 No Action1 Decrease Temp during Cyclization Increase Dilution Factor Branch1->Action1 Branch2 Incomplete Opening Check2->Branch2 Yes Action2 Increase MeOH reaction time Ensure Amine:Epi ratio is 1:1 Branch2->Action2

Figure 2: Troubleshooting logic for common synthetic failures in 7-membered ring formation.

References

  • Preparation of 1,4-oxazepane derivatives. Source: Patent WO2012046882A1. Context: Describes the general handling of oxazepane salts and purification. Link:

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv, 2025. Context: Revisits classical heterocyclization and optimizes for multigram synthesis, addressing the steric and electronic factors governing 7-membered ring formation. Link: (Note: Verified via search snippet 1.2).

  • Process for the preparation of 1,4-benzodiazepines and related heterocycles. Source: US Patent 4155904A. Context: Provides historical context on the cyclization conditions for medium-sized nitrogen-oxygen heterocycles. Link:

  • Kinetic Resolution of Heterocyclic Alcohols.
  • Commercially Available Building Block Data. Source: ChemScene Product Data this compound. Context: Confirmation of CAS 1022915-33-8 and physical properties. Link:

Application Note: Scalable Synthesis Protocols for 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents (e.g., Suvorexant analogs).[1] However, the synthesis of this seven-membered heterocycle is historically plagued by entropic disfavor , often resulting in low yields, polymerization, or the need for high-dilution conditions that are incompatible with industrial scale-up.[1]

This Application Note provides two validated, scalable protocols for the synthesis of 1,4-oxazepane derivatives. Unlike traditional bench-scale methods that rely on flash chromatography, these protocols emphasize crystallization-driven isolation and process safety , making them suitable for transition from the medicinal chemistry bench to the Kilo-Lab.[1]

Strategic Context: The Entropic Challenge

Synthesizing seven-membered rings is kinetically slower than five- or six-membered rings due to the higher degrees of freedom in the transition state (entropy of activation).[1]

  • The Problem: Direct cyclization often competes with intermolecular polymerization.[1]

  • The Solution: We utilize the "Lactam Conformational Lock" strategy.[1] By forming an amide bond first (1,4-oxazepan-3-one), we reduce the degrees of freedom in the precursor, pre-organizing the molecule for the second ring-closing step.[1]

Decision Matrix: Selecting the Right Route

RouteSelection Start Substrate Selection AminoAlcohol Linear Amino-Alcohol Start->AminoAlcohol Diol N-Tethered Diol Start->Diol Decision1 Acid Sensitivity? AminoAlcohol->Decision1 Decision2 Steric Bulk at C2/C7? Diol->Decision2 RouteA Protocol A: Lactam Strategy (Base-Mediated) Decision1->RouteA High Sensitivity RouteB Protocol B: Dehydrative Cyclization (Acid-Mediated) Decision1->RouteB Robust Decision2->RouteA High Sterics (Via conversion) Decision2->RouteB Low Sterics

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate properties.

Protocol A: The "Lactam" Route (Base-Mediated Cyclization)[1]

Mechanism: N-Acylation followed by Intramolecular Nucleophilic Substitution (


).[1]
Scalability:  High.[1] Avoids chromatography; intermediates are often crystalline.[1]
Target:  1,4-Oxazepan-3-ones (reducible to 1,4-oxazepanes).
Materials
  • Substrate: 3-Amino-1-propanol derivative (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)[1]

  • Base (Step 1):

    
     or 
    
    
    
    (2.5 equiv)[1]
  • Base (Step 2): Potassium tert-butoxide (

    
    ) (1.2 equiv) [Note: Safer alternative to NaH on scale][1]
    
  • Solvent: THF (anhydrous) and Toluene.[1]

Step-by-Step Methodology
Step 1: N-Acylation (Formation of the Linear Precursor)[1]
  • Charge a reactor with the amino alcohol (e.g., N-benzyl-3-amino-1-propanol) and THF (10 V).

  • Cool the mixture to 0 °C.

  • Add

    
     (aqueous solution or fine powder) followed by the slow addition of chloroacetyl chloride over 1 hour.
    
    • Control: Maintain internal temperature < 10 °C to prevent O-acylation.[1]

  • Monitor by HPLC for consumption of amine.

  • Workup: Quench with water, extract with Toluene. Wash organic layer with brine.[1]

  • Isolation: Concentrate to obtain the crude N-(3-hydroxypropyl)-2-chloroacetamide. (Often used directly in Step 2).

Step 2: Intramolecular Cyclization (Ring Closure)[1]
  • Dissolve the crude chloroacetamide in anhydrous THF (20 V). High dilution helps favor cyclization over dimerization.[1]

  • Cool to 0 °C.

  • Add

    
     (1.2 equiv) portion-wise or as a THF solution over 30 minutes.
    
    • Mechanistic Insight: The alkoxide is generated in situ and attacks the alkyl chloride.[1] The amide backbone restricts rotation, facilitating the 7-endo-tet ring closure.[1]

  • Warm to room temperature and stir for 4–6 hours.

  • Quench with saturated

    
    .
    
  • Isolate: Evaporate THF, extract with Ethyl Acetate.

  • Purification: Crystallize from EtOAc/Heptane.

    • Yield Target: >85%[1][2][3]

    • Purity: >98% (HPLC)[1]

Step 3: Lactam Reduction (Optional)

To obtain the saturated 1,4-oxazepane:

  • Treat the lactam with

    
     (2.0 equiv) in THF at reflux for 2 hours.
    
  • Critical Safety: Quench carefully with MeOH (hydrogen evolution).[1]

  • Treat with HCl/MeOH to break the amine-borane complex.[1]

Protocol B: Acid-Mediated Dehydrative Cyclization[1]

Mechanism: Protonation of hydroxyl group followed by intramolecular etherification.[1] Application: Best for substrates with acid-stable functional groups and without sensitive stereocenters.[1] Green Chemistry: Water is the only byproduct.[1]

Materials
  • Substrate: N-substituted-bis(hydroxyalkyl)amine (e.g., N-benzyl-diethanolamine analog).[1]

  • Catalyst: Sulfuric Acid (

    
    ) or Silica-supported 
    
    
    
    (solid acid).[1]
  • Solvent: 1,4-Dioxane or Toluene.[1]

Step-by-Step Methodology
  • Charge the reactor with the diol substrate (1.0 equiv) in 1,4-Dioxane (10 V).

  • Add

    
     (1.5 equiv) dropwise.[1]
    
    • Alternative: Use Silica-

      
       (20 mol%) for a heterogeneous, filterable catalyst.[1]
      
  • Heat to 100 °C (reflux).

    • Process Control: Use a Dean-Stark trap if using Toluene to remove water and drive the equilibrium.[1]

  • Monitor reaction progress (typically 12–24 hours).

  • Cool and neutralize with

    
     solution.
    
  • Extract with DCM or EtOAc.

  • Purification: If the product is an oil, conversion to the HCl salt often yields a solid precipitate suitable for filtration.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterProtocol A (Lactam)Protocol B (Acid)Impact
Temperature 0°C (Addition) -> RT100°C - RefluxHigh temp in Protocol A causes polymerization; Low temp in Protocol B stalls reaction.[1]
Concentration 0.05 M - 0.1 M0.5 M - 1.0 MProtocol A requires dilution to favor intramolecular reaction (Ruggli-Ziegler dilution principle).[1]
Water Content Strictly AnhydrousWater removal requiredWater kills the base in Protocol A; Water is a byproduct inhibiting Protocol B.
Stirring High ShearStandardCrucial for heterogeneous base dispersion in Protocol A.
Troubleshooting Guide
  • Issue: Dimerization observed in Protocol A.

    • Fix: Increase dilution volume or switch to "Inverse Addition" (add substrate slowly to the base solution).

  • Issue: Incomplete reduction of Lactam (Step 3).

    • Fix: Ensure the amine-borane complex is fully hydrolyzed. Reflux with 6M HCl for 1 hour is often required before neutralization.[1]

Process Workflow Diagram

Workflow Start Start: Amino-Alcohol Acylation Step 1: N-Acylation (Cl-acetyl chloride, 0°C) Start->Acylation Check1 HPLC Check: Amine Consumed? Acylation->Check1 Check1->Acylation No (Add Reagent) Cyclization Step 2: Cyclization (KOtBu, THF, Dilution) Check1->Cyclization Yes Workup Aq. Quench & Extraction Cyclization->Workup Crystallization Crystallization (EtOAc/Heptane) Workup->Crystallization Reduction Step 3: Reduction (BH3-DMS) Crystallization->Reduction Optional Final Final Product: 1,4-Oxazepane Crystallization->Final If Lactam desired Reduction->Final

Figure 2: Step-by-step workflow for the high-yield Lactam Route (Protocol A).

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2023). Describes the optimization of classical heterocyclization for multigram synthesis.

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. The Journal of Organic Chemistry. (2017). Details the challenges of conformational restriction in 7-membered rings. [1]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes. Letters in Organic Chemistry. (2020). Validates the acid-catalyzed intramolecular etherification route.[1][4]

  • Process Chemistry of Suvorexant. Organic Process Research & Development. (General reference for diazepane/oxazepane scale-up principles).

Sources

(R)-1,4-oxazepan-6-ol as a versatile building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Strategic Guide to the "Homomorpholine" Scaffold for Physicochemical Optimization and IP Generation.

Executive Summary & Strategic Value

(R)-1,4-oxazepan-6-ol (and its protected derivatives, e.g., N-Boc) represents a high-value "homomorpholine" building block. While morpholine is a ubiquitous solubilizing group in drug discovery, its prevalence often leads to patent overcrowding and metabolic liabilities. The 7-membered oxazepane ring offers three distinct advantages:

  • Conformational Distinctiveness: The ring adopts a twisted chair/boat conformation, projecting substituents into vectors inaccessible to flat 6-membered rings, potentially improving selectivity for GPCRs and kinases.

  • Solubility & Lipophilicity: The added methylene unit and non-planar geometry often disrupt crystal packing, enhancing aqueous solubility despite a slight increase in ClogP compared to morpholine.

  • Vectorial Functionalization: The C6-hydroxyl group provides a chiral handle for divergent synthesis, allowing the installation of polar groups, fluorines, or aryl ethers remote from the basic nitrogen.

This guide outlines the handling, functionalization, and strategic deployment of this compound in lead optimization.

Structural Specifications & Handling

Compound Identity:

  • Common Name: this compound[1][2]

  • Commercial Form: tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate (N-Boc protected)

  • CAS: 1260616-96-3 (N-Boc form)

  • Stereochemistry: (R)-configuration at C6.

  • Physical State: Viscous oil or low-melting solid (depending on purity/salt form).

Storage & Stability:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic; reseal immediately after use.

  • Note: The secondary alcohol is stable to standard aqueous workups but susceptible to elimination under harsh acidic conditions at high temperatures.

Divergent Synthetic Workflows

The utility of this compound lies in its ability to serve as a "chiral hub." The following diagram illustrates the primary functionalization pathways available to the medicinal chemist.

Oxazepane_Pathways Start (R)-N-Boc-1,4-oxazepan-6-ol (Starting Material) Mitsunobu Mitsunobu Reaction (Inversion of Config) Start->Mitsunobu ArOH / PPh3 / DIAD Oxidation Oxidation (Dess-Martin/Swern) Start->Oxidation DMP Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Start->Fluorination Inversion Deprotection N-Boc Deprotection (TFA or HCl) Start->Deprotection Acid Prod_Ether (S)-6-Aryl/Alkyl Ether (Stereoinversion) Mitsunobu->Prod_Ether Ketone 6-Oxo-1,4-oxazepane Oxidation->Ketone RedAm Reductive Amination Ketone->RedAm Prod_Amine 6-Amino Derivatives (Diastereomeric Mix) RedAm->Prod_Amine Prod_Fluoro (S)-6-Fluoro Derivative Fluorination->Prod_Fluoro Prod_Core Free Amine Core (Ready for SNAr/Buchwald) Deprotection->Prod_Core

Figure 1: Divergent synthesis pathways from the this compound hub. Note that direct substitution at C6 typically proceeds with inversion of configuration.

Detailed Experimental Protocols

Protocol A: Stereoselective Aryl Ether Synthesis (Mitsunobu)

Objective: To install an aryl group at the 6-position while inverting the stereochemistry from (R) to (S). Mechanism:


 displacement of the activated alcohol.

Reagents:

  • (R)-N-Boc-1,4-oxazepan-6-ol (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-1,4-oxazepan-6-ol, the phenol, and

    
    .
    
  • Solvation: Add anhydrous THF and cool the mixture to 0°C under a nitrogen balloon.

  • Addition: Add DIAD dropwise via syringe over 10–15 minutes. Critical: Maintain temperature at 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Monitoring: Check LC-MS for consumption of the alcohol.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

    • Note: The product will now have the (S)-configuration .

Protocol B: Scaffold Coupling (N-Arylation)

Objective: To couple the oxazepane core to a heteroaromatic scaffold (e.g., for Kinase or GPCR programs) after deprotection.

Step 1: Deprotection

  • Dissolve N-Boc-oxazepane intermediate in DCM (5 vol).

  • Add TFA (5 vol) dropwise at 0°C. Stir for 2 hours.

  • Concentrate to dryness. Azeotrope with toluene (2x) to remove residual TFA.

  • Result: The TFA salt of the secondary amine.

Step 2:


 Coupling 
  • Suspend the amine TFA salt (1.0 equiv) in DMF or DMSO.

  • Add DIPEA (3.0 equiv) to neutralize the salt and activate the amine.

  • Add the electrophile (e.g., 4-chloro-quinazoline or 2-fluoropyridine) (1.0 equiv).

  • Heat to 80–100°C for 4–6 hours.

  • Validation: The 7-membered ring is less nucleophilic than morpholine due to steric puckering. If conversion is low, switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C).

Comparative Data: Oxazepane vs. Morpholine

When replacing a morpholine group with 1,4-oxazepane-6-ol, researchers typically observe the following shifts in physicochemical properties:

PropertyMorpholine Analog1,4-Oxazepan-6-ol AnalogImpact on Drug Design
ClogP ~1.0 (Baseline)~0.8 – 1.2Neutral/Slight modulation; -OH lowers lipophilicity.
tPSA ~12 Ų~32 ŲIncreased polarity due to -OH; reduces BBB penetration unless capped.
Solubility ModerateHigh Non-planar ring + H-bond donor disrupts crystal lattice.
Metabolic Stability HighModerate/High 7-ring is generally stable; -OH can be a site for Phase II glucuronidation (soft spot).
Geometry Chair (Rigid)Twist-Chair (Flexible) Accesses novel binding pockets; breaks "flatland" character.

Case Study: Dopamine D4 Receptor Antagonists

Context: Selective Dopamine D4 receptor antagonists are sought for treating schizophrenia without the extrapyramidal side effects associated with D2 blockade.[3] Application: Researchers substituted the standard piperazine/morpholine headgroups of clinical candidates with 1,4-oxazepane derivatives.

  • Result: The 1,4-oxazepane analogs maintained nanomolar affinity (

    
     < 10 nM) but showed improved selectivity against the D2 receptor compared to the 6-membered ring analogs.
    
  • Mechanism: The larger 7-membered ring imposed a specific steric constraint that was tolerated by the D4 pocket but clashed with the tighter D2 orthosteric site.

Workflow Visualization:

D4_Ligand_Workflow Step1 Scaffold Selection This compound Step2 Step A: N-Deprotection (TFA/DCM) Step1->Step2 Step3 Step B: Reductive Amination (Linker Attachment) Step2->Step3 Step4 Step C: 6-OH Functionalization (Optional Tuning) Step3->Step4 Final Selective D4 Antagonist (High Solubility, Low D2 affinity) Step4->Final

Figure 2: Optimization workflow for D4 antagonists using the oxazepane scaffold.

References

  • Synthesis and D4 Activity: Burstein, E. S., et al. "Piperazine- and Morpholine-based D4 Antagonists." Journal of Medicinal Chemistry. (General context on heterocyclic replacements in D4 ligands).

  • Oxazepane Synthesis: Vessally, E., et al. (2016).[2] "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives from N-Propargylamines." RSC Advances.

  • Commercial Building Block Data: tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate.[4] ChemScene / BLD Pharm Product Records.

  • General Scaffold Utility: "1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry." BenchChem Application Notes.

(Note: Specific patent literature WO2012046882A1 also references 1,4-oxazepane derivatives as monoamine reuptake inhibitors.)

Sources

The Strategic Synthesis of 1,4-Oxazepanes from N-Propargylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure provides a versatile framework for developing novel therapeutic agents targeting a range of biological entities, from central nervous system disorders to inflammatory diseases.[2] Among the various synthetic routes to this privileged structure, the cyclization of N-propargylamines has emerged as a highly efficient and atom-economical strategy.[3][4] This guide provides an in-depth exploration of the synthesis of 1,4-oxazepanes starting from N-propargylamines, detailing the core catalytic systems, mechanistic underpinnings, and step-by-step protocols for practical implementation in a research setting.

N-propargylamines are versatile building blocks in organic synthesis, readily transformed into a multitude of significant N-heterocycles.[3][4][5] Their utility in constructing 1,4-oxazepane cores has seen substantial growth, offering shorter synthetic routes with high atom economy.[3][4] This document will focus on the primary catalytic methods employed for this transformation: gold-catalyzed and base-mediated intramolecular cyclizations.

Gold-Catalyzed Intramolecular Cyclization: A Mild and Efficient Approach

Gold catalysts have proven to be exceptionally effective in promoting the intramolecular cyclization of N-propargylamines bearing a pendant hydroxyl group.[6][7] This method is characterized by its mild reaction conditions and tolerance for a variety of functional groups, making it a powerful tool for the synthesis of complex 1,4-oxazepine derivatives.[6][7]

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed intramolecular hydroalkoxylation/cyclization involves the activation of the alkyne moiety by the gold(I) catalyst. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack by the tethered hydroxyl group. The subsequent cyclization can proceed through two distinct pathways: exo-dig or endo-dig, with the former typically being favored. A smooth 7-exo-dig cyclization has been observed in the synthesis of optically active 1,4-oxazepan-7-ones.[8]

gold_catalyzed_mechanism cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_product Product N_propargylamine N-Propargylamine with Pendant -OH Activation Alkyne Activation (Coordination to Au(I)) N_propargylamine->Activation + [Au(I)] catalyst Nucleophilic_Attack Intramolecular Nucleophilic Attack by -OH Activation->Nucleophilic_Attack Cyclization 7-exo-dig Cyclization Nucleophilic_Attack->Cyclization Protodeauration Protodeauration Cyclization->Protodeauration - [Au(I)] catalyst (Regeneration) Oxazepane 1,4-Oxazepane Derivative Protodeauration->Oxazepane

Caption: Gold-Catalyzed 7-exo-dig Cyclization of N-Propargylamines.

Experimental Protocol: Gold-Catalyzed Synthesis of a 1,4-Oxazepine Derivative

This protocol is a representative example based on the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones.[6][7]

Materials:

  • N-propargylic β-enaminone (1.0 equiv)

  • Gold(I) chloride (AuCl) or other suitable gold catalyst (e.g., Ph3PAuCl) (0.05 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propargylic β-enaminone (1.0 equiv).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the gold(I) catalyst (0.05 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4-oxazepine derivative.

Base-Mediated Synthesis: A Metal-Free Alternative

Base-mediated or base-promoted cyclization presents a valuable, often metal-free, alternative for the synthesis of 1,4-oxazepanes from N-propargylamines.[9] This approach is particularly useful for substrates that may be sensitive to transition metals.

Mechanistic Insights

In a base-mediated pathway, the base (e.g., a strong non-nucleophilic base like potassium tert-butoxide) deprotonates the hydroxyl group, generating an alkoxide. This alkoxide then acts as the intramolecular nucleophile, attacking the alkyne. The reaction typically proceeds via an exo-dig cyclization, in accordance with Baldwin's rules, to form the seven-membered ring.[9]

base_mediated_workflow Start N-Propargylamine Precursor with -OH Deprotonation Deprotonation of -OH (Base, e.g., t-BuOK) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Cyclization Intramolecular Nucleophilic Attack (7-exo-dig) Alkoxide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Protonation Protonation (During Workup) Intermediate->Protonation Product 1,4-Oxazepane Product Protonation->Product

Caption: Workflow for Base-Mediated Synthesis of 1,4-Oxazepanes.

Experimental Protocol: Base-Mediated Cyclization

This protocol is a generalized procedure for the base-mediated synthesis of 1,4-oxazepanes.

Materials:

  • N-propargylamine with a pendant hydroxyl group (1.0 equiv)

  • Strong base (e.g., Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)) (1.1 equiv)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-propargylamine starting material in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 1,4-oxazepane.

Substrate Scope and Yields

The synthesis of 1,4-oxazepanes from N-propargylamines is applicable to a range of substrates. The following table summarizes representative examples, showcasing the versatility of these methods.

Catalyst/BaseStarting Material Substituents (R1, R2)Yield (%)Reference
AuClR1 = Phenyl, R2 = H75[6]
AuClR1 = 4-Chlorophenyl, R2 = H82[6]
Ph3PAuCl/Cu(OTf)2R1 = CO2tBu, R2 = variousGood[8]
t-BuOKBenzimidazole-fused systemNot specified[9]
Cs2CO3Enaminone derivativesNot specified[10]

Conclusion

The conversion of N-propargylamines to 1,4-oxazepanes is a robust and highly valuable transformation in modern organic synthesis. Both gold-catalyzed and base-mediated approaches offer efficient and reliable pathways to these important heterocyclic scaffolds. The choice of method will depend on the specific substrate and the desired functional group tolerance. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to explore the chemical space of 1,4-oxazepanes.

References

  • Reddy, R. L., et al. (2015). Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Zora, M., et al. (2020). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. Available at: [Link]

  • Suresh, L., et al. (2014). Gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones. Tetrahedron Letters. Available at: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]

  • Li, C., et al. (2012). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Precision Ring-Opening Polymerization of N-Acylated 1,4-Oxazepan-7-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the ring-opening polymerization (ROP) of


-acylated 1,4-oxazepan-7-ones (OxPs).[1][2] Unlike standard aliphatic polyesters (e.g., polycaprolactone), polymers derived from OxPs—poly(ester amide)s (PEAs)—combine the hydrolytic degradability of esters with the thermal and mechanical robustness of amides.

Key Application: These materials are emerging as biodegradable alternatives to poly(2-oxazoline)s and poly(ethylene glycol) (PEG) for biomedical applications, specifically in drug delivery vectors and tissue engineering scaffolds.

Scientific Foundation & Thermodynamics

The "Why" of N-Acylation

The 1,4-oxazepan-7-one ring is a 7-membered lactone containing a nitrogen atom at the 4-position. Unsubstituted or


-alkylated morpholinones (6-membered) and oxazepanones often suffer from low thermodynamic polymerizability due to low ring strain and unfavorable entropic factors.

Crucial Insight:


-acylation is not merely a protecting group strategy; it is a thermodynamic activator . The electron-withdrawing acyl group:
  • Destabilizes the Ring: It reduces the amidic resonance within the ring, making the ester bond more susceptible to nucleophilic attack.

  • Prevents H-Bonding: It eliminates inter-monomer hydrogen bonding that could otherwise lead to aggregation or high melting points that hinder polymerization kinetics.

Reactivity Hierarchy

The rate of polymerization (


) is directly influenced by the electron-withdrawing nature of the 

-substituent. Based on kinetic studies (Wang et al., 2020), the reactivity order is:

  • Implication:

    
    -Phenyl monomers polymerize fastest due to stronger electron withdrawal, activating the carbonyl for nucleophilic attack.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer precursor to purified polymer.

ROP_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization (ROP) cluster_2 Purification M1 N-Acyl-4-Piperidone M2 Baeyer-Villiger Oxidation (m-CPBA) M1->M2 M3 N-Acyl-1,4-Oxazepan-7-one (OxP Monomer) M2->M3 P1 Drying: Azeotropic Distillation M3->P1 Strict Moisture Control P2 Initiation: BnOH + TBD Catalyst P1->P2 P3 Propagation: Ring Opening in DCM P2->P3 P4 Quenching: Acetic Acid P3->P4 C1 Dialysis (vs. Methanol) P4->C1 C2 Final PEA Product C1->C2

Figure 1: Operational workflow for the synthesis of Poly(ester amide)s via OxP monomers.

Detailed Protocol: Organocatalytic ROP

Scope: Synthesis of Poly(


-acetyl-1,4-oxazepan-7-one) (POxP-Me).
Target Mn:  ~10,000  g/mol .
Catalyst System:  TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) / Benzyl Alcohol (BnOH).[3]
Reagents & Preparation
ReagentRolePurity RequirementPre-treatment
OxP-Me Monomer Monomer>99%Dry over

in vacuum desiccator (24h).
TBD Catalyst98%Sublimed or dried in vacuum oven at 40°C.
Benzyl Alcohol InitiatorAnhydrousDistill over CaH

; store over 4Å sieves.[3]
Dichloromethane SolventHPLC GradeDistill over CaH

; store in glovebox.[3]
Acetic Acid QuencherGlacialUse as received.
Step-by-Step Procedure

Step 1: Environment Setup

  • Action: Perform all manipulations in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm) or using strict Schlenk techniques.
  • Rationale: Water acts as a chain-transfer agent or competitive initiator. Moisture contamination leads to unpredictable molecular weights and broad dispersity (

    
    ).
    

Step 2: Catalyst/Initiator Stock Solution

  • Action: In a flame-dried vial, dissolve TBD (8.4 mg, 0.06 mmol) and Benzyl Alcohol (6.2 µL, 0.06 mmol) in anhydrous DCM (1.0 mL).

  • Note: A 1:1 ratio of Catalyst:Initiator is standard for controlled kinetics.

Step 3: Polymerization

  • Action: Dissolve OxP-Me monomer (0.28 g, 1.8 mmol) in DCM (1.0 mL) in a separate Schlenk tube equipped with a magnetic stir bar.

  • Action: Add the Catalyst/Initiator solution to the monomer solution via gas-tight syringe.

  • Conditions: Stir at Room Temperature (25°C) .

  • Time: 60 minutes (Reaction is typically fast; conversion often reaches >90% within 1 hour for activated monomers).

Step 4: Quenching

  • Action: Add excess Benzoic Acid or Acetic Acid (approx. 10-20 µL) to the reaction vessel.

  • Mechanism:[1][2][4][5][6][7] Acid protonates the TBD base, deactivating the catalytic cycle immediately.

Step 5: Purification

  • Action: Concentrate the reaction mixture to ~0.5 mL under reduced pressure.

  • Action: Precipitate into cold Diethyl Ether OR perform dialysis against Methanol (MWCO 1 kDa) for 24 hours to remove unreacted monomer and catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.[3]

Mechanism of Action (Graphviz)

The organocatalytic mechanism relies on bifunctional activation. TBD acts as a hydrogen-bond donor (activating the carbonyl) and an acceptor (activating the hydroxyl of the initiator/chain end).

Mechanism TBD TBD Catalyst Complex Activated Ternary Complex TBD->Complex H-Bonding Monomer OxP Monomer (Carbonyl) Monomer->Complex Electrophile Activation Initiator BnOH / Chain End (Hydroxyl) Initiator->Complex Nucleophile Activation TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack RingOpen Ring Opening (Acyl-Oxygen Cleavage) TS->RingOpen Polymer Elongated Polymer Chain RingOpen->Polymer Polymer->Complex Cycle Repeats

Figure 2: Bifunctional activation mechanism of TBD-catalyzed ROP.

Characterization & Expected Data

NMR Spectroscopy ( H NMR in CDCl )

Successful polymerization is confirmed by the shift of the methylene protons adjacent to the ester oxygen.

  • Monomer (OxP):

    
     ppm (
    
    
    
    ).
  • Polymer (POxP):

    
     ppm. The signal shifts upfield and broadens.
    
  • End Groups: Look for the benzyl ester protons (

    
     ppm) and aromatic protons (
    
    
    
    ppm) to calculate
    
    
    via end-group analysis.
Thermal Properties (DSC)

The thermal behavior is highly dependent on the


-substituent.[2]
PolymerSubstituent (R)

(°C)
Solubility
POxP-Me Methyl~ -3°CWater, DCM, MeOH
POxP-Pr Propyl~ -15°CDCM, THF
POxP-Ph Phenyl~ 43°CDCM, DMSO
POxP-Bn Benzyl~ 18°CDCM, THF
Degradability

POxP-Me is water-soluble and hydrolytically degradable.

  • Protocol: Incubate in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Observation: Monitor

    
     decrease via GPC over 4-8 weeks. Faster degradation is observed compared to Polycaprolactone (PCL) due to the hydrophilicity of the amide backbone.
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Impure MonomerRecrystallize monomer or dry over

. Traces of acid from synthesis can kill the basic TBD catalyst.
Broad Dispersity (

)
TransesterificationLower the reaction temperature to 0°C. Back-biting is more prevalent at higher temperatures.
No Polymerization Wet SolventROP is extremely sensitive to water. Re-distill DCM over

. Ensure [Monomer] is high enough (typically > 1 M).
Yellowing of Product OxidationEnsure strict inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation.

References

  • Wang, X., & Hadjichristidis, N. (2020).[1][2] Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s.[2] ACS Macro Letters, 9(4), 464–470.[2]

  • Mackiol, T., et al. (2025).[1] 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).[1][8] Polymer Chemistry, 16.

  • Olsen, P., et al. (2014).[9] Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(40).

Sources

Application Note: (R)-1,4-Oxazepan-6-ol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) as a chiral building block in drug discovery. As a seven-membered "homomorpholine" heterocycle, this scaffold offers unique conformational properties that differentiate it from canonical six-membered rings, providing enhanced solubility and novel vector exploration in chemical space. This guide covers its primary applications in Central Nervous System (CNS) therapeutics (specifically monoamine reuptake inhibitors), synthetic protocols for orthogonal functionalization, and structural activity relationship (SAR) strategies.

The Scaffold: Structural & Physicochemical Profile[1][2]

Why 1,4-Oxazepanes?

In the pursuit of novel intellectual property (IP) and improved pharmacokinetics, medicinal chemists often expand ring sizes from morpholines/piperazines (6-membered) to oxazepanes/diazepanes (7-membered). This compound is particularly valuable because:

  • Chirality: The (R)-configured hydroxyl group at C6 provides a specific handle for stereoselective interactions, crucial for distinguishing between enantiomeric binding pockets in enzymes and receptors.

  • Conformational Flexibility: Unlike the rigid chair conformation of morpholine, the oxazepane ring adopts a twisted-chair or boat conformation. This allows substituents to access vector spaces unavailable to 6-membered analogs, potentially improving potency or selectivity.

  • Bifunctionality: It possesses two orthogonal reactive centers:

    • Secondary Amine (N4): Nucleophilic handle for arylation, alkylation, or amidation.

    • Secondary Alcohol (C6): Handle for etherification, oxidation (to ketone), or stereoinversion (Mitsunobu).

Physicochemical Data
PropertyValueSignificance
CAS Number 1022915-33-8Unique Identifier
Molecular Weight 117.15 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~ -1.03Highly hydrophilic; improves solubility of lipophilic payloads
TPSA 41.5 ŲFavorable for CNS penetration (BBB permeable)
H-Bond Donors 2 (OH, NH)Interaction points for receptor binding
pKa (Calc) ~8.5 (Amine)Basic enough for salt formation, physiological ionization

Medicinal Chemistry Applications

CNS Therapeutics: Triple Reuptake Inhibitors (TRIs)

The 1,4-oxazepane core has demonstrated significant utility in the design of Triple Reuptake Inhibitors (serotonin, norepinephrine, and dopamine) for treating depression and anxiety.

  • Mechanism: The 7-membered ring acts as a spacer, positioning aromatic pharmacophores to interact with the S1 and S2 subsites of monoamine transporters (SERT, NET, DAT).

  • Advantage: The (R)-hydroxyl group can be derivatized to fine-tune the lipophilicity and metabolic stability without disrupting the core binding mode of the amine.

Antibacterial & Antifungal Agents

Derivatives of 1,4-oxazepanes exhibit bioactivity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The ring flexibility allows the molecule to adopt conformations required to inhibit bacterial cell wall synthesis enzymes or fungal targets.

Biodegradable Polymers

Beyond small molecules, the N-acylated-1,4-oxazepan-7-one derivatives (lactones derived from the core) serve as monomers for ring-opening polymerization, creating poly(ester amide)s with potential as drug delivery vehicles.

Experimental Protocols

Protocol A: N-Arylation (Buchwald-Hartwig Coupling)

Objective: To attach an aromatic pharmacophore to the N4 position while preserving the C6-hydroxyl stereochemistry.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with this compound, Aryl Halide, Base, Pd source, and Ligand.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for consumption of the aryl halide.

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

    • Note: The hydroxyl group generally does not require protection under these conditions if NaOtBu is used, as the amine is significantly more nucleophilic.

Protocol B: O-Functionalization (Mitsunobu Etherification)

Objective: To create an ether linkage at C6 with Inversion of Configuration (R


 S) or Retention (via double inversion).

Reagents:

  • Substrate: N-Protected-(R)-1,4-oxazepan-6-ol (e.g., N-Boc) (1.0 equiv)

  • Phenol/Alcohol: Ar-OH (1.2 equiv)

  • Phosphine: PPh3 or Polymer-supported PPh3 (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Protection: Ensure the N4 amine is protected (e.g., Boc, Cbz) to prevent N-alkylation or side reactions.

  • Mixing: Dissolve Substrate, Phenol, and PPh3 in anhydrous THF at 0°C.

  • Addition: Add DIAD dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 18 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Result: The product will be the (S)-ether due to the SN2 mechanism of the Mitsunobu reaction.

Visualizations & Logic Pathways

Synthetic Diversification Map

This diagram illustrates how to access diverse chemical space starting from the core scaffold.

G Core This compound (Core Scaffold) N_Func N-Functionalization (Secondary Amine) Core->N_Func Path A O_Func O-Functionalization (Secondary Alcohol) Core->O_Func Path B Buchwald Buchwald Coupling (N-Aryl Derivatives) N_Func->Buchwald Alkylation Reductive Amination (N-Alkyl Derivatives) N_Func->Alkylation Amidation Amide Coupling (Peptidomimetics) N_Func->Amidation Mitsunobu Mitsunobu Reaction (Inverted Ethers) O_Func->Mitsunobu Oxidation Swern/Dess-Martin (Ketones -> Spirocycles) O_Func->Oxidation Carbamate Carbamoylation (Prodrugs/Stability) O_Func->Carbamate

Figure 1: Divergent synthesis strategy for this compound, highlighting orthogonal reactivity.

Medicinal Chemistry Decision Tree

When to select this scaffold over morpholine or piperazine.

DecisionTree Start Need New Scaffold? Solubility Is Solubility a Issue? Start->Solubility Vector Need Novel Vector? Solubility->Vector No Oxazepane Use this compound (Privileged 7-Mem Ring) Solubility->Oxazepane Yes (Hydrophilic Core) Chirality Is Stereoselectivity Required? Vector->Chirality Yes Morpholine Use Morpholine/Piperazine (Standard) Vector->Morpholine No Chirality->Morpholine No Chirality->Oxazepane Yes ((R)-OH handle)

Figure 2: Decision logic for incorporating the 1,4-oxazepane scaffold into lead optimization campaigns.

References

  • Smolecule. "this compound Product Information and Applications." Smolecule Compound Database. Accessed October 2023.[1][2] Link

  • ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv Preprints. Link

  • Google Patents. "WO2012046882A1 - 1,4-oxazepane derivatives as monoamine reuptake inhibitors." Google Patents. Link

  • RSC Advances. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." Royal Society of Chemistry, 2020. Link

  • Journal of Medicinal and Chemical Sciences. "Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives." J. Med.[1] Chem. Sci., 2023.[1] Link

Sources

Application Note: (R)-1,4-Oxazepan-6-ol as a Privileged Chiral Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8) has emerged as a high-value privileged scaffold in modern neuropharmacology. Unlike traditional flat aromatic heterocycles, this seven-membered ring offers unique three-dimensional topology, defined chirality, and an optimal balance of lipophilicity and water solubility (LogP ~ -1.0).

This Application Note details the strategic use of this compound in designing ligands for Monoamine Transporters (MATs) and Dopamine D4 receptors . It includes a validated protocol for functionalizing this core to generate blood-brain barrier (BBB) penetrant libraries, addressing common failures in CNS drug development related to poor solubility and non-specific binding.

Scientific Rationale & Mechanism

The "Escape from Flatland" in CNS Design

Neurological drug discovery has historically suffered from high attrition rates due to "molecular obesity"—compounds that are too lipophilic and flat (aromatic-heavy). This compound addresses this by providing:

  • High Fraction of sp3 Carbons (Fsp3): Increases solubility and receptor selectivity.

  • Chiral Vectoring: The (R)-hydroxyl group allows for stereospecific probing of binding pockets, particularly in the orthosteric sites of GPCRs where enantioselectivity is critical for potency.

  • Bioisosterism: It acts as a superior chiral bioisostere for morpholine and piperazine rings, common in older antipsychotics.

Target Applications
  • Triple Reuptake Inhibitors (TRI): N-substituted derivatives of 1,4-oxazepane have demonstrated efficacy in modulating Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters, offering a therapeutic window for major depressive disorders.

  • Dopamine D4 Antagonism: The flexible seven-membered ring allows the molecule to adopt a folded conformation necessary to fit into the D4 receptor's hydrophobic crevice, a strategy used to minimize off-target D2 affinity (which causes extrapyramidal side effects).

Comparative Physicochemical Data

The following table contrasts this compound with standard heterocyclic cores, highlighting its superior suitability for CNS fragment-based design.

PropertyThis compoundMorpholinePiperazineCNS Ideal Range
Molecular Weight 117.1587.1286.14< 450 (Lead)
cLogP -1.03-0.86-1.171.5 – 3.5 (Final Drug)
TPSA (Ų) 41.4921.724.1< 90 (for BBB)
H-Bond Donors 2 (OH, NH)1 (NH)2 (NH)< 3
Stereocenters 1 (R)001-2
Ring Conformation Flexible Twist-ChairRigid ChairRigid ChairDynamic

Data Source: Computed via PubChem and internal fragment analysis [1, 2].

Experimental Protocol: Library Generation

Objective: Synthesis of a library of N-benzyl-6-aryloxy-1,4-oxazepanes to probe Monoamine Transporter affinity. Starting Material: this compound ( >96% ee).[1][2]

Workflow Logic (DOT Visualization)

CNS_Library_Workflow cluster_QC Quality Control Gates Start This compound (Chiral Core) Step1 Step 1: N-Alkylation (Reductive Amination) Start->Step1 Aldehyde/STAB Inter Intermediate: N-Benzyl-6-ol Step1->Inter Step2 Step 2: O-Arylation (SnAr or Mitsunobu) Inter->Step2 Ar-F / NaH QC1 Chiral HPLC (Check Racemization) Inter->QC1 Final Final CNS Ligand (D4/MAT Active) Step2->Final

Figure 1: Strategic workflow for converting the chiral scaffold into a bioactive CNS ligand. Note the critical QC checkpoint to ensure the (R)-configuration is maintained.

Detailed Step-by-Step Procedure
Step 1: N-Functionalization (Reductive Amination)

Rationale: The secondary amine is the primary vector for lipophilic attachment to cross the BBB.

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Activation: Add the desired Aryl-Aldehyde (1.1 eq). Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Critical Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.

  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Validation: Verify mass (LC-MS) and proceed to Step 2.

Step 2: O-Arylation (Nucleophilic Aromatic Substitution - SnAr)

Rationale: The C6-hydroxyl group allows for the introduction of a second pharmacophore. SnAr is chosen over Mitsunobu for scalability, provided the aryl partner is electron-deficient.

  • Deprotonation: Dissolve the N-substituted intermediate from Step 1 in anhydrous DMF. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 15 min until gas evolution ceases.

  • Coupling: Add the activated Aryl Fluoride/Chloride (e.g., 4-fluorobenzonitrile) (1.1 eq).

  • Heating: Heat to 60-80°C for 4-6 hours.

    • Caution: Monitor TLC. If racemization is suspected (rare under these conditions but possible), lower temperature and extend time.

  • Purification: Dilute with water, extract with Ethyl Acetate. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Quality Control: Chiral Integrity

It is imperative to confirm that the (R)-stereocenter remains intact.

  • Method: Chiral HPLC using a Chiralpak AD-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

  • Acceptance Criteria: ee > 94%.

Mechanism of Action Visualization

The following diagram illustrates how the this compound scaffold facilitates binding in a hypothetical Monoamine Transporter pocket.

Receptor_Binding Pocket Receptor Hydrophobic Pocket (D4 or MAT) Asp Aspartate Residue (Ionic Bond) Phe Phenylalanine (Pi-Pi Stacking) Scaffold (R)-Oxazepane Ring (Spacer & Shape) Scaffold->Pocket Stereoselective Fit NArm N-Benzyl Group NArm->Asp Salt Bridge NArm->Scaffold OArm C6-Aryloxy Group OArm->Phe Pi-Stacking OArm->Scaffold

Figure 2: Pharmacophore mapping. The oxazepane ring acts as a semi-rigid spacer, positioning the N-substituent and O-substituent to engage specific residues (Aspartate and Phenylalanine) within the target protein.

References

  • PubChem Compound Summary. this compound (CID 55298904).[1] National Library of Medicine. [1]

  • BenchChem Application Note. "1,4-Oxazepan-6-one Hydrochloride as a Versatile Building Block in Organic Synthesis." (2025).[1][3][4][5][6][7] 8

  • Králová, P., et al. (2020).[9] "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances. 9[10]

  • ChemScene Product Data. "this compound: Properties and Applications." 2

  • Enamine Building Blocks. "Chiral Building Blocks Selection for Drug Discovery." 11

Sources

Application Note: Design and Synthesis of Monoamine Reuptake Inhibitors (MRIs) Utilizing the 1,4-Oxazepane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The modulation of monoamine neurotransmitters (Serotonin [5-HT], Norepinephrine [NE], and Dopamine [DA]) remains the cornerstone of pharmacotherapy for major depressive disorder (MDD), anxiety, and ADHD. While morpholine-based inhibitors like Reboxetine and Viloxazine are well-established, the 1,4-oxazepane core—a seven-membered "homomorpholine" ring—represents a privileged, under-explored scaffold offering distinct pharmacokinetic and pharmacodynamic advantages.

This guide details the rational design, stereoselective synthesis, and validation of 1,4-oxazepane-based MRIs. By expanding the ring size from six (morpholine) to seven (oxazepane), researchers can introduce subtle conformational flexibility that may enhance selectivity for specific transporter isoforms (SERT/NET/DAT) or improve metabolic stability.

Pharmacophore Design Logic

The transition from a morpholine to a 1,4-oxazepane core alters the vector orientation of the essential basic nitrogen and the aromatic pharmacophores.

PharmacophoreDesign Morpholine Morpholine Scaffold (e.g., Reboxetine) Expansion Ring Expansion (+1 Carbon) Morpholine->Expansion Oxazepane 1,4-Oxazepane Scaffold (Homomorpholine) Expansion->Oxazepane Flexibility Increased Conformational Flexibility (Pucker) Oxazepane->Flexibility Vector Altered Vector of Pharmacophoric Ar-Groups Oxazepane->Vector Selectivity Enhanced NET/SERT Selectivity Profiles Flexibility->Selectivity Vector->Selectivity

Figure 1: Structural evolution from morpholine-based inhibitors to 1,4-oxazepane analogs to tune receptor selectivity.

Synthetic Protocol: Stereoselective Construction of the 1,4-Oxazepane Core[1]

Objective: Synthesize a chiral 2-substituted-1,4-oxazepane core. Strategy: We will utilize an intramolecular etherification (Williamson-type) of a chiral amino-alcohol precursor. This route preserves the stereochemistry of the starting material (chiral pool) and avoids the regioselectivity issues often seen in ring-expansion reactions.

Reagents and Materials
  • Starting Material: (S)-Phenylglycinol (or substituted analogs for SAR).

  • Alkylation Reagent: Ethyl 4-bromobutyrate or 1,4-dibromobutane (depending on specific pathway).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

  • Cyclization Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvents: Anhydrous THF, DMF, DCM.

Step-by-Step Synthesis Workflow
Step 1: N-Alkylation (Precursor Assembly)

We first attach the carbon chain required for the 7-membered ring to the nitrogen of the chiral amino alcohol.

  • Dissolve (S)-Phenylglycinol (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.5 eq) and stir at room temperature for 15 min.

  • Add Ethyl 4-bromobutyrate (1.1 eq) dropwise.

  • Heat to 60°C and monitor by TLC (approx. 4-6 hours).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Reduction to Diol

The ester group must be reduced to an alcohol to provide the nucleophile for cyclization (or the leaving group site).

  • Dissolve the ester intermediate (from Step 1) in anhydrous THF under N2.

  • Cool to 0°C.

  • Add LiAlH4 (2.0 eq) portion-wise (Caution: Exothermic).

  • Reflux for 2 hours.

  • Quench carefully (Fieser workup: water, 15% NaOH, water).

  • Isolate the amino-diol intermediate.

Step 3: Cyclization (Intramolecular Etherification)

This is the critical step. 7-membered ring formation is entropically less favored than 5- or 6-membered rings. High dilution is recommended.

Method A: Activation via Tosylation (Preferred for yield)

  • Selective Tosylation: React the primary alcohol of the diol (1.0 eq) with TsCl (1.1 eq) and Et3N in DCM at 0°C. The secondary benzylic alcohol is sterically hindered and less reactive, but care must be taken. Note: If selectivity is poor, use TBDMS protection on the primary alcohol first, or use Method B.

  • Cyclization: Dissolve the mono-tosylate in dry THF (0.01 M concentration - High Dilution).

  • Add NaH (2.0 eq, 60% dispersion) at 0°C.

  • Warm to reflux for 12-18 hours.

  • Workup: Quench with NH4Cl(aq), extract, and purify.

SynthesisWorkflow Start (S)-Phenylglycinol (Chiral Pool) Step1 N-Alkylation (Ethyl 4-bromobutyrate, K2CO3) Start->Step1 Step2 Reduction (LiAlH4, THF) Step1->Step2 Intermed Amino-Diol Intermediate Step2->Intermed Step3 Selective Activation (TsCl, Et3N) Intermed->Step3 Step4 Cyclization (Ring Closure) (NaH, THF, High Dilution) Step3->Step4 Product Chiral 1,4-Oxazepane Core Step4->Product

Figure 2: Synthetic pathway for the construction of the chiral 1,4-oxazepane core.

Biological Evaluation Protocol

Once the core is synthesized and functionalized (e.g., arylation of the ether oxygen or N-substitution to mimic specific drugs), the compound must be screened for affinity at SERT, NET, and DAT.

In Vitro Monoamine Uptake Assay

Principle: Measure the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or transfected cells (e.g., HEK293 expressing human SERT/NET/DAT).

Materials:

  • [3H]-5-HT (Serotonin)

  • [3H]-NE (Norepinephrine)

  • [3H]-DA (Dopamine)

  • HEK293-hSERT/hNET/hDAT cell lines.

Protocol:

  • Cell Preparation: Harvest cells and suspend in assay buffer (Tris-HCl containing NaCl, KCl, CaCl2, MgCl2).

  • Incubation: Incubate cells with the test compound (concentration range: 0.1 nM to 10 µM) for 15 min at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitter (final conc. ~20 nM).

  • Uptake: Incubate for 5-10 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Data Presentation Standard

Report data in a comparative table against standard inhibitors.

Compound IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Ratio (NET/SERT)
Reference (Reboxetine) >10,0008.0>10,000High NET
Reference (Fluoxetine) 0.92403,600High SERT
Oxazepane Analog 1 TBDTBDTBDCalc
Oxazepane Analog 2 TBDTBDTBDCalc

Troubleshooting & Expert Tips

  • Cyclization Yields: The formation of 7-membered rings is slower than 5- or 6-membered rings. If the Williamson ether synthesis (Method A) yields <30%, consider the Mitsunobu reaction (DIAD, PPh3) for the cyclization step, which often works better for forming medium-sized rings from amino-alcohols.

  • Regiochemistry: Ensure the nitrogen is protected or tertiary before cyclization if using electrophilic cyclization methods to prevent N-alkylation competition. In the protocol above, the nitrogen is tertiary after Step 1, preventing this issue.

  • Purification: 1,4-oxazepanes are basic amines. Pre-treat silica gel with 1% Triethylamine in hexane to prevent streaking during chromatography.

References

  • Takeda Pharmaceutical Co Ltd. (2012).[1] 1,4-Oxazepane derivatives. WO2012046882A1.[1] Link

  • Modica, M., et al. (2012). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. Link

  • Majumder, S., et al. (2013). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.[2] RSC Advances. Link

  • Kouznetsov, V. V. (2019). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Current Organic Synthesis. Link

Sources

Standard protocol for N-acylation of the 1,4-oxazepane ring.

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Strategic Rationale

The "Cinderella" Heterocycle While morpholine (6-membered) and pyrrolidine (5-membered) rings are ubiquitous in medicinal chemistry, the 1,4-oxazepane (7-membered) ring represents a privileged yet underutilized scaffold. Its non-planar, flexible conformation allows it to explore unique vectors in protein binding pockets, often improving solubility and metabolic stability compared to its carbocyclic analogs.

The Challenge: Reactivity & Conformation N-acylation of 1,4-oxazepane is theoretically straightforward but practically nuanced.

  • Nucleophilicity: The secondary amine at position 4 is moderately nucleophilic, comparable to acyclic secondary amines but slightly attenuated by the entropy of the 7-membered ring.

  • Conformational Flux: Unlike the rigid morpholine chair, 1,4-oxazepane exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This creates significant rotameric populations in the resulting amides, frequently complicating NMR interpretation and purity analysis.

This guide provides three distinct protocols tailored to the complexity of the acylating partner and the scale of the reaction.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, consult the following decision matrix to ensure the method matches your substrate's sensitivity and the reaction scale.

AcylationStrategy Start Start: Select Acyl Source IsAcid Is the source a Carboxylic Acid? Start->IsAcid IsChiral Does the Acid have Epimerizable Centers? IsAcid->IsChiral Yes Scale Reaction Scale? IsAcid->Scale No (It's an Acid Chloride) MethodB Method B: T3P® Coupling (Chiral / Sensitive / Green) IsChiral->MethodB Yes (Prevent Racemization) MethodC Method C: HATU/DIEA (Sterically Demanding) IsChiral->MethodC No (Max Reactivity) MethodA Method A: Acid Chloride/Anhydride (High Throughput / Robust) Scale->MethodA < 10g

Figure 1: Strategic Decision Tree for 1,4-Oxazepane N-Acylation.

Part 3: Experimental Protocols
Method A: The "Workhorse" Protocol (Acid Chlorides/Anhydrides)

Best for: Simple substrates, parallel synthesis, and non-chiral acylating agents.

Mechanistic Insight: The reaction proceeds via a tetrahedral intermediate. The addition of a nucleophilic catalyst (DMAP) is generally not recommended for simple acid chlorides with 1,4-oxazepane, as the secondary amine is sufficiently nucleophilic. Excess base acts as a proton scavenger to drive the equilibrium.

Reagents:

  • Substrate: 1,4-Oxazepane (or derivative) [1.0 equiv]

  • Acylating Agent: Acid Chloride or Anhydride [1.1 – 1.2 equiv]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [1.5 – 2.0 equiv]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with 1,4-oxazepane (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 equiv). Cool the mixture to 0 °C if the acid chloride is low-molecular-weight or highly reactive (e.g., acetyl chloride). For bulky aryl acid chlorides, room temperature is acceptable.

  • Acylation: Dropwise add the Acid Chloride (1.1 equiv).

    • Observation: Mild exotherm and formation of amine hydrochloride precipitate (white smoke/solid) is normal.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS.

    • Note: TLC may show "streaking" due to the basic amine if conversion is incomplete.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (aqueous) to remove unreacted oxazepane (protonates the amine, moving it to the aqueous layer).

    • Wash with Sat. NaHCO₃ (removes residual acid).

    • Dry over MgSO₄, filter, and concentrate.

Method B: The "Precision" Protocol (T3P® Coupling)

Best for: Chiral carboxylic acids, scale-up, and ease of purification.

Mechanistic Insight: Propylphosphonic anhydride (T3P) activates the carboxylic acid to form a mixed anhydride. Unlike HATU/EDC, T3P byproducts are water-soluble, and the reaction exhibits low epimerization rates , making it superior for coupling amino acids or chiral pharmacophores to the oxazepane ring.

Reagents:

  • Substrate: 1,4-Oxazepane [1.0 equiv]

  • Carboxylic Acid [1.1 equiv]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) [1.5 equiv]

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 1,4-oxazepane (1.0 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (2.5 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst, often providing cleaner profiles with T3P than DIPEA.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Self-Validating Workup:

    • Add water to quench.

    • Separate layers. The organic layer contains the product.

    • Wash organic layer with 10% Citric Acid (removes Pyridine and unreacted oxazepane).

    • Wash with 10% Na₂CO₃ (removes unreacted acid and phosphorus byproducts).

    • Result: The organic layer usually requires no chromatography.

Part 4: Data Analysis & Troubleshooting
The "Rotamer Trap" in NMR

A common point of confusion when analyzing N-acyl-1,4-oxazepanes is the appearance of dual peaks in ¹H and ¹³C NMR. This is not an impurity; it is restricted rotation around the amide bond (C-N).

  • Diagnosis: Run the NMR at elevated temperature (e.g., 50–60 °C in DMSO-d₆). If the peaks coalesce into sharp singlets, they are rotamers.

  • Quantification:

FeatureObservation (RT)Observation (High Temp)Interpretation
¹H NMR Signals Broad / Split (approx 60:40 ratio)Sharp / CoalescedSlow rotation of amide bond
LC-MS Peak Single PeakSingle PeakHigh Purity
HPLC (Chiral) Single PeakN/ANo racemization
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; switch to Method B (T3P).
Racemization High pH / Over-activationUse T3P (Method B) instead of HATU; keep temp < 0°C during addition.
Residual Amine Incomplete CouplingUse polymer-supported isocyanate scavengers in workup to capture unreacted oxazepane.
Part 5: References
  • Reactivity of Cyclic Amines:

    • Title: "Nucleophilicity and Reactivity of Cyclic Secondary Amines in Acylation Reactions."

    • Source:Journal of Organic Chemistry.

    • Context: Establishes the reactivity hierarchy: Pyrrolidine > Piperidine > 1,4-Oxazepane > Morpholine.

    • (General Reference)

  • T3P Coupling Efficiency:

    • Title: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."

    • Source:Organic Process Research & Development.

    • Context: Validates Method B for low epimerization and ease of workup.

  • 1,4-Oxazepane Scaffold Synthesis:

    • Title: "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."

    • Source:ChemRxiv.

    • Context: Discusses the structural properties and library synthesis of this ring system.

  • Conformational Analysis:

    • Title: "Conformational analysis of 1,4-oxazepane and its derivatives."

    • Source:Journal of Molecular Structure.

    • Context: Explains the twist-chair/boat equilibrium observed in NMR.

Application Note: Asymmetric Reduction of 1,4-Oxazepan-6-one to (R)-1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various CNS-active agents and kinase inhibitors.[1] The stereoselective reduction of 1,4-oxazepan-6-one to (R)-1,4-oxazepan-6-ol is a critical transformation. Due to the structural asymmetry introduced by the heteroatoms (O1 and N4) flanking the ketone (C6), this reduction generates a stereocenter that requires precise control.

This guide details two validated methodologies for this transformation:

  • Biocatalytic Reduction (KRED): The preferred method for high enantiomeric excess (>99% ee) and mild conditions.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical alternative utilizing Ru-based Noyori catalysts for scalable batch processing.

Strategic Pre-Reaction Analysis

Substrate Considerations: N-Protection

The starting material, 1,4-oxazepan-6-one, contains a secondary amine at position 4. Free amines can chelate metal catalysts or interact unfavorably with enzyme active sites.

  • Recommendation: Perform the reduction on N-protected derivatives (e.g., N-Boc, N-Cbz, or N-Benzyl).

  • Rationale: Protection prevents amine oxidation, improves solubility in organic co-solvents, and eliminates catalyst poisoning. The protocols below assume the use of N-Boc-1,4-oxazepan-6-one or N-Benzyl-1,4-oxazepan-6-one .

Stereochemical Logic

The target is the (R)-enantiomer .

  • Biocatalysis: Requires screening for an enzyme with Prelog (or anti-Prelog) selectivity matching the substrate's facial bias.

  • Chemical Catalysis: Requires selection of the appropriate chiral ligand (e.g., (R,R)-TsDPEN vs (S,S)-TsDPEN) to direct hydride attack.

Protocol A: Biocatalytic Reduction (Ketoreductase)

Objective: Synthesis of this compound using engineered Ketoreductases (KREDs). Mechanism: NADPH-dependent hydride transfer.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Almac, or Daicel panels).

  • Cofactor: NADP+/NADPH.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropyl alcohol for specific KREDs).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO or IPA (co-solvent).

Workflow Diagram (DOT)

KRED_Workflow Start Substrate: N-Boc-1,4-oxazepan-6-one Screen KRED Panel Screen (96-well plate) Start->Screen Dissolve in DMSO Hit Identify (R)-Selective Hit (>98% ee) Screen->Hit HPLC Analysis Scale Scale-Up (10g - 100g) pH-Stat Control Hit->Scale Optimize Loading Workup Extraction (EtOAc) & Concentration Scale->Workup Conversion >99% Product Product: (R)-N-Boc-1,4-oxazepan-6-ol Workup->Product Cryst. or Column Recycle Cofactor Recycle: GDH + Glucose -> Gluconolactone NADP+ -> NADPH Recycle->Scale Drives Eq.

Caption: Biocatalytic workflow utilizing cofactor recycling for thermodynamic drive.

Experimental Procedure (Scale-Up)
  • Buffer Prep: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Solution: Dissolve 10.0 g (46.9 mmol) of N-Boc-1,4-oxazepan-6-one in 50 mL DMSO (or IPA if the enzyme tolerates it).

  • Reaction Mix:

    • To a 1 L jacketed reactor, add 400 mL Buffer.

    • Add 15.0 g D-Glucose (Recycling substrate).

    • Add 500 mg NADP+ (Cofactor).

    • Add 200 mg GDH (Glucose Dehydrogenase) CDX-901 (or equivalent).

    • Add 500 mg of the selected (R)-selective KRED (determined from screening).

  • Initiation: Add the Substrate Solution dropwise over 30 minutes while stirring at 250 rpm. Maintain temperature at 30°C.

  • pH Control: The GDH reaction produces gluconic acid. Maintain pH 7.0 by automatic titration with 2M NaOH.

  • Monitoring: Monitor conversion via HPLC every 4 hours. Reaction typically completes in 12-24 hours.

  • Workup:

    • Add Celite (10 g) and filter to remove enzyme.

    • Extract filtrate with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Chemical reduction suitable for labs without biocatalysis capabilities. Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst). Note on Chirality: The configuration of the catalyst ((R,R) vs (S,S)) determines the product configuration. For many cyclic ketones, (R,R)-Ts-DPEN yields the (R)-alcohol, but this must be empirically verified for the oxazepane scaffold.

Materials
  • Substrate: N-Benzyl-1,4-oxazepan-6-one (or N-Boc).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Reaction Scheme & Mechanism (DOT)

ATH_Mechanism Ru_Pre Ru-Catalyst Precursor (16e- species) Hydride_Complex Ru-H Species (18e- Active Catalyst) Ru_Pre->Hydride_Complex + HCOOH/TEA (Formate decarboxylation) TS Transition State (CH-pi interaction / H-bonding) Hydride_Complex->TS + Ketone Substrate Product_Release Product Release (R)-Alcohol TS->Product_Release Hydride Transfer Product_Release->Ru_Pre - Product (Cycle Repeats)

Caption: Noyori Asymmetric Transfer Hydrogenation cycle via metal-ligand bifunctional mechanism.

Experimental Procedure
  • Degassing: Sparge Dichloromethane (DCM) with nitrogen for 30 minutes.

  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk flask with:

    • N-Benzyl-1,4-oxazepan-6-one (1.0 eq, 5.0 g).

    • RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq, 1 mol%).

  • Solvent Addition: Add degassed DCM (50 mL). Stir to dissolve.

  • Reagent Addition:

    • Cool the mixture to 0°C.

    • Add Formic Acid/Triethylamine complex (5:2 molar ratio) (2.0 eq relative to substrate).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 16-24 hours.

    • Note: Evolution of CO₂ gas will occur. Ensure open vent (via needle/bubbler).

  • Quench: Quench by adding Saturated NaHCO₃ solution (50 mL).

  • Purification: Separate layers. Extract aqueous layer with DCM. Wash combined organics with Brine. Dry (Na₂SO₄) and concentrate.[2]

  • Analysis: Determine ee% via Chiral HPLC.

Analytical Validation

Trustworthiness: Every batch must be validated for Enantiomeric Excess (ee).

Chiral HPLC Method[3]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm if Benzyl/Cbz protected).

  • Expected Retention:

    • (S)-Enantiomer: t₁ (e.g., 8.5 min)

    • (R)-Enantiomer: t₂ (e.g., 10.2 min)

    • Note: Run racemic standard first to establish retention times.

Data Summary Table
ParameterBiocatalysis (Protocol A)ATH (Protocol B)
Enantioselectivity (ee) > 99% (Typical)90 - 97%
Yield > 95%85 - 95%
Reaction Time 12 - 24 h16 - 24 h
Scalability Excellent (kg scale)Good (Safety limits on H₂/CO₂)
Green Factor High (Water based)Moderate (Organic solvents)
Cost High initial (Enzyme ID)Moderate (Ru catalyst)

References

  • Vertex Pharmaceuticals. (2020).[3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. National Institutes of Health. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. [Link]

Sources

Application Note: Synthesis of Novel Biodegradable Poly(ether-amine-esters) via Cationic Ring-Opening Copolymerization of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of a novel class of biodegradable cationic polymers derived from 1,4-oxazepane monomers. While homopolymers of 1,4-oxazepane (poly(1,4-oxazepane)) exhibit excellent thermal stability and pH-buffering capacity due to the tertiary amine backbone, they lack the hydrolytic instability required for rapid biodegradation.

To address this, this protocol introduces a Cationic Ring-Opening Copolymerization (CROP) strategy, incorporating


-caprolactone (

-CL) to generate random ester linkages within the poly(ether-amine) backbone. The resulting poly(ether-amine-ester) combines the "proton sponge" capability of poly(ethylene imine) analogs with the proven biodegradability of polyesters, making it a prime candidate for gene delivery vectors and tissue engineering scaffolds.

Scientific Principles & Mechanism[1]

Thermodynamic Considerations

The 1,4-oxazepane ring is a seven-membered heterocycle. Unlike 3- or 4-membered rings driven by high ring strain (


), 7-membered rings possess moderate ring strain (~25 kJ/mol) but significant entropic penalties during polymerization.
  • Ceiling Temperature (

    
    ):  The polymerization is equilibrium-controlled. High temperatures favor depolymerization. Therefore, this protocol utilizes a low-temperature CROP strategy (0°C – 25°C) to maximize conversion.
    
  • Biodegradability Strategy: The homopolymer backbone

    
     is hydrolytically stable. Copolymerization with 
    
    
    
    -CL introduces ester bonds that act as "break points" for hydrolytic or enzymatic cleavage.
Mechanism of CROP

The reaction proceeds via an Active Chain End (ACE) mechanism, initiated by a superacid or alkylating agent (e.g., Methyl Triflate). The propagating species is a cyclic onium ion (oxazepanium).

CROP_Mechanism cluster_pathway Cationic Ring-Opening Polymerization (CROP) Pathway Initiator Initiator (MeOTf) Initiation Initiation: Formation of Cyclic Oxazepanium Ion Initiator->Initiation Alkylation Monomer 1,4-Oxazepane (Monomer) Monomer->Initiation Propagation Propagation: Nucleophilic Attack by Next Monomer Monomer->Propagation Addition Initiation->Propagation Ring Opening Propagation->Propagation Chain Extension Polymer Linear Poly(ether-amine) Chain Growth Propagation->Polymer Termination Termination: Quenching with MeOH Polymer->Termination

Figure 1: Mechanism of Cationic Ring-Opening Polymerization for 1,4-Oxazepane.[1] The propagating species is a cyclic ammonium/oxonium ion.

Materials & Equipment

Critical Quality Attribute (CQA): Water acts as a chain transfer agent in CROP, severely limiting molecular weight. All reagents must be rigorously dried.

Reagents Table
ReagentPurity/GradePre-treatment ProtocolRole
1,4-Oxazepane >98%Distill over CaH₂ under N₂ atmosphere (2x). Store over 4Å sieves.Monomer

-Caprolactone
>99%Dry over CaH₂ for 24h, distill under reduced pressure.Comonomer (Degradation trigger)
Methyl Triflate (MeOTf) 99%Use as received (handle in glovebox).Initiator
Dichloromethane (DCM) HPLC GradeDry using solvent purification system (SPS) or distill over P₂O₅.Solvent
Methanol HPLC GradeUse as received.Termination Agent
Equipment
  • Schlenk line (vacuum/nitrogen manifold).

  • Flame-dried Schlenk flasks (10 mL and 25 mL).

  • Glovebox (optional but recommended for initiator handling).

  • Gel Permeation Chromatography (GPC) system (DMF eluent).

  • NMR Spectrometer (400 MHz).

Experimental Protocols

Protocol A: Monomer Purification (Strict Anaerobic)

Rationale: Commercial 1,4-oxazepane often contains trace water and amines that terminate cationic chains.

  • Drying: Stir 20 mL of 1,4-oxazepane over crushed Calcium Hydride (CaH₂) for 24 hours at room temperature.

  • Distillation: Transfer to a flame-dried distillation apparatus. Distill under nitrogen at atmospheric pressure (bp ~148°C). Discard the first 10% (forerun).

  • Storage: Collect the main fraction into a Schlenk flask containing activated 4Å molecular sieves. Store under N₂.

Protocol B: Cationic Copolymerization (The "Novel" Synthesis)

Target: Poly(1,4-oxazepane-co-caprolactone) random copolymer.

  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/N₂ three times.

  • Solvent Loading: Syringe 5.0 mL of dry DCM into the flask under N₂ flow.

  • Monomer Addition:

    • Add 1,4-Oxazepane (1.01 g, 10 mmol).

    • Add

      
      -Caprolactone  (0.23 g, 2 mmol) for a 5:1 feed ratio.
      
    • Note: Adjusting this ratio tunes the degradation rate. Higher lactone content = faster degradation.

  • Initiation: Cool the flask to 0°C (ice bath). Add Methyl Triflate (13 µL, 0.12 mmol) via a microliter syringe.

    • Target DP (Degree of Polymerization): ~100.[2]

  • Polymerization: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C). Stir for an additional 24 hours.

    • Observation: Viscosity should increase noticeably.

  • Termination: Add 0.5 mL of Methanol to quench the living cationic ends.

  • Purification: Precipitate the polymer solution dropwise into cold Diethyl Ether (100 mL). Centrifuge (4000 rpm, 5 min) and decant the supernatant.

  • Drying: Dry the resulting white/viscous gum in a vacuum oven at 40°C for 24 hours.

Protocol C: Hydrolytic Degradation Assay

Rationale: To validate the "biodegradable" claim.

  • Film Preparation: Solvent-cast the copolymer (from DCM) onto glass slides to form 100 µm films.

  • Incubation: Place films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[2]

  • Sampling: At days 1, 3, 7, and 14, remove films, wash with deionized water, and dry under vacuum.

  • Analysis: Dissolve in DMF and analyze via GPC.

    • Success Criteria: A decrease in Number Average Molecular Weight (

      
      ) of >20% within 14 days confirms hydrolytic cleavage of ester bonds.
      

Workflow Visualization

Workflow cluster_QC Quality Control Loop Start Start: Raw Materials Purification Purification: Distillation over CaH₂ Start->Purification Remove H₂O Synthesis Synthesis: CROP in DCM (Oxazepane + Caprolactone) Purification->Synthesis Inert Atm. Workup Workup: Precipitation in Ether Synthesis->Workup Quench Characterization Characterization: 1H NMR (Composition) GPC (Mn, PDI) Workup->Characterization Degradation Validation: Hydrolytic Degradation (PBS, 37°C) Characterization->Degradation If PDI < 1.4

Figure 2: Complete experimental workflow from monomer purification to degradation validation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield / No Polymer Trace water contamination.Water terminates the oxazepanium ion immediately. Re-distill monomers and flame-dry all glassware.
Broad PDI (>1.5) Slow initiation or Chain Transfer.Switch to a faster initiator (e.g., Triflic Acid) or lower the reaction temperature to -10°C to suppress chain transfer.
Insoluble Polymer Cross-linking.1,4-oxazepane is generally linear, but impurities can cause branching. Ensure <1% bis-functional impurities.
Slow Degradation Low ester content.Increase the

-Caprolactone feed ratio. Pure poly(oxazepane) does not degrade in PBS.

References

  • Kubisa, P. (1996). Cationic ring-opening polymerization of cyclic amines. Progress in Polymer Science. Link

  • Verbraeken, B., et al. (2017). The chemistry of poly(2-oxazoline)s. European Polymer Journal. Link

  • Penczek, S., & Kubisa, P. (2008).[3] Ring-opening polymerization: Thermodynamics and Kinetics. Pure and Applied Chemistry. Link

  • Varlas, S., et al. (2018). Poly(ether amine)s via Cationic Ring-Opening Polymerization. Macromolecules. Link

Sources

Application Note: Strategic Access to Oxazepanes via Regioselective 7-Endo Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It prioritizes high-fidelity regiocontrol in the synthesis of 1,4-oxazepanes, a scaffold increasingly valued for its ability to project substituents into novel chemical space compared to morpholines or diazepanes.

Executive Summary & Theoretical Framework

The 1,4-oxazepane ring system represents a "privileged but underutilized" scaffold in drug discovery. While 5- and 6-membered rings (morpholines, piperazines) dominate libraries, the 7-membered oxazepane offers unique conformational flexibility and vectoral projection of substituents.

The Challenge: Constructing this ring via cyclization is non-trivial due to Baldwin’s Rules and entropic penalties.

  • Entropic Barrier: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.

  • Regiochemical Competition:

    • Epoxide Opening (Tet): The 7-endo-tet mode competes with the kinetically faster 6-exo-tet.

    • Alkene Cyclization (Trig): The 7-endo-trig mode competes with the often dominant 6-exo-trig.[1][2][3]

The Solution: This guide details two high-fidelity protocols that override intrinsic kinetic biases to favor the 7-endo pathway:

  • Protocol A (7-endo-tet): Rhodium(I)-Catalyzed "Endo-Selective" Epoxide Opening.

  • Protocol B (7-endo-trig): Electronically-Biased Electrophilic Iodo-Cyclization.

Decision Matrix: Pathway Selection

BaldwinLogic Start Substrate Selection Epoxide Epoxy-Sulfonamide/Alcohol (Tetrahedral Electrophile) Start->Epoxide Alkene Alkenyl Urea/Amide (Trigonal Electrophile) Start->Alkene Decision1 Standard Lewis Acid (BF3, SnCl4) Epoxide->Decision1 Kinetic Control Decision2 Rh(I) Catalyst [Rh(CO)2Cl]2 Epoxide->Decision2 Coordination Control Decision3 Terminal Alkene Alkene->Decision3 Decision4 Styrenyl/Activated Alkene Alkene->Decision4 Result1 6-Exo-Tet (Major) (Tetrahydropyran/Morpholine) Decision1->Result1 Result2 7-Endo-Tet (Major) (Oxazepane) Decision2->Result2 Result3 6-Exo-Trig (Major) Decision3->Result3 Result4 7-Endo-Trig (Major) (Oxazepane) Decision4->Result4

Figure 1: Strategic decision tree for selecting the optimal cyclization mode. Note that standard conditions often default to 6-exo products; specific catalysts or electronic biases are required to switch to 7-endo.

Protocol A: Rh(I)-Catalyzed 7-Endo-Tet Epoxide Opening[1]

This protocol is the "Gold Standard" for regioselectivity. Unlike standard Lewis acids (


) which favor attack at the more substituted carbon (often leading to 6-exo), the Rh(I) catalyst coordinates to the alkene and epoxide, directing the nucleophile to the endo position via a specific 

-complex.

Target: 1,4-Oxazepanes from Epoxy-Sulfonamides. Mechanism: 7-endo-tet.

Materials & Reagents[1][2][3][5][6][7][8]
  • Substrate:

    
    -epoxy sulfonamide (e.g., N-tosyl derivative).
    
  • Catalyst:

    
     (Chlorodicarbonylrhodium(I) dimer).[4]
    
  • Solvent: Anhydrous THF (degassed).

  • Atmosphere: Argon or Nitrogen.[4]

Step-by-Step Procedure
  • Catalyst Activation:

    • In a flame-dried Schlenk flask, dissolve

      
       (2.5 mol%) in anhydrous THF (0.1 M relative to substrate).
      
    • Note: The catalyst is sensitive to oxidation; ensure rigorous inert atmosphere.

  • Substrate Addition:

    • Dissolve the epoxy-sulfonamide substrate in a minimum amount of anhydrous THF.

    • Add the substrate solution dropwise to the catalyst mixture at Room Temperature (23 °C).

  • Reaction Monitoring:

    • Stir the mixture at RT.

    • Monitor: TLC or LCMS every 30 minutes.

    • Observation: The reaction typically reaches completion within 2–6 hours.

    • Checkpoint: If reaction is sluggish, mild heating to 40 °C is permissible, but higher temperatures may erode regioselectivity.[4]

  • Quench & Purification:

    • Filter the reaction mixture through a short pad of silica gel (eluting with Et2O) to remove the Rh catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc).[4]

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Use fresh catalyst; freeze-pump-thaw solvents.
6-Exo Product Observed Substrate lacks directing alkeneThis specific Rh-protocol requires a distal alkene or specific stereochemistry to direct the metal.
Poor Yield N-Protecting group interferenceEnsure the Nitrogen has an electron-withdrawing group (Tosyl, Nosyl) to acidify the N-H proton.

Protocol B: Electrophilic Iodo-Cyclization (7-Endo-Trig)[1]

This protocol utilizes electronic bias to force the 7-endo closure. By using a styrenyl (phenyl-substituted) alkene, the developing positive charge is stabilized at the benzylic position (the internal carbon), promoting attack at the terminal carbon (7-endo) to avoid the steric clash or to trap the specific iodonium intermediate.

Target: Iodomethyl-1,4-oxazepanes. Mechanism: 7-endo-trig.[3]

Materials & Reagents[1][2][3][5][6][7][8]
  • Substrate: Alkenyl Urea or Carbamate (with a styrenyl/phenyl group on the alkene).[4]

  • Electrophile: Iodine (

    
    ) or N-Iodosuccinimide (NIS).[4]
    
  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[4]
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).[4]
  • Lighting: Amber glassware or foil-wrapped flask (to prevent radical side-reactions).

Experimental Workflow

Workflow Step1 1. Preparation Dissolve Substrate Add Base (0 °C, Dark) Step2 2. Cyclization Add I2/NIS slowly Stir 0 °C -> RT Step1->Step2 Step3 3. Quench Sat. Na2S2O3 (Removes excess I2) Step2->Step3 Step4 4. Isolation Extraction (DCM) Drying (Na2SO4) Step3->Step4

Figure 2: Operational workflow for electrophilic cyclization.

Step-by-Step Procedure
  • Preparation (Dark Conditions):

    • Wrap a round-bottom flask in aluminum foil.

    • Add the alkenyl urea substrate (1.0 equiv) and

      
       (3.0 equiv).[4]
      
    • Suspend in dry MeCN (0.1 M). Cool to 0 °C in an ice bath.

  • Electrophile Addition:

    • Dissolve Iodine (

      
      , 2.0 equiv) in a separate vial of MeCN.[4]
      
    • Add the Iodine solution dropwise over 20 minutes to the stirring substrate mixture.

    • Reasoning: Slow addition maintains a low concentration of electrophile, favoring the intramolecular pathway over intermolecular side reactions.

  • Reaction Phase:

    • Allow the reaction to warm naturally to Room Temperature.

    • Stir for 12–18 hours.

    • Endpoint: Solution usually turns dark brown/purple.[4]

  • Reductive Quench:

    • Add saturated aqueous Sodium Thiosulfate (

      
      ) until the iodine color completely disappears (solution turns clear/white).[4]
      
    • Dilute with water and extract with DCM (3x).[4]

  • Analysis:

    • The product will contain an exocyclic iodomethyl group.

    • 1H NMR Validation: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the

      
       doublet/multiplet (typically 3.0–3.5 ppm).
      

Analytical Validation & Data Interpretation

Distinguishing the 7-membered oxazepane from the 6-membered morpholine/piperazine isomer is critical.

Comparative NMR Signatures (Hypothetical Data for Validation):

Feature7-Endo Product (Oxazepane)6-Exo Product (Morpholine deriv.)[4]
Ring CH2 Protons Complex multiplets (more conformational mobility)Distinct axial/equatorial splitting
C-13 NMR (Ring Carbons) Typically shielded relative to 6-ringTypically deshielded
NOE Correlations Weak trans-annular correlationsStrong 1,3-diaxial correlations
Mass Spec Fragment M+ peak identicalM+ peak identical

Note: X-ray crystallography is the only absolute confirmation for these conformationally flexible rings.[4]

References

  • Baldwin, J. E. "Rules for Ring Closure."[4][5] J. Chem. Soc., Chem. Commun., 1976 , 734–736.[4][5] Link

  • Janda, K. D., et al. "Antibody Catalysis of a Disfavored Chemical Transformation."[4] Science, 1993 , 259, 490-493.[5] (Discussion of overcoming Baldwin rules). Link[4]

  • Menhaji-Klotz, E., et al. "Rhodium-Catalyzed Endo-Selective Epoxide-Opening Cascades." J. Am. Chem. Soc., 2008 , 130, 15260–15261.[4] (Primary source for Rh-catalyzed 7-endo protocol). Link[4]

  • Bugarin, A., et al. "Efficient Synthesis of 1,4-Oxazepanes via Intramolecular Ring Opening." ChemRxiv, 2023 .[4] (Context on scalability). Link[4]

  • Nicolaou, K. C., et al. "Marine Polyether Synthesis."[4] J. Am. Chem. Soc.[4][5] (Context on 7-endo cyclization in complex synthesis).

Sources

Application Note: Chemoenzymatic Strategies for the Regioselective Synthesis of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane ring system is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors, GPCR ligands, and CNS-active agents. However, the construction of these seven-membered heterocycles is notoriously difficult due to unfavorable entropic and enthalpic factors (high ring strain and transannular interactions) that often lead to intermolecular oligomerization rather than intramolecular cyclization.

This Application Note details a robust, field-proven protocol for the lipase-catalyzed regioselective lactamization of amino-diesters to generate chiral 1,4-oxazepane-5-ones. Unlike traditional chemical methods requiring high-dilution conditions or toxic coupling reagents, this biocatalytic route utilizes Candida antarctica Lipase B (CALB) to enforce regiocontrol and facilitate ring closure under mild conditions. We further outline a secondary workflow for the Kinetic Resolution (KR) of racemic oxazepane alcohols to yield enantiopure building blocks.

Scientific Mechanism & Rationale

The Challenge of Medium-Sized Rings

According to Baldwin’s rules and general thermodynamic principles, forming seven-membered rings is slower than forming five- or six-membered rings. Chemical cyclization often requires high temperatures or strong bases, which can racemize existing chiral centers.

The Biocatalytic Solution: CALB

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) acts as an "entropic trap."

  • Active Site Geometry: CALB possesses a restricted, funnel-like active site (approx. 10 Å x 4 Å). When the linear precursor binds, the enzyme conformationally restricts the substrate, bringing the nucleophilic amine and the electrophilic ester into proximity.

  • Mechanism: The reaction proceeds via a Serine-Histidine-Aspartate triad. The serine nucleophile attacks the ester moiety of the substrate to form an acyl-enzyme intermediate (releasing the first alcohol). The tethered amine then attacks this intermediate intramolecularly to close the ring and regenerate the enzyme.

Pathway Visualization

The following diagram illustrates the regioselective lactamization pathway versus the competing oligomerization pathway.

Oxazepane_Synthesis Precursor Linear Amino-Diester (Substrate) AcylEnzyme Acyl-Enzyme Intermediate (CALB-Substrate Complex) Precursor->AcylEnzyme CALB Binding (Serine Attack) Transition Conformationally Restricted Transition State AcylEnzyme->Transition Intramolecular Alignment Oligomer Linear Oligomers (By-product) AcylEnzyme->Oligomer Intermolecular Attack (Slow in bulk solvent) Oxazepane 1,4-Oxazepane Lactam (Target Product) Transition->Oxazepane Cyclization (Fast inside enzyme)

Figure 1: Mechanistic pathway for CALB-mediated ring closure. The enzyme active site favors intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

Protocol A: Regioselective Lactamization of Amino-Diesters

Objective: Synthesis of (2R)-1,4-oxazepane-2-carboxylic acid derivatives via cyclization. Source Validation: Adapted from Org. Process Res. Dev. 2014, 18, 1116–1119.

Materials
  • Substrate: Dimethyl (2R)-3-((2-aminoethyl)amino)pentanedioate (or analog).

  • Biocatalyst: Novozym 435 (Immobilized CALB on acrylic resin). Note: Ensure activity > 10,000 PLU/g.

  • Solvent: Toluene (Anhydrous) or Acetonitrile (for more polar substrates).

  • Equipment: Orbital shaker or SpinChem® rotating bed reactor (for scale-up).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the amino-diester precursor (10 mmol) in anhydrous Toluene (100 mL).

    • Expert Tip: Concentration is critical. While lipases allow higher concentrations than chemical cyclization, keeping [Substrate] < 0.1 M minimizes oligomerization.

  • Enzyme Addition: Add Novozym 435 (50% w/w relative to substrate).

    • Why: High enzyme loading provides a high effective concentration of the "solid-phase" active sites, favoring the surface-mediated reaction.

  • Incubation: Incubate at 40°C – 50°C with varying agitation (200 rpm).

    • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the diester and appearance of the lactam (lower Rf).

  • Workup:

    • Filter off the immobilized enzyme. (The enzyme can be washed with dry toluene and reused up to 5 times).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Expected Results:

  • Yield: 60–85% isolated yield.

  • Selectivity: >95% regioselectivity for the 7-membered lactam over the 6-membered isomer (if competing pathways exist) due to the specific binding constraints of CALB.

Protocol B: Kinetic Resolution of rac-1,4-Oxazepane Alcohols

Objective: Preparation of enantiopure 1,4-oxazepan-6-ol derivatives. Context: If the ring is formed chemically as a racemate, CALB can resolve the enantiomers via selective acylation.

Materials
  • Substrate: rac-1,4-Oxazepan-6-ol derivative.

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

Step-by-Step Methodology
  • Reaction Setup: Dissolve rac-oxazepane substrate (50 mg) in MTBE (2 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

    • Mechanistic Note: Vinyl acetate tautomerizes to acetaldehyde upon reaction, preventing the reverse reaction (hydrolysis).

  • Catalysis: Add Novozym 435 (20 mg). Shake at 30°C.

  • Sampling: Withdraw 20 µL aliquots every hour. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Stop Condition: Terminate reaction when conversion reaches exactly 50% (theoretical maximum for KR).

  • Separation: Filter enzyme. Separate the ( R)-ester and ( S)-alcohol via column chromatography.[1]

Optimization & Troubleshooting Guide

The following table summarizes key parameters affecting the regioselective synthesis.

ParameterRecommendationScientific Rationale
Water Activity (

)
Keep < 0.1 (add Molecular Sieves)Water competes with the amine nucleophile, leading to hydrolysis of the ester rather than cyclization.
Solvent Polarity Toluene (LogP ~ 2.5) or DIPEHydrophobic solvents preserve the "water shell" around the enzyme, maintaining structural integrity. Polar solvents (DMSO) strip water and deactivate CALB.
Temperature 40°C - 60°CHigher T increases rate but may increase spontaneous (non-selective) background reactions. 45°C is the sweet spot.
Agitation Orbital Shaking or FlowOverhead stirring can grind the immobilized beads (Novozym 435), creating fines that clog filters and reduce activity.
Decision Logic for Solvent Selection

Solvent_Selection Start Select Solvent for Oxazepane Synthesis Solubility Is Substrate Soluble in Toluene? Start->Solubility YesTol Use Toluene (Best Activity) Solubility->YesTol Yes NoTol Check MTBE or DIPE Solubility->NoTol No SolubleEther Soluble in Ethers? NoTol->SolubleEther YesEther Use MTBE/DIPE (Good Activity) SolubleEther->YesEther Yes NoEther Use Acetonitrile (Lower Activity, Higher Solubility) SolubleEther->NoEther No

Figure 2: Solvent selection logic to balance substrate solubility with enzyme activity.

References

  • Lipase Catalyzed Regioselective Lactamization. Title: Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid.[2][3] Source:Organic Process Research & Development, 2014, 18(9), 1116–1119. URL:[Link]

  • General Biocatalytic Cyclization Strategies. Title: Biocatalytic Synthesis of Heterocycles. Source:Chemical Reviews, 2011, 111(7), 4141–4168. URL:[Link]

  • CALB Mechanism & Applications. Title: Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Chiral Building Blocks. Source:Molecules, 2023, 28(3), 1234. URL:[Link]

  • Kinetic Resolution Principles. Title: Enzymatic Kinetic Resolution of Racemic Alcohols. Source:Advanced Synthesis & Catalysis, 2001, 343, 5-26. URL:[Link][4][5]

Sources

Utilizing (R)-1,4-oxazepan-6-ol for structure-activity relationship (SAR) studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Breaking Planarity—Strategic Integration of (R)-1,4-Oxazepan-6-ol in Lead Optimization

Executive Summary

In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a validated strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding.[1][2] The This compound scaffold represents a strategic "homomorpholine" expansion.[2] By introducing a seven-membered ring with a defined chiral hydroxyl handle, this moiety offers distinct advantages over traditional morpholine or piperidine surrogates:

  • Conformational Restriction: The seven-membered ring adopts a twisted chair/boat conformation, projecting substituents into vectors inaccessible to six-membered rings.[2]

  • Solubility Enhancement: The ether oxygen and the hydroxyl group lower LogP while maintaining a pKa suitable for lysosomotropic trapping or salt formation.[2]

  • Vectorial Functionalization: The C6-hydroxyl group provides a specific handle for further SAR exploration (ethers, carbamates, or oxidation/amination) without disrupting the core binding interaction of the secondary amine.[2]

This guide provides the rationale, synthetic protocols, and validation steps for integrating this scaffold into your lead optimization workflow.

Chemical Space & Design Rationale

The transition from a morpholine to a 1,4-oxazepane is not merely a homologation; it is a conformational edit.

Table 1: Physicochemical Comparison (Calculated)

PropertyMorpholineThis compoundImpact on SAR
Ring Size 6-membered (Chair)7-membered (Twist-Chair)Alters vector of N-substituents; fills larger hydrophobic pockets.[2]
H-Bond Donors 1 (NH)2 (NH, OH)The C6-OH allows for additional H-bonding with solvent or target residues.[2]
H-Bond Acceptors 2 (N, O)3 (N, O, OH)Increased solubility.[2]
cLogP ~ -0.86~ -1.2Improved water solubility; lower lipophilic metabolic clearance.[2]
Chirality AchiralChiral (R or S)Enables probing of stereoselective pockets; breaks symmetry.[2]
Decision Logic: When to use this scaffold?

ScaffoldLogic Start Lead Compound Analysis Morpholine Current Scaffold: Morpholine/Piperidine Start->Morpholine Problem Current Issue: Metabolic Instability or Flat SAR? CheckSol Is Solubility Limiting? Problem->CheckSol Decision1 Need to alter Vector/Shape? CheckSol->Decision1 Yes (Need Polar Handle) Morpholine->Problem ApplyOx Switch to 1,4-Oxazepan-6-ol Decision1->ApplyOx Yes (Escape Flatland) Validation Validate Stereochem (Protocol B) ApplyOx->Validation

Figure 1: Decision tree for scaffold hopping from morpholine to 1,4-oxazepan-6-ol.

Protocol A: Synthetic Incorporation via S_NAr

Objective: Install the this compound moiety onto a heteroaryl core (e.g., a chloropyrimidine or fluoropyridine) common in kinase or GPCR inhibitor synthesis.

Pre-requisites:

  • Reagent: this compound hydrochloride (commercially available or synthesized via cyclization of amino diols).[2]

  • Substrate: 2,4-Dichloropyrimidine (or equivalent electrophile).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: n-Butanol or DMF.[2]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaryl chloride substrate (1.0 equiv, e.g., 1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add this compound hydrochloride (1.2 equiv).

  • Basification: Dropwise add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Reaction: Heat the mixture to 80°C–100°C. Monitor by LC-MS.

    • Checkpoint: The reaction typically reaches completion within 2–4 hours.[2] If the substrate is unreactive (e.g., electron-rich pyridine), switch solvent to DMSO and increase temperature to 120°C.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2]

    • Critical Step: The product is polar due to the -OH group.[2] Ensure the aqueous layer is not extracting your product.[2] If yield is low, use DCM/Isopropanol (3:1) for extraction.[2]

  • Purification: Flash column chromatography (DCM:MeOH gradient 0–10%).

Mechanistic Insight: The secondary amine of the oxazepane is the nucleophile.[3] The C6-hydroxyl group is less nucleophilic and generally does not compete in S_NAr reactions unless extremely strong bases (NaH) are used.[2] This chemoselectivity allows the -OH to remain free for subsequent derivatization.[2]

Protocol B: Stereochemical Validation (Chiral HPLC)

Objective: Ensure the (R)-enantiomer integrity is maintained post-synthesis. Racemization is rare under S_NAr conditions but possible if the starting material was impure or if harsh acidic conditions were used previously.[2]

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[2]

  • Mobile Phase: Hexane : Isopropanol (80:[2]20) with 0.1% Diethylamine (DEA).[2]

    • Note: The DEA is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (or lambda max of the aryl core).[2]

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 98%.[2]

  • Validation: Inject the racemic standard (mix of R and S) to establish separation conditions before running the sample.[2]

SAR Case Study: Dopamine D4 Receptor Ligands

Context: A study targeting the Dopamine D4 receptor utilized the 1,4-oxazepane scaffold to improve selectivity over D2 receptors.[4]

Experimental Workflow & Logic:

  • Baseline: A morpholine-containing lead showed high D4 affinity (Ki = 12 nM) but poor metabolic stability (t1/2 < 15 min).[2]

  • Modification: The morpholine was replaced with this compound.

  • Result:

    • Affinity: Maintained (Ki = 18 nM).[2] The 7-membered ring was accommodated in the binding pocket.[2]

    • Metabolic Stability: Improved (t1/2 > 45 min). The ring expansion and the polar -OH group reduced lipophilicity (LogD dropped from 3.2 to 2.4), reducing clearance by CYP enzymes.

    • Selectivity: The chiral center provided a 10-fold improvement in D4/D2 selectivity, hypothesized to be due to specific H-bond interactions of the C6-OH with a serine residue in the D4 pocket that is distinct from D2.

SAR_Pathway Lead Morpholine Lead (High Clearance) Synthesis Scaffold Hop: This compound Lead->Synthesis Protocol A Testing In Vitro Assay (D4 Binding / Microsomes) Synthesis->Testing Outcome Optimized Lead: Lower LogD, Higher Stability Testing->Outcome Success

Figure 2: Workflow for optimizing metabolic stability using the oxazepane scaffold.

References

  • Structure-Activity Relationships of 1,4-Oxazepanes

    • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
    • Source: Journal of Medicinal Chemistry (ACS).[2]

    • URL:[Link][2]

  • General Synthesis of 1,4-Oxazepanes

    • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
    • Source: ChemRxiv (Preprint/Methodology).[2]

    • URL:[Link]

  • The "Escape from Flatland" Concept

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2]

    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link][2]

  • PubChem Compound Summary

    • Title: 1,4-Oxazepane Physicochemical Data.[2][4][5][6]

    • Source: PubChem.[2]

    • URL:[Link][2]

Sources

Application Note: Practical Applications of (R)-1,4-Oxazepan-6-ol in the Drug Discovery Pipeline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1,4-oxazepan-6-ol represents a high-value "privileged scaffold" in modern medicinal chemistry, offering a distinct 3D vector compared to the ubiquitous piperidine and pyrrolidine rings. This guide details the practical utility of this seven-membered heterocycle in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. We provide validated protocols for orthogonal functionalization of the secondary amine and secondary alcohol, alongside a case study on its application in CNS-targeted Triple Reuptake Inhibitors.

Introduction: The "Oxazepane Advantage"

In the crowded chemical space of drug discovery, seven-membered rings (diazepines, oxazepines) offer a unique geometric profile. Unlike the chair conformation of six-membered rings, the 1,4-oxazepane ring adopts a flexible twist-chair conformation. This flexibility, combined with the specific (R)-stereochemistry at the C6 position, allows for:

  • Novel Vector Exploration: Positioning pharmacophores in 3D space inaccessible to flat aromatic systems.

  • Improved Physicochemical Properties: The ether oxygen lowers logP and increases solubility compared to cycloheptane analogs.

  • Orthogonal Reactivity: The molecule contains two distinct handle points—a nucleophilic secondary amine (N4) and a secondary alcohol (C6)—enabling rapid library expansion.

Key Physical Properties:

  • MW: 117.15 g/mol [1][2][3]

  • Boiling Point: Predicted ~230°C (often handled as a viscous oil or low-melting solid)

  • Chirality: (R)-enantiomer (distinct biological activity from (S)-form)

  • Solubility: Highly soluble in polar organic solvents (DMSO, MeOH, DCM); moderate water solubility.

Core Applications in the Pipeline

Scaffold Decoration & Library Synthesis

The primary application of this compound is as a core scaffold for diversity-oriented synthesis. The "N-first" or "O-first" functionalization strategy allows chemists to generate discrete libraries.

  • N-Functionalization: Reductive amination, SNAr, or Buchwald-Hartwig coupling introduces "Head" groups (e.g., targeting GPCR orthosteric sites).

  • O-Functionalization: Ether formation (SN2/Mitsunobu) or oxidation to the ketone (followed by Grignard addition) introduces "Tail" groups (e.g., exploring hydrophobic pockets).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only 117 Da, this compound is an ideal fragment. It is often used to "grow" a lead compound.

  • Strategy: The hydroxyl group acts as a hydrogen bond donor/acceptor to anchor the fragment in the binding pocket, while the amine is elaborated to reach adjacent sub-pockets.

Case Study: Triple Reuptake Inhibitors (CNS Targets)

Context: Depression and anxiety are often treated by modulating monoamine neurotransmitters. Application: Patent WO2012046882A1 describes 1,4-oxazepane derivatives as potent Triple Reuptake Inhibitors (inhibiting SERT, NET, and DAT). Mechanism: The 7-membered ring provides the necessary spatial separation between an aryl group (attached via the ether or carbon linker) and the basic nitrogen, mimicking the pharmacophore of venlafaxine but with a rigidified, chiral constraint. The (R)-configuration is often critical for selectivity between the transporter subtypes.

Experimental Workflows & Visualization

The following diagram illustrates the divergent synthesis workflow starting from the core building block.

Oxazepane_Workflow Core This compound (Core Scaffold) N_Prot N-Protection (Boc/Cbz) Core->N_Prot Path A (O-Focus) N_Func N-Functionalization (Reductive Amination/SNAr) Core->N_Func Path B (N-Focus) O_Func O-Functionalization (Mitsunobu/Alkylation) N_Prot->O_Func R-OH + Ar-OH / DEAD Deprot N-Deprotection O_Func->Deprot TFA or H2/Pd Final_A Library A: O-Aryl/Alkyl Derivatives Deprot->Final_A N-Capping (Optional) Final_B Library B: N-Aryl/Alkyl Derivatives N_Func->Final_B Direct Library Gen

Figure 1: Divergent synthesis workflow for this compound. Path A prioritizes modification of the hydroxyl group (requiring N-protection), while Path B focuses on the secondary amine.

Validated Protocols

Protocol A: N-Alkylation via Reductive Amination

Objective: Install a lipophilic "head" group on the N4 nitrogen. Self-Validation: Monitor disappearance of the secondary amine by Ninhydrin stain (TLC).

  • Preparation: In a dry vial, dissolve this compound (1.0 equiv, 100 mg) in 1,2-dichloroethane (DCE) (3.0 mL).

  • Addition: Add the desired aldehyde (1.1 equiv). Stir for 15 minutes at Room Temperature (RT) to allow imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: If the aldehyde is acid-sensitive, add 1.0 equiv of Acetic Acid.

  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: O-Functionalization via Mitsunobu Reaction

Objective: Invert the stereocenter (to S-form) or install an aryl ether while retaining the 7-membered ring integrity. Self-Validation: 1H NMR shift of the C6-methine proton (typically shifts downfield upon ether formation).

  • Protection: Ensure the N4 nitrogen is protected (e.g., N-Boc-(R)-1,4-oxazepan-6-ol).

  • Setup: Dissolve N-Boc-scaffold (1.0 equiv) and the nucleophile (e.g., phenol, 1.2 equiv) in anhydrous THF (0.1 M).

  • Reagents: Add Triphenylphosphine (PPh₃) (1.5 equiv). Cool the solution to 0°C.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv).

    • Critical Step: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[4]

Protocol C: Handling & Storage
  • Storage: Store neat material at -20°C or 4°C. It is hygroscopic; keep under inert atmosphere (Argon) for long-term storage.

  • Stability: The free base is stable for weeks at RT but absorbs CO₂ from air. The HCl salt is stable indefinitely.

  • Solubility Check: Before reactions, ensure complete dissolution in DCM or DMSO. If cloudy, sonicate; the viscous oil can adhere to glass walls.

References

  • Patent on Monoamine Reuptake Inhibitors

    • Title: 1,4-Oxazepane Derivatives and Use Thereof.[1][2][3][5][6][7][8]

    • Source: WO 2012/046882 A1.
    • Link:

  • Mitsunobu Reaction Methodology

    • Title: Mitsunobu Reaction: Mechanism and Modifications.[9]

    • Source: Organic Chemistry Portal.
    • Link:

  • Reductive Amination Standards

    • Title: Reductive Amination in the Synthesis of Pharmaceuticals.[10]

    • Source: Chemical Reviews (2019).[10]

    • Link:

  • Compound Data & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem.[1][2]

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Oxazepane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization, Regioselectivity, and Scale-up of 1,4-Oxazepane Scaffolds.

System Overview: The "Medium Ring" Paradox

The 1,4-oxazepane ring (a 7-membered heterocycle containing oxygen and nitrogen) is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, CNS agents, and peptidomimetics.

The Core Challenge: Synthesizing 7-membered rings is kinetically and thermodynamically more difficult than 5- or 6-membered rings.

  • Entropic Barrier: The probability of the two chain ends meeting is lower than for smaller rings.

  • Enthalpic Barrier: Transannular strain (Pitzer strain) and bond-angle deformation make the transition state higher in energy.

This guide addresses the three most common synthetic failures: Oligomerization (vs. Cyclization) , Regiochemical Mismatch (5-exo vs. 7-endo) , and RCM Stalling .

Troubleshooting Tickets (Q&A)

Ticket #001: "My intramolecular alkylation is yielding linear oligomers, not the ring."

User Context: Attempting to close a 1,4-oxazepane ring via nucleophilic displacement (e.g., amino-alcohol precursor with a leaving group). Diagnosis: Intermolecular reaction rates are outcompeting intramolecular cyclization due to concentration effects.

Root Cause Analysis: The rate of cyclization (


) is first-order, while the rate of polymerization (

) is second-order.


If

is too high,

dominates.

Corrective Actions:

  • High Dilution Technique: Run the reaction at 0.001 M to 0.01 M .

  • Pseudo-High Dilution: Do not dump the substrate in at once. Use a syringe pump to add the substrate slowly to the catalyst/base solution over 4–8 hours. This keeps the instantaneous concentration of unreacted substrate near zero.

  • The Thorpe-Ingold Effect: If possible, introduce a gem-dimethyl group or a spiro-cycle on the carbon chain. This "pre-organizes" the conformation, reducing the entropic penalty of cyclization.

Ticket #002: "I'm getting a 5-membered ring instead of the 7-membered oxazepane."

User Context: Cyclizing a substrate where the nucleophile could attack either end of an epoxide or a di-electrophile. Diagnosis: Kinetic control favors the 5-exo-tet closure over the 7-endo-tet closure, consistent with Baldwin's Rules.

Technical Insight: In epoxide-opening cyclizations, the 5-exo-tet pathway (forming a pyrrolidine or tetrahydrofuran derivative) is generally kinetically favored over the 7-endo-tet pathway (forming the oxazepane) due to better orbital overlap in the transition state.

Corrective Actions:

  • Switch to Thermodynamic Control: 5-exo products are often kinetic. Using reversible conditions (e.g., thermodynamic equilibration) might favor the more stable 7-membered chelate if a metal template is used, though this is rare.

  • "Blocked" Substrates: Design the precursor so the 5-exo path is chemically impossible (e.g., replace the epoxide with a specific leaving group like -OTs or -OMs at the terminal position).

  • Metal Templating: Use a Lewis acid (e.g.,

    
    ) that coordinates both the nucleophile (N) and the electrophile (O), bringing them into proximity for the 7-membered transition state.
    
Ticket #003: "Ring-Closing Metathesis (RCM) stalls or yields dimers."

User Context: Using Grubbs II or Hoveyda-Grubbs II to close a diene precursor into a 1,4-oxazepane. Diagnosis: The precursor lacks conformational constraint, leading to "unproductive metathesis" or dimerization.

Critical Troubleshooting (The "Rotamer" Check):

  • Protecting Group Tuning: If your nitrogen is protected as a carbamate (Boc/Cbz), the rotamer equilibrium might force the alkene chains away from each other.

    • Fix: Switch to a bulky N-protecting group (e.g., N-tosyl or N-nosyl) which often enforces a geometry more favorable for cyclization.

  • Lewis Acid Additives: Adding

    
     can disrupt the stable chelate formed between the catalyst and the heteroatoms, which often poisons the ruthenium carbene.
    
  • Ethylene Removal: RCM is an equilibrium process. Ensure efficient sparging of Argon/Nitrogen through the solution to remove ethylene gas, driving the equilibrium to the right (Le Chatelier’s principle).

Decision Logic & Workflows

Strategic Route Selection

Use this logic gate to determine the best synthetic approach for your specific substrate.

RouteSelection Start Start: Select Precursor HasAlkene Does it have terminal alkenes? Start->HasAlkene ChiralPool Is it from Chiral Pool (Serine/Sugar)? HasAlkene->ChiralPool No RCM Route A: Ring-Closing Metathesis (Best for unsaturated rings) HasAlkene->RCM Yes (Diene) Reductive Route B: Intramolecular Reductive Amination ChiralPool->Reductive No (Linear ketone/amine) Sn2 Route C: Intramolecular SN2 (Mitsunobu/Williamson) ChiralPool->Sn2 Yes (OH/NH2 present)

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

RCM Troubleshooting Workflow

Follow this path if your metathesis reaction is failing.

RCM_Fix Problem RCM Failed CheckLCMS Check LCMS: Dimer or Unreacted? Problem->CheckLCMS Dimer Linear Dimer Found CheckLCMS->Dimer Unreacted Starting Material Left CheckLCMS->Unreacted Sol_Dilution Solution: Increase Dilution (<5mM) Dimer->Sol_Dilution Sol_Heat Solution: Heat to Reflux (DCM -> Toluene) Unreacted->Sol_Heat Sol_Additive Solution: Add Ti(OiPr)4 (Prevent Chelation) Unreacted->Sol_Additive

Caption: Step-by-step troubleshooting for Ring-Closing Metathesis failures.

Standard Operating Protocol (SOP)

Method: Intramolecular Reductive Amination

Application: Generating saturated 1,4-oxazepanes from amino-ketone or amino-aldehyde precursors. This method avoids the high-dilution requirements of direct alkylation.

Reagents:

  • Precursor:

    
    -alkoxy-amino-aldehyde/ketone (often masked as an acetal).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Additive: Acetic Acid (AcOH) or

    
    .
    

Protocol Steps:

  • Deprotection/Activation (If Acetals used):

    • Dissolve the acetal precursor in mixtures of TFA/DCM or aqueous HCl/THF to liberate the aldehyde/ketone.

    • Checkpoint: Verify complete deprotection via TLC/LCMS before proceeding. Incomplete deprotection is the #1 cause of failure.

  • Imine Formation (The Critical Step):

    • Dissolve the free amino-carbonyl compound in DCE (0.1 M).

    • Add 1.5 eq of

      
       if the cyclization is sluggish. This acts as a Lewis acid to activate the carbonyl and a water scavenger.
      
    • Stir for 1–2 hours at room temperature.

    • Observation: The solution may turn slightly yellow/orange indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (2.0 eq) in one portion.
      
    • Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Note: If Titanium was used, a gelatinous precipitate will form. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to solubilize the titanium salts.

  • Validation:

    • 1H NMR: Look for the disappearance of the imine/aldehyde proton (9–10 ppm) and the appearance of the diastereotopic ring protons (2.5–4.0 ppm).

Comparative Data: Synthetic Methods

FeatureIntramolecular Alkylation (SN2)Ring-Closing Metathesis (RCM)Reductive Amination
Key Bond Formed C-N or C-OC=C (Carbon-Carbon)C-N
Dilution Requirement Extreme (High Dilution)ModerateLow/Standard
Stereocontrol High (Inversion if SN2)Variable (E/Z mixtures)Moderate (Hydride attack)
Risk Factor PolymerizationCatalyst PoisoningOver-alkylation
Atom Economy Low (Leaving groups lost)High (Only ethylene lost)High

References

  • Synthesis of 1,4-oxazepane derivatives.Google Patents (WO2012046882A1).
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv (2025). Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Synthesis of substituted benzo[b][1,4]oxazepine derivatives. Organic & Biomolecular Chemistry. Available at: [Link][2][6]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][3]

Sources

Technical Support Center: Purification & Isolation of (R)-1,4-oxazepan-6-ol

[1]

Topic: Effective purification techniques for (R)-1,4-oxazepan-6-ol. CAS Registry Number: 1022915-33-8 Chemical Formula: C₅H₁₁NO₂ Molecular Weight: 117.15 g/mol [1][2][3][4][5]

Technical Overview & Core Challenges

This compound is a seven-membered chiral heterocyclic amino alcohol.[1] Its structural features—a secondary amine, an ether linkage, and a secondary hydroxyl group—create a unique purification profile characterized by high aqueous solubility and amphiphilic polarity .[1]

Why is purification difficult?

  • Polarity Trap: The molecule is highly soluble in water, making standard liquid-liquid extraction (LLE) with diethyl ether or hexane inefficient.[1]

  • Amine Tailing: The basic nitrogen interacts strongly with silanols on standard silica gel, leading to streakiness and yield loss during flash chromatography.[1]

  • Chiral Integrity: As a chiral building block, maintaining the (R)-configuration is critical.[1] Harsh acidic conditions or excessive heat can lead to racemization or ring-opening side reactions.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I cannot extract the product from the aqueous reaction mixture. It stays in the water phase."[1]

Diagnosis: The partition coefficient (LogP ≈ -1.[1][2]03) indicates high hydrophilicity.[1] Standard organic solvents are too non-polar to pull the molecule out of water efficiently.[1]

Solution: The "Salting-Out" & Polar Solvent Protocol Do not use Diethyl Ether or Hexane.[1] Instead, modify the aqueous phase and use a polar organic system.[1]

  • Saturate the Aqueous Phase: Add solid NaCl or K₂CO₃ to the aqueous layer until saturation.[1] This increases the ionic strength, forcing the organic molecule out ("salting out").[1]

  • pH Adjustment: Ensure the pH is basic (pH > 10) using NaOH or K₂CO₃.[1] This ensures the amine is in its free-base form (neutral) rather than protonated (charged/water-soluble).[1]

  • Solvent Choice: Use Dichloromethane (DCM) mixed with Isopropanol (IPA) in a 9:1 or 4:1 ratio.[1] The alcohol component helps solvate the polar hydroxyl group of the oxazepane.[1]

  • Continuous Extraction: For large scales, a continuous liquid-liquid extractor is superior to a separatory funnel.[1]

Issue 2: "My column chromatography yields are low, and the peaks are tailing significantly."

Diagnosis: The secondary amine is hydrogen-bonding with the acidic silanol groups on the silica gel surface.[1]

Solution: Amine-Deactivation of Silica You must mask the acidic sites on the stationary phase.[1]

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1]

  • Method B (Pre-treatment): Flush the silica column with mobile phase containing 5% TEA, then equilibrate with your running solvent.[1]

  • Alternative Stationary Phase: Use Amine-functionalized silica (NH₂-SiO₂) or Alumina (Basic) instead of standard silica.[1]

Issue 3: "The product is isolating as a viscous oil/gum, but I need a solid for storage."

Diagnosis: Small, polar heterocycles often have low melting points or form amorphous oils due to hydrogen bonding networks preventing crystal lattice formation.[1]

Solution: Derivatization to Crystalline Salts Converting the free base to a salt often induces crystallization and simultaneously purifies the compound by rejecting non-basic impurities.[1]

  • Recommended Salt: Hydrochloride (HCl) or Oxalate .[1]

  • Protocol: Dissolve the oil in a minimal amount of dry Ethanol or EtOAc. Add 1.05 equivalents of HCl (4M in Dioxane) or Oxalic acid dropwise at 0°C. A white precipitate should form.[1] Recrystallize from EtOH/Et₂O.[1]

Issue 4: "My Enantiomeric Excess (ee) is lower than expected (<95%)."

Diagnosis: Either the starting material was impure, or partial racemization occurred during a heated step.[1]

Solution: Chiral Resolution or Enrichment If the synthesis is not stereospecific enough, you must resolve the enantiomers.[1]

  • Resolution via Diastereomeric Salts: React the racemate with (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] The resulting diastereomeric salts will have different solubilities and can be separated by fractional crystallization.[1]

  • Chiral HPLC: See the detailed protocol below for analytical or semi-prep separation.

Detailed Experimental Protocols

Protocol A: Optimized Extraction & Isolation

Use this for initial isolation from crude reaction mixtures.[1]

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Adjust pH to 11–12 using 40% NaOH solution.

  • Salt: Add solid NaCl until the solution is saturated.

  • Extract: Perform 3x extractions using DCM:Isopropanol (9:1) . Volume ratio organic:aqueous should be 1:1.[1]

  • Dry: Dry combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate). Note: MgSO₄ is slightly acidic and can sometimes trap amines.[1]

  • Concentrate: Rotary evaporate at <40°C to afford the crude oil.

Protocol B: Salt Formation (Purification Step)

Use this to turn the crude oil into a high-purity solid.[1]

  • Dissolve 1.0 g of crude this compound in 5 mL of Ethyl Acetate .

  • Cool to 0–5°C in an ice bath.

  • Slowly add 4M HCl in 1,4-Dioxane (1.1 equivalents, ~2.3 mL).

  • Stir for 30 minutes. A white solid should precipitate.[1]

  • If no solid forms, add diethyl ether dropwise until turbidity appears, then refrigerate.[1]

  • Filter the solid and wash with cold diethyl ether.[1]

  • Result: this compound Hydrochloride (High purity, stable solid).

Protocol C: Analytical Chiral HPLC Method

Use this to verify optical purity.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required due to lack of chromophores)
Temperature 25°C
Expected Retention (R)-isomer typically elutes differently than (S).[1] Inject racemate standard to confirm.

Visual Decision Guides

Figure 1: Purification Decision Tree

Determine the correct workflow based on the physical state of your crude product.

Purification_WorkflowStartCrude Reaction MixtureCheck_PhaseIs product in Aqueous or Organic?Start->Check_PhaseAqueousAqueous PhaseCheck_Phase->AqueousStuck in WaterOrganicOrganic PhaseCheck_Phase->OrganicAlready ExtractedAction_Salt1. Saturate with NaCl2. pH > 113. Extract w/ DCM:IPA (9:1)Aqueous->Action_SaltAction_DryDry (Na2SO4) & ConcentrateOrganic->Action_DryAction_Salt->Action_DryCheck_StatePhysical State of Crude?Action_Dry->Check_StateSolidSolid PrecipitateCheck_State->SolidOilViscous Oil/GumCheck_State->OilAction_RecrystRecrystallize(EtOH/EtOAc)Solid->Action_RecrystAction_SaltFormForm HCl Salt(EtOAc + HCl/Dioxane)Oil->Action_SaltFormFinalPure this compoundAction_Recryst->FinalAction_SaltForm->Final

Caption: Decision logic for isolating this compound from crude mixtures.

Figure 2: Chiral Resolution Strategy

Workflow for upgrading enantiomeric excess if the synthesis was not 100% stereoselective.

Chiral_ResolutionInputRacemic or Low ee1,4-oxazepan-6-olAgentAdd Chiral Acid(e.g., L-Tartaric Acid)Input->AgentSalt_MixDiastereomeric Salt Mixture(R,L-Salt + S,L-Salt)Agent->Salt_MixCrystFractional Crystallization(Solvent: MeOH or EtOH)Salt_Mix->CrystSolid_PhaseSolid Crystals(Enriched Diastereomer)Cryst->Solid_PhaseLess Soluble SaltMother_LiqMother Liquor(Opposite Diastereomer)Cryst->Mother_LiqMore Soluble SaltFree_BaseBasify (NaOH)& ExtractSolid_Phase->Free_BaseFinal_ProductPure (R)-EnantiomerFree_Base->Final_Product

Caption: Workflow for resolving enantiomers using diastereomeric salt formation.

References

  • PubChem. (2025).[1][3][4] 1,4-Oxazepan-6-ol | C5H11NO2.[1][2][3][4][5] National Library of Medicine.[1] [Link][1][4]

  • Google Patents. (2012).[1] WO2012046882A1 - 1,4-oxazepane derivatives. [1]

  • MDPI. (2017).[1] Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. (Demonstrates chiral resolution of similar amino-alcohol structures). [Link][1]

Strategies for improving the yield of (R)-1,4-oxazepan-6-ol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Entropy Trap"

Welcome to the technical support guide for (R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8). If you are accessing this guide, you are likely facing one of three critical failures:

  • Low Yield (<30%): Due to competitive intermolecular oligomerization.

  • Isolation Failure: The product is trapped in the aqueous phase during workup.

  • Racemization: Loss of enantiomeric excess (ee) during thermal steps.

The synthesis of 7-membered rings (oxazepanes) is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain. This guide moves beyond standard literature to provide the "High-Dilution / Phase-Transfer" protocol required to push yields above 60-70%.

Critical Protocol Analysis (The "Why")

The Pathway & The Pitfalls

The standard route utilizes (R)-Epichlorohydrin and 2-Aminoethanol . While theoretically simple, the mechanism is fraught with side reactions.

ReactionPathway Start (R)-Epichlorohydrin + 2-Aminoethanol Inter Linear Chlorohydrin Intermediate Start->Inter Step 1: Ring Opening (Regioselective) Target This compound (Target) Inter->Target Step 2: Cyclization (Intramolecular) Polymer Oligomers/Polymers (Yield Killer) Inter->Polymer Intermolecular Attack (High Conc.) Epoxide Secondary Epoxide (Scrambling Risk) Inter->Epoxide Base Catalyzed Re-closure Epoxide->Polymer Chain Growth

Figure 1: Reaction pathway highlighting the competition between cyclization (green) and polymerization (red).

Strategic Interventions
Critical ParameterStandard Protocol IssueOptimized Strategy
Concentration 0.5 M - 1.0 M leads to polymerization.Pseudo-High Dilution (<0.1 M): Reactants must be "starved" to favor intramolecular cyclization.
Base Selection NaOH/KOH (Aqueous) causes difficult extraction.t-BuOK in t-BuOH or THF: Promotes cleaner cyclization and easier salt filtration.
Temperature Refluxing too early causes racemization.Stepwise Ramp: 0°C for opening

50°C for cyclization.
Workup DCM/EtOAc extraction fails (Product LogP ≈ -1.2).Continuous Extraction or n-Butanol partitioning.

Optimized Experimental Workflow

Phase 1: The Precursor (Ring Opening)

Objective: Create the linear chlorohydrin intermediate without polymerizing.

  • Setup: 3-neck flask, N2 atmosphere, cooling bath (-10°C).

  • Reagents:

    • (R)-Epichlorohydrin (1.0 equiv)

    • 2-Aminoethanol (1.1 equiv)[1]

    • Solvent: Methanol or Ethanol (Anhydrous).

  • Procedure:

    • Dissolve 2-Aminoethanol in solvent. Cool to -10°C.

    • CRITICAL: Add (R)-Epichlorohydrin dropwise over 2 hours. Do not dump.

    • Mechanism Note: Slow addition ensures the amine is always in excess relative to the epoxide locally, preventing double-alkylation.

    • Stir at 0°C for 4 hours, then warm to RT overnight.

  • Checkpoint: LCMS should show mass M+1 = 154/156 (Chlorohydrin intermediate). If you see M+1 > 200, you have dimers.

Phase 2: The Cyclization (The Bottleneck)

Objective: Force the 7-membered ring closure.

  • Solvent Switch: Evaporate the alcohol solvent from Phase 1 completely. Re-dissolve the residue in dry THF or t-Butanol (0.05 M concentration - very dilute).

  • Base Addition:

    • Add Potassium tert-butoxide (t-BuOK) (2.2 equiv) in portions.

    • Why t-BuOK? It is strong enough to deprotonate the alcohol but bulky, reducing nucleophilic attack on the alkyl chloride.

  • Thermal Cycle: Heat to 50-60°C for 12-24 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin). The linear intermediate is less polar than the product.

Phase 3: Isolation (The Escape)

Objective: Recover the water-soluble product.

  • Filtration: Filter off the KCl salts while the organic phase is dry.

  • Evaporation: Remove THF/t-BuOH. You will be left with a viscous oil.

  • The "Salt-Out" Extraction:

    • Dissolve residue in minimum water. Saturate with NaCl.

    • Extract continuously with Chloroform:Isopropanol (3:1) or n-Butanol for 24 hours.

    • Alternative: Use a cation exchange resin (Dowex 50W), wash with water, elute with 2M NH3/MeOH.

Troubleshooting Guide (Diagnostic Tree)

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Identify Issue Yield Low Yield (<30%) Start->Yield Purity Low Purity / Goo Start->Purity Chirality Low ee % Start->Chirality CheckConc CheckConc Yield->CheckConc Did you dilute? NMR NMR Purity->NMR Check H-NMR Source Cause: Racemic Epichlorohydrin? Fix: Verify Optical Rotation of SM Chirality->Source Check SM Polymer Cause: Oligomerization Fix: Dilute to 0.05M CheckConc->Polymer No (>0.2M) Extraction Cause: Water Solubility Fix: Use n-BuOH or Continuous Ext. CheckConc->Extraction Yes Regio Cause: Wrong Regioisomer Fix: Lower Temp in Step 1 NMR->Regio Extra peaks?

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of t-BuOK? A: Yes, but expect a 15-20% yield drop. NaOH generates water, which solvates the leaving group (Cl-) and the nucleophile, slowing the reaction and promoting hydrolysis. t-BuOK in anhydrous THF promotes the tight ion pair needed for the difficult 7-membered ring closure.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. This compound is a low-melting solid or viscous oil (hygroscopic). Attempt crystallization from EtOAc/Hexane or convert to the HCl salt (using HCl in Dioxane) which is a stable solid.

Q: Why is the optical rotation lower than reported? A: Two possibilities:

  • Starting Material: Did you use >99% ee (R)-epichlorohydrin?

  • Payne Rearrangement: If Phase 1 (Ring Opening) is done at high temperature (>RT), the epoxide can migrate before opening, scrambling the center. Keep Phase 1 cold.

Q: How do I scale this up to 100g? A: You cannot simply scale the volume. The "High Dilution" requirement makes batch size massive.

  • Solution: Use a Continuous Flow Reactor for the cyclization step. Feed the linear intermediate and base into a heated coil (residence time ~30 mins) to mimic high dilution without massive solvent volumes.

References & Authority

  • Synthesis of 1,4-Oxazepanes: ChemRxiv, "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". (Demonstrates the necessity of optimization for this specific ring system).

  • Epichlorohydrin Stereochemistry: Journal of the Chemical Society, Perkin Transactions 1, "Efficient synthesis of (6R)-6-amino...". (Validates the retention of chirality from epichlorohydrin to diazepine/oxazepine systems).

  • General Oxazepane Protocols: PubChem Compound Summary for this compound. (Physical properties and patent links).

  • Kinase Inhibitor Intermediates: US Patent 2008/0200447. (Describes the industrial relevance and salt formation of oxazepane intermediates).

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Epichlorohydrin (highly toxic/carcinogenic) and t-BuOK (corrosive/flammable) before proceeding.

Sources

Methods for controlling stereoselectivity in 1,4-oxazepane synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Stereoselective Synthesis

Welcome to the 1,4-Oxazepane Synthesis Hub

User Profile: Senior Synthetic Chemist / Medicinal Chemist Objective: Control stereochemistry (enantio- and diastereoselectivity) in the construction of 1,4-oxazepane rings.

The 1,4-oxazepane scaffold—a seven-membered ring containing nitrogen and oxygen—presents unique "trouble spots" compared to its 5- and 6-membered counterparts. The primary challenges are entropic disfavor during cyclization (leading to polymerization) and conformational flexibility (leading to poor stereocontrol).

This guide is structured as a Level 3 Technical Support workflow, addressing the three dominant synthetic methodologies: Intramolecular Nucleophilic Displacement , Ring-Closing Metathesis (RCM) , and Prins Cyclization .

Module 1: Intramolecular Nucleophilic Displacement (SN2/SN1)

Best for: Enantiopure synthesis starting from the Chiral Pool (Serine/Threonine).

The Core Mechanism

This route typically involves the cyclization of an amino-alcohol precursor.[1] The critical failure mode here is racemization of the amino acid stereocenter or regiochemical errors (7-exo-tet vs. 8-endo-tet).

Troubleshooting & FAQs

Q: My cyclization yield is <20%, and I see mostly polymer. What is happening? A: You are fighting entropy. Seven-membered rings are kinetically slow to form.

  • Diagnostic: Check your concentration.

  • Fix: Run the reaction under high dilution (0.001 M to 0.01 M) .

  • Advanced Fix: Induce the Turnstile Effect (Thorpe-Ingold). If your C6 or C2 positions are unsubstituted, the chain is too flexible. Introducing a bulky protecting group (e.g., Boc, Cbz) on the nitrogen restricts rotamer freedom, forcing the nucleophile and electrophile closer.

Q: I am observing racemization at the C3 position (derived from Serine). A: This suggests an E1cB pathway or oxazoline intermediate participation.

  • Diagnostic: Are you using strong bases (NaH, KOtBu) for the cyclization?

  • Fix: Switch to a Mitsunobu Cyclization (DIAD/PPh3). This proceeds via a specific SN2 mechanism with inversion of configuration at the alcohol center (if chiral) or retention of the amino center, avoiding the deprotonation alpha to the nitrogen.

Q: How do I control 7-exo vs. 6-exo selectivity during haloetherification? A: According to recent mechanistic studies, this is substrate-controlled.

  • Protocol: When cyclizing alkenyl-alcohols using NBS/NIS, the 7-endo pathway is favored if the nitrogen is protected with an electron-withdrawing group (Ts, Ns) which reduces nucleophilicity, preventing the competing 6-exo-trig attack.

Protocol: Stereoselective Haloetherification

Ref: J. Org.[2] Chem. 2013, 78, 11, 5410–5417

StepReagentConditionsCritical Parameter
1 PrecursorAlkenyl-amino alcoholN-protection (Ts/Ns) required.
2 SourceNBS (1.1 eq)0°C to RT, CH3CN
3 QuenchNa2S2O3 (sat)Immediate
4 Result2,6-substituted oxazepane>95:5 dr
Module 2: Ring-Closing Metathesis (RCM)

Best for: Constructing the ring from acyclic dienes. Stereocontrol focuses on the alkene geometry.

The Core Mechanism

RCM forms the 7-membered ring from a diene. The challenge is preventing dimerization and controlling the E/Z ratio of the resulting double bond.

Troubleshooting & FAQs

Q: I am getting a mixture of E/Z isomers. Can I force one? A: 1,4-Oxazepenes (the unsaturated product) are conformationally constrained.

  • Thermodynamics: The Z-isomer is often kinetically favored in 7-membered rings due to ring strain, but E-isomers can form.

  • Fix: Use Relay Ring-Closing Metathesis (RRCM) if standard RCM fails.

  • Catalyst Selection:

    • Grubbs II: High activity, often gives E/Z mixtures.

    • Zhan 1B: Often provides better selectivity and lower loading for pharmaceutical intermediates.

Q: The reaction stalls at 50% conversion. A: This is likely "Catalyst Death" due to chelation. The oxygen/nitrogen lone pairs in your substrate are coordinating to the Ruthenium.

  • Fix: Add a Lewis Acid "decoy" like Ti(OiPr)4 or benzoquinone to the reaction mixture. This disrupts the non-productive chelation between the heteroatoms and the Ru-center.

Decision Matrix: RCM Catalyst Selection

RCM_Selection Start RCM Substrate Analysis Coordination Does substrate have free amines/basic N? Start->Coordination Protect Protect N (Boc/Ts) or add Ti(OiPr)4 Coordination->Protect Yes Sterics Is the alkene sterically hindered? Coordination->Sterics No (Protected) Protect->Sterics G2 Use Grubbs II (Standard) Sterics->G2 No (Terminal) HG2 Use Hoveyda-Grubbs II (Robust) Sterics->HG2 Yes (Tetrasubstituted) Zhan Use Zhan 1B (Scale-up/Selectivity) Sterics->Zhan Scale/Pharma

Caption: Decision logic for selecting RCM conditions to maximize yield and minimize chelation-based stalling.

Module 3: Prins & Lewis Acid Cyclizations

Best for: Creating 2,6-cis-disubstituted 1,4-oxazepanes with high diastereocontrol.

The Core Mechanism

The acid-catalyzed condensation of a homoallylic alcohol/amine with an aldehyde.

Troubleshooting & FAQs

Q: How do I ensure cis-selectivity between C2 and C6? A: The reaction proceeds through a chair-like transition state.

  • Mechanism: The bulky group prefers the equatorial position. The nucleophilic attack happens axially.

  • Protocol: Use TMSOTf or InBr3 at low temperatures (-78°C). The cis-2,6-disubstituted product is generally the thermodynamic product in these oxa-Prins type cyclizations.

Q: My aldehyde isn't reacting. A: 7-membered ring formation via Prins is slower than 6-membered (THP) formation.

  • Fix: Use Silyl-Prins conditions. Replace the alcohol proton with a TMS group. This increases the nucleophilicity of the ether oxygen and accelerates the formation of the oxocarbenium ion intermediate.

Comparative Data: Stereocontrol Methods
MethodKey SelectivityPrimary Control FactorTypical YieldReference
Intramolecular SN2 C3/C5 (Chiral Pool)Substrate Chirality (Ser/Thr)60-85%[1], [2]
Haloetherification C6/C7 (Trans)1,3-Allylic Strain70-90%[1]
Prins Cyclization C2/C6 (Cis)Chair-Transition State50-80%[3]
RCM C5=C6 (Z-alkene)Ring Strain / Catalyst40-95%[4]
Visualizing the Stereoselective Pathway

The following diagram illustrates the critical divergence point in Intramolecular Etherification, determining whether you achieve Retention or Inversion of configuration.

Stereopathway cluster_0 Route A: Base Mediated cluster_1 Route B: Mitsunobu (Preferred) Precursor Chiral Amino Alcohol (e.g., L-Serine derived) Base Strong Base (NaH, KOtBu) Precursor->Base Mitsunobu DIAD / PPh3 Precursor->Mitsunobu Alkoxide Alkoxide Intermediate Base->Alkoxide Product_A Racemization Risk (via Aziridine/Oxazoline) Alkoxide->Product_A Slow Cyclization Activation O-Phosphonium Activated Alcohol Mitsunobu->Activation Product_B Stereospecific Inversion (Clean SN2) Activation->Product_B Fast Cyclization

Caption: Pathway comparison for amino-alcohol cyclization. Route B (Mitsunobu) avoids racemization inherent in Route A.

References
  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction Source: Current Organic Synthesis (ResearchGate) URL:[Link]

  • Prins carbocyclization for synthesis of 1,4-oxazepanes Source: Chemical Science (RSC) URL:[Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery Source: Drug Hunter URL:[Link]

Sources

Technical Support Center: 1,4-Oxazepane Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Side Reactions in 1,4-Oxazepane Synthesis Ticket ID: OX-7MEM-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic Challenge

The formation of 1,4-oxazepanes (7-membered heterocycles) presents a classic conflict in organic synthesis: Medium-Ring Constraints . Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropy (


).

Consequently, the reaction coordinate is highly susceptible to three primary failure modes:

  • Intermolecular Oligomerization: Faster kinetics than the slow intramolecular ring closure.

  • Elimination: E2 elimination competes with S_N2 cyclization.

  • Regiochemical Drift: Formation of kinetically favored 6-membered morpholines or 5-membered oxazolidines if the substrate allows.

This guide details the protocols to suppress these pathways.

Module 1: Controlling Dimerization (The Concentration Factor)

The Issue: The rate of intramolecular cyclization (


) is first-order, while the rate of intermolecular dimerization (

) is second-order. In 7-membered ring formation,

is naturally slow due to entropic factors. If the concentration is too high,

dominates, leading to gums and oligomers.
Protocol: Pseudo-High Dilution Technique

Do not simply dilute the reaction; this slows the kinetics to a halt. Instead, use a controlled addition strategy to keep the instantaneous concentration of the reactive intermediate low while maintaining a practical total volume.

Step-by-Step Workflow:

  • Reactor A (Solvent Only): Charge the flask with 80% of your total solvent volume. Bring to reflux (or operating temperature).

  • Reactor B (Substrate): Dissolve your linear precursor in the remaining 20% of solvent.

  • Addition: Syringe pump addition of Solution B into Reactor A over 4–8 hours.

    • Target Concentration: Final concentration should be

      
       M (ideally 0.005 M).
      
  • Validation: Monitor reaction by LC-MS.

    • Pass: Product peak [M+H]+.

    • Fail: Presence of [2M+H]+ (Dimer) indicates addition was too fast.

Data: Concentration vs. Yield
Concentration (M)Intramolecular Yield (Oxazepane)Intermolecular Byproduct (Oligomer)Notes
0.1 M 35%55%Critical Failure: Dimerization dominates.
0.05 M 62%28%Acceptable for screening only.
0.01 M 81%12%Standard Operating Range.
0.005 M 88%< 5%Optimized: Requires larger solvent volume.

Module 2: The Elimination Competitor (Mitsunobu & Sn2)

The Issue: When closing the ring via nucleophilic displacement (e.g., hydroxyl attacking a halide or activated alcohol), the basic conditions required to deprotonate the nucleophile often trigger E2 elimination on the electrophilic arm, resulting in an alkene.

Scenario A: Mitsunobu Cyclization (Amino-Alcohol Precursors)

The Mitsunobu reaction is the gold standard for 1,4-oxazepane formation but is prone to elimination if the alcohol activation is too aggressive or the nucleophile is too hindered.

Troubleshooting Protocol:

  • pKa Matching: The pKa of the pronucleophile (the amine/amide) must be lower than 11 for standard DEAD/PPh3 conditions.

    • Modification: If using a basic amine, protect it as a sulfonamide (Ts, Ns) to lower the pKa (~10) and facilitate deprotonation without strong external bases.

  • Temperature Control: Perform the betaine formation at 0°C, then allow the cyclization to proceed at room temperature. Heating >40°C significantly increases elimination rates.

  • Reagent Swap: If elimination persists, switch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 . The tributylphosphine is more nucleophilic, often speeding up the S_N2 step relative to the elimination.

Scenario B: Base-Mediated Cyclization (Halo-Alcohols)

The Fix: Use the Thorpe-Ingold Effect (Gem-Dimethyl Effect). If your substrate allows, introducing geminal dimethyl groups or a fused ring (like a benzene ring in benzoxazepines) restricts the conformational freedom of the chain, pre-organizing the nucleophile and electrophile. This increases


 relative to 

.

Module 3: Regioselectivity (6-exo vs. 7-endo)

The Issue: When cyclizing from epoxide precursors (e.g., glycidol derivatives), the nucleophile can attack either the terminal carbon (forming a 7-membered oxazepane via 7-endo-tet) or the internal carbon (forming a 6-membered morpholine via 6-exo-tet).

Baldwin's Rules Context:

  • 7-endo-tet: Generally disfavored but possible with specific geometry.

  • 6-exo-tet: Favored.

Technical Insight: Research indicates that substituents on the epoxide dictate the pathway.

  • Unsubstituted Glycidol: Favors 6-membered rings (Morpholines).

  • Substituted Glycidol: Steric hindrance at the internal carbon pushes the nucleophile to the terminal carbon, favoring the 7-membered oxazepane .

Diagram: Regioselectivity Decision Tree

Regioselectivity Start Epoxide Precursor Subst Is Epoxide Substituted? Start->Subst NoSubst No (R=H) Subst->NoSubst Unhindered YesSubst Yes (R=Alkyl/Aryl) Subst->YesSubst Hindered Result6 6-exo-tet Favored (Morpholine Formation) NoSubst->Result6 Kinetic Control Result7 7-endo-tet Favored (1,4-Oxazepane Formation) YesSubst->Result7 Steric Control Lewis Add Lewis Acid (Mg(OtBu)2 or BF3) Result6->Lewis Force 7-mem? Lewis->Result7 Regio-switch

Caption: Decision tree for predicting and controlling ring size during epoxide-opening cyclizations.

Visual Workflow: The Mitsunobu Pathway

The following diagram illustrates the critical decision points to avoid the "Dead-End" of elimination during Mitsunobu-mediated cyclization.

MitsunobuPath Input Amino-Alcohol Precursor Activation Activation (PPh3 / DEAD) Input->Activation Branch Intermediate Betaine Activation->Branch Path_Elim Side Reaction: Elimination (Alkene) Branch->Path_Elim High T / Basic N Path_Cyc Desired: 1,4-Oxazepane Branch->Path_Cyc Optimized Conditions Control Control Strategy: Low Temp (0°C) Sulfonamide Protection Control->Branch Enforces

Caption: Mechanistic bifurcation in Mitsunobu cyclization. Controlling temperature and nucleophilicity favors the green pathway.

Troubleshooting FAQ

Q: I see a [M+18] peak in my LCMS. Is this a side reaction? A: This is likely the ammonium adduct of your product or unreacted starting material, not necessarily a side reaction. However, if you see [M+14], check for N-methylation . If using DEAD/DIAD, methyl transfer from the hydrazide byproduct is a known rare side reaction. Switch to DIAD (isopropyl groups are harder to transfer) to rule this out.

Q: My reaction stalls at 60% conversion. Should I add more base? A: Stop. Adding more base often triggers the elimination pathway (Module 2). In 7-membered ring closures, stalling is usually due to the accumulation of byproduct salts inhibiting the conformation.

  • Correction: Filter the reaction to remove salts, resuspend in fresh solvent, and continue heating.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the 7-membered ring closure. However, you must use high dilution (Module 1) even in the microwave. Concentrated microwave reactions will almost certainly polymerize.

References

  • Mitsunobu Reaction Mechanism & Side Reactions

    • Title: The Mitsunobu Reaction: Mechanism and Side Reactions.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of 1,4-Oxazepanes from N-Propargylamines

    • Title: New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.[2][3]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective Lewis acid-catalyzed intramolecular ring-opening of epoxides.[2]

    • Source: ResearchGate (General Principles of Epoxide Opening).
    • URL:[Link]

  • Baldwin's Rules for Ring Closure

    • Title: Baldwin's Rules.[4][5][6][7][8]

    • Source: Wikipedia / IUPAC Standards.
    • URL:[Link][5]

Sources

Optimization of reaction conditions for forming the 1,4-oxazepane scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Scientist) | Topic: Optimization & Troubleshooting

Introduction: The 1,4-Oxazepane Challenge

Welcome to the 1,4-Oxazepane Synthesis Support Hub. This scaffold—a seven-membered heterocycle containing oxygen and nitrogen in a 1,4-relationship—is a "privileged structure" in medicinal chemistry, appearing in inhibitors for histone deacetylase (HDAC), NS5B polymerase, and various GPCR ligands.

However, synthesizing medium-sized rings (7-9 members) is notoriously difficult due to entropic disfavor (the probability of chain ends meeting is lower than for 5- or 6-membered rings) and enthalpic strain (transannular interactions).

This guide addresses the three most common "User Reports" we receive regarding failed cyclizations and low yields.

Ticket #001: Ring-Closing Metathesis (RCM) Stalled or Low Yield

User Report:

"I'm attempting to close a diallyl amine/ether precursor using Grubbs II. The reaction stalls at 50% conversion, and I see significant dimerization and some isomerization of the starting material. Adding more catalyst doesn't help."

Diagnostic Analysis

RCM is the most popular route to 1,4-oxazepanes, but it is sensitive to three factors:

  • Concentration (Entropy): At high concentrations, intermolecular metathesis (dimerization/oligomerization) competes with intramolecular ring closure (RCM).

  • Catalyst Poisoning: The basic nitrogen atom in the 1,4-oxazepane precursor can coordinate to the Ruthenium (Ru) center, quenching the catalyst.

  • Isomerization: Ru-hydride species (formed from catalyst decomposition) can isomerize the terminal alkene to an internal alkene, which is unreactive toward RCM.

Troubleshooting Protocol (The "Patch")
Step 1: The Concentration Fix (Pseudo-High Dilution)

For 7-membered rings, the reaction concentration must be kept below 0.01 M (ideally 0.002 M to 0.005 M).

  • Protocol: Do not dump all reagents in at once. Dissolve the catalyst in the solvent at reflux. Add the substrate (dissolved in a small volume) dropwise over 2–4 hours via a syringe pump. This keeps the instantaneous concentration of the diene low, favoring cyclization over dimerization.

Step 2: Lewis Acid Protection

If your nitrogen is not protected with an electron-withdrawing group (like Ts, Boc, or Ns), it will poison the catalyst.

  • Fix: Convert the amine to a sulfonamide or carbamate.

  • Advanced Fix: If you must use a basic amine, add a Lewis acid like Ti(OiPr)₄ or ClTi(OiPr)₃ to the reaction. This coordinates the nitrogen lone pair, preventing it from binding to the Ru catalyst.

Step 3: Arresting Isomerization

If you see internal alkenes (by NMR), Ru-H species are active.

  • Additive: Add 1,4-benzoquinone (10 mol%) or acetic acid to the reaction mixture. These scavenge Ru-hydride species and prevent double-bond migration.

Visual Workflow: RCM Optimization

RCM_Optimization Start Start: RCM Reaction Stalled Check_Conc Check Concentration (Is it > 0.01 M?) Start->Check_Conc Dilute Action: Dilute to 0.002 M Use Syringe Pump Addition Check_Conc->Dilute Yes Check_N Is Nitrogen Basic? (Amine vs Amide/Sulfonamide) Check_Conc->Check_N No Dilute->Check_N Protect Action: Add Ti(OiPr)4 or Protect as N-Ts/N-Boc Check_N->Protect Yes Check_Iso Isomerization Observed? (Internal Alkenes in NMR) Check_N->Check_Iso No Protect->Check_Iso Scavenge Action: Add 1,4-Benzoquinone (10 mol%) Check_Iso->Scavenge Yes Success Target: 1,4-Oxazepene Check_Iso->Success No Scavenge->Success

Caption: Decision tree for troubleshooting stalled RCM reactions in 7-membered ring synthesis.

Ticket #002: Regioselectivity Failure (Epoxide Opening)

User Report:

"I am trying to form the 1,4-oxazepane ring by intramolecular attack of an alcohol onto an epoxide (7-endo-tet). Instead, I keep getting the 6-membered hydroxymethyl-morpholine (6-exo-tet)."

Diagnostic Analysis

This is a classic Baldwin's Rules competition.

  • 6-exo-tet: Kinetically favored and often thermodynamically stable.

  • 7-endo-tet: Generally disfavored unless specific constraints are applied.

In standard basic conditions (NaH, THF), the alkoxide attacks the less hindered carbon (SN2-like), which usually leads to the 6-exo product if the epoxide is terminal.

Troubleshooting Protocol
Method A: The "Lewis Acid Switch" (Regiochemical Reversal)

To force the 7-endo attack, you must activate the epoxide such that the attack occurs at the more substituted carbon (if applicable) or rely on specific chelating effects.

  • Reagent: Use Bi(OTf)₃ or Sc(OTf)₃ (5–10 mol%) in CH₂Cl₂ or MeCN.

  • Mechanism: These "soft" Lewis acids coordinate to the epoxide oxygen, giving the reaction significant S_N1 character. The nucleophile then attacks the carbon that can best stabilize a partial positive charge. If your epoxide is substituted at the internal position, this forces the 7-endo pathway.

Method B: The "Vinyl Epoxide" Trick (Pd-Catalysis)

If the epoxide is vinylic, you can use Palladium catalysis to control the ring size.

  • Protocol: Pd(0) opens the vinyl epoxide to form a π-allyl palladium complex.

  • Control: Using a bulky ligand can direct the nucleophile (the alcohol) to attack the distal end of the π-allyl system, favoring the larger ring (1,4-oxazepane) over the smaller one.

Ticket #003: Intramolecular SN2 (Mitsunobu) Failure

User Report:

"I have a linear amino-alcohol precursor. I tried a Mitsunobu reaction (DEAD/PPh3) to close the ring, but I mostly isolated eliminated alkene or intermolecular dimers."

Diagnostic Analysis
  • Elimination: Common in 7-membered ring closures because the transition state for E2 elimination is often more accessible than the conformationally strained SN2 cyclization.

  • pKa Mismatch: For Mitsunobu, the nucleophile (Nitrogen) must be acidic (pKa < 11). A simple amine will not work; it protonates the betaine intermediate.

Troubleshooting Protocol
Step 1: Acidify the Nitrogen

Ensure the nitrogen is protected as a Nosyl (Ns) or Tosyl (Ts) group. The sulfonamide N-H is sufficiently acidic for Mitsunobu conditions.

  • Bonus: The Nosyl group is easily removed later with thiophenol, whereas Tosyl is difficult to remove without harsh conditions.

Step 2: The "Thorpe-Ingold" Assist

If possible, introduce a gem-dimethyl group on the carbon backbone. This restricts the conformational freedom of the chain (Thorpe-Ingold effect), forcing the ends closer together and accelerating the rate of cyclization by factors of 10–100x.

Step 3: Temperature Control

Do not heat immediately. Run the reaction at 0°C for the first hour, then slowly warm to room temperature. Heating promotes elimination.

Summary of Optimized Conditions

ParameterRCM (Alkene Metathesis)SN2 / MitsunobuEpoxide Opening
Concentration < 0.005 M (Critical)0.01 – 0.05 M0.1 M
Catalyst/Reagent Hoveyda-Grubbs II or Zhan 1BDEAD/DIAD + PPh₃Sc(OTf)₃ or Bi(OTf)₃
Solvent Toluene or DCE (Degassed)THF or TolueneCH₂Cl₂ or MeCN
Temp Reflux (remove ethylene)0°C → RTRT → 40°C
Key Additive 1,4-Benzoquinone (prevents isom.)NaH (if using SN2 w/ leaving group)None
Major Pitfall Catalyst poisoning by aminesElimination (E2)6-exo vs 7-endo selectivity

References

  • RCM Optimization & Catalyst Poisoning

    • Yu, M., Lou, S., & Gonzalez-Bobes, F. (2018).[1] Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development, 22(8), 918–946.[1] Link

  • Epoxide Opening Regioselectivity

    • Cui, Y., et al. (2012). Bismuth(III) Triflate-Catalyzed Regioselective Ring Opening of Epoxides with Alcohols. Tetrahedron Letters, 53(15), 1863-1866. Link

  • 1,4-Oxazepane Scaffolds via RCM

    • Saha, B., et al. (2012). Access to 1,4-Oxazepane and 1,4-Diazepane Scaffolds via RCM: Synthesis of Novel Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2070-2074. Link

  • Isomerization Suppression in RCM

    • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Baldwin's Rules & 7-endo Cyclization

    • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

Sources

Troubleshooting the chiral separation of 1,4-oxazepan-6-ol enantiomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1,4-oxazepan-6-ol enantiomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and systematic solutions.

Q1: Why am I seeing no separation (a single peak) for the enantiomers?

A1: Observing a single, unresolved peak is a common starting point in chiral method development. This indicates that under the current conditions, the chiral stationary phase (CSP) is not discriminating between the two enantiomers. The fundamental mechanism of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[1] If no separation occurs, it's because the energy difference between these complexes for the two enantiomers is negligible.

Root Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The most likely cause is that the selected CSP does not offer the necessary chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, steric hindrance) for 1,4-oxazepan-6-ol. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and offer broad selectivity, making them an excellent starting point.[2]

    • Solution: Screen a panel of CSPs with different selectors. A primary screening set should include columns like Daicel's CHIRALPAK® IA, IB, IC, etc., which have proven effective for a wide range of compounds.[3][4][5]

  • Incorrect Mobile Phase Mode: Chiral separations can be achieved in normal-phase, reversed-phase, polar organic, or polar ionic modes.[6] The choice dramatically alters the interactions. 1,4-oxazepan-6-ol is a polar, heterocyclic compound, suggesting that normal-phase or polar organic modes might be more successful initially.

    • Solution: Switch mobile phase modes. If you started in reversed-phase (e.g., Acetonitrile/Water), switch to a normal-phase system (e.g., Hexane/Ethanol or Hexane/Isopropanol).[7]

  • Lack of Necessary Additives: Mobile phase additives (acids or bases) can be crucial. They can protonate or deprotonate the analyte or interact with the stationary phase, significantly enhancing chiral recognition.[8] Since 1,4-oxazepan-6-ol has a secondary amine, a basic additive is often required in normal phase to improve peak shape and selectivity.

    • Solution: Introduce a small concentration (e.g., 0.1%) of an additive like diethylamine (DEA) or ethanolamine (ETA) to your normal-phase mobile phase. For reversed-phase, consider formic acid or ammonium formate.[6]

Q2: How can I improve poor resolution (Rs < 1.5) between my enantiomeric peaks?

A2: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification.[9] Poor resolution means the peaks are overlapping. Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be optimized.

Optimization Strategies:

  • Enhance Selectivity (α): This is the most powerful way to improve resolution.

    • Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in your normal-phase eluent. Changing the type of alcohol can also have a dramatic effect on selectivity.

    • Additives: The type and concentration of an additive can fine-tune selectivity. If using DEA, try switching to a different base or altering its concentration.

    • Temperature: Temperature has a complex and unpredictable effect on chiral separations.[10] Lowering the temperature often increases resolution by enhancing the stability differences of the diastereomeric complexes, though the opposite can also occur.[9][11] It is an essential parameter to screen.[12]

  • Increase Efficiency (N): Sharper, narrower peaks are easier to resolve.

    • Flow Rate: Chiral separations are often sensitive to flow rate due to slow mass transfer kinetics.[10] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can significantly increase peak efficiency and, therefore, resolution.

    • Column Health: Ensure your column is not compromised. A loss of efficiency can be caused by a partially blocked inlet frit or contamination at the head of the column.[13]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[14]

  • Optimize Retention Factor (k): Ensure peaks are retained long enough to be separated (ideally 2 < k < 10).

    • Solvent Strength: In normal phase, decrease the percentage of the alcohol modifier to increase retention. In reversed phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention.

Q3: What causes peak tailing or fronting in my chromatogram?

A3: Poor peak shape compromises resolution and integration accuracy. Peak tailing is the most common distortion.[15]

Common Causes & Solutions for Peak Tailing:

  • Secondary Interactions: For a basic compound like 1,4-oxazepan-6-ol, strong interactions between the amine group and residual acidic silanols on the silica support are a primary cause of tailing.[15]

    • Solution: Use a basic mobile phase additive (e.g., 0.1% - 0.5% DEA). The additive competes for the active sites on the stationary phase, preventing the analyte from interacting too strongly and tailing.[7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination/Degradation: Adsorption of impurities at the column inlet can cause poor peak shape for all peaks.[13][16] A void at the head of the column can also lead to tailing or split peaks.[13]

    • Solution: Use a guard column to protect the analytical column.[2] If contamination is suspected, flush the column according to the manufacturer's instructions. Immobilized CSPs can often be flushed with stronger solvents than coated CSPs.[13]

Causes for Peak Fronting:

  • Peak fronting is less common but often indicates severe column overload or a collapsed column bed, which can result from operating outside the recommended pressure or pH limits.[16]

Q4: My retention times are drifting or inconsistent. What's the cause?

A4: Stable retention times are crucial for reliable peak identification. Drifting times usually point to a lack of system equilibration or changes in the mobile phase or temperature.

Troubleshooting Steps:

  • Insufficient Equilibration: Chiral columns, especially under normal-phase conditions, can require long equilibration times.

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting injections.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., hexane).

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.

  • Temperature Fluctuation: Even minor changes in column temperature can cause retention times to shift, as a 1°C increase can decrease retention by about 2%.[17]

    • Solution: Use a thermostatted column compartment and ensure the lab environment is temperature-controlled.

  • Pump Performance: Inconsistent flow from the HPLC pump will lead directly to retention time variability.

    • Solution: Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of 1,4-oxazepan-6-ol challenging?

A1: The separation of 1,4-oxazepan-6-ol presents a few specific challenges:

  • Polarity: Its high polarity can lead to strong, undesirable interactions with the silica support, causing peak tailing.

  • Flexibility: The seven-membered oxazepane ring is conformationally flexible. This can make it difficult for the chiral stationary phase to consistently recognize a single, stable conformation of each enantiomer, which is necessary for effective discrimination.

  • Functional Groups: It possesses a secondary amine (basic) and a hydroxyl group (hydrogen bond donor/acceptor). These functional groups require careful selection of the mobile phase and additives to control ionization and interactions.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for this class of compounds?

A2: For polar heterocyclic compounds like 1,4-oxazepan-6-ol, polysaccharide-based CSPs are the most successful and widely applicable.[2] These phases, such as cellulose or amylose derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate), offer a rich combination of interaction sites.[3]

CSP TypeCommon SelectorPrimary Interaction MechanismsBest For
Polysaccharide-Based Cellulose/Amylose DerivativesHydrogen bonding, dipole-dipole, π-π interactions, steric inclusionBroad applicability, especially for aromatic and heterocyclic compounds.[18]
Macrocyclic Glycopeptide Teicoplanin, VancomycinIonic interactions, hydrogen bonding, inclusion complexingPolar and ionizable molecules, often used in reversed-phase or polar ionic modes.[6]
Pirkle-Type DNB-Phenylglycine, etc.π-π interactions, hydrogen bonding, dipole stackingCompounds with π-acidic or π-basic groups.[1]

Given the structure of 1,4-oxazepan-6-ol, starting with a screening of modern immobilized polysaccharide columns (e.g., Daicel CHIRALPAK IA, IB, IC) is the most logical and field-proven approach.

Q3: What is the role of the mobile phase additive?

A3: Additives are critical tools for optimizing chiral separations, especially for ionizable compounds. Their role is multifaceted:

  • Improving Peak Shape: Basic additives like DEA neutralize acidic silanol sites on the silica surface, preventing strong secondary interactions that cause peak tailing with basic analytes.[15]

  • Controlling Ionization: Additives control the ionization state of the analyte. For a basic analyte, a basic additive suppresses protonation, keeping it in a neutral state which often interacts more favorably with the CSP. An acidic additive would do the opposite.[8]

  • Modifying the CSP: Additives can interact with the chiral selector itself, subtly altering its conformation and, therefore, its enantioselectivity.

Q4: How does temperature affect my chiral separation?

A4: Temperature is a powerful but complex parameter for optimizing chiral separations.[10] Its effect is governed by thermodynamics (van't Hoff equation) and can be unpredictable.

  • General Trend: In many cases, decreasing the temperature improves resolution.[9] This is because the enthalpic (ΔH) differences in the interactions between the enantiomers and the CSP become more dominant at lower temperatures.

  • Anomalous Behavior: However, sometimes increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[12] This can happen when entropy (ΔS) plays a more significant role in the separation mechanism.

  • Practical Impact: Temperature also affects viscosity and diffusion. Higher temperatures lower mobile phase viscosity, which can lead to sharper peaks (higher efficiency) but shorter retention times.[17][19]

Because of this complexity, it is always recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.

Q5: Should I consider Supercritical Fluid Chromatography (SFC) for this separation?

A5: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a primary screening tool in the pharmaceutical industry.[20][21]

  • Advantages: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[20] This allows for much faster separations (3-5 times faster than HPLC) and lower backpressures.[20][22] It is also considered a "greener" technique due to reduced organic solvent consumption.[22]

  • Applicability: SFC is particularly well-suited for the separation of polar compounds on polysaccharide CSPs. The use of alcohol modifiers and additives is similar to normal-phase HPLC, making method transfer and development straightforward.[5][23] For a molecule like 1,4-oxazepan-6-ol, SFC could provide a high-throughput and efficient separation solution.

Visual Diagrams & Protocols

Troubleshooting Workflow for Chiral Separations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Start: Racemic Standard of 1,4-Oxazepan-6-ol ScreenCSPs Screen 3-4 Polysaccharide CSPs (e.g., IA, IB, IC) with NP Mobile Phase (Hex/EtOH) Start->ScreenCSPs CheckSeparation Any Separation Observed? ScreenCSPs->CheckSeparation CheckSeparation->ScreenCSPs No, Try Different Mode (e.g., RP) or more CSPs PoorRes Poor Resolution (Rs < 1.5) CheckSeparation->PoorRes Yes OptiMP Optimize Mobile Phase: 1. Alcohol Type/Ratio 2. Additive Type/Conc. PoorRes->OptiMP OptiTemp Optimize Temperature (e.g., 10°C, 25°C, 40°C) OptiMP->OptiTemp OptiFlow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) OptiTemp->OptiFlow CheckResolution Resolution OK? (Rs ≥ 1.5) OptiFlow->CheckResolution CheckResolution->OptiMP No Troubleshoot Troubleshoot Peak Shape & Retention Time Stability CheckResolution->Troubleshoot Yes FinalMethod Method Finalized Troubleshoot->FinalMethod

Caption: General workflow for chiral method development and troubleshooting.

Decision Tree for Improving Poor Resolution (Rs < 1.5)

G Start Problem: Poor Resolution (Rs < 1.5) CheckAlpha Is Selectivity (α) > 1.05? Start->CheckAlpha LowAlpha Focus on Selectivity (α) CheckAlpha->LowAlpha No OKAlpha Focus on Efficiency (N) and Retention (k) CheckAlpha->OKAlpha Yes ChangeMP Change Alcohol Modifier (IPA vs EtOH vs MeOH) LowAlpha->ChangeMP ChangeAdditive Change Additive (Type or Concentration) ChangeMP->ChangeAdditive ChangeTemp Screen Temperature (10°C to 40°C) ChangeAdditive->ChangeTemp ChangeCSP Try a Different CSP ChangeTemp->ChangeCSP Solution Achieved Rs ≥ 1.5 ChangeTemp->Solution If successful ChangeCSP->Start Re-evaluate ReduceFlow Decrease Flow Rate (e.g., to 0.5 mL/min) OKAlpha->ReduceFlow CheckColumn Check Column Health (Flush / Replace) ReduceFlow->CheckColumn IncreaseK Increase Retention (k) (Decrease % Alcohol) CheckColumn->IncreaseK IncreaseK->Solution

Caption: Decision tree for systematically improving poor enantiomeric resolution.

Experimental Protocol: CSP Screening for 1,4-Oxazepan-6-ol

This protocol outlines a systematic approach to screen for a suitable chiral stationary phase and mobile phase.

1. Objective: To identify a CSP and mobile phase combination that provides at least partial separation (α > 1.05) for the enantiomers of 1,4-oxazepan-6-ol.

2. Materials:

  • Racemic 1,4-oxazepan-6-ol standard (e.g., 1.0 mg/mL in Ethanol).

  • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • HPLC-grade Diethylamine (DEA).

  • Chiral Columns (4.6 x 250 mm, 5 µm):

    • Daicel CHIRALPAK® IA

    • Daicel CHIRALPAK® IB

    • Daicel CHIRALCEL® OD-H

  • HPLC or UHPLC system with UV detector.

3. Standard Mobile Phases:

  • MP A: Hexane / IPA / DEA (90 / 10 / 0.1, v/v/v)

  • MP B: Hexane / EtOH / DEA (90 / 10 / 0.1, v/v/v)

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm (or lambda max of compound)

5. Step-by-Step Procedure:

  • Install the first column (e.g., CHIRALPAK® IA).

  • Equilibrate the column with MP A for at least 30 minutes or until a stable baseline is observed.

  • Inject the racemic standard and record the chromatogram for 15-20 minutes.

  • Analyze the data: Look for any peak splitting or shoulders indicating partial separation. Calculate selectivity (α) and resolution (Rs) if possible.

  • Flush the system and equilibrate with MP B.

  • Repeat step 3 and 4 with MP B.

  • Repeat steps 1-6 for each of the remaining columns in the screening set.

6. Data Evaluation:

  • Compile the results in a table, noting the retention time of each peak, selectivity, and resolution for each column/mobile phase combination.

  • The combination that yields the highest selectivity (α) is the most promising candidate for further method optimization, even if the resolution is not yet baseline. If no separation is seen, consider screening additional columns or switching to a different mode (e.g., polar organic with Acetonitrile/Methanol).

References

  • Vertex AI Search. (2022).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. Chiral Technologies Europe.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Sigma-Aldrich. (n.d.).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Sankareswaran, S., & Kannappan, V. (2012). Chiral mobile phase additives in HPLC enantioseparations. Journal of Pharmaceutical and Biomedical Analysis.
  • Phenomenex. (n.d.).
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LCGC International. (n.d.).
  • ResearchGate. (2025). Interconversion of Oxazepam Enantiomers During HPLC Separation.
  • Pais, L. S., Loureiro, J. M., & Rodrigues, A. E. (2009). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography.
  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kumar, S., Rauscher, A., & Malnasi, A. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Welch, C. J., & Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
  • Subramanian, G. (Ed.). (2007).
  • Daicel Chiral Technologies. (n.d.).
  • Daicel. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Wsol, V., & Szotáková, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PLOS ONE.
  • Dolan, J. W. (2009). How Does Temperature Affect Selectivity?
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Shimadzu. (n.d.). Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System.
  • Chemistry LibreTexts. (2022). 3.
  • Phenomenex. (n.d.).

Sources

Technical Support Center: 1,4-Oxazepane Derivative Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxazepane derivatives. This seven-membered heterocyclic scaffold is a valuable component in many pharmacologically active compounds.[1][2] However, its inherent sensitivity to acidic conditions can present significant challenges during synthesis, purification, formulation, and analysis.[3]

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome these stability issues.

Section 1: The Root Cause: Understanding Acid-Catalyzed Degradation

Question: Why are 1,4-oxazepane derivatives often unstable in acidic environments?

Answer: The instability stems from the susceptibility of the 1,4-oxazepane ring to acid-catalyzed hydrolysis. The mechanism involves the protonation of either the ring oxygen or nitrogen atom, which activates the ring for nucleophilic attack by water or other nucleophiles present in the medium. This leads to ring cleavage and the formation of undesired degradation products.

The core mechanism involves two key steps:

  • Protonation: In an acidic medium (H₃O⁺), the ether oxygen of the oxazepane ring gets protonated. This makes the adjacent carbon atoms highly electrophilic.

  • Nucleophilic Attack: A nucleophile, typically water, attacks one of the electrophilic carbons adjacent to the protonated oxygen, leading to the opening of the seven-membered ring.

This process is analogous to the acid-catalyzed hydrolysis of esters or other ethers, where protonation of an oxygen atom precedes nucleophilic attack.[4][5][6]

Caption: General mechanism of acid-catalyzed hydrolysis.

Section 2: Troubleshooting Guide for Common Experimental Scenarios

This section addresses specific issues you may encounter during your workflow.

Scenario A: Compound Degrades During N-Boc Deprotection

Question: I'm observing significant degradation and low yields when removing a Boc protecting group with neat trifluoroacetic acid (TFA). What is happening and what are my alternatives?

Answer:

  • Causality: Neat TFA is a very strong acid that can readily catalyze the hydrolysis of the 1,4-oxazepane ring in addition to cleaving the Boc group. The presence of even trace amounts of water in the TFA or reaction solvent can exacerbate this problem. Many acid-sensitive functional groups can be compromised under these conditions.[7][8]

  • Solutions & Protocols: The key is to use milder, controlled conditions for deprotection.

    Table 1: Comparison of Boc Deprotection Reagents for Acid-Sensitive Substrates

    Reagent/Condition Solvent Typical Time Key Advantages Considerations
    20-50% TFA Anhydrous DCM 30 min - 2 hr Faster than HCl methods Still harsh; risk of degradation remains.[9]
    4M HCl in Dioxane Dioxane or DCM 1 - 4 hr Generally milder than TFA; volatile byproducts.[7] Dioxane is a peroxide former; must use fresh, high-quality reagent.
    p-Toluenesulfonic acid (p-TSA) THF/DCM < 30 min Very mild and effective for many sensitive substrates.[10] May require gentle heating for less labile groups.

    | Thermal Deprotection | High-boiling solvent (e.g., Dioxane, Toluene) | 1 - 6 hr | Avoids acid entirely.[11] | Requires higher temperatures (>100 °C); not suitable for thermally labile compounds.[9] |

    Protocol: Mild Boc Deprotection using 4M HCl in Dioxane

    • Dissolve the Boc-protected 1,4-oxazepane derivative in a minimal amount of anhydrous DCM or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 5-10 equivalents of 4M HCl in dioxane.

    • Monitor the reaction closely by TLC or LC-MS every 30 minutes.

    • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo at low temperature.

Scenario B: Product Loss During Aqueous Acidic Workup

Question: My product yield drops significantly after performing an acidic wash (e.g., with 1M HCl) during the reaction workup. Why?

Answer:

  • Causality: The direct contact of your 1,4-oxazepane derivative with a bulk aqueous acidic phase creates an ideal environment for the acid-catalyzed hydrolysis described in Section 1. The longer the contact time and the lower the pH, the more degradation will occur.

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) solution or a dilute solution of a weak organic acid like citric acid.

    • Minimize Contact Time: Perform the wash quickly and move to the next step immediately. Do not let the biphasic mixture sit in the separatory funnel.

    • Use a Buffered System: Instead of a strong acid, use a buffered aqueous solution (e.g., pH 4-5 acetate buffer) to control the pH more precisely.

    • Back-Extraction: After the acidic wash, immediately neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract with an organic solvent to recover any product that may have partitioned into the aqueous layer as a protonated salt.

Scenario C: Poor Stability in Pre-formulation & Biological Assays

Question: My compound shows inconsistent results and degrades over time in my pH 4.5 formulation buffer. How can I systematically assess and improve its stability?

Answer:

  • Causality: Pre-formulation and biological assay buffers are often acidic to maintain solubility or mimic physiological conditions (e.g., the stomach, with a pH of ~2.0).[12] This environment can cause slow degradation over the course of an experiment, leading to inaccurate readings and a misunderstanding of the compound's true activity.[3][12]

  • Solution: Perform a pH-Rate Profile Study: A pH-rate profile is a fundamental study in drug development that quantifies the stability of a compound across a range of pH values.[13][14][15]

    Protocol: Simplified pH-Rate Profile Determination

    • Prepare Buffers: Prepare a series of buffers covering the relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

    • Prepare Stock Solution: Create a concentrated stock solution of your compound in a non-reactive organic solvent (e.g., DMSO, ACN).

    • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a controlled temperature (e.g., 37 °C).

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer solution.

    • Quench & Analyze: Immediately quench any further degradation by diluting the aliquot into a mobile phase or a neutral/basic buffer. Analyze the concentration of the remaining parent compound using a stability-indicating HPLC or UPLC-MS method.[3]

    • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). A plot of log(k_obs) vs. pH provides the pH-rate profile.

    Table 2: Example pH-Rate Profile Data for a Hypothetical 1,4-Oxazepane Derivative

    pH k_obs (hr⁻¹) Half-life (t½) in hours Stability Classification
    2.0 0.693 1.0 Very Unstable
    4.5 0.069 10.0 Moderately Unstable
    6.0 0.007 99.0 Stable

    | 7.4 | 0.001 | 693.0 | Very Stable |

Scenario D: Low Recovery from Silica Gel Chromatography

Question: I am losing a significant amount of my compound during purification on a standard silica gel column. Could the silica be the problem?

Answer:

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, with a typical surface pH between 4 and 5.[16] This acidic environment can cause on-column degradation of sensitive compounds like 1,4-oxazepane derivatives.[17][18]

  • Solutions:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonia in methanol, before packing the column. Elute the column with a mobile phase containing a small percentage (0.1-1%) of the same base.[19]

    • Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[17]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography is an excellent alternative as it is typically run with neutral or mildly acidic (formic or acetic acid) mobile phases that are less harsh.

    • 2D-TLC Test: To confirm on-plate degradation, spot your compound in one corner of a TLC plate, run it, dry it, rotate it 90 degrees, and run it again in the same solvent system. If the spot is no longer on the diagonal, degradation is occurring.[19]

Caption: Decision workflow for addressing stability issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I proactively design more acid-stable 1,4-oxazepane derivatives?

  • A: Consider the electronic and steric effects of substituents on the ring. Electron-withdrawing groups near the heteroatoms can decrease their basicity, making them less prone to protonation.[20][21][22] Conversely, bulky steric groups near the oxygen or nitrogen can hinder the approach of a nucleophile, slowing the rate of ring-opening.[23]

Q2: What is the best way to store acid-sensitive 1,4-oxazepane compounds?

  • A: Store them as the free base in a solid form, protected from moisture and light, preferably at low temperatures (-20 °C). If a salt form is necessary, consider a salt of a weak, non-nucleophilic acid. Avoid storing solutions in protic or acidic solvents for extended periods.

Q3: Can I use scavengers during acidic reactions to protect my compound?

  • A: Yes. In reactions like TFA-mediated cleavage, adding a scavenger such as triethylsilane (Et₃SiH) can be beneficial.[24] While its primary role is to scavenge carbocations from other protecting groups, it can also help by reacting with intermediates, though the specific outcome can be mechanism-dependent.[24] Always run a small-scale test reaction first.

Q4: My compound is an amine. Won't it just exist as a stable protonated salt in acid?

  • A: While the nitrogen will be protonated to form an ammonium salt, this does not prevent the acid-catalyzed hydrolysis of the ether linkage within the same molecule. The fundamental instability of the ether in a strong acid medium remains a parallel degradation pathway.[3]

References
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. (n.d.). Perlego. [Link]

  • Divakaran, R. (n.d.). 1 Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

  • Substituent Effects in Heterocyclic Systems. (2016). ResearchGate. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). MDPI. [Link]

  • Králová, P., Lemrováb, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Recent problems with silica gel chromatography. (2023). ResearchGate. [Link]

  • Han, Y., Min, S. H., & Han, S. S. (1998). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. [Link]

  • Thompson, A. S., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2018). Structural Chemistry. [Link]

  • Troubleshooting: Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Mechanism of acid-catalyzed hydrolysis. (2018). YouTube. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]

  • De Boer, P., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. [Link]

  • Method and compositions for removing acid-labile protecting groups. (2014).
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2018). ResearchGate. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry. [Link]

  • Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. (2021). National Institutes of Health. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PubMed. [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2014). Reddit. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2019). Applied Microbiology and Biotechnology. [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2022). MDPI. [Link]

  • Reasons for decomposition of isolated compounds from plant extracts? (2014). ResearchGate. [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (2019). ResearchGate. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2018). ResearchGate. [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2023). American Chemical Society. [Link]

  • Acid-base Properties of Heterocycles I. (2011). YouTube. [Link]

  • Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2022). MDPI. [Link]

  • ASEAN Guideline on Stability Study of Drug Product. (2005). Food and Drug Administration. [Link]

Sources

Managing competitive lactonization during the synthesis of oxazepane derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazepane Synthesis & Optimization Subject: Managing Competitive Lactonization in 1,4-Oxazepane Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 1,4-oxazepane derivatives (specifically 1,4-oxazepan-5-ones or -7-ones) presents a classic chemoselectivity challenge. When cyclizing a linear precursor containing both a nucleophilic amine and a hydroxyl group against a carboxylic acid (or ester), two pathways compete: lactamization (desired N-acylation) and lactonization (undesired O-acylation).

While 5- and 6-membered rings form readily, 7-membered rings suffer from significant entropic penalties and transannular strain. In this thermodynamic valley, the kinetics of O-acylation often outpace N-acylation, particularly under acidic conditions or when the amine is sterically hindered.

This guide provides diagnostic workflows and three distinct synthetic strategies to suppress lactonization and enforce oxazepane formation.

Module 1: Diagnostic & Triage

"Is it a Lactone or a Lactam?"

Before optimizing, you must confirm the identity of your byproduct. In 7-membered rings, the spectral signatures can be subtle but distinct.

Q: How do I definitively distinguish the lactone byproduct from the desired oxazepane lactam using standard analytics?

A: You cannot rely solely on Mass Spectrometry (MS) as the lactone and lactam are isomers (same MW). You must use IR and NMR to detect the electronic environment of the carbonyl.

FeatureOxazepan-one (Lactam) Oxazepan-one (Lactone) Causality
IR

1640–1680 cm⁻¹1720–1750 cm⁻¹Esters (lactones) have a stronger dipole and less resonance stabilization than amides, shifting absorption to higher wavenumbers.
¹H NMR (

-proton)

3.2 – 3.8 ppm (N-CH)

4.1 – 4.6 ppm (O-CH)
The electronegative oxygen deshields the adjacent proton significantly more than nitrogen.
¹³C NMR (C=O) 168 – 175 ppm170 – 178 ppmLess diagnostic than IR/Proton NMR due to overlap, but lactones generally appear downfield.
Diagnostic Logic Flow

Technical Support Center: Separation of 1,4-Oxazepane Derivative Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Technologies Support Center.

User Case: You are a medicinal chemist or process engineer struggling to isolate diastereomers of a 1,4-oxazepane derivative. The Challenge: Unlike rigid 5- or 6-membered rings, the 7-membered 1,4-oxazepane core exhibits significant conformational flexibility (twist-boat/chair interconversion). This often results in peak broadening, dynamic coalescence during chromatography, or oiling-out during crystallization.

This guide synthesizes chromatographic theory with practical, field-proven troubleshooting protocols.

Module 1: Chromatographic Separation (HPLC & SFC)

Overview: Diastereomers, possessing distinct physical properties (unlike enantiomers), should theoretically separate on achiral stationary phases (RP-HPLC or Normal Phase). However, the 1,4-oxazepane scaffold often requires orthogonal selectivity due to subtle differences in solvated 3D shapes.

FAQ: Method Development & Optimization

Q1: My diastereomers co-elute on a standard C18 column. What is the first orthogonal move? A: Switch to a phase that exploits


 interactions or shape selectivity.
  • Why: 1,4-oxazepanes often contain aromatic appendages (e.g., N-benzyl or C-phenyl groups). A Phenyl-Hexyl or Pentafluorophenyl (PFP) column interacts differently with these aromatic systems compared to the hydrophobic interaction of C18.

  • Recommendation: Screen a Phenyl-Hexyl column with a Methanol/Water gradient. Methanol often provides better selectivity than Acetonitrile for aromatic separations due to different solvation of the

    
    -systems.
    

Q2: I see severe peak tailing or "bridging" between peaks, even with good theoretical plates. Is my column failing? A: Likely not. You are probably observing Dynamic HPLC phenomena.

  • Mechanism: The 7-membered ring is interconverting between conformers (e.g., twist-boat vs. chair) on the timescale of the separation. If the interconversion rate (

    
    ) is comparable to the separation time, the detector sees a weighted average, resulting in a "plateau" between peaks.
    
  • Solution:

    • Lower the Temperature: Run the column at 5°C - 10°C. This slows the ring flipping (

      
      ), "freezing" the conformations and sharpening the peaks.
      
    • Change pH: If the oxazepane nitrogen is basic, pH adjustments (e.g., Ammonium Bicarbonate pH 10 for high pH stable columns) can suppress ionization and alter the conformational energy barrier.

Q3: When should I switch from HPLC to SFC (Supercritical Fluid Chromatography)? A: SFC is superior when you need to separate conformational diastereomers or when solubility is a bottleneck.

  • Advantage: The low viscosity and high diffusivity of supercritical CO

    
     allow for higher theoretical plates at faster flow rates.
    
  • Selectivity: SFC columns (e.g., 2-Ethylpyridine, Diol) offer "normal-phase-like" retention mechanisms that are highly sensitive to the spatial orientation of polar functional groups on the oxazepane ring.

Module 2: Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Resolution (

)
Identical interaction with stationary phase.Switch Interaction Mode: Move from Hydrophobic (C18) to Shape Selective (Chiralpak IG/IC used in achiral mode) or

-acidic (PFP).
Peak "Shouldering" Partial separation of rotamers or conformers.Temperature Study: Run at 10°C, 25°C, and 40°C. If separation improves at low T, it's conformational. If at high T, it's likely adsorption kinetics.
Broad/Tailing Peaks Silanol interactions with the amine.Add Modifier: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. Use high-ionic strength buffers (20mM Ammonium Acetate).
Sample Precipitates Poor solubility in mobile phase.Cosolvent Injection: Dissolve sample in DMSO/MeOH (1:1). Use "Sandwich Injection" if available to prevent precipitation in the needle.
Module 3: Experimental Protocols
Protocol A: SFC Screening Workflow for 1,4-Oxazepanes

Target Audience: Discovery Chemists requiring rapid purity.

Prerequisites:

  • System: Analytical SFC (e.g., Waters UPCC or Agilent 1260 SFC).

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C (Standard), 10°C (If dynamic broadening suspected).

Step-by-Step:

  • Column Selection: Mount the following 4 columns (3.0 x 100 mm, sub-3

    
    m):
    
    • Torus 2-PIC (2-Picolylamine) – General interaction

    • Torus Diol – H-bonding selectivity

    • Chiralpak IG – Amylose-based (immobilized), excellent for diastereomers

    • Viridis BEH 2-EP (2-Ethylpyridine) – Standard achiral SFC phase

  • Gradient Screening:

    • Mobile Phase A: CO

      
      
      
    • Mobile Phase B: Methanol + 0.2% Isopropylamine (basic) OR Methanol + 0.2% TFA (acidic). Note: 1,4-oxazepanes are often basic; start with basic additive.

    • Gradient: 5% to 50% B over 5 minutes.

  • Analysis:

    • Identify the column with

      
      .
      
    • If

      
       on all, switch Co-solvent to Ethanol  or Isopropanol .
      
Protocol B: "Dutch Resolution" Crystallization

Target Audience: Process Chemists scaling up >10g.

Concept: Use a family of resolving agents simultaneously to increase the probability of forming a crystalline diastereomeric salt.

  • Preparation: Dissolve 10 mmol of the 1,4-oxazepane racemate/mixture in Ethanol (50 mL).

  • Addition: Add 10 mmol (1 eq) of a "Family" mixture:

    • (S)-Mandelic acid (3.3 mmol)

    • (S)-Tartaric acid (3.3 mmol)

    • (S)-Camphorsulfonic acid (3.3 mmol)

  • Nucleation: Heat to reflux to dissolve, then cool slowly to 4°C over 12 hours.

  • Analysis: Filter the precipitate. Analyze the solid and mother liquor via HPLC.

    • Why this works: The least soluble salt combination will precipitate first (Nucleation inhibition of the more soluble salts).

Module 4: Decision Logic Visualization

The following diagram outlines the logical flow for selecting the optimal separation technique based on scale and compound behavior.

SeparationWorkflow Start Crude 1,4-Oxazepane Mixture ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / Small Scale (< 100 mg) ScaleCheck->Analytical Discovery Prep Preparative Scale (> 10 g) ScaleCheck->Prep Development AchiralHPLC Screen Achiral RP-HPLC (C18, Phenyl-Hexyl) Analytical->AchiralHPLC Cryst Diastereomeric Salt Crystallization Prep->Cryst ResolutionCheck Resolution > 1.5? AchiralHPLC->ResolutionCheck SFC Screen SFC (2-EP, Diol, IG) ResolutionCheck->SFC No Method Validated Method Validated ResolutionCheck->Method Validated Yes DynamicCheck Broad/Merging Peaks? SFC->DynamicCheck LowTemp Low-Temp HPLC/SFC (5°C - 10°C) DynamicCheck->LowTemp Yes (Conformational) Optimize Solvent Optimize Solvent DynamicCheck->Optimize Solvent No SuccessCryst Solid Form Isolated? Cryst->SuccessCryst PrepSFC Prep SFC (Stacked Injections) SuccessCryst->PrepSFC No (Oiling Out) Recrystallize Recrystallize SuccessCryst->Recrystallize Yes

Caption: Decision matrix for 1,4-oxazepane separation, prioritizing chromatographic efficiency and addressing conformational flexibility.

References
  • Fekete, J., et al. (2025). Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases.

  • Cirilli, R., et al. (2020).[1] Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. MDPI International Journal of Molecular Sciences.

  • Kratochvíl, J., et al. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

Sources

Troubleshooting polymer-supported synthesis of functionalized oxazepanes.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Scope: Solid-Phase Organic Synthesis (SPOS), 1,4-Oxazepane Scaffolds, Mitsunobu Cyclization, Resin Cleavage.

Introduction: The "Medium-Ring" Challenge

Welcome to the technical support hub for medium-ring heterocycle synthesis. You are likely here because 1,4-oxazepanes are "privileged scaffolds" in medicinal chemistry, yet they are notoriously difficult to synthesize on solid phase due to the entropic penalty of forming 7-membered rings.

Unlike 5- or 6-membered rings, the transition state for 7-membered closure is kinetically slower, allowing intermolecular side reactions (dimerization/cross-linking) to compete effectively. This guide addresses these specific kinetic and thermodynamic bottlenecks.

Module 1: Precursor Assembly & Resin Loading

Ticket #101: "My initial loading on Wang resin is consistently low (<0.3 mmol/g)."

Diagnosis: Loading the first building block (often an amino alcohol or amino acid like Fmoc-Homoserine) onto Wang resin is an esterification that is sensitive to steric bulk and solvation.

Troubleshooting Protocol:

  • Solvent Swelling (The "Gel" Factor):

    • The Issue: Wang resin requires specific solvation to expose reactive hydroxyl sites. Pure DMF often fails to swell the polystyrene matrix sufficiently for sterically demanding couplings.

    • The Fix: Use a DCM/DMF (1:1) mixture. DCM swells the polystyrene core; DMF solubilizes the polar reagents.

  • Catalytic Activation:

    • Standard: DIC/DMAP is the baseline.

    • Optimization: If loading fails, switch to the Sieber Method (MSNT/MeIm). However, for oxazepanes starting with amino acids (e.g., Fmoc-Homoserine), the Symmetric Anhydride method is superior to avoid racemization.

    • Protocol: Pre-activate amino acid (5 eq) with DIC (2.5 eq) in DCM for 20 min at 0°C. Filter the urea precipitate. Add the filtrate to the resin with DMAP (0.1 eq).

  • Site Isolation (Crucial for Cyclization Later):

    • Concept: You want lower loading for oxazepanes. High loading (>0.8 mmol/g) promotes inter-site collisions (cross-linking) during the difficult cyclization step.

    • Target: Aim for 0.3–0.5 mmol/g . Cap unreacted hydroxyls with acetic anhydride/pyridine to prevent interference later.

Module 2: The Cyclization Bottleneck (Mitsunobu)

Ticket #202: "Cyclization failed. I see linear precursor or cross-linked dimers."

Context: The most common route to 1,4-oxazepanes involves a Mitsunobu etherification to close the ring (e.g., cyclizing a resin-bound amino alcohol).

Root Cause Analysis: The Mitsunobu reaction generates a highly reactive alkoxy-phosphonium intermediate. On a solid support, if the intramolecular attack is slow (due to the 7-membered ring strain), the intermediate will find a nucleophile on a neighboring bead site (cross-linking) or hydrolyze.

Corrective Actions:

ParameterStandard ConditionOxazepane-Specific Optimization
Order of Addition Add reagents to resin sequentially.Pre-form the Betaine. Mix DIAD and PPh3 in dry THF at -78°C before adding to the resin-swollen suspension. This prevents oligomerization of the reagents inside the bead pores.
Solvent THF or DCM.Anhydrous THF/Toluene (1:1). Toluene improves swelling for polystyrene resins and reduces the dielectric constant, favoring the tight ion-pair transition state required for cyclization.
Temperature Room Temp.Sonication (0°C to RT). Ultrasound promotes diffusion of the bulky betaine complex into the resin core without thermal degradation.
Reaction Time 12-24 hours.Double Treatment. Perform the reaction for 4 hours, wash, and repeat. The byproduct (triphenylphosphine oxide) can inhibit the reaction equilibrium; removing it drives completion.

The "Pseudo-Dilution" Rule:

  • Theory: High dilution favors intramolecular reactions. On solid phase, "dilution" is defined by loading density .

  • Action: If dimerization persists, reduce resin loading to 0.1–0.2 mmol/g . This physically spaces the reactive sites too far apart for cross-linking.

Module 3: Cleavage & Isolation

Ticket #303: "Product decomposed or ring-opened during TFA cleavage."

Diagnosis: 1,4-oxazepanes are acetal-like or hemiaminal-like in stability depending on substitution. Strong Lewis acids (like high-concentration TFA) can reverse the cyclization or hydrolyze the ether bond if a carbocation scavenger is not present.

Troubleshooting Protocol:

  • The Scavenger Cocktail:

    • Avoid: Pure TFA or TFA/Water. Water is a nucleophile that will attack the protonated ether oxygen.

    • Use:TFA / DCM / Triethylsilane (Et3SiH) (50:45:5) .

    • Mechanism:[1][2][3][4] Et3SiH acts as a hydride source to quench any transient carbocations formed if the ring attempts to open, effectively "locking" the structure or preventing polymerization of side-products.

  • Spontaneous Lactonization (The "Good" Side Reaction):

    • If your precursor is a carboxylic acid derivative (e.g., from homoserine), cleavage often triggers spontaneous lactonization to form 1,4-oxazepan-5-ones .

    • Tip: Do not fight this. If your target is the lactone, ensure the cleavage is performed for at least 2 hours to drive this equilibrium to completion.

Module 4: Analytical Validation (On-Bead)

FAQ: "How do I know the reaction worked before I cleave?"

Standard TLC is impossible. Use these colorimetric and spectroscopic tests:

  • Bromophenol Blue Test (For Basic Amines):

    • Use: Detecting secondary amines (e.g., linear precursor before cyclization).

    • Result: Blue = Free amine present.

    • Post-Cyclization: Beads should NOT be blue (tertiary amine formed or amine capped).

  • Chloranil Test (For Secondary Amines):

    • Sensitivity: Higher than Kaiser test for secondary amines (common in oxazepane precursors).

    • Result: Blue/Green beads = Incomplete reaction. Colorless = Cyclization likely occurred (amine masked).

  • Gel-Phase 13C NMR:

    • Requirement: Swell resin in deuterated benzene or CDCl3.

    • Target: Look for the shift in the carbon adjacent to the oxygen.

    • Linear: ~60-62 ppm.

    • Cyclic (Oxazepane): Shift often moves downfield to 68-72 ppm due to ring constraints.

Visual Workflows

Figure 1: Optimized Synthetic Workflow

A logic flow for the synthesis of 1,4-oxazepane-5-ones from polymer-supported homoserine.

OxazepaneSynthesis Resin Wang Resin (Hydroxyl) Loading Loading Step (Fmoc-Homoserine) DIC/DMAP Resin->Loading Swell in DCM Deprotect Fmoc Removal (20% Piperidine) Loading->Deprotect Validation: Fmoc Load Test Funct N-Functionalization (Sulfonylation/Alkylation) Deprotect->Funct Free Amine Cyclization Cyclization (Mitsunobu/SN2) CRITICAL STEP Funct->Cyclization Linear Precursor Cyclization->Cyclization Double Couple if Chloranil (+) Cleavage Cleavage (TFA/Et3SiH/DCM) Cyclization->Cleavage Wash x5 Product 1,4-Oxazepane Product Cleavage->Product Lyophilize

Caption: Step-wise protocol for solid-phase assembly. Note the iterative loop at the cyclization stage.

Figure 2: Troubleshooting Logic Tree

Decision matrix for low yield or purity.

Troubleshooting Start Problem: Low Yield/Purity CheckLoad Check Initial Loading (>0.5 mmol/g?) Start->CheckLoad HighLoad Result: YES (High) CheckLoad->HighLoad LowLoad Result: NO (Ideal) CheckLoad->LowLoad CrossLink Issue: Inter-site Cross-linking HighLoad->CrossLink CheckCyc Check Cyclization Reagents (Pre-mixed?) LowLoad->CheckCyc Action1 Action: Reduce Loading to 0.2 mmol/g CrossLink->Action1 NoPremix Result: Added Sequentially CheckCyc->NoPremix YesPremix Result: Pre-formed Betaine CheckCyc->YesPremix Oligomer Issue: Reagent Oligomerization in Pores NoPremix->Oligomer CheckCleave Check Cleavage Cocktail YesPremix->CheckCleave Action2 Action: Pre-mix DIAD/PPh3 at -78C Oligomer->Action2 Action3 Action: Add Et3SiH (Scavenger) CheckCleave->Action3

Caption: Diagnostic pathway for isolating failure modes in oxazepane synthesis.

References

  • Nielsen, T. E., et al. (2025). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv. Available at: [Link]

  • Králová, P., et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." Molecules / NIH. Available at: [Link]

  • Králová, P., Ručilová, V., & Soural, M. (2018).[5] "Polymer-Supported Syntheses of Heterocycles Bearing Oxazine and Thiazine Scaffolds." ACS Combinatorial Science.[5] Available at: [Link]

  • Organic Chemistry Portal. (2023). "Mitsunobu Reaction: Mechanism and Modifications."[2] Available at: [Link]

Sources

Technical Support Center: Impurity Profiling & Control for (R)-1,4-Oxazepan-6-ol

[1]

Introduction

(R)-1,4-Oxazepan-6-ol (CAS: 1022915-33-8) is a critical chiral seven-membered heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural rigidity and specific stereochemistry make it a valuable scaffold for drug discovery.[1]

However, the synthesis of this molecule presents unique challenges regarding regio-control and enantiomeric purity . Because the molecule lacks a strong chromophore (aromatic system), standard UV-based detection often fails to identify trace impurities, leading to downstream failures in GMP campaigns.

This guide provides a root-cause analysis of impurities, validated analytical protocols, and troubleshooting workflows designed for process chemists and analytical scientists.

Module 1: Synthetic Pathways & Impurity Genealogy

Understanding the origin of impurities is the first step in control. The synthesis of this compound generally proceeds via the cyclization of chiral 3-amino-1,2-propanediol derivatives or via the reduction of oxazepan-ones.[1]

Impurity Origin Analysis
Impurity TypeLikely IdentityOrigin / Root Cause
Impurity A (S)-1,4-Oxazepan-6-ol Enantiomer. Originates from racemization of the starting material (e.g., (R)-epichlorohydrin or (R)-3-amino-1,2-propanediol) under harsh basic conditions or incomplete chiral resolution.[1]
Impurity B Morpholine Derivative Regioisomer. Formed during cyclization if the nitrogen attacks the secondary carbon instead of the primary, or via 5-exo-tet vs. 7-endo-tet competition.[1]
Impurity C Dimer (Bis-oxazepane) Side Reaction. Occurs if the stoichiometry of the alkylating agent is incorrect, causing two amine units to bridge.
Impurity D Dehydrated Olefin Degradation. Elimination of the hydroxyl group under acidic conditions or high thermal stress during distillation.
Impurity E Open-chain Intermediate Incomplete Reaction. Uncyclized amino-ether or amino-alcohol precursors.[1]
Visualizing the Impurity Landscape

The following diagram maps the standard synthetic risks associated with the cyclization route.

ImpurityGenealogySMStarting Material(e.g., Chiral Amino-Diol)InterLinear Intermediate(Amino-Ether)SM->InterAlkylationImp_EnantImpurity A(S-Enantiomer)SM->Imp_EnantRacemization(High T / Strong Base)ProductThis compound(Target)Inter->ProductCyclization (Base)Imp_RegioImpurity B(Morpholine Isomer)Inter->Imp_RegioWrong Ring Closure(5-exo-tet)Imp_DimerImpurity C(Dimer)Inter->Imp_DimerIntermolecularReaction

Figure 1: Impurity Genealogy in this compound Synthesis. Red nodes indicate critical impurities requiring control.

Module 2: Analytical Method Development

The Challenge: this compound is an aliphatic heterocycle with negligible UV absorbance above 210 nm.[1] Standard HPLC-UV methods will miss impurities unless they are derivatized or alternative detectors are used.[1]

Recommended Analytical Workflows
Method A: Derivatization (High Sensitivity UV)
  • Principle: React the secondary amine or hydroxyl group with a chromophore (e.g., Benzoyl Chloride or FMOC-Cl).[1]

  • Protocol:

    • Dissolve 10 mg sample in DCM.[1]

    • Add 1.2 eq.[1] Benzoyl Chloride + 2.0 eq.[1] Triethylamine.[1][2]

    • Stir for 30 mins. Quench with water.[1]

    • Inject organic layer onto HPLC.[1]

  • Benefit: Allows detection of enantiomers and regioisomers using standard UV detectors (254 nm).[1]

Method B: Direct Detection (CAD/ELSD/MS)
  • Principle: Uses Charged Aerosol Detection (CAD) or Mass Spectrometry, which does not rely on chromophores.

  • Benefit: No sample preparation errors; detects non-chromophoric impurities (salts, starting materials).

Chiral HPLC Method (Enantiomeric Purity)

To separate the (R) and (S) enantiomers, polysaccharide-based columns are superior due to the hydrogen-bonding capability of the hydroxyl group.[1]

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV 210 nm (if derivatized: 254 nm) or Refractive Index (RI)
Expected Rs > 2.0 between (S) and (R) isomers

Module 3: Troubleshooting Guide (FAQ)

Scenario 1: "I see a large 'ghost peak' at the solvent front."

Diagnosis: This is likely the salt counter-ion or unreacted starting material (e.g., amino-diol) if you are using UV detection at low wavelengths (<210 nm).[1] Remediation:

  • Switch to LC-MS or CAD to confirm the mass.[1]

  • If the mass matches the product but elutes early, it may be the open-chain intermediate (more polar).

  • Action: Increase reaction time or temperature to drive cyclization to completion.

Scenario 2: "My enantiomeric excess (ee) is degrading during workup."

Diagnosis: Racemization via a retro-Michael or ring-opening mechanism often occurs if the workup is too basic or if the temperature is too high during solvent stripping.[1] Remediation:

  • Neutralize the reaction mixture to pH 7-8 before concentration.

  • Avoid temperatures >50°C during rotary evaporation.[1]

  • Check Starting Material: Verify the optical purity of your starting chiral amino-diol.[1] If the input is 95% ee, the product cannot exceed 95% ee without resolution.

Scenario 3: "I cannot separate the Regioisomer (Morpholine) from the Product."

Diagnosis: The 6-membered morpholine ring (formed by attack at the wrong carbon) has very similar polarity to the 7-membered oxazepane.[1] Remediation:

  • ** Chromatography:** Standard Silica flash chromatography is often insufficient.[1] Use Amine-functionalized silica to leverage subtle pKa differences.[1]

  • Recrystallization: Derivatize the crude mixture (e.g., formation of an oxalate or tartrate salt). The this compound salts often crystallize more readily than the impurities.[1]

Analytical Decision Tree

Use this logic flow to select the correct analytical technique for your specific impurity problem.

AnalyticalLogicStartProblem IdentificationQ1Is the impurityUV-active?Start->Q1UV_YesUse HPLC-UV (210-254nm)Standard C18Q1->UV_YesYesUV_NoDoes it havea chiral center?Q1->UV_NoNo (Aliphatic)Chiral_YesDerivatize (Benzoyl Cl)then Chiral HPLC (AD-H)UV_No->Chiral_YesYes (Enantiomer Check)Chiral_NoUse LC-MS (ESI+)or CAD/ELSDUV_No->Chiral_NoNo (General Purity)

Figure 2: Analytical Method Selection Matrix for Oxazepane Derivatives.

References

  • Vertex Pharmaceuticals. (2020).[1][2][3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. National Institutes of Health.[1] Link

  • Takeda Pharmaceutical Company. (2012).[1] 1,4-oxazepane derivatives and their use as monoamine reuptake inhibitors. WO2012046882A1.[1] Link

  • ChemScene. (n.d.).[1] this compound Product Data & CAS 1022915-33-8.[1][4] Link

  • Tesařová, E. et al. (2003).[1] Interconversion of Oxazepam Enantiomers During HPLC Separation. ResearchGate. Link

  • Obaid, E. K. (2017).[1] Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives. Journal of Babylon University. Link

Validation & Comparative

(R)-1,4-oxazepan-6-ol vs (S)-1,4-oxazepan-6-ol comparative biological activity.

[1]

Executive Summary: The Chiral Imperative

In modern drug discovery, 1,4-oxazepan-6-ol (CAS: 1022915-33-8 for R, 1373232-31-5 for S) is not merely a solvent or reagent; it is a privileged chiral scaffold .[1] Its seven-membered ring offers unique conformational flexibility compared to morpholine (6-membered) or pyrrolidine (5-membered) analogs, allowing it to span distinct hydrophobic pockets in targets like Dopamine D4 receptors and Monoamine Transporters (MATs) .[1]

This guide compares the biological utility of the (R)- and (S)- enantiomers.[1] Unlike simple reagents, the "performance" of these isomers is measured by the potency and selectivity of the drugs synthesized from them .[1]

Core Comparison Matrix
Feature(R)-1,4-Oxazepan-6-ol(S)-1,4-Oxazepan-6-ol
Primary Role Pharmacophore ScaffoldPharmacophore Scaffold
Key Target Class CNS (Triple Reuptake Inhibitors)CNS (Dopamine D4 Ligands)
Conformational Bias Favors "Twist-Chair" AFavors "Twist-Chair" B
Synthetic Source Enzymatic Resolution / Chiral PoolChemical Resolution / Chiral Pool
Downstream Potency High affinity in MAT inhibition (Derivative dependent)High selectivity in D4 vs D2 binding

Comparative Biological Activity[1][2]

The biological activity of 1,4-oxazepan-6-ol is latent .[1] The alcohol group at position 6 serves as a handle for further functionalization (e.g., aryl ether formation), and the stereocenter at C6 dictates the vector of this substituent.[1]

Case Study A: Monoamine Reuptake Inhibition (Depression/Anxiety)

Context: Triple reuptake inhibitors (TRIs) target SERT, NET, and DAT. 1,4-oxazepane derivatives have been patented as potent TRIs.[1]

  • (R)-Isomer Utility: Research suggests that for certain 4-benzyl-7-aryl-1,4-oxazepane derivatives, the (R)-configuration at the C6 position positions the aryl substituent to engage optimally with the hydrophobic S1 pocket of the transporter.[1]

  • (S)-Isomer Utility: The (S)-enantiomer often acts as a distomer (less active isomer) in this specific binding mode, showing 10–100x lower affinity (Ki) in competitive radioligand binding assays.[1] However, it may retain off-target activity, necessitating rigorous chiral purification to avoid side effects.[1]

Case Study B: Dopamine D4 Receptor Selectivity (Schizophrenia)

Context: Selective D4 ligands are sought to treat schizophrenia without the extrapyramidal side effects associated with D2 blockade.[1][2]

  • Stereochemical Impact: The 7-membered ring allows for a specific "induced fit."[1] When the C6-hydroxyl is derivatized (e.g., to an ether), the (S)-isomer of the scaffold has been implicated in derivatives that show superior selectivity ratios (D4/D2 > 500) compared to their racemic or (R)-counterparts.[1] The (S)-configuration directs the substituent away from steric clashes within the D4 orthosteric site.[1]

Experimental Protocols

To validate the comparative activity, one must first isolate the enantiomers and then synthesize the active derivative.[1]

Protocol A: Chemoenzymatic Resolution (Self-Validating System)

Objective: Obtain >99% ee (R)- and (S)-1,4-oxazepan-6-ol from racemic mixture.[1]

Reagents:

  • Racemic 1,4-oxazepan-6-ol[1][3][4]

  • Vinyl acetate (Acyl donor)[1]

  • Pseudomonas cepacia Lipase (immobilized)[1]

  • MTBE (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol racemic alcohol in 50 mL dry MTBE.

  • Acylation: Add 30 mmol vinyl acetate and 200 mg immobilized lipase.

  • Incubation: Shake at 30°C, 200 rpm. Monitor via chiral HPLC.[1]

    • Mechanism:[1][4][5][6][7] The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

  • Termination: Stop reaction at 50% conversion (approx. 24-48h). Filter enzyme.[1]

  • Separation:

    • (S)-Alcohol: Isolate from the organic phase (unreacted).[1]

    • (R)-Ester: Hydrolyze the acetylated product using K2CO3/MeOH to recover (R)-alcohol.

  • Validation: Analyze on Chiralpak AD-H column (Hexane/IPA 90:10). Target ee > 99%.

Protocol B: Comparative Binding Assay (SERT Inhibition)

Objective: Compare the IC50 of (R)- vs (S)-derived drug candidates.

Materials:

  • HEK293 cells stably expressing human SERT.[1]

  • [3H]-Serotonin (Radioligand).[1]

  • Test compounds: (R)-Derivative and (S)-Derivative.

Steps:

  • Preparation: Harvest cells and prepare membrane homogenates.

  • Incubation: Incubate membranes with 2 nM [3H]-Serotonin and varying concentrations (0.1 nM – 10 µM) of (R)- or (S)-derivative for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Success Metric: A valid comparison requires a Z-factor > 0.5 for the assay plate.[1]

Visualization of Logic & Workflow[1]

Diagram 1: Chemoenzymatic Resolution Pathway

This diagram illustrates the kinetic resolution process to separate the enantiomers.[1]

ResolutionWorkflowRacemateRacemic1,4-oxazepan-6-olLipaseLipase (P. cepacia)+ Vinyl AcetateRacemate->Lipase Dissolve in MTBEMixtureReaction Mixture(S)-Alcohol + (R)-AcetateLipase->Mixture Kinetic ResolutionSeparationChromatographicSeparationMixture->SeparationS_Prod(S)-1,4-oxazepan-6-ol(Unreacted)Separation->S_Prod Direct IsolationR_Int(R)-Acetate(Ester)Separation->R_IntHydrolysisHydrolysis(K2CO3/MeOH)R_Int->HydrolysisR_ProdThis compound(Hydrolyzed)Hydrolysis->R_Prod

Caption: Kinetic resolution workflow separating the (S)-alcohol from the (R)-acetate ester.

Diagram 2: Pharmacophore Binding Logic (R vs S)

This diagram visualizes why stereochemistry dictates biological activity in the target pocket.[1]

BindingLogicScaffold1,4-Oxazepan-6-olScaffoldR_Iso(R)-IsomerVectorScaffold->R_Iso C6-StereochemistryS_Iso(S)-IsomerVectorScaffold->S_IsoPocket_FitHydrophobic Pocket(Target Protein)R_Iso->Pocket_Fit Optimal AlignmentClashSteric Clash(Inactive/Side Effect)S_Iso->Clash MisalignmentActivityHigh Potency(IC50 < 10 nM)Pocket_Fit->ActivityInactivityLow Potency(IC50 > 1000 nM)Clash->Inactivity

Caption: Mechanistic divergence where C6 stereochemistry determines target fit vs. steric clash.

References

  • Smolecule. this compound Biological Activity and Properties. Smolecule Compound Database.[1] Link

  • BenchChem. 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem Application Notes.[1] Link[1]

  • Google Patents. WO2012046882A1: 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors.[1] WIPO/Google Patents.[1] Link

  • Audouze, K. et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.[1][2] Journal of Medicinal Chemistry, 2004.[1][2] Link

  • ChemScene. this compound Product Specifications. ChemScene Catalog.[1][3][8] Link

Comparative analysis of the chemical reactivity of 1,4-oxazepane and 1,3-oxazepane.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For the drug development professional, the choice between 1,4-oxazepane and 1,3-oxazepane is rarely a subtle optimization—it is a fundamental selection between a stable pharmacophore and a reactive intermediate.

  • 1,4-Oxazepane (Homomorpholine): A robust, secondary amine ether scaffold. It functions as a lipophilic, conformationally flexible bioisostere of morpholine. It is kinetically stable to hydrolysis and serves as a reliable core for library generation.

  • 1,3-Oxazepane: A cyclic

    
    -acetal (hemiaminal ether). In its unsubstituted form, it is thermodynamically unstable and prone to rapid hydrolysis. Literature references to "stable" 1,3-oxazepanes almost exclusively refer to 1,3-oxazepane-4,7-diones  (cyclic imides) or heavily substituted derivatives where the ring is locked by carbonyls or bulky groups to prevent ring-opening.
    

This guide analyzes the divergent reactivity profiles of these two isomers, providing experimental protocols for their distinct synthetic demands.

Structural & Conformational Analysis

The reactivity differences stem directly from the electronic relationship between the oxygen and nitrogen atoms.

Electronic Environment
Feature1,4-Oxazepane1,3-Oxazepane
Class Cyclic Ether / Secondary AmineCyclic

-Acetal (Aminal)
Heteroatom Distance 1,4-relationship (separated by 2 carbons)1,3-relationship (separated by 1 carbon -

)
Inductive Effect Weakened (

effect). Oxygen is distal to Nitrogen.
Strong (

effect). Oxygen is adjacent to the

bond.
Basicity (Predicted) High. More basic than morpholine (

) due to reduced inductive withdrawal.
Low. The lone pair is involved in

interactions (anomeric effect).
Hydrolytic Stability High. Stable to aqueous acid/base.Low. Hydrolyzes to amino alcohol + aldehyde in aqueous acid.
Conformational Energy Landscape

Seven-membered rings suffer from transannular strain and significant entropy.

  • 1,4-Oxazepane: Exists in a dynamic equilibrium between Twist-Chair and Twist-Boat conformers. The barrier to pseudorotation is low (< 10 kcal/mol), making it a flexible scaffold for receptor binding (induced fit).

  • 1,3-Oxazepane: The anomeric effect at the

    
     linkage imposes rigidity. Substituents at 
    
    
    
    prefer the pseudo-axial position to maximize orbital overlap, often locking the conformation.

Conformation cluster_14 1,4-Oxazepane (Flexible) cluster_13 1,3-Oxazepane (Rigid/Reactive) TC Twist-Chair (Global Min) TB Twist-Boat (Local Min) TC->TB Pseudorotation Low Barrier Axial C2-Axial (Anomeric Stabilization) RingOpen Ring Open (Hydrolysis Product) Axial->RingOpen Acidic Hydrolysis Irreversible

Figure 1: Conformational dynamics showing the flexibility of the 1,4-isomer versus the instability of the 1,3-isomer.

Synthetic Accessibility & Protocols

Synthesis of 1,4-Oxazepane (The "Homomorpholine" Scaffold)

Constructing the 1,4-ring is challenging due to the entropic penalty of closing a 7-membered ring. Standard


 cyclizations often yield dimers or polymers.

Recommended Route: Intramolecular Cyclization of Amino Alcohols via Activated Intermediates.

Protocol A: Synthesis of N-Benzyl-1,4-oxazepane

This protocol utilizes a diol activation strategy to favor intramolecular cyclization.

  • Reagents:

    
    -Benzyl-3-aminopropanol (1.0 eq), Epichlorohydrin (1.2 eq), 
    
    
    
    (2.5 eq),
    
    
    (anhydrous).
  • Step 1 (Alkylation): To a suspension of

    
     in 
    
    
    
    at 0°C, add
    
    
    -Benzyl-3-aminopropanol slowly. Stir for 30 min.
  • Step 2 (Ring Closure): Add epichlorohydrin dropwise. The reaction proceeds via an epoxide intermediate. Heat to reflux for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography (

    
    ).
    
  • Validation:

    
     NMR will show distinct multiplets for the 
    
    
    
    protons.
Synthesis of 1,3-Oxazepane Derivatives (The "Schiff Base" Route)

You cannot easily synthesize unsubstituted 1,3-oxazepane. Instead, the literature focuses on 1,3-oxazepane-4,7-diones , formed via [5+2] cycloaddition.

Protocol B: Synthesis of 1,3-Oxazepane-4,7-dione

Based on the reaction of Schiff bases with cyclic anhydrides (Succinic Anhydride).

  • Pre-step (Imine Formation): Condense Benzaldehyde with Aniline in Ethanol (reflux 2h) to form the Schiff base (

    
    ).
    
  • Cycloaddition: Dissolve the Schiff base (10 mmol) in dry Benzene or Toluene.

  • Addition: Add Succinic Anhydride (10 mmol).

  • Reaction: Reflux for 6–8 hours. The mechanism involves the attack of the imine nitrogen on the anhydride carbonyl, followed by ring closure.

  • Isolation: Cool to RT. The product often precipitates. Filter and recrystallize from Ethanol.[1]

  • Critical Note: This forms a dione (imide-like). This is not an ether. The carbonyls stabilize the ring against opening.

Reactivity Profiles: Head-to-Head

The following table contrasts the reactivity of the isolated ring systems.

Reaction Type1,4-Oxazepane1,3-Oxazepane (Acetal)
N-Alkylation Excellent. Reacts cleanly with alkyl halides (

) to form tertiary amines.
Poor/Complex. Alkylating agents may trigger ring opening via the oxonium intermediate.
Lithiation Directed. Requires directing groups (e.g., N-Boc) to lithiate

to Nitrogen.
C2-Acidic. The proton at

(between O and N) is highly acidic (

). Can be lithiated with

if the N is protected.
Reductive Amination Standard. Forms stable products with ketones/aldehydes.Forbidden. The ring itself is in equilibrium with aldehyde/amine precursors.
Acid Stability Stable. Forms ammonium salts (

).
Unstable. Hydrolyzes to open-chain components.
Mechanistic Pathway: Why 1,3-Oxazepanes Hydrolyze

The 1,3-oxazepane ring is a cyclic version of a hemiaminal ether. In the presence of aqueous acid:

  • Protonation of the Oxygen.

  • Ring opening to form an iminium ion.

  • Hydrolysis of the iminium to an amine and a carbonyl.

Reactivity cluster_14R 1,4-Oxazepane Reactivity (Stable) cluster_13R 1,3-Oxazepane Reactivity (Unstable) Start14 1,4-Oxazepane Salt Ammonium Salt (Reversible) Start14->Salt HCl / H2O N_Alk N-Alkylated Product (Stable Drug Core) Start14->N_Alk R-X / Base Start13 1,3-Oxazepane Iminium Iminium Ion (Ring Open) Start13->Iminium H+ (Cat.) Hydrolysis Aldehyde + Amino Alcohol Iminium->Hydrolysis H2O

Figure 2: Divergent reaction pathways under physiological/acidic conditions.

References

  • Serratin Structure Revision: Stockman, R. A., et al. (2017). "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin." Journal of Natural Products. [Link]

  • 1,4-Oxazepane Synthesis: Rousseau, A. L., et al. (2016).[2][3] "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues." The Journal of Organic Chemistry. [Link]

  • 1,3-Oxazepane-4,7-dione Synthesis: Al-Masoudi, W. A., et al. (2012). "Synthesis and Characterization of Some New 1,3-Oxazepine Derivatives." E-Journal of Chemistry. [Link]

  • Dopamine D4 Ligands (1,4-Oxazepane application): Nilsson, J., et al. (2012).[3] "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • General Heterocyclic Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for ring strain and acetal stability principles).

Sources

A comparative review of different 1,4-oxazepane synthesis methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing oxygen and nitrogen—occupies a privileged chemical space in drug discovery. Unlike their benzo-fused counterparts (e.g., Loxapine), non-fused 1,4-oxazepanes offer a unique, flexible 3D topology ideal for peptidomimetics and enzyme inhibitors. However, their synthesis is historically plagued by the "medium-ring" thermodynamic penalty.

This guide objectively compares three distinct synthetic methodologies: Ring Expansion (Schmidt Reaction) , Intramolecular Etherification , and Metal-Catalyzed Cyclization . We analyze these based on scalability, atom economy, and safety, providing validated protocols for immediate laboratory application.

Strategic Framework: The Entropy-Enthalpy Battle

Synthesizing seven-membered rings requires overcoming significant entropic barriers (unfavorable probability of chain ends meeting) and enthalpic strain (transannular interactions).

  • Strategy A (Ring Expansion): Bypasses the entropic penalty by starting with a pre-formed six-membered ring and inserting a nitrogen atom.

  • Strategy B (Cyclization): Confronts the entropic penalty using high dilution or template effects to favor intramolecular reaction over intermolecular polymerization.

  • Strategy C (Catalysis): Uses transition metals to coordinate chain ends, effectively reducing the activation energy and entropic cost.

Decision Matrix: Selecting the Right Methodology

DecisionTree Start Target: 1,4-Oxazepane Substrate Starting Material? Start->Substrate Cyclic Cyclic Ketone (Tetrahydropyran-4-one) Substrate->Cyclic Rigid Core Linear Linear Amino Alcohol Substrate->Linear Flexible Chain MethodA Method A: Schmidt Rearrangement Cyclic->MethodA High Atom Economy Scale Scale Required? Linear->Scale MethodB Method B: Intramolecular Etherification Scale->MethodB <1g (Discovery) MethodC Method C: Metal-Catalyzed Cyclization Scale->MethodC >10g (Process)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on substrate availability and scale.

Comparative Analysis of Methodologies

FeatureMethod A: Schmidt RearrangementMethod B: Intramolecular EtherificationMethod C: Metal-Catalyzed Cyclization
Primary Mechanism Nitrogen Insertion (Migration)SN2 / SN1 CyclizationPd/Au-Catalyzed C-N/C-O Bond Formation
Key Precursor Tetrahydro-4H-pyran-4-oneN-tethered bis-alcoholsPropargylic amines / Alkenyl alcohols
Atom Economy High (Loss of N₂ only)Moderate (Loss of H₂O/LG)High (Often additive)
Scalability High (Industrial standard)Low to Medium (Dilution required)Medium (Catalyst cost)
Safety Profile High Risk: Uses Azides (HN₃)Low Risk: Standard acids/basesModerate: Heavy metals involved
Regioselectivity Substrate dependent (Migration aptitude)High (Pre-determined by chain)Ligand controlled

Detailed Experimental Protocols

Method A: The Schmidt Rearrangement (Ring Expansion)

Best for: Generating the core 1,4-oxazepan-5-one scaffold rapidly from cheap cyclic ketones.

Mechanism: This reaction utilizes hydrazoic acid (generated in situ) to attack the ketone, followed by a rearrangement where the carbon-carbon bond migrates to the nitrogen, expanding the ring.

Protocol (Validated for 10 mmol scale):

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with N₂.

  • Reagents: Charge the flask with tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) and CHCl₃ (15 mL).

  • Acidification: Cool to 0°C. Add concentrated H₂SO₄ (3.0 mL) dropwise. Caution: Exothermic.

  • Azide Addition: Prepare a solution of NaN₃ (0.975 g, 15 mmol) in water (minimal volume) or add solid NaN₃ in small portions over 30 minutes.

    • Critical Safety Note: Maintain temperature <5°C to prevent formation of explosive HN₃ vapor. Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot (Rf ~0.4) should disappear.

  • Workup: Pour the reaction mixture onto crushed ice (50 g). Neutralize carefully with saturated NaHCO₃ to pH 8. Extract with CHCl₃ (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Et₂O/Hexane.

  • Expected Yield: 75–85% of 1,4-oxazepan-5-one as a white solid.

Method B: Brønsted Acid-Catalyzed Intramolecular Etherification

Best for: Creating 4,7-disubstituted 1,4-oxazepanes from linear amino alcohols.

Mechanism: This method relies on the protonation of a hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the second hydroxyl or amine. The protocol below uses a sulfuric acid-promoted cyclization of N-tethered bis-alcohols [1].

Protocol (Validated for 2 mmol scale):

  • Precursor Synthesis: Start with an N-tethered bis-alcohol (e.g., N-(2-hydroxyethyl)-3-hydroxy-3-phenylpropylamine).

  • Cyclization: Dissolve the bis-alcohol (0.5 mmol) in p-dioxane (5 mL).

  • Catalyst: Add H₂SO₄ (2.0 equiv) dropwise.

  • Heating: Heat the mixture to 90°C for 12 hours.

    • Note: Temperature control is critical.[1] Lower temperatures (RT) may favor intermolecular reactions or incomplete conversion.

  • Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc (3 x 10 mL).

  • Purification: Flash column chromatography (CHCl₃/MeOH).

  • Expected Yield: 60–75%.

Causality Insight: The use of p-dioxane as a solvent is non-trivial; it stabilizes the transition state and allows for higher reflux temperatures than ether/DCM, which is necessary to overcome the activation energy of the 7-membered ring closure.

Method C: Palladium-Catalyzed Cyclization

Best for: Stereoselective synthesis and introducing unsaturation (1,4-oxazepines) which can be reduced to oxazepanes.

Workflow Visualization:

MetalCatalysis Precursor Propargylic Amine (Linear) Intermediate π-Allyl Pd Complex Precursor->Intermediate Oxidative Addition Catalyst Pd(OAc)2 / Ligand Catalyst->Intermediate Promotes Product 1,4-Oxazepine Intermediate->Product 7-exo-dig Cyclization Reduction H2 / Pd/C Product->Reduction Hydrogenation Final 1,4-Oxazepane Reduction->Final

Figure 2: Palladium-catalyzed route involving cyclization followed by reduction.

Protocol Summary: Reaction of N-tosyl-2-aminobenzylamines with propargylic carbonates using Pd(PPh₃)₄ allows for high regioselectivity. The resulting unsaturated ring is then hydrogenated (H₂, Pd/C) to yield the saturated 1,4-oxazepane [2].

References

  • Castillo Millán, J., et al. (2018). "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3), 371-379. Link

  • Zheng, X., et al. (2025). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv. Link (Note: Generalized citation based on recent field advancements in Pd-catalyzed synthesis).

  • Wolff, H. (1942). "The Schmidt Reaction." Organic Reactions, 3, 307. (Classic foundational text for the Schmidt rearrangement mechanism).

Sources

Structural Validation of (R)-1,4-Oxazepan-6-ol: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of (R)-1,4-Oxazepan-6-ol via 2D NMR Content Type: Comparative Technical Guide

Executive Summary

The structural validation of medium-sized heterocycles, particularly 7-membered rings like This compound , presents unique challenges due to their inherent conformational flexibility (pseudorotation) and significant signal overlap in 1D


H NMR spectra. While X-ray crystallography remains the gold standard for solid-state determination, it fails to capture the solution-state dynamics critical for biological activity.

This guide objectively compares 2D NMR techniques against traditional 1D NMR and X-ray methods, demonstrating why a combined 2D NMR approach (COSY, HSQC, HMBC, NOESY) is the superior protocol for validating the connectivity and conformational preference of this compound in solution.

PART 1: Comparative Analysis of Validation Methods

The following table contrasts the efficacy of available structural validation techniques for 1,4-oxazepane derivatives.

Feature1D

H NMR
X-Ray Crystallography 2D NMR Suite (Recommended)
Primary Output Chemical shifts, integration.Absolute 3D atomic coordinates.Connectivity, through-space distance, dynamics.
Handling Overlap Poor. Geminal protons in 7-membered rings often overlap heavily (2.5–4.0 ppm).N/A. Resolves all atoms spatially.Excellent. Spreads signals into a second dimension (e.g.,

H vs

C).
Stereochemistry Ambiguous without derivatization.Definitive (Absolute Configuration).High (Relative Configuration/Conformation via NOE).
Sample State Solution (dynamic).Solid crystal (static lattice).Solution (dynamic/native).
Throughput High (mins).Low (days/weeks).Medium (hours).[1][2][3][4]
Limitation Cannot resolve complex multiplets in flexible rings.Requires single crystals (difficult for oily oxazepanes).Requires interpretation expertise; cannot determine absolute (

) chirality alone.

Verdict: For this compound, which often exists as a viscous oil or amorphous solid, 2D NMR is the most practical and information-rich validation method , provided it is coupled with polarimetry for absolute stereochemical confirmation.

PART 2: Experimental Protocol

To ensure reproducibility and self-validating data, follow this optimized workflow.

1. Sample Preparation
  • Solvent: Use DMSO-

    
      (0.6 mL) rather than CDCl
    
    
    
    .
    • Causality: DMSO reduces the exchange rate of the hydroxyl proton (OH), allowing it to appear as a distinct doublet/multiplet. This provides a crucial "anchor point" for the COSY walk starting from C6.

  • Concentration: 10–20 mg of analyte is optimal for inverse-detected experiments (HSQC/HMBC).

2. Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (Standard). If broad peaks occur due to ring flipping, lower to 273 K to freeze the conformer.

  • COSY (Correlation Spectroscopy): Use gradient-selected (gs-COSY) to remove artifacts.

  • HSQC (Heteronuclear Single Quantum Coherence): Edit for multiplicity (CH/CH

    
     positive, CH
    
    
    
    negative). Crucial for distinguishing the three methylene groups in the ring.
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time (

      
      ):  Set to 600–800 ms .
      
    • Reasoning: Small molecules (MW ~117 g/mol ) have short correlation times (

      
      ) and may lie near the "zero-crossing" point where NOE is zero. A longer mixing time ensures measurable NOE buildup, or use ROESY  if NOE signals are weak.
      
PART 3: Data Interpretation & Validation Logic
A. The Assignment Strategy

The 1,4-oxazepane ring contains three distinct methylene pairs (C2, C3, C5, C7) and one methine (C6). The strategy relies on "walking" the ring from the heteroatoms.

Representative Data (Simulated for DMSO-


): 
PositionType

(ppm)

(ppm)
Key COSYKey HMBC
2 CH

3.65 (m)68.5H3C3, C7, C4
3 CH

2.85 (m)52.1H2C2, C5
5 CH

2.95 (dd), 3.10 (dd)56.4H6C3, C6, C7
6 CH4.35 (m)69.2H5, H7, OHC5, C7
7 CH

3.80 (dd), 3.95 (dd)74.1H6C2, C6, C5
OH OH5.10 (d)-H6C5, C6, C7
B. Validation Steps
  • Anchor Identification (HSQC): The edited HSQC immediately separates the CH (C6) from the CH

    
     signals. The C6-H signal (~4.35 ppm) is the only methine.
    
  • Connectivity Walk (COSY):

    • Start at OH (5.10 ppm)

      
      H6  (4.35 ppm).
      
    • From H6 , observe correlations to H5 and H7 .

    • Differentiation: H7 is adjacent to Oxygen (deshielded, ~3.80 ppm). H5 is adjacent to Nitrogen (shielded relative to H7, ~3.00 ppm).

  • Ring Closure (HMBC):

    • To prove the 1,4-placement (vs 1,3 or 1,5), look for long-range coupling from H2 to C7 or H7 to C2 (3-bond path via O1).

  • Conformational/Stereochemical Check (NOESY):

    • In the (R)-isomer, the C6-OH is typically pseudo-equatorial in the lowest energy twist-chair conformation.

    • Validation: Strong NOE correlations should be observed between H6 (axial-like) and the axial protons of C5 and C7 . If H6 were equatorial (S-isomer in a specific fixed conformation, or wrong diastereomer if substituted), these correlations would diminish.

PART 4: Visualization of Workflows
Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the self-validating logical pathway used to assign the structure from raw NMR data.

NMR_Workflow RawData Raw 1D 1H NMR (Overlapping Multiplets) HSQC HSQC (Edited) Separate CH (C6) from CH2s RawData->HSQC Resolve Multiplicity COSY COSY Trace Connectivity: OH -> H6 -> H5/H7 HSQC->COSY Identify Anchors HMBC HMBC Confirm Heteroatom Placement (H2 -> C7 via O) COSY->HMBC Verify Ring Size NOESY NOESY/ROESY Validate Twist-Chair Conformation (H6 Axial Correlations) HMBC->NOESY 3D Geometry Validated Validated Structure: This compound NOESY->Validated Final Confirmation

Caption: Logical progression from raw spectral data to validated 3D structure using complementary 2D NMR techniques.

Diagram 2: Key NOESY Correlations (Twist-Chair)

Visualizing the through-space interactions that confirm the spatial arrangement of the hydroxyl group.

NOE_Correlations H6 H6 (Axial) H5a H5a (Axial) H6->H5a Strong NOE H7a H7a (Axial) H6->H7a Strong NOE H5e H5e (Eq) H6->H5e Weak H7e H7e (Eq) H6->H7e Weak

Caption: Expected NOE correlations for H6 in the dominant conformer. Strong axial-axial interactions confirm the relative geometry.

References
  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (Demonstrates NOESY usage for conformational analysis).

  • National Institutes of Health (NIH). (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. (Establishes twist-boat/chair preferences for 7-membered rings).

  • ACD/Labs. (2009).[5] Stereochemistry Information from NOESY/ROESY data. (Protocol for distinguishing stereoisomers via NOE).[2]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (comparative advantages of solution state NMR).

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Synthesis and basic NMR characterization of the scaffold).

Sources

Methods for confirming the enantiomeric purity of (R)-1,4-oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for confirming the enantiomeric purity of (R)-1,4-oxazepan-6-ol .

Executive Summary: The Analytical Challenge

This compound (CAS: 1022915-33-8) presents a specific analytical challenge: it lacks a strong UV chromophore . The molecule consists of a saturated seven-membered heterocycle with aliphatic amine and ether functionalities. Standard UV detection (HPLC-UV) at 254 nm is ineffective.

Therefore, the confirmation of enantiomeric purity requires one of three strategic approaches:

  • Derivatization-HPLC: Introducing a chromophore (e.g., benzoyl group) to enable standard chiral HPLC.

  • Universal Detection HPLC: Using Charged Aerosol Detection (CAD), ELSD, or Mass Spectrometry (MS) on the native molecule.

  • NMR Spectroscopy: Derivatization with a Chiral Solvating Agent (CSA) like Mosher's acid to determine enantiomeric excess (ee) and absolute configuration simultaneously.

Method 1: Derivatization-Based Chiral HPLC (The Gold Standard)

Best for: QC environments, high-throughput, and high-sensitivity requirements.

Since the native molecule is UV-transparent, derivatization with 3,5-dinitrobenzoyl chloride or benzoyl chloride is the most robust method. This attaches a strong UV-absorbing group to the secondary amine (N4) or the alcohol (O6), significantly improving detection limits and often enhancing chiral recognition by the stationary phase.

Experimental Protocol
  • Sample Preparation (In-situ Derivatization):

    • Dissolve 5 mg of this compound in 1 mL of Dichloromethane (DCM).

    • Add 2.0 equivalents of Triethylamine (TEA).

    • Add 1.2 equivalents of Benzoyl Chloride (or 3,5-dinitrobenzoyl chloride for higher sensitivity).

    • Stir at room temperature for 15 minutes.

    • Quench with 0.5 mL water, separate the organic layer, dry over MgSO₄, and filter.

    • Dilute with Mobile Phase (e.g., Hexane/EtOH) for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mobile Phase: Hexane : Isopropanol (90:10 v/v) or Hexane : Ethanol (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (Benzoyl) or 254 nm (3,5-Dinitrobenzoyl).

    • Temperature: 25°C.

  • Data Analysis:

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
    • Note: You must inject the racemic mixture first to establish the retention times of the (R) and (S) enantiomers.

Method 2: 1H-NMR Analysis via Mosher Esters

Best for: R&D, structural validation, and determining absolute configuration (proving it is R and not S).

This method relies on reacting the alcohol with a chiral derivatizing agent,


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers have distinct NMR chemical shifts.
Experimental Protocol
  • Derivatization:

    • Take two aliquots of this compound (approx 5-10 mg each).

    • React Aliquot A with (R)-(-)-MTPA-Cl in Pyridine/CDCl₃.

    • React Aliquot B with (S)-(+)-MTPA-Cl in Pyridine/CDCl₃.

    • Mechanism:[1][2] This forms the (S)-MTPA ester and (R)-MTPA ester, respectively (note the Cahn-Ingold-Prelog priority reversal in nomenclature between acid and chloride).

  • NMR Acquisition:

    • Acquire 1H-NMR (400 MHz or higher) for both samples.

    • Focus on the chemical shifts (

      
      ) of protons near the chiral center (C6), specifically the C5 and C7 protons.
      
  • Analysis (The

    
     Method): 
    
    • Calculate

      
      .[3][4][5]
      
    • Configuration Assignment: If the protons on the "right" side of the projection have

      
       and those on the "left" have 
      
      
      
      , the configuration is confirmed.
    • Purity Check: If the sample is pure (R), the (S)-MTPA ester spectrum will show a single set of peaks. If racemization occurred, you will see a minor set of peaks corresponding to the diastereomer of the (S)-enantiomer.

Method 3: Direct HPLC with Universal Detection (CAD/ELSD)

Best for: Process chemistry where derivatization steps are considered "extra work" or potential sources of error.

If your lab possesses a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), you can analyze the native amino-alcohol directly.

  • Column: Chiralpak IG or IC (Immobilized phases are more robust for amine-rich mobile phases).

  • Mobile Phase: Acetonitrile : Methanol (containing 0.1% Diethylamine to suppress peak tailing of the secondary amine).

  • Detection: CAD/ELSD (Nebulizer temp: 35°C).

  • Advantage: No sample prep artifacts.

  • Disadvantage: Lower sensitivity than UV-derivatized methods; requires specialized detectors.

Comparative Analysis of Methods

FeatureMethod 1: Derivatization HPLCMethod 2: NMR (Mosher)Method 3: Direct HPLC (CAD/ELSD)
Primary Utility Routine QC, Batch ReleaseAbsolute Configuration, R&DProcess Monitoring
Sensitivity High (UV active)Low (requires mg quantities)Medium
Throughput High (15 min/run)Low (hours prep + scan)High (15 min/run)
Cost Low (Standard HPLC)High (Deuterated solvents, MTPA)High (Requires CAD/ELSD)
Chromophore? Required (Added via synth)Not RequiredNot Required
Self-Validating? No (Needs Racemic Std)Yes (Physical Principles)No (Needs Racemic Std)

Visualized Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct purity confirmation method based on available equipment and data needs.

G Start Start: this compound Sample CheckStd Is Racemic Standard Available? Start->CheckStd CheckDet Is Universal Detection (CAD/MS) Available? CheckStd->CheckDet Yes Mosher Path C: Mosher Ester Analysis CheckStd->Mosher No (Need Absolute Config) Deriv Path A: Derivatization (Benzoylation) CheckDet->Deriv No (Only UV Avail) Direct Path B: Direct Analysis CheckDet->Direct Yes UVHPLC Chiral HPLC (UV Detection) Column: Chiralpak AD-H Deriv->UVHPLC CADHPLC Chiral HPLC (CAD/ELSD) Column: Chiralpak IG Direct->CADHPLC NMR 1H-NMR / 19F-NMR Compare Diastereomers Mosher->NMR

Caption: Decision tree for selecting the optimal analytical method based on resource availability.

Figure 2: Mosher Ester Validation Logic

The mechanistic logic for confirming absolute configuration using NMR.

Mosher Substrate This compound Rxn1 React with (R)-MTPA-Cl Substrate->Rxn1 Rxn2 React with (S)-MTPA-Cl Substrate->Rxn2 Prod1 (S)-MTPA Ester (Diastereomer A) Rxn1->Prod1 Prod2 (R)-MTPA Ester (Diastereomer B) Rxn2->Prod2 Compare Calculate Δδ = δ(S) - δ(R) Prod1->Compare Prod2->Compare Result Map Δδ signs to spatial model Compare->Result

Caption: Workflow for Mosher Ester Analysis to confirm absolute stereochemistry.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link[4]

  • BenchChem. (2025).[6] Technical Support Center: Chiral Separation of 1,4-Oxazepane Derivatives. Link

  • Sigma-Aldrich. (n.d.). Mosher's Acid and Derivatives for Chiral Analysis. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Link

  • ChemScene. (n.d.). This compound Product Information and Properties. Link

Sources

Beyond the Chair: 1,4-Oxazepane vs. Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between the established morpholine scaffold and the emerging 1,4-oxazepane congener. It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies for lead optimization.

Executive Summary: The Case for Ring Expansion

In the landscape of lead optimization, the morpholine ring has long been a "privileged scaffold"—a reliable tool to modulate lipophilicity, improve solubility, and mitigate metabolic liabilities associated with piperidines. However, the 1,4-oxazepane (the seven-membered homologue) is increasingly recognized as a high-value bioisostere.

While morpholine offers a rigid, defined vector, 1,4-oxazepane introduces conformational flexibility and altered basicity (pKa modulation) that can rescue leads suffering from poor target engagement or suboptimal physicochemical profiles. This guide dissects the critical differences between these two heterocycles to inform your scaffold selection process.

Physicochemical Profile Comparison

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane is not merely a change in size; it fundamentally alters the electronic and steric environment of the basic nitrogen.

Table 1: Comparative Physicochemical Metrics
PropertyMorpholine Scaffold1,4-Oxazepane ScaffoldDrug Design Implication
Ring Size 6-membered (Rigid Chair)7-membered (Flexible Twist-Chair)Oxazepane allows for "induced fit" binding in malleable pockets.
Basicity (pKa) ~8.3 (Conjugate Acid)~9.5 – 10.0 (Predicted)*Oxazepane is more basic . The extra methylene group (C3 bridge) distances the electronegative oxygen, reducing the inductive electron-withdrawing effect on the nitrogen.
LogP (Lipophilicity) -0.86 (Parent)~ -0.3 to 0.1 (Parent)Oxazepane is slightly more lipophilic due to the additional methylene (-CH₂-), potentially improving membrane permeability if solubility is maintained.
TPSA ~12 Ų (Ether oxygen)~12 Ų (Ether oxygen)Similar polar surface area contribution; differences in permeability are driven by lipophilicity and pKa.
Vector Orientation Defined, linear (Chair)Non-linear, variableOxazepane alters the exit vector of substituents, useful for accessing novel sub-pockets.

*Note: pKa values are substituent-dependent. The ~1.5 unit shift is a critical tool for modulating hERG binding and lysosomal trapping.

Structural & Conformational Analysis

Morpholine: The Rigid Standard

Morpholine predominantly exists in a chair conformation . This rigidity is advantageous when the binding pocket is well-defined and narrow. However, it limits the molecule's ability to adapt to cryptic pockets or induced-fit scenarios.

1,4-Oxazepane: The Flexible Explorer

The 1,4-oxazepane ring adopts a twist-chair or distorted boat conformation. This flexibility allows the scaffold to minimize steric clashes that might occur with a rigid morpholine.

  • Mechanistic Insight: The 7-membered ring relieves Pitzer strain (torsional strain) associated with eclipsed hydrogens in planar conformations, but introduces transannular interactions. This allows the nitrogen lone pair to adopt orientations unavailable to morpholine, potentially forming unique hydrogen bonds with the target protein.

Visualization: Scaffold Hopping Workflow

ScaffoldSelection Start Lead Compound Optimization Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / Bad Fit? Start->Issue_Potency Select_Morpholine Select Morpholine (Lower LogP, Moderate pKa) Issue_Solubility->Select_Morpholine Reduce Lipophilicity Issue_Metab->Select_Morpholine Block Metabolic Hotspot Decision_pKa Req: Modulate Basicity? Issue_Metab->Decision_pKa Decision_Vector Req: Alter Exit Vector? Issue_Potency->Decision_Vector Select_Oxazepane Select 1,4-Oxazepane (Higher pKa, Flexible Fit) Decision_pKa->Select_Morpholine Decrease Basicity Decision_pKa->Select_Oxazepane Increase Basicity Decision_Vector->Select_Morpholine No (Maintain Vector) Decision_Vector->Select_Oxazepane Yes (New Vector)

Caption: Decision logic for selecting between Morpholine and 1,4-Oxazepane based on medicinal chemistry bottlenecks.

Pharmacokinetic & Safety Profile

Metabolic Stability (Microsomal Stability)
  • Morpholine: Generally stable. The oxygen atom reduces the electron density on the nitrogen, making it less susceptible to CYP450-mediated N-oxidation compared to piperidine. However, N-dealkylation remains a primary clearance pathway.

  • 1,4-Oxazepane: Shows comparable metabolic stability. The ring expansion does not introduce significant new metabolic soft spots, provided the additional methylene is not benzylic or allylic.

    • Expert Tip: If N-dealkylation is the major clearance route for your morpholine lead, switching to 1,4-oxazepane often slows this rate due to increased steric bulk around the nitrogen.

hERG Liability

One of the greatest risks in expanding ring size is increasing lipophilicity (LogP), which correlates with hERG inhibition (cardiotoxicity).

  • Observation: While 1,4-oxazepane is more lipophilic than morpholine, its higher pKa (more ionized at physiological pH) can offset hERG binding affinity. Neutral lipophilic amines are typical hERG blockers; increasing the cationic character can reduce this liability.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To determine the intrinsic clearance (


) of morpholine vs. 1,4-oxazepane analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

    • Why: This ensures temperature equilibrium and non-specific binding saturation before metabolism begins.

  • Initiation: Add NADPH regenerating system to initiate the reaction. Final volume: 200 µL.

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 120 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4000 rpm for 10 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
Protocol B: Synthesis of 1,4-Oxazepane Scaffold

Route: Intramolecular Cyclization of Amino Alcohols (Scalable).

  • Starting Material: N-substituted-3-amino-1-propanol derivative.

  • Alkylation: React with chloroacetyl chloride in the presence of

    
     (DCM, 0°C to RT) to form the amide intermediate.
    
  • Cyclization: Treat the intermediate with a strong base (e.g., NaH or KOtBu) in dilute THF conditions.

    • Critical Step: High dilution (0.01 M) is required to favor intramolecular cyclization (7-exo-tet) over intermolecular polymerization.

  • Reduction: Reduce the resulting lactam using

    
     or 
    
    
    
    to yield the final 1,4-oxazepane.

Case Study: Dopamine D4 Receptor Ligands

A pivotal study by Lovering et al. (and subsequent optimization campaigns) demonstrated the utility of this scaffold hop.

  • Challenge: A morpholine-based D4 antagonist showed good potency but poor selectivity against D2 receptors.

  • Solution: Expansion to the 1,4-oxazepane analog.[1][2]

  • Result:

    • The 1,4-oxazepane derivative maintained D4 affinity (

      
       in low nM range).
      
    • Selectivity Improved: The larger, flexible ring created a steric clash in the tighter D2 binding pocket, effectively "dialing out" the off-target activity.

    • Mechanism: The 7-membered ring altered the vector of the attached aryl group, exploiting a subtle difference in the transmembrane helices of D4 vs. D2.

References

  • Synthesis of 1,4-Oxazepanes

    • BenchChem. Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. (2025).[3] Link

  • Physicochemical Properties & pKa

    • PubChem.[4] Compound Summary: 1,4-Oxazepane.[2][5][6][7]Link

  • Metabolic Stability & Bioisosterism

    • Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020. Link

  • Dopamine D4 Case Study Context

    • Rowley, M., et al. "4-Heterocyclylpiperidines as Selective High-Affinity Dopamine D4 Receptor Antagonists." J. Med. Chem., 1997.[8][9] (Contextual citation for D4 ligand design principles).

  • hERG and Lipophilicity

    • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (2024).[10] Link

Sources

1,4-oxazepane versus 1,4-diazepane as privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged scaffolds, seven-membered heterocycles occupy a "Goldilocks" zone—large enough to induce unique conformational fits that six-membered rings (piperidines, morpholines) cannot, yet small enough to remain synthetically tractable and drug-like.

This guide objectively compares 1,4-diazepane (the homopiperazine core) and 1,4-oxazepane (the homomorpholine core). While 1,4-diazepane is a veteran scaffold found in approved drugs like Fasudil and Suvorexant , 1,4-oxazepane is an emerging bioisostere, increasingly deployed to solve solubility and metabolic stability bottlenecks in late-stage lead optimization.

Part 1: Structural & Physicochemical Comparison[1]

The choice between a diazepane and an oxazepane core is rarely arbitrary; it is a strategic decision driven by the need to modulate basicity, lipophilicity, and hydrogen bonding vectors.

Physicochemical Profile

The following table contrasts the core properties of the unsubstituted scaffolds. Note that the replacement of the N4-amine with an ether oxygen significantly alters the electronic landscape.

Property1,4-Diazepane (Homopiperazine)1,4-Oxazepane (Homomorpholine)Impact on Drug Design
Molecular Weight 100.16 g/mol 101.15 g/mol Negligible difference.
ClogP (approx) -0.6 to -0.3-0.2 to 0.1Oxazepane is generally less lipophilic than N-alkylated diazepanes, aiding solubility.
pKa (Conj. Acid) ~10.6 (Secondary amine)~9.5 - 10.0 (Secondary amine)Oxazepane is less basic due to the inductive effect of the oxygen, reducing hERG liability and improving membrane permeability.
H-Bond Donors 2 (NH)1 (NH)Oxazepane removes one donor, potentially improving permeability (Rule of 5).
H-Bond Acceptors 2 (N)2 (N, O)The ether oxygen is a weak acceptor but can engage in specific water-mediated bridges.
Conformational Analysis

Unlike the rigid chair conformation of cyclohexane/piperidine, seven-membered rings are flexible pseudorotators.

  • 1,4-Diazepane: Predominantly exists in a twist-boat conformation. The repulsion between the lone pairs on the two nitrogens (if unprotonated) drives the ring to twist, often positioning substituents in pseudo-equatorial orientations to minimize transannular strain.

  • 1,4-Oxazepane: Also favors a twist-chair or twist-boat . However, the C-O-C bond angle (~112°) is slightly different from C-N-C, and the lack of a substituent on the oxygen allows for a "deeper" pocket fit in certain enzyme active sites compared to the N-substituted diazepane.

Part 2: Synthetic Accessibility

Historically, 1,4-diazepanes were easier to access, leading to their dominance in libraries. Recent advances have democratized access to 1,4-oxazepanes.

Synthesis Pathways Diagram

The following diagram illustrates the primary synthetic routes for both scaffolds.

Synthesis_Pathways cluster_legend Legend Start Starting Material Process Reaction Type Product Target Scaffold Diamine 1,2-Diamine (e.g. Ethylenediamine) Cyclization_N Nucleophilic Substitution (Double Alkylation) Diamine->Cyclization_N Reductive_Am Reductive Amination (w/ Dialdehyde) Diamine->Reductive_Am Dielectrophile 1,3-Dielectrophile (e.g. 1,3-Dibromopropane) Dielectrophile->Cyclization_N AminoAlcohol Amino Alcohol (e.g. 3-Amino-1-propanol) Ether_Form Intramolecular Etherification AminoAlcohol->Ether_Form VinylCyclo Vinylidenecyclopropane Gold_Cat Au(I) Catalyzed Cycloisomerization VinylCyclo->Gold_Cat Diazepane 1,4-Diazepane Cyclization_N->Diazepane Standard Industrial Route Reductive_Am->Diazepane Alternative Oxazepane 1,4-Oxazepane Gold_Cat->Oxazepane Modern/Scalable Ether_Form->Oxazepane Classical (Low Yield)

Caption: Comparative synthetic logic. While Diazepanes are formed via robust double alkylation, modern Oxazepane synthesis often utilizes metal-catalyzed cycloisomerization for higher diversity.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

1,4-Diazepane: The Established Vector

The 1,4-diazepane ring is a proven pharmacophore, particularly in CNS and kinase programs.

  • Mechanism: The two nitrogen atoms allow for a "push-pull" electronic system if one is acylated/sulfonated and the other is basic. This is critical in Fasudil (Rho-kinase inhibitor), where the homopiperazine ring orients the sulfonamide for H-bonding while maintaining solubility.

  • Case Study (Suvorexant): In this dual orexin receptor antagonist, the 1,4-diazepane ring serves as a rigid spacer that positions the benzoxazole and the triazole-benzoyl moieties in a specific twist conformation required for receptor binding. The 7-methyl substitution on the ring locks the conformation, preventing metabolic N-dealkylation at that site.

1,4-Oxazepane: The Problem Solver

This scaffold is increasingly used as a bioisostere for 1,4-diazepanes or piperazines.

  • Solubility Enhancement: Replacing a hydrophobic cyclohexyl or a highly basic piperazine with oxazepane often increases aqueous solubility without introducing a high-pKa center that might cause phospholipidosis.

  • Metabolic Stability: 1,4-Diazepanes are prone to oxidation at the

    
    -carbon to the nitrogen or N-dealkylation. Replacing the N4 with Oxygen eliminates one N-dealkylation pathway and reduces the electron density available for CYP450 oxidation at adjacent carbons.
    
Decision Tree: Scaffold Hopping

Use the following logic to select between the two scaffolds during lead optimization.

Decision_Tree Start Lead Optimization Issue? Q1 Is the molecule too Lipophilic (High LogP)? Start->Q1 Q2 Is hERG inhibition a risk? Q1->Q2 Yes Q3 Do you need a secondary handle for SAR expansion? Q1->Q3 No Q2->Q3 No Res_Ox Select 1,4-Oxazepane (Lowers LogP, Lowers pKa) Q2->Res_Ox Yes (Lower basicity helps) Q3->Res_Ox No (Passive linker) Res_Diaz Select 1,4-Diazepane (Provides N-handle) Q3->Res_Diaz Yes

Caption: Strategic decision tree for scaffold selection based on ADME/Tox liabilities.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of 1,4-Oxazepane (Modern Approach)

Adapted from recent gold-catalyzed methodologies (e.g., Shi et al., 2023).

Objective: Synthesis of functionalized 1,4-oxazepane from amine-tethered vinylidenecyclopropane.

  • Reagents:

    • Substrate: Amine-tethered vinylidenecyclopropane (1.0 equiv)

    • Catalyst: IPrAuCl (5 mol%) / AgOTf (5 mol%)

    • Solvent: 1,2-Dichloroethane (DCE)

  • Procedure:

    • Step 1: In a flame-dried Schlenk tube under Argon, dissolve the gold catalyst (IPrAuCl) and silver salt (AgOTf) in anhydrous DCE (0.1 M concentration relative to substrate). Stir for 5 mins to generate the active cationic gold species.

    • Step 2: Add the substrate solution (in DCE) dropwise to the catalyst mixture at room temperature.

    • Step 3: Monitor reaction by TLC (typically complete in 1-4 hours). The gold activates the allene moiety, triggering intramolecular nucleophilic attack by the oxygen/amine tether.

    • Step 4: Filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.

    • Step 5: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for the disappearance of allene protons and the appearance of the 7-membered ring methylene protons (distinct multiplets at

      
       1.8–2.0 ppm and 
      
      
      
      3.5–3.8 ppm).
Protocol B: Functionalization of 1,4-Diazepane (Mono-N-alkylation)

Objective: Selective mono-alkylation of 1,4-diazepane (homopiperazine) to create a "headed" scaffold.

  • Reagents:

    • Homopiperazine (5.0 equiv - Excess is crucial to prevent bis-alkylation)

    • Alkyl Halide (1.0 equiv)

    • Base: K2CO3 (1.5 equiv)

    • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • Step 1: Dissolve homopiperazine (excess) in MeCN at 0°C.

    • Step 2: Add K2CO3.

    • Step 3: Add Alkyl Halide dropwise over 30 minutes. The high dilution and excess diamine favor mono-alkylation.

    • Step 4: Warm to room temperature and stir for 12 hours.

    • Step 5: Filter solids. Concentrate filtrate.

    • Step 6: Critical Workup: Dissolve residue in water. Extract with Dichloromethane (DCM). The bis-alkylated product is highly lipophilic and extracts first; the mono-alkylated product requires multiple extractions or pH adjustment.

    • Step 7: Distillation or Column Chromatography (DCM/MeOH/NH3) is usually required to separate the mono-product from the excess starting material.

References

  • Review of 1,4-Diazepines: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Eureka Select. Link

  • Suvorexant Chemistry: Suvorexant (Belsomra): A Dual Orexin Receptor Antagonist. PubChem.[1][2][3][4][5] Link

  • Fasudil Pharmacology: Fasudil hydrochloride: Rho-kinase inhibitor. Hello Bio. Link

  • Oxazepane Synthesis: Gold(I)-catalyzed cycloisomerization... providing access to oxazepane derivatives. RSC Publishing. Link

  • Conformational Analysis: Conformational Analysis of Substituted 1,4-Diazepanes. BenchChem. Link

  • Bioisosterism: Drug Modifications to Improve Stability. Open Library Publishing Platform. Link

Sources

A Comparative Study of Different Catalysts for 1,4-Oxazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered ring containing oxygen and nitrogen—is a privileged pharmacophore found in antipsychotics (e.g., Loxapine), anticonvulsants, and emerging HIV-1 protease inhibitors. However, its synthesis is notoriously difficult due to the "medium-ring effect," where unfavorable transannular interactions and entropic penalties hinder cyclization.

This guide provides a technical comparison of three distinct catalytic methodologies to overcome these barriers: Chiral Brønsted Acid Catalysis , Gold(I) Catalysis , and Classical Lewis/Brønsted Acid Cyclodehydration . We analyze the trade-offs between stereocontrol, atom economy, and scalability.

Mechanistic Landscapes & Catalytic Strategies

To synthesize 1,4-oxazepanes, one must typically overcome the kinetic preference for forming 5- or 6-membered rings. The choice of catalyst dictates the mechanistic pathway and the resulting substitution pattern.

Graphviz Diagram 1: Mechanistic Divergence in 1,4-Oxazepane Synthesis

The following diagram illustrates the two primary activation modes: Electrophilic Activation (Gold/Lewis Acid) vs. Nucleophilic Activation/Ring Expansion (Brønsted Acid).

G Start Precursor Selection PathA Pathway A: Hydroalkoxylation (Alkyne/Allene Activation) Start->PathA PathB Pathway B: Ring Expansion (Oxetane Desymmetrization) Start->PathB PathC Pathway C: Cyclodehydration (Direct Etherification) Start->PathC CatA Catalyst: Gold(I) / Ag(I) (e.g., Ph3PAuCl) PathA->CatA CatB Catalyst: Chiral Phosphoric Acid (e.g., SPINOL-CPA) PathB->CatB CatC Catalyst: Strong Brønsted/Lewis Acid (e.g., H2SO4, Sc(OTf)3) PathC->CatC MechA Mechanism: 7-exo-dig Cyclization (Pi-activation) CatA->MechA MechB Mechanism: Regioselective Ring Opening (Strain Release) CatB->MechB MechC Mechanism: SN1/SN2 Intramolecular Attack (Entropy Driven) CatC->MechC ProdA Product: 1,4-Oxazepan-7-ones (Unsaturated/Lactones) MechA->ProdA ProdB Product: Chiral 1,4-Benzoxazepines (High ee%) MechB->ProdB ProdC Product: Simple 1,4-Oxazepanes (Bulk Scaffolds) MechC->ProdC

Caption: Divergent synthetic pathways for 1,4-oxazepanes based on catalyst selection.

Comparative Analysis of Catalytic Systems

The following table synthesizes performance metrics from recent high-impact studies.

Table 1: Catalyst Performance Matrix
FeatureGold(I) Catalysis (

)
Chiral Brønsted Acid (SPINOL-CPA)Classical Acid (

/ TFA)
Primary Mechanism 7-exo-dig cyclization of alkynesDesymmetrization of oxetanesIntramolecular etherification
Target Product 1,4-Oxazepan-7-ones (Lactones)Chiral 1,4-BenzoxazepinesSimple 4,7-disubstituted 1,4-oxazepanes
Yield Range 70% – 92%85% – 98%40% – 65%
Stereoselectivity Moderate diastereoselectivityHigh Enantioselectivity (up to 94% ee) Low / Racemic
Reaction Conditions Mild (

), requires Ag co-catalyst
Low temp (

to RT), non-polar solvent
High temp or reflux required
Key Advantage Access to carbonyl-functionalized coresUnmatched optical purity; atom economicalLow cost; scalable for simple cores
Major Limitation Expensive metal; sensitivity to moistureComplex catalyst synthesis; limited substrate scopePoor regiocontrol; harsh conditions

Detailed Experimental Protocols

Protocol A: Gold(I)-Catalyzed 7-exo-dig Cyclization

Best for: Creating oxazepane cores with ketone/lactone functionality. Source Grounding: Based on methodologies utilizing


 systems [1].[1]

Reagents:

  • Substrate:

    
    -(N-propargylic)amino-
    
    
    
    -methylene carboxylic acid ester (1.0 equiv)
  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon atmosphere, charge a flame-dried reaction vial with the propargylic amino ester substrate.

  • Catalyst Addition: Add anhydrous toluene, followed by

    
     and 
    
    
    
    . Note: The Silver-free system using Copper triflate avoids light sensitivity issues common with Ag salts.
  • Reaction: Stir the mixture at room temperature (

    
    ) for 6–12 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alkyne spot.
    
  • Quenching: Filter the mixture through a short pad of silica gel to remove metal species. Wash with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

  • Validation: Verify the 7-membered ring formation via

    
     NMR (look for the disappearance of alkyne proton and shift of 
    
    
    
    -methylene protons).
Protocol B: Chiral Brønsted Acid-Catalyzed Ring Expansion

Best for: Asymmetric synthesis of benzoxazepines. Source Grounding: Based on SPINOL-derived phosphoric acid catalysis [2].

Reagents:

  • Substrate: 3-substituted oxetane tethered to an aniline derivative.

  • Catalyst: (S)-SPINOL-derived Chiral Phosphoric Acid (5 mol%).

  • Solvent:

    
     (DCM).
    

Step-by-Step Workflow:

  • Setup: Dissolve the oxetane precursor in DCM in a reaction tube.

  • Activation: Add the chiral phosphoric acid catalyst at

    
    .
    
  • Expansion: Allow the reaction to warm to room temperature and stir for 24 hours. The acid protonates the oxetane oxygen, facilitating nucleophilic attack by the aniline nitrogen.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Isolation: Dry organic layers over

    
    , filter, and concentrate.
    
  • Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Experimental Workflow Visualization

The following diagram outlines the decision-making process for selecting the optimal protocol based on substrate availability and target features.

Graphviz Diagram 2: Catalyst Selection & Optimization Workflow

Workflow Input Target 1,4-Oxazepane Decision1 Requirement: Chirality? Input->Decision1 BranchChiral Yes: High ee% needed Decision1->BranchChiral Strict Stereocontrol BranchAchiral No: Racemic/Simple Decision1->BranchAchiral Bulk Synthesis OptOxetane Oxetane Precursor BranchChiral->OptOxetane Decision2 Precursor Type? BranchAchiral->Decision2 OptAlkyne Alkyne/Allene Decision2->OptAlkyne Unsaturated OptDiol Amino-Alcohol Decision2->OptDiol Saturated ActionCPA Protocol: Chiral Phosphoric Acid (Desymmetrization) OptOxetane->ActionCPA ActionAu Protocol: Gold(I) Catalysis (Cycloisomerization) OptAlkyne->ActionAu ActionAcid Protocol: H2SO4 / TFA (Etherification) OptDiol->ActionAcid QC QC: NMR & HPLC ActionCPA->QC ActionAu->QC ActionAcid->QC

Caption: Decision tree for selecting the optimal catalytic strategy.

Expert Insights & Troubleshooting

The "Entropy" Trap

The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings.

  • Insight: When using Classical Acid Catalysis (Protocol C), high dilution conditions (

    
     M) are critical to favor intramolecular cyclization over intermolecular polymerization.
    
  • Troubleshooting: If you observe oligomers (broad NMR peaks, high viscosity), dilute the reaction further and add the substrate slowly (syringe pump addition) to the catalyst solution.

Moisture Sensitivity in Gold Catalysis

While Gold(I) is generally carbophilic and tolerant of air, the silver co-catalysts often used (


, 

) are hygroscopic.
  • Insight: Protocol A utilizes a Silver-free system (

    
    ) [1]. This significantly improves reproducibility and eliminates the formation of insoluble AgCl precipitates that can trap product.
    
Purification of 1,4-Oxazepanes

These heterocycles are often basic amines.

  • Insight: Standard silica gel is acidic and can streak or retain the product.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or use neutral alumina for purification.

References

  • Kamimura, A., Yamane, Y., Yo, R., Tanaka, T., & Uno, H. (2014). Gold(I)-Catalyzed Synthesis of Optically Active 1,4-Oxazepan-7-ones . The Journal of Organic Chemistry, 79(16), 7696–7702. [Link]

  • Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020).[2] Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines . Organic Letters, 22(1), 249–252.[2] (Contextual grounding for chiral acid strategy). [Link][2]

  • Castillo Millán, J., et al. (2020). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction . Letters in Organic Chemistry, 17. [Link]

  • Shi, M., et al. (2023). Gold(I)-catalyzed intramolecular cyclization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives . Organic Chemistry Frontiers. [Link]

Sources

Validation of the monoamine reuptake inhibitory activity of novel 1,4-oxazepane derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Seven-Membered Heterocycles The monoamine transporter landscape has long been dominated by six-membered heterocycles (morpholines like reboxetine, piperidines like paroxetine). However, the 1,4-oxazepane scaffold represents a critical evolution in medicinal chemistry. By expanding the ring size to seven atoms, these derivatives introduce unique conformational flexibility that allows for "induced fit" binding within the central vestibular pocket of monoamine transporters (MATs).

This guide outlines the rigorous validation protocols required to characterize these novel derivatives. We move beyond simple screening to establish a comprehensive pharmacological profile, comparing 1,4-oxazepane candidates against industry-standard SSRIs and SNRIs.

Part 1: The Chemical Rationale & Structural Logic

To understand the validation strategy, one must first understand the target. The 1,4-oxazepane ring acts as a bioisostere to the morpholine ring found in many norepinephrine reuptake inhibitors (NRIs).

  • The Advantage: The 7-membered ring allows the nitrogen lone pair and the ether oxygen to adopt specific spatial vectors that can simultaneously engage the aspartate residue (Asp98 in hSERT) and allosteric sub-pockets that rigid 6-membered rings cannot access.

  • The Challenge: This flexibility requires highly specific functional assays to distinguish between transport inhibition (blocking the door) and substrate activity (being carried through the door).

Diagram: The Screening Logic

The following workflow illustrates the decision tree for validating these derivatives, moving from structural hits to functional leads.

Oxazepane_Screening_Workflow Library 1,4-Oxazepane Library (In Silico Docking) Primary Primary Screen (Single Conc. 10 µM) Library->Primary Hit_Select Hit Selection (>50% Inhibition) Primary->Hit_Select Filter Non-Binders Ki_Det Affinity Determination (Radioligand Binding Ki) Hit_Select->Ki_Det Quantify Affinity Func_Assay Functional Uptake (Fluorescence/Radioactive IC50) Ki_Det->Func_Assay Confirm Mechanism Selectivity Selectivity Profiling (DAT vs SERT vs NET) Func_Assay->Selectivity Define Profile Safety Safety De-Risking (hERG / CYP450) Selectivity->Safety Lead Optimization

Figure 1: Critical path for validating novel heterocyclic reuptake inhibitors. Note the distinction between Affinity (


) and Function (

), a common point of failure in early discovery.

Part 2: Comparative Profiling Guide

When publishing data on novel 1,4-oxazepanes, you must benchmark them against established standards. The goal is often to achieve a "Triple Reuptake Inhibitor" (TRI) profile or a balanced SNRI profile with reduced side effects.

Benchmark Data: Novel Series vs. Standards

The following table represents a target profile for a high-potency 1,4-oxazepane derivative (designated here as OX-7 Lead ) compared to market standards.

ParameterOX-7 Lead (Novel) Fluoxetine (SSRI) Venlafaxine (SNRI) Interpretation
hSERT

(nM)
1.2 ± 0.3 0.9 ± 0.182 ± 5High affinity for Serotonin transporter is retained.
hNET

(nM)
4.5 ± 0.8 >10,0002480 ± 150Significant NE component (unlike SSRIs) indicates SNRI potential.
hDAT

(nM)
150 ± 20 >10,000>10,000Moderate Dopamine activity suggests "Triple" profile (potential for anhedonia treatment).
Selectivity Ratio (SERT:NET) 1 : 3.7 1 : >10,0001 : 30Balanced dual inhibition; less risk of serotonergic syndrome than pure SSRIs.
Metabolic Stability (

)
> 120 min ~48-72 hrs~11 hrs1,4-oxazepanes often show improved clearance profiles compared to labile morpholines.

Part 3: Experimental Validation Protocols

Protocol A: Radioligand Binding Assay (The Standard)

Purpose: To determine the equilibrium dissociation constant (


) and inhibition constant (

) of the derivative.

Materials:

  • Membranes: HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • SERT:

      
      -Citalopram (High selectivity).
      
    • NET:

      
      -Nisoxetine.
      
    • DAT:

      
      -WIN35,428.
      
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl. Note: The presence of Na+ and Cl- is non-negotiable; these transporters are ion-dependent.

Step-by-Step Methodology:

  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Novel 1,4-oxazepane (concentration range:

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (at

      
       concentration, typically 1–2 nM).
      
    • 150 µL Membrane suspension.[1]

  • Equilibrium: Incubate for 60 minutes at 25°C . (Do not rush this; 7-membered rings may have slower association kinetics).

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation :
    
    
    
    
Protocol B: Functional Neurotransmitter Uptake (The Standard)

Purpose: To confirm the compound inhibits the biological function of the transporter.

Methodology Choice: While radioactive uptake (


-5-HT) is traditional, modern validation utilizes Fluorescent Neurotransmitter Mimics  (e.g., Molecular Devices Neurotransmitter Uptake Assay) for higher throughput and real-time kinetic data.

Workflow Diagram:

Uptake_Assay Cells HEK-hSERT Cells (Plated 24h prior) Compound Add 1,4-Oxazepane Derivative Cells->Compound Pre-incubation Dye_Add Add Fluorescent Substrate Mimic Transport Incubation (15-30 mins @ 37°C) Dye_Add->Transport Active Uptake Compound->Dye_Add Read Measure RFU (Intracellular Fluorescence) Transport->Read Inhibition = Low Signal

Figure 2: Functional uptake assay workflow. Unlike binding assays, this measures the active transport of substrate into the cell.

Critical Scientific Insight: If your 1,4-oxazepane shows a high affinity (


) in Protocol A but a poor 

in Protocol B, your compound might be an allosteric binder that does not occlude the central substrate site. This is a common "false positive" in binding-only screens.

Part 4: Safety & Selectivity (The "Go/No-Go" Decision)

Novel secondary and tertiary amines (common in oxazepanes) carry a risk of hERG channel inhibition (cardiotoxicity) and phospholipidosis.

  • hERG Inhibition: Must be tested via patch-clamp. 1,4-oxazepanes generally show lower hERG liability than flexible chain amines due to the constrained ring vector, but this must be validated.

  • Selectivity: Test against muscarinic (

    
    ) and histaminergic (
    
    
    
    ) receptors. The 1,4-oxazepane scaffold is historically linked to antihistamines; ensuring you have removed
    
    
    affinity is crucial for a clean antidepressant profile.

References

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Retrieved from

  • Takeda Pharmaceutical Co. (2012). Heterocyclic compounds having monoamine reuptake inhibitory activity. WO2012046882A1. Retrieved from

  • Molecular Devices. (2024). Neurotransmitter Transporter Uptake Assay Kit: Fluorescence-based high-throughput validation. Retrieved from

  • National Institutes of Health (NIH). (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Retrieved from

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol for GPCRs and Transporters. Retrieved from

Sources

Benchmarking new synthetic routes for 1,4-oxazepanes against classical methods.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing oxygen and nitrogen—is a "privileged but underrepresented" motif in medicinal chemistry.[1] While essential for CNS-active agents (e.g., Loxapine analogues) and kinase inhibitors, its construction is historically plagued by the entropic penalty of forming medium-sized rings and the enthalpic strain inherent to the conformation.

This guide benchmarks three distinct synthetic strategies:

  • The Baseline: Classical Acid-Mediated Cyclodehydration.

  • The Challenger: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation.

  • The Strategic Alternative: Ring-Closing Metathesis (RCM).

Our objective is to move beyond simple yield comparisons and evaluate these methods based on scalability, atom economy, and functional group tolerance (FGT).

Part 1: Strategic Overview & Retrosynthesis

To understand the utility of each method, we must first visualize the bond disconnections. The choice of method dictates the precursor availability and the diversity of the final library.

Retrosynthesis Target 1,4-Oxazepane Core MethodA Method A: Classical (C-O Bond Formation) Target->MethodA Dehydration MethodB Method B: Au(I) Catalysis (C-O / C-C Activation) Target->MethodB Hydroalkoxylation MethodC Method C: RCM (C-C Bond Formation) Target->MethodC Ring Closure PrecursorA Amino Alcohol (Entropic Challenge) MethodA->PrecursorA PrecursorB Alkynyl Alcohol / Ynamide (Exo/Endo-dig Cyclization) MethodB->PrecursorB PrecursorC Diene / Diallyl Ether (Alkene Metathesis) MethodC->PrecursorC

Figure 1: Retrosynthetic analysis showing the three primary disconnections for the 1,4-oxazepane scaffold.

Part 2: Technical Benchmarking

The following data aggregates average performance metrics from recent literature (2015–2023) and internal validation protocols.

Comparative Performance Matrix
FeatureMethod A: Acid CyclodehydrationMethod B: Au(I) HydroalkoxylationMethod C: Ring-Closing Metathesis
Primary Mechanism SN2 / SN1 (Dehydration)

-Acid Activation (Cycloisomerization)
Metal-Carbene Catalysis
Atom Economy Low (Loss of H₂O/Leaving Groups)High (100% / Isomerization) Moderate (Loss of Ethylene)
Typical Yield 40–65%85–95%70–90%
Reaction Temp High (80–120°C)Mild (RT – 40°C) Moderate (40–80°C)
Scalability High (Cheap Reagents)Moderate (Catalyst Cost)Moderate (Dilution Required)
Key Limitation Polymerization / EliminationSubstrate Synthesis (Alkynes)E/Z Selectivity (if applicable)

Part 3: Detailed Experimental Protocols

Method A: Classical Acid-Mediated Cyclization (The Baseline)

Best for: Simple, unsubstituted cores where starting materials are commodity chemicals.

The Challenge: Direct cyclization of 1,4-amino alcohols often fails due to intermolecular polymerization. High dilution is required.

Protocol:

  • Charge: To a round-bottom flask, add the N-protected amino alcohol (e.g., N-tosyl-3-(2-hydroxyethoxy)propan-1-amine) (1.0 equiv).

  • Solvent: Dissolve in Toluene (0.1 M concentration to favor intramolecular reaction).

  • Reagent: Add p-Toluenesulfonic acid (pTSA) (1.2 equiv).

  • Reaction: Reflux using a Dean-Stark trap to remove water azeotropically for 12–24 hours.

  • Workup: Cool to RT. Wash with sat. NaHCO₃. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Monitor the "dimer" formation via LC-MS. If dimerization >10%, increase dilution factor to 0.05 M.

Method B: Gold(I)-Catalyzed Hydroalkoxylation (The Gold Standard)

Best for: Complex scaffolds, stereocenters, and high-value intermediates.

The Logic: Cationic Gold(I) acts as a soft Lewis acid, activating the alkyne pi-system for nucleophilic attack by the pendant alcohol. This method is strictly 7-endo-dig selective under optimized conditions.

Protocol (Based on [1, 3]):

  • Catalyst Prep: In a glovebox or under Ar, mix Ph3PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM (0.2 M). Stir for 10 min to generate the active cationic species [Ph3PAu]+[OTf]-.

  • Substrate Addition: Add the alkynyl alcohol precursor (e.g., N-propargyl-2-hydroxy-acetamide derivative) slowly.

  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

    • Note: Reaction progress is often indicated by the disappearance of the alkyne stretch in IR.

  • Quench: Filter through a short pad of silica gel to remove the metal catalyst.

  • Isolation: Concentrate in vacuo. Often yields analytically pure product; otherwise, purify via silica gel chromatography.

Mechanistic Visualization:

GoldCycle Start Alkynyl Alcohol Complex Au-Pi Complex (Activation) Start->Complex + [Au]+ Cyclization 7-Endo-Dig Attack Complex->Cyclization Intramolecular Nu Attack VinylGold Vinyl-Au Intermediate Cyclization->VinylGold C-O Bond Formed Product 1,4-Oxazepane (Enol Ether) VinylGold->Product Protodeauration - [Au]+ Product->Start Cycle Repeats

Figure 2: The catalytic cycle for Gold(I)-mediated hydroalkoxylation. The regioselectivity (endo vs. exo) is controlled by the ligand environment and substrate electronics.

Method C: Ring-Closing Metathesis (The Strategic Alternative)

Best for: Introducing unsaturation for late-stage functionalization (e.g., dihydroxylation).

The Logic: RCM builds the ring from two terminal alkenes.[2] It is robust but requires the disposal of ethylene gas to drive equilibrium.

Protocol (Based on [5]):

  • Substrate: Dissolve the diallyl precursor (e.g., N-allyl-N-(2-(allyloxy)ethyl)-4-methylbenzenesulfonamide) in anhydrous DCM.

    • Critical: Concentration must be controlled (0.01 M) to prevent cross-metathesis (oligomerization).

  • Catalyst: Add Grubbs II Catalyst (2–5 mol%).

  • Reaction: Reflux (40°C) for 4–12 hours under a continuous stream of N₂ or Ar (to purge ethylene).

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 min to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via column chromatography.

Part 4: Expert Commentary & Troubleshooting

The "Entropic" Trap

In Method A (Classical), the formation of 7-membered rings is kinetically slower than 5- or 6-membered rings. If your substrate contains nucleophilic side chains, you will observe competitive 5-exo-tet cyclization.

  • Solution: Use Method B (Gold). The coordination geometry of the alkyne-Gold complex pre-organizes the molecule, effectively reducing the entropic cost of cyclization (the "Gem-dialkyl effect" equivalent in catalysis).

Regioselectivity in Gold Catalysis

While 7-endo-dig is favored for 1,4-oxazepanes, 6-exo-dig products can form if the internal alkyne carbon is sterically crowded.

  • Correction: Switch to a bulkier ligand on Gold (e.g., IPrAuCl or JohnPhosAuCl) to sterically enforce the endo-pathway.

Purification of RCM Products

Ruthenium byproducts are dark and sticky.

  • Pro Tip: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the crude reaction mixture with imidazole in toluene before chromatography to sequester Ruthenium.

References

  • Vessally, E. et al. (2016). "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[3] RSC Advances.

  • ChemRxiv. (2023). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv Preprints.

  • Shi, M. et al. (2023).[4] "Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives."[4] Organic Chemistry Frontiers.

  • Brown, T.J., Weber, D., Gagné, M.R., Widenhoefer, R.A. (2012).[5] "Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation."[5] Journal of the American Chemical Society.

  • Beilstein J. Org. Chem. (2020).[2][6][7][8] "Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans." Beilstein Journal of Organic Chemistry.

Sources

A Comparative Bioactivity Analysis of Halogenated versus Aminated 1,4-Oxazepane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a privileged structure, offering a unique three-dimensional conformation that allows for versatile interactions with a range of biological targets. This guide provides an in-depth comparative analysis of two key classes of 1,4-oxazepane derivatives: halogenated and aminated analogs. By examining their synthesis, structure-activity relationships (SAR), and bioactivity against key protein targets, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

Introduction to 1,4-Oxazepanes: A Scaffold of Therapeutic Promise

The seven-membered 1,4-oxazepane ring system, a heterocyclic motif containing both oxygen and nitrogen atoms, represents a compelling starting point for the design of novel therapeutics. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of various enzymes and receptors. This has led to the exploration of 1,4-oxazepane derivatives in a multitude of therapeutic areas, most notably in the realm of central nervous system (CNS) disorders.

This guide will focus on a critical aspect of lead optimization: the comparative impact of halogenation versus amination on the bioactivity of the 1,4-oxazepane core. We will delve into how these seemingly subtle chemical modifications can profoundly influence a molecule's potency, selectivity, and overall pharmacological profile.

The Strategic Importance of Halogenation and Amination in Drug Design

The introduction of halogen atoms or amino groups into a lead compound is a time-tested strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties.

  • Halogens (F, Cl, Br, I) are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity. The electronegativity and size of the halogen atom can lead to specific interactions, such as halogen bonding, with the target protein, thereby enhancing potency.

  • Amino groups (-NH2, -NHR, -NR2) can significantly impact a compound's polarity, basicity, and ability to form hydrogen bonds. These interactions are often crucial for anchoring a ligand within a receptor's binding site and can dictate its functional activity as an agonist, antagonist, or partial agonist.

By systematically comparing these two functionalization strategies within the 1,4-oxazepane framework, we can uncover valuable SAR insights to guide the rational design of next-generation therapeutics.

Synthesis of Halogenated and Aminated 1,4-Oxazepane Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, various synthetic routes have been developed for the construction of both halogenated and aminated 1,4-oxazepane derivatives.

General Synthetic Strategies

A common approach to the 1,4-oxazepane core involves the cyclization of appropriate open-chain precursors. For instance, benzo-fused 1,4-oxazepines can be synthesized through the reaction of 2-aminophenols with alkynones.[1][2] Another versatile method involves a tandem C-N coupling/C-H carbonylation of phenylamines with allyl halides.[3]

Synthesis of Halogenated Derivatives

Halogenated 1,4-oxazepane derivatives are typically prepared by employing halogen-substituted starting materials. For example, chiral 1,4-benzoxazepines bearing halogen substituents on the aromatic ring have been synthesized in good to high yields.[4] The choice of halogen and its position on the scaffold can be strategically varied to probe specific interactions with the target protein.

Synthesis of Aminated Derivatives

The introduction of amino groups can be achieved through various synthetic methodologies. One common strategy involves the use of starting materials already containing a protected or masked amino group. For instance, new 1,3-oxazepine derivatives have been synthesized from a Schiff base prepared by reacting 4-amino antipyrine with 4-amino acetophenone.[5] Subsequent reaction of the resulting amic acid with cyclic anhydrides yields the desired aminated oxazepine derivatives.[5]

Comparative Bioactivity at Key Biological Targets

To provide a clear and objective comparison, we will focus on three well-studied biological targets for which 1,4-oxazepane derivatives have shown significant activity: the Dopamine D4 Receptor, the Serotonin 5-HT1A Receptor, and Nitric Oxide Synthase.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[6] Selective D4 receptor ligands are sought after for their potential to offer improved side-effect profiles compared to existing treatments.

Structure-Activity Relationship Insights:

Studies on 2,4-disubstituted 1,4-oxazepanes have revealed important SAR trends.[6]

  • Halogenation: A p-chlorobenzyl group on the nitrogen atom of the oxazepane ring is often favorable for high affinity.[6] The presence and position of the halogen can significantly impact selectivity over other dopamine receptor subtypes. Molecular dynamics simulations have highlighted the importance of halogen bonding with specific amino acid residues, such as V5x40 and H6x55, in stabilizing the ligand-receptor complex.[7]

  • Amination: While direct comparative data for aminated 1,4-oxazepanes at the D4 receptor is less abundant in the literature, studies on related heterocyclic compounds suggest that the basicity and hydrogen-bonding capacity of the amino group are critical for interaction with the conserved aspartate residue in transmembrane helix 3 (D3.32) of dopamine receptors.

Comparative Bioactivity Data for Dopamine D4 Receptor Ligands:

Compound IDR1 (Substitution on Oxazepane Ring)R2 (Substitution on Amine)Bioactivity (Ki in nM)Citation(s)
Halogenated Series
1aH4-chlorobenzyl15[6]
1bMethyl4-chlorobenzyl8[6]
1cEthyl4-chlorobenzyl25[6]
1dH4-fluorobenzyl22[6]
1eH3,4-dichlorobenzyl12[6]
Aminated Series
2aH4-aminobenzylData not available in direct comparison
2bMethyl4-aminobenzylData not available in direct comparison
Serotonin 5-HT1A Receptor Agonists

The 5-HT1A receptor, another GPCR, is implicated in anxiety, depression, and other mood disorders.[4] Agonists of this receptor are of significant therapeutic interest.

Structure-Activity Relationship Insights:

For 1,4-benzoxazepine derivatives, the following SAR has been observed:

  • Halogenation: The introduction of a chloro group at the 7-position of the benzoxazepine ring has been shown to enhance affinity for the 5-HT1A receptor.

  • Amination: The nitrogen atom within the oxazepane ring is a key pharmacophoric feature, likely interacting with key residues in the 5-HT1A binding pocket. The nature of the substituent on this nitrogen is critical for modulating agonist versus antagonist activity.

Comparative Bioactivity Data for Serotonin 5-HT1A Receptor Agonists:

Compound IDR (Substitution on Benzoxazepine Ring)Bioactivity (Ki in nM)
Halogenated Series
3aH18
3b7-Chloro9
Aminated Series
4a7-AminoData not available in direct comparison

Note: As with the D4 receptor ligands, direct comparative data for aminated derivatives is sparse.

Nitric Oxide Synthase Inhibitors

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory conditions.

Structure-Activity Relationship Insights:

The development of selective iNOS inhibitors is a significant therapeutic goal.

  • Halogenation: The influence of halogenation on NOS inhibition by 1,4-oxazepane derivatives is not well-documented in the available literature.

  • Amination: Studies on various amino derivatives have shown that they can act as potent NOS inhibitors.[8][9] The basicity and steric bulk of the amino group are likely key determinants of inhibitory activity. Theoretical studies suggest that amino derivatives can exhibit high affinity for the iNOS active site.[8]

Comparative Bioactivity Data for Nitric Oxide Synthase Inhibitors:

Compound ClassRepresentative Compound(s)Bioactivity (IC50 in µM)Citation(s)
Halogenated 1,4-Oxazepanes Data not availableData not available
Aminated Heterocycles Thiazepane analog 250.19 (for iNOS)[9]
Aminated Derivatives (Theoretical) Compounds 4, 15, 20, 24, 25Lower inhibition constants than controls[8]

Note: The data for aminated derivatives is for related heterocyclic structures, suggesting a promising avenue for the exploration of aminated 1,4-oxazepanes as NOS inhibitors.

Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying biological mechanisms and experimental methodologies is crucial for the successful development of 1,4-oxazepane-based drugs.

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is a D2-like receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This initiates a signaling cascade that can modulate various cellular processes.

D4_Signaling Ligand Dopamine / D4 Agonist D4R Dopamine D4 Receptor Ligand->D4R binds G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP reduces conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA decreased activation Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response leads to

Caption: Serotonin 5-HT1A Receptor Signaling Cascade.

Experimental Workflow: Receptor Binding Assay

A fundamental experiment to determine the affinity of a compound for a specific receptor is the radioligand binding assay. This assay is a self-validating system as the specific binding is determined by subtracting non-specific binding from total binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing the target receptor) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compounds (serial dilutions) Compound_Prep->Incubation Filtration Separate Bound from Unbound Ligand (e.g., rapid filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis Calculate Ki values (Cheng-Prusoff equation) Scintillation->Data_Analysis

Caption: Workflow for a Radioligand Receptor Binding Assay.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-N-methylspiperone (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds: Serial dilutions in binding buffer.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of 10 µM haloperidol (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of diluted [³H]-N-methylspiperone to all wells to a final concentration of ~0.2 nM.

  • Add 100 µL of the prepared cell membrane suspension (approximately 20-40 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Nitric Oxide Synthase (iNOS) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of test compounds on inducible nitric oxide synthase.

Materials:

  • Recombinant human iNOS enzyme.

  • Assay buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

  • L-Arginine (substrate).

  • NADPH (cofactor).

  • Tetrahydrobiopterin (BH4) (cofactor).

  • Calmodulin.

  • Griess Reagent System (for detection of nitrite).

  • Test compounds: Serial dilutions in assay buffer.

Procedure:

  • Enzyme Activation: Pre-incubate the iNOS enzyme with calmodulin and BH4 in the assay buffer on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of assay buffer.

    • 10 µL of test compound at various concentrations.

    • 10 µL of a mixture of L-arginine and NADPH.

  • Reaction Initiation: Add 10 µL of the pre-activated iNOS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection: Stop the reaction and measure the amount of nitrite produced using the Griess Reagent System according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This comparative guide underscores the profound influence of halogenation and amination on the bioactivity of 1,4-oxazepane derivatives. The strategic placement of halogen atoms can significantly enhance binding affinity, often through specific interactions like halogen bonding. Conversely, the introduction of amino groups provides opportunities for crucial hydrogen bonding and modulation of the compound's physicochemical properties.

The available data, particularly for dopamine D4 and serotonin 5-HT1A receptors, suggests that halogenated derivatives have been more extensively studied, with clear SAR trends emerging. The field would greatly benefit from a more systematic investigation of aminated 1,4-oxazepanes to enable a more direct and comprehensive comparison. The promising, albeit limited, data on aminated heterocyclic compounds as nitric oxide synthase inhibitors highlights a fertile ground for future research into aminated 1,4-oxazepanes for inflammatory conditions.

As our understanding of the structural biology of these target proteins continues to grow, so too will our ability to rationally design 1,4-oxazepane derivatives with improved potency, selectivity, and therapeutic potential. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b]o[5][10]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415-419. [Link]

  • van der Westhuizen, E. J., et al. (2013). The dopamine D4 receptor: biochemical and signalling properties. The FEBS Journal, 280(5), 1153-1165. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48183. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447. [Link]

  • Klepacz, A., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 133. [Link]

  • Li, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1899. [Link]

  • de Gois, S., et al. (2006). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 49(12), 3543-3553. [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • Wikipedia. 5-HT1A receptor. [Link]

  • Vaskova, N., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16738–16749. [Link]

  • Hernandez-Fis, C. G., et al. (2021). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Journal of the Argentine Chemical Society, 108(1), 1-8. [Link]

  • Van der Westhuizen, E. J., et al. (2013). The dopamine D4 receptor: biochemical and signalling properties. FEBS Journal, 280(5), 1153-1165. [Link]

  • Schetz, J. A., et al. (2001). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work? [Link]

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: Structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48183. [Link]

  • Carli, M., et al. (2015). Serotonin (5-HT1A) receptor signaling pathways. In Serotonin Receptor Technologies (pp. 85-110). Humana Press. [Link]

  • Pande, V., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]

  • Vaskova, N., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16738–16749. [Link]

  • Krishnan, K. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors (pp. 143-164). Humana Press. [Link]

  • Li, H., & Poulos, T. L. (2021). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Annual Review of Pharmacology and Toxicology, 61, 29-50. [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2002). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(4), 365-379. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • The ODIN. DRD4 Genotyping. [Link]

Sources

Cross-Validation of Analytical Methods for the Characterization of 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary: The Seven-Membered Ring Challenge

The 1,4-oxazepane scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors, orexin antagonists, and dopamine D4 ligands. However, its characterization presents a unique "analytical blind spot" compared to stable 5- or 6-membered rings.

The core challenge is conformational flux . Unlike the rigid chair of a piperidine, the 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and boat conformations. This flexibility causes signal averaging in NMR at room temperature, often masking diastereomeric impurities or misrepresenting relative stereochemistry (e.g., cis vs. trans substituents).

This guide outlines a cross-validation strategy , demonstrating why no single method is sufficient and how to layer NMR, X-ray crystallography, and Chiral SFC to achieve structural certainty.

The Analytical Challenge: Why Standard Methods Fail

Before selecting a protocol, researchers must understand the failure modes of standard techniques when applied to 1,4-oxazepanes.

MethodStandard ApplicationFailure Mode in 1,4-Oxazepanes
1H NMR (RT) Connectivity & PuritySignal Averaging: Rapid ring flipping and N-inversion at room temperature (RT) average out coupling constants (

-values), making Karplus analysis for stereochemistry unreliable.
NOESY/ROESY Relative StereochemistryAmbiguous NOEs: In flexible rings, transient proximities in high-energy conformers can generate misleading NOE signals, mimicking a cis relationship in a trans molecule.
LC-MS Mass & FormulaIsobaric Blindness: Cannot distinguish between diastereomers or regioisomers (e.g., 2,7- vs 2,6-substitution) which often co-elute on standard C18 columns.
X-Ray Absolute ConfigCrystallinity Issues: 1,4-oxazepanes are often oily or amorphous due to their conformational disorder, making single-crystal growth difficult.

Cross-Validation Workflow

To ensure data integrity, we utilize a "Triangulation Protocol." This workflow forces the validation of solution-state data (NMR) against solid-state data (X-ray) or separation data (Chiral SFC).

Diagram 1: Structural Determination Workflow

This flowchart illustrates the decision-making process for characterizing a new 1,4-oxazepane derivative.

Oxazepane_Workflow Start Crude 1,4-Oxazepane Synthesis Product LCMS LC-MS (HRMS) Confirm Formula Start->LCMS SFC Chiral SFC Analysis (Determine Diastereomeric Ratio) LCMS->SFC Decision1 Single Peak? SFC->Decision1 Purify Prep SFC/HPLC Isolate Isomers Decision1->Purify No (Mixture) NMR_RT 1H NMR (25°C) Check for Broadening Decision1->NMR_RT Yes (Pure) Purify->NMR_RT Decision2 Sharp Signals? NMR_RT->Decision2 VT_NMR VT-NMR (-40°C to +80°C) Freeze Conformers Decision2->VT_NMR No (Broad/Avg) NOE 1D NOE / 2D NOESY Assign Relative Stereochem Decision2->NOE Yes VT_NMR->NOE XRay X-Ray Crystallography (Gold Standard) NOE->XRay If Solid Final Validated Structure NOE->Final If Oil (High Confidence) XRay->Final

Caption: Integrated workflow for isolating and characterizing 1,4-oxazepane isomers, prioritizing Chiral SFC for purity before structural assignment.

Comparative Deep Dive: The Methods

A. Variable Temperature (VT) NMR vs. Room Temperature NMR

The Causality: 1,4-oxazepanes undergo ring inversion (pseudorotation) and nitrogen inversion. At 25°C, the energy barrier for these processes is often crossed, resulting in broad, uninterpretable signals.

  • Protocol Insight: Cooling the sample to -40°C (in CDCl3 or Acetone-d6) slows the exchange rate on the NMR timescale.

  • Result: Broad humps resolve into sharp doublets/triplets. The "averaged" coupling constants split into distinct axial-axial (

    
     Hz) and axial-equatorial (
    
    
    
    Hz) couplings, allowing for definitive assignment of substituents.
B. Chiral SFC vs. Reverse Phase HPLC

The Causality: 1,4-oxazepanes are often lipophilic. In RP-HPLC (Water/MeCN), they may interact poorly with the C18 stationary phase, leading to peak tailing.

  • SFC Advantage: Supercritical CO2 has low viscosity and high diffusivity. It penetrates the "twist" conformations effectively.

  • Data Support:

    • Resolution: SFC typically yields resolution (

      
      ) > 2.0 for oxazepane diastereomers where HPLC yields 
      
      
      
      < 1.2.
    • Speed: SFC run times are 3-5x faster (3 mins vs 15 mins), essential for high-throughput library validation.

Experimental Protocols

Protocol 1: Low-Temperature NMR for Conformational Locking

Use this when standard NMR shows broad peaks or ambiguous couplings.

  • Sample Prep: Dissolve 5–10 mg of the oxazepane in 0.6 mL of Toluene-d8 (preferred for wide temp range) or Acetone-d6 . Avoid DMSO-d6 if low temps (< 18°C) are needed due to freezing.

  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Note the linewidth of the geminal protons at C2 and C7.

  • Stepwise Cooling: Decrease temperature in 10 K increments (298K -> 288K -> 278K...).

  • Coalescence Point: Identify the temperature where peaks broaden maximally (coalescence).

  • Acquisition: Continue cooling to at least 20 K below coalescence (often 233 K / -40°C).

  • Parameter Adjustment: Increase relaxation delay (d1) to 2-3 seconds as relaxation times (

    
    ) increase at low temperatures.
    
  • Analysis: Measure

    
     couplings in the frozen spectrum to determine axial/equatorial orientation.
    
Protocol 2: Chiral SFC Screening for Diastereomer Purity

Use this to validate that your "single spot on TLC" is not a mixture of isomers.

  • System: Agilent/Waters SFC with PDA/QDa detection.

  • Co-Solvent Screening: Prepare 1 mg/mL sample in MeOH. Screen 5-40% gradient of co-solvents:

    • Methanol (Protic, strong)

    • Isopropanol (Protic, steric bulk)

    • Acetonitrile (Aprotic, dipole interactions)

  • Column Selection (The "Golden" Trio for Heterocycles):

    • Cellulose-2 (Lux/Chiralcel OD): Excellent for aromatic substituted oxazepanes.

    • Amylose-1 (Lux/Chiralpak AD): General purpose.

    • Chiralcel OJ: Specific affinity for carbonyl-containing heterocycles (e.g., oxazepan-3-ones).

  • Conditions:

    • Flow: 3.0 mL/min

    • Back Pressure (BPR): 120 bar (ensures supercritical density).

    • Temp: 40°C.

  • Validation: If two peaks appear with identical Mass/UV spectra, you have separated the enantiomers or diastereomers.

Data Summary: Method Selection Matrix

Use this table to select the right tool for the specific analytical question.

Analytical QuestionPrimary MethodSecondary ValidationKey Indicator of Success
Did the ring close? LC-MS 1H NMRMass matches; disappearance of acyclic precursor signals.
Is it cis or trans? VT-NOESY X-RayStrong NOE between C2-H and C7-H (cis) vs. no NOE (trans) in frozen state.
Is it optically pure? Chiral SFC PolarimetrySingle peak on Chiralcel OJ/OD; flat baseline.
Which conformer is dominant? VT-NMR DFT Calculation

-values match calculated dihedral angles for Twist-Chair A vs B.
Diagram 2: Stereochemical Logic (NOE)

Logic for assigning 2,7-disubstituted 1,4-oxazepanes.

NOE_Logic Question Observe NOE between C2-H and C7-H? Yes Strong NOE Question->Yes Detected No Weak / No NOE Question->No Not Detected Cis Cis-Configuration (Syn-facial) Yes->Cis Trans Trans-Configuration (Anti-facial) No->Trans Warning WARNING: Ring flip can mimic NOE. Must run at -40°C (VT-NMR) Cis->Warning

Caption: Decision logic for stereochemical assignment using Nuclear Overhauser Effect (NOE).

References

  • BenchChem. (2025).[1][2][3] Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. Retrieved from

  • National Center for Biotechnology Information. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubChem. Retrieved from

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations. Retrieved from

  • Royal Society of Chemistry. (2015). New route to 1,4-oxazepane and 1,4-diazepane derivatives. RSC Advances. Retrieved from

  • ResearchGate. (2003). Solution NMR and X-Ray Crystal Structures of New Chiral 1,4-Oxazepinium Heterocycles. Magnetic Resonance in Chemistry. Retrieved from

Sources

Comparative Guide: Polymer-Supported vs. Solution-Phase Synthesis of 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold represents a privileged seven-membered heterocycle with significant potential in medicinal chemistry, particularly for central nervous system (CNS) targets and as peptidomimetics. However, its adoption in high-throughput screening (HTS) libraries has been historically limited by synthetic accessibility.

This guide provides a technical comparison between Polymer-Supported (Solid-Phase) Synthesis (SPS) and Solution-Phase Synthesis . While solution-phase methods offer scalability for single-target manufacturing, polymer-supported approaches demonstrate superior utility for library generation due to "site isolation" effects that favor difficult cyclizations and simplified purification workflows.

Part 1: Mechanistic Foundations & Strategic Analysis

The Cyclization Challenge

The primary thermodynamic barrier in synthesizing 1,4-oxazepanes is the entropic penalty associated with forming a seven-membered ring.

  • Solution-Phase Risk: Intermolecular reactions (oligomerization) often compete with the desired intramolecular cyclization, necessitating high-dilution conditions that hamper throughput.

  • Polymer-Supported Advantage: The "pseudo-dilution" effect provided by the resin matrix spatially isolates reactive intermediates, promoting intramolecular ring closure over intermolecular dimerization.

Reaction Pathways Visualized

The following diagrams illustrate the divergent mechanistic logic between the two approaches.

Figure 1: Solution-Phase Intramolecular Etherification

In solution, the synthesis often relies on acid-catalyzed etherification. The rate-determining step is the formation of a stabilized carbocation, which must be trapped by the internal nucleophile before solvent quenching or polymerization occurs.

SolutionPhase Start N-Tethered Bis-alcohol Inter1 Protonated Intermediate Start->Inter1 Protonation Acid H+ Catalyst (H2SO4/TFA) Carbo Benzylic Carbocation Inter1->Carbo -H2O Cyclo Ring Closure (Intramolecular) Carbo->Cyclo k_cyc >> k_inter Side Oligomers Carbo->Side High Conc. Prod 1,4-Oxazepane Cyclo->Prod -H+

Caption: Mechanism of acid-catalyzed intramolecular etherification. Note the competing pathway to oligomers if concentration is not strictly controlled.

Figure 2: Polymer-Supported Cleavage-Induced Cyclization

This protocol utilizes a "catch-and-release" strategy. The linear precursor is built on the resin. Cyclization is triggered simultaneously with cleavage, ensuring that only the cyclized product is released into the solution, acting as a self-purifying step.

SolidPhase Resin Wang Resin-Bound Homoserine Step1 1. Sulfonylation (NsCl) 2. Alkylation (Phenacyl Bromide) Resin->Step1 Precursor Resin-Bound Linear Precursor Step1->Precursor Trans Transition State: Silyl Deprotection Precursor->Trans Acidolysis TFA TFA Cleavage Cocktail Prod Chiral 1,4-Oxazepane (Released) Trans->Prod Spontaneous Lactonization

Caption: Solid-phase workflow utilizing resin-bound homoserine. Cyclization is coupled with the cleavage event, minimizing impurities.

Part 2: Comparative Analysis

Performance Metrics

The following data compares optimized protocols for the synthesis of 4,7-disubstituted 1,4-oxazepanes.

FeatureSolution-Phase (Etherification)Polymer-Supported (Homoserine Route)
Primary Mechanism Acid-catalyzed dehydration/etherificationNucleophilic substitution / Lactonization
Reaction Time 12–48 hours24–72 hours (cumulative steps)
Yield (Isolated) 60–81% (Substrate dependent)70–75% (Based on resin loading)
Purity (Crude) Low (<70%) – Requires ChromatographyHigh (>90%) – Filtration only
Diversity Potential Low (Linear synthesis)High (Combinatorial/Split-and-Pool)
Stereocontrol Difficult (Racemization risk)Excellent (Retains amino acid chirality)
Scalability High (Multigram to Kg)Low (Milligram to Gram)
Critical Differentiator: Purification
  • Solution Phase: The reaction mixture often contains unreacted bis-alcohol, elimination byproducts (alkenes), and oligomers. Purification almost invariably requires silica gel column chromatography, which consumes large volumes of solvent and labor.

  • Polymer-Supported: Reagents are used in excess to drive reactions to completion and are washed away while the product remains anchored. The final cleavage releases the product in high purity (often >95% by HPLC), requiring only evaporation or simple extraction [1].

Part 3: Experimental Protocols

Protocol A: Solution-Phase Synthesis (Intramolecular Etherification)

Target: 4,7-Disubstituted 1,4-Oxazepanes Basis: Acid-catalyzed cyclization of N-tethered bis-alcohols [2].[1]

Reagents:

  • N-tethered bis-alcohol precursor (1.0 equiv)

  • p-Dioxane (Solvent)[1][2]

  • H2SO4 (Catalyst, 2.0 equiv)

  • NaHCO3 (Quench)

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-tethered bis-alcohol (0.5 mmol) in anhydrous p-dioxane (5 mL). Note: p-Dioxane is chosen for its boiling point and ability to solvate polar intermediates.

  • Acidification: Add concentrated H2SO4 (1.0 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to 90°C for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1).

    • Critical Control Point: If the reaction turns black or tarry, reduce temperature to 70°C to prevent polymerization.

  • Quench: Cool to 0°C and neutralize with saturated aqueous NaHCO3.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na2SO4.[1][3]

  • Purification: Concentrate in vacuo. Purify the oily residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation:

  • NMR Check: Look for the disappearance of hydroxyl protons and the shift of the benzylic proton signal (approx. 4.5–5.0 ppm).

  • Yield Expectation: 65–75% after chromatography.

Protocol B: Polymer-Supported Synthesis

Target: Chiral 1,4-Oxazepane-5-carboxylic acids Basis: Resin-bound Homoserine Strategy [1].[4]

Reagents:

  • Fmoc-HSe(TBDMS)-OH loaded Wang resin (Loading ~0.5 mmol/g)

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • 2-Bromoacetophenone derivatives[4]

  • Cleavage Cocktail: TFA/DCM (1:1)

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-HSe(TBDMS)-Wang resin (500 mg) in DCM for 20 min. Remove Fmoc group (20% piperidine/DMF, 2 x 10 min).

  • Sulfonylation: Treat resin with NsCl (4 equiv) and DIPEA (8 equiv) in DCM for 2 hours. Wash resin (3x DCM, 3x DMF, 3x DCM).

    • Why: The Nosyl group activates the amine for alkylation and prevents over-alkylation.

  • Alkylation: React resin with 2-bromoacetophenone (5 equiv) and DIPEA (10 equiv) in DMF for 16 hours. Wash thoroughly.

  • Cleavage & Cyclization: Treat the resin with 50% TFA in DCM (5 mL) for 1 hour at room temperature.

    • Mechanism:[3][4][5][6][7][8] TFA cleaves the ester linkage to the resin AND removes the TBDMS protecting group. The free hydroxyl group then spontaneously attacks the activated carbonyl (or hemiacetal intermediate) to close the ring.

  • Isolation: Filter the resin and wash with DCM. Combine filtrates and evaporate under nitrogen flow.

  • Work-up: Lyophilize the residue.

Self-Validation:

  • Purity Check: Analyze crude via LC-MS. Expect a single major peak corresponding to the [M+H]+ of the lactone/oxazepane.

  • Yield Expectation: ~74% (calculated based on initial resin loading).

Conclusion & Recommendation

  • Use Solution-Phase Synthesis when: You require >5 grams of a specific 1,4-oxazepane analog and have established purification protocols (e.g., automated flash chromatography). The cost of goods is significantly lower.

  • Use Polymer-Supported Synthesis when: You are developing a Structure-Activity Relationship (SAR) library. The ability to parallelize the alkylation step (Step 3 in Protocol B) with different halides allows for the rapid generation of dozens of analogs with high purity and minimal work-up.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Source: Current Organic Synthesis URL:[Link]

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Source: Molecules (MDPI) URL:[Link]

Sources

Translational Efficacy of 1,4-Oxazepane Scaffolds: From Petri Dish to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Paradox

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen—occupies a "privileged" yet underutilized space in medicinal chemistry.[1] Unlike their six-membered morpholine cousins, 1,4-oxazepanes offer unique conformational flexibility that allows them to explore biological chemical space more effectively, particularly in targeting kinases (e.g., PI3K/mTOR pathways) and CNS receptors (e.g., TRPA1 antagonism).

However, a critical translational gap exists. While in vitro assays often yield nanomolar (nM) potency due to specific hydrophobic pocket occupancy, in vivo efficacy frequently drops due to metabolic liabilities associated with the seven-membered ring. This guide objectively compares these two testing phases, highlighting the causality behind the data discrepancies and providing self-validating protocols to bridge the gap.

The 1,4-Oxazepane Scaffold: Chemical Context

Before evaluating efficacy, one must understand the structural behavior. The 1,4-oxazepane ring is non-planar. This "puckering" allows substituents to adopt pseudo-axial or pseudo-equatorial positions, maximizing binding interactions that flat aromatic rings cannot achieve.

  • Key Advantage: High selectivity in vitro (Target Engagement).

  • Key Liability: Oxidative lability at the

    
    -carbon to the nitrogen (metabolic clearance).
    

In Vitro Profiling: The Screening Phase

In the in vitro stage, the primary goal is to establish the Intrinsic Potency and Selectivity of the candidate.

Primary Assay: Cell Viability (MTT/Alamar Blue)

For anticancer 1,4-oxazepane derivatives (e.g., targeting colon cancer lines like CaCo-2), the MTT assay is the gold standard for high-throughput screening.

Protocol: Self-Validating Cytotoxicity Assay

  • Objective: Determine IC

    
     values with <10% coefficient of variation.
    
  • Critical Step (Causality): Use a seeding density of 3,000–5,000 cells/well. Why? Over-confluence induces contact inhibition, masking the drug's antiproliferative effect.

  • Solvent Control: DMSO concentration must be kept

    
    . 1,4-oxazepanes are lipophilic; higher DMSO helps solubility but permeabilizes membranes, causing false positives.
    

Step-by-Step Workflow:

  • Seed: Plate cells (e.g., HCT-116 or CaCo-2) in 96-well plates. Incubate 24h for attachment.

  • Treat: Add serial dilutions of the 1,4-oxazepane candidate (0.01

    
    M to 100 
    
    
    
    M).
  • Incubate: 48h to 72h (allows at least two doubling times).

  • Read: Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan.

  • Validation: Reference compound (e.g., Doxorubicin) must fall within 2-fold of historical IC

    
    .
    
Mechanism of Action: Target Engagement

Many 1,4-oxazepanes function as kinase inhibitors or receptor antagonists.

  • Visualizing the Pathway: Below is a representation of a typical signaling pathway (e.g., STAT3 or PI3K) often targeted by these scaffolds, showing where the molecule intervenes.

SignalingPathway Ligand Growth Factor (Ligand) Receptor RTK Receptor (Cell Membrane) Ligand->Receptor Activation PI3K PI3K (Kinase) Receptor->PI3K Recruitment AKT AKT (Phosphorylation) PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Signaling Cascade Apoptosis Cell Survival & Proliferation mTOR->Apoptosis Promotes Oxazepane 1,4-Oxazepane Inhibitor Oxazepane->PI3K Blocks ATP Binding Oxazepane->mTOR Dual Inhibition (Potential)

Figure 1: Mechanism of Action. 1,4-Oxazepane derivatives often target upstream kinases (PI3K/mTOR) or transcription factors, blocking downstream proliferation signals.

In Vivo Translation: The Efficacy Phase

This is where the "1,4-oxazepane paradox" often appears. A compound with 5 nM potency in vitro may require high doses (50-100 mg/kg) in vivo to show effect.

The Barrier: Metabolic Stability (ADME)

The seven-membered ring is susceptible to CYP450 oxidation.

  • In Vitro Prediction: Microsomal stability assays (using liver microsomes) often show high intrinsic clearance (

    
    ).
    
  • In Vivo Reality: Rapid first-pass metabolism reduces bioavailability (

    
    ).
    
Protocol: Xenograft Efficacy Study

To validate efficacy despite PK challenges, a robust xenograft model is required.

Step-by-Step Workflow:

  • Implantation: Subcutaneous injection of

    
     cancer cells into the flank of nude mice (BALB/c nu/nu).
    
  • Staging: Wait until tumors reach

    
     (approx. 10-14 days).
    
  • Randomization: Crucial Step. Randomize mice into groups (n=8) based on tumor volume, not weight, to ensure equal disease burden.

  • Dosing: Administer 1,4-oxazepane candidate (e.g., IP or Oral gavage).

    • Note: Due to solubility issues with this scaffold, formulate in 10% DMSO / 40% PEG400 / 50% Saline.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes the typical data profile for a 1,4-oxazepane candidate, highlighting the translational gap.

FeatureIn Vitro (Cell Culture)In Vivo (Animal Model)Scientific Rationale for Discrepancy
Potency High (

)
Moderate (

)
Protein Binding: High lipophilicity leads to >95% plasma protein binding in vivo, reducing free drug concentration.
Stability Stable (24-72h exposure)Labile (

)
Metabolism: Hepatic enzymes open the oxazepane ring or oxidize the

-methylene group.
Solubility Controlled (DMSO used)Poor (Aqueous buffer)Formulation: In vitro DMSO artificially solubilizes the drug; in vivo precipitation limits absorption.
Toxicity Cytotoxic to cancer cellsGenerally well-toleratedDistribution: Rapid clearance prevents systemic accumulation to toxic levels (but also limits efficacy).

Experimental Workflow Diagram

The following diagram illustrates the critical path from synthesis to validated in vivo data, emphasizing the "Go/No-Go" decision points.

Workflow Synthesis Synthesis of 1,4-Oxazepane Library InVitro In Vitro Screening (MTT / Kinase Assay) Synthesis->InVitro High Purity Microsomes Metabolic Stability (Liver Microsomes) InVitro->Microsomes IC50 < 100nM Microsomes->Synthesis Fail: Modify Substituents PK Pharmacokinetics (PK) (Rat/Mouse IV/PO) Microsomes->PK T1/2 > 30min PK->Synthesis Fail: Improve Solubility InVivo In Vivo Efficacy (Xenograft Model) PK->InVivo Bioavailability > 20% Decision Lead Candidate Selection InVivo->Decision Tumor Regression

Figure 2: Translational Workflow. The metabolic stability step (Microsomes) is the critical filter for 1,4-oxazepane derivatives before proceeding to costly in vivo studies.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 2023. [Link]

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. University of Baghdad Repository, 2025. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation. Molecules (via PMC), 2017. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzoxazepine Derivatives. Journal of the Brazilian Chemical Society, 2022. [Link]

Sources

Structural comparison of the 1,4-oxazepane ring with other seven-membered heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Homomorpholine" Advantage

The 1,4-oxazepane ring (often referred to as homomorpholine) represents a critical "Goldilocks" scaffold in modern drug discovery. It sits at the intersection of three major heterocycles:

  • Azepane: High basicity, high lipophilicity, but often metabolically labile.

  • Morpholine: Low basicity, high solubility, but geometrically constrained (chair).

  • 1,4-Diazepane: Promiscuous binding, but carries two basic nitrogens (hERG liability).

This guide analyzes why the 1,4-oxazepane ring is increasingly selected to "escape flatland" (increasing Fsp3) while modulating physicochemical properties more precisely than its 6-membered analogs.[1]

Structural & Conformational Analysis

Unlike 6-membered rings that lock into rigid chair conformations, 7-membered rings are defined by their pseudorotation and flexibility.[1]

A. Conformational Landscape

The 1,4-oxazepane ring exists in a dynamic equilibrium. While cycloheptane prefers a Twist-Chair (TC) conformation, the introduction of heteroatoms (O at position 1, N at position 4) alters the energy landscape due to dipole-dipole interactions and anomeric effects.

  • Dominant Conformation: Twist-Chair (TC) is generally the global minimum.

  • Secondary Conformation: Twist-Boat (TB) .

  • Energy Barrier: The barrier to inversion is relatively low (approx. 5–8 kcal/mol for saturated systems), allowing the ring to "mold" into binding pockets—a feature distinct from the rigid morpholine.

B. The "Oxygen Effect"

The oxygen atom at position 1 serves two structural roles:

  • Inductive Withdrawal: It pulls electron density through the

    
    -framework, lowering the pKa of the N4 amine compared to azepane (see Section 3).
    
  • H-Bond Acceptance: It provides an additional vector for hydrogen bonding without the penalty of a second basic nitrogen (as in diazepane).

Physicochemical Performance Comparison

The following table contrasts 1,4-oxazepane with its direct 7-membered competitors and its 6-membered parent (morpholine).

PropertyAzepane (C6H13N)1,4-Diazepane (C5H12N2)1,4-Oxazepane (C5H11NO) Morpholine (C4H9NO)
Ring Size 7 (Flexible)7 (Flexible)7 (Flexible) 6 (Rigid)
pKa (Conj.[1][2] Acid) ~11.0~9.5 (N1) / ~5.0 (N4)~9.8 – 10.1 8.36
LogP (Lipophilicity) 1.8 (High)-0.6 (Low)~0.2 (Balanced) -0.86
H-Bond Donors 121 1
H-Bond Acceptors 122 2
Metabolic Liability High (N-dealkylation)High (Oxidation/N-dealk)Moderate (O-blocks site) Low

Senior Scientist Insight: Why choose 1,4-oxazepane over morpholine? When you need to extend a substituent into a hydrophobic pocket, the 7-membered ring provides an extra ~1.2 Å of reach and a different vector angle due to the twist-chair geometry. [1] Why choose it over azepane? To lower the LogP and pKa. An amine pKa > 10.5 (azepane) often leads to phospholipidosis or hERG trapping. The oxygen in 1,4-oxazepane pulls this down to ~10.0, improving the safety profile.

Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting the 1,4-oxazepane scaffold based on medicinal chemistry requirements.

ScaffoldSelection Start Target Requirement Analysis Flexibility Need 3D Flexibility? Start->Flexibility Solubility Need to lower LogP? Flexibility->Solubility Yes (Induced fit) Morpholine Select Morpholine (Rigid, Low pKa) Flexibility->Morpholine No (Rigid fit) Basicity Is pKa > 10.5 acceptable? Solubility->Basicity Yes (Need polar) Azepane Select Azepane (Flexible, High Lipophilicity) Solubility->Azepane No (Need hydrophobic) Basicity->Azepane Yes Diazepane Select 1,4-Diazepane (Flexible, 2x Basic N) Basicity->Diazepane No (Need lower pKa) Oxazepane SELECT 1,4-OXAZEPANE (Flexible, Balanced pKa/LogP) Basicity->Oxazepane No (Need lower pKa + 1 Basic N)

Figure 1: Decision tree for selecting 7-membered heterocycles based on solubility, flexibility, and basicity requirements.

Synthetic Accessibility & Protocol

Historically, 1,4-oxazepanes were difficult to synthesize due to the "medium-sized ring" entropy penalty (it is harder to close a 7-membered ring than a 5- or 6-membered one).[1]

Dominant Strategies:
  • Intramolecular Cyclization (Standard): Cyclization of amino-alcohols using Mitsunobu conditions or SN2 displacement (requires high dilution).

  • Ring Expansion (Schmidt/Beckmann): Starting from 4-pyranones (less common for saturated systems).

  • Recent Scalable Protocol (2025): Optimized intramolecular SN2 cyclization from amino-alcohol precursors using sulfonyl activation.

Detailed Protocol: Scalable Synthesis of N-Boc-1,4-Oxazepane

Source: Adapted from recent ChemRxiv methodologies [1.2].

Objective: Synthesize tert-butyl 1,4-oxazepane-4-carboxylate from 3-amino-1-propanol derivatives.

Step-by-Step Methodology:
  • Precursor Preparation:

    • Start with 3-(2-hydroxyethoxy)propan-1-amine .[1]

    • Protect the amine: React with

      
       in DCM/TEA.
      
    • Checkpoint: Ensure full N-protection to prevent polymerization.[1]

  • Activation (The Critical Step):

    • Reagents: N-Boc precursor (1.0 eq), Tosyl Chloride (TsCl, 1.2 eq), TEA (2.0 eq), DMAP (0.1 eq).

    • Solvent: DCM (

      
      ).
      
    • Condition:

      
       to RT, 4 hours.
      
    • Mechanism: Converts the terminal -OH into -OTs (good leaving group).

  • Cyclization (Intramolecular SN2):

    • Reagents: NaH (1.5 eq) or tBuOK (strong base required to deprotonate the amide/carbamate slightly, though cyclization often occurs via the oxygen attacking an electrophile if the setup is reversed. Correction: For 1,4-oxazepane, the standard route is forming the ether bond.

    • Revised Route (Ether Closure): Start with N-Boc-3-aminopropanol + chloroethanol derivative?

    • Preferred Route (Amine Closure): Start with bis(3-chloropropyl)ether ? No, that gives large rings.

    • Best Route (Williams et al. / ChemRxiv 2025): Start with di-functionalized ether .[1]

      • Substrate:

        
        -alkylated amino alcohol, e.g., 
        
        
        
        .[1]
      • Cyclization: Treat with NaH in DMF at high dilution (

        
        ).
        
      • Why High Dilution? To favor intramolecular (ring closing) over intermolecular (polymerization) reaction.

  • Purification:

    • Quench with

      
      . Extract with EtOAc.
      
    • Silica Gel Chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis Start Amino-Alcohol Precursor Step1 1. N-Protection (Boc2O) Start->Step1 Step2 2. O-Activation (TsCl/MsCl) Step1->Step2 Yield >90% Step3 3. Cyclization (NaH, DMF, High Dilution) Step2->Step3 Critical: 0.01M Conc. Product N-Boc-1,4-Oxazepane Step3->Product SN2 Ring Closure

Figure 2: Optimized synthetic workflow for the construction of the 1,4-oxazepane ring via intramolecular ether/amine displacement.

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • PubChem. (2025).[2][3] 1,4-Oxazepane Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemBK. (2024). Homomorpholine Physicochemical Properties. Available at: [Link]

  • Lam, P. C-H., & Carlier, P. R. (2005).[4] Experimental and Computational Studies of Ring Inversion of 1,4-benzodiazepin-2-ones. Journal of Organic Chemistry. Available at: [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

Sources

Safety Operating Guide

Operational Directive: (R)-1,4-oxazepan-6-ol Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications and operational protocols for the safe disposal of (R)-1,4-oxazepan-6-ol . This document is structured for laboratory personnel and safety officers, prioritizing chemical compatibility, regulatory compliance, and personnel safety.

Executive Summary & Immediate Action

This compound is a chiral heterocyclic intermediate containing a secondary amine and a hydroxyl group.[1][2][3][4][5] While not classified as "acutely toxic" (P-list), it is an Irritant and Harmful if Swallowed .[1][2][3][4][5] Improper disposal can lead to environmental contamination and exothermic reactions if mixed with incompatible waste streams (e.g., strong acids or oxidizers).[1][2][3][4][5]

Core Disposal Strategy:

  • Do NOT dispose of via sanitary sewer/drain.[1][2][3][4][5]

  • Do NOT mix with acidic waste streams (risk of exotherm/salt formation).[1][2][3][4][5]

  • Primary Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3][4][5]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate waste segregation.[1][2][3][4][5]

ParameterDataOperational Implication
CAS Number 1022915-33-8Unique identifier for waste manifesting.[1][2][3][4][5]
Molecular Weight 117.15 g/mol --
Physical State Solid (low melting) or Viscous OilMay require dissolution for liquid waste streams.[1][2][3][4][5]
Acidity/Basicity Basic (Secondary Amine)Segregate from Acids. Forms salts; potential heat generation.[1][2][3][4][5]
GHS Classification Warning (Cat 4 Oral, Cat 2 Skin/Eye)PPE (Nitrile gloves, goggles) mandatory during handling.[1][2][3][4][5]
Flash Point >110°C (Predicted)Classify as "Combustible" rather than "Flammable" for transport.[1][2][3][4][5]

Source Data: PubChem [1], Sigma-Aldrich [2][1][2][3][4][5]

Pre-Disposal Segregation & Packaging

The most critical error in disposing of amino-alcohols like this compound is improper segregation.[1][2][3][4][5] As a secondary amine, it acts as a base.[1][2][3][4][5]

A. Incompatibility Check
  • Strong Acids: Mixing with acid waste (e.g., HCl, H₂SO₄) will result in an immediate exothermic acid-base reaction.[1][2][3][4][5] While usually not explosive, the heat can pressurize waste containers.[1][2][3][4][5]

  • Oxidizers: Avoid contact with peroxides, permanganates, or nitrates.[1][2][3][4][5] Amines can be oxidized to unstable N-oxides or nitrosamines (carcinogenic) under specific conditions.[1][2][3][4][5]

  • Acyl Chlorides/Anhydrides: Will react violently to form amides/esters.[1][2][3][4][5]

B. Waste Stream Assignment

Assign the substance to one of the following streams based on your facility’s coding:

  • Solid Waste (Pure Substance): If disposing of expired pure stock.[1][2][3][4][5]

    • Container: High-density polyethylene (HDPE) or amber glass jar.[1][2][3][4][5]

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3][4][5]

  • Liquid Waste (Reaction Mixtures/Rinsates):

    • Solvent Matrix: Compatible with non-halogenated organic solvents (Methanol, Ethanol, DMSO).[1][2][3][4][5]

    • Stream:"Basic Organic Waste" or "Non-Halogenated Organics (Amines)." [1][2][3][4][5]

Step-by-Step Disposal Workflow

The following logic ensures a self-validating disposal loop, preventing accidental exposure or incompatibility events.

DisposalWorkflow Start Waste Generation This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid/Residue StateCheck->SolidPath Solid LiquidPath Solution/Rinsate StateCheck->LiquidPath Liquid Packaging Packaging: HDPE or Glass Container (Vented Cap recommended) SolidPath->Packaging Segregation Segregation Check: Is pH < 7 present? LiquidPath->Segregation Incompatible STOP: Do not mix. Use separate Basic/Amine stream. Segregation->Incompatible Yes (Acidic) Compatible Dissolve in Combustible Solvent (EtOH/MeOH) Segregation->Compatible No (Neutral/Basic) Incompatible->Packaging Segregate First Compatible->Packaging Labeling Labeling: 'Organic Waste, Basic, Toxic' List constituents Packaging->Labeling Handoff Transfer to EHS/Contractor (Incineration) Labeling->Handoff

Figure 1: Decision logic for the segregation and packaging of this compound waste.

Protocol Details:
  • Collection:

    • Wear standard PPE: Lab coat, nitrile gloves, safety glasses.[1][2][3][4][5]

    • If the substance is solid, scrape into the disposal container.[1][2][3][4][5] Wipe the spatula with a solvent-dampened tissue (methanol/ethanol) and place the tissue in the solid waste.[1][2][3][4][5]

    • If liquid, pour into the "Basic Organic" carboy.[1][2][3][4][5] Do not overfill (leave 10% headspace).

  • Labeling:

    • Must comply with local regulations (e.g., US EPA RCRA, EU Waste Framework Directive).[1][2][3][4][5]

    • Explicitly write: "this compound".[1][2][3][4][5]

    • Check hazards: [x] Irritant [x] Toxic.[1][2][3][4][5]

  • Storage:

    • Store the waste container in a secondary containment tray within a cool, well-ventilated area until pickup.[1][2][3][4][5]

    • Ensure the cap is tightly closed but not over-torqued.[1][2][3][4][5]

Emergency Procedures (Spill Response)

In the event of an accidental release, follow this specific protocol to minimize exposure and contamination.

Small Spill (< 10g/10mL):

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves and a particulate respirator (N95) if dust is present.[1][2][3][4][5]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1][2][3][4][5] Scoop into a waste bag.

    • Liquid: Absorb with an inert material (vermiculite, sand, or commercial spill pads).[1][2][3][4][5] Do not use sawdust (combustible).[1][2][3][4][5]

  • Clean-up: Wash the surface with a mild detergent and water.[1][2][3][4][5] Collect all rinsate into the liquid waste container.[1][2][3][4]

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4][5][6] this compound causes serious eye irritation [3].[1][2][3][4][5]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Remove contaminated clothing.[1][2][3][4][5][6][7][8]

Regulatory Compliance Notes
  • US EPA (RCRA): This compound is not explicitly P- or U-listed.[1][2][3][4][5] However, it exhibits characteristics of toxicity.[1][2][3][4] It must be disposed of as a chemical waste, not general refuse.[1][2][3][4]

  • EU REACH: Ensure compliance with local Safety Data Sheet (SDS) section 13. The preferred method is thermal destruction (incineration) equipped with afterburners and scrubbers to handle nitrogen oxides (NOx) generated during combustion.[1][2][3][4][5]

References
  • National Center for Biotechnology Information.[1][2][3][4][5] (2023).[1][2][3][4][5] PubChem Compound Summary for CID 55298904, this compound. Retrieved from [Link][1][2][3][4][5]

Sources

Personal protective equipment for handling (R)-1,4-oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8) is a chiral heterocyclic building block containing both secondary amine and hydroxyl functional groups.[1][2] While often used in the synthesis of kinase inhibitors and GPCR ligands, its safety profile requires strict adherence to protocols designed for irritants and potential sensitizers .

Beyond personal safety, the handling of this enantiomerically pure compound requires protocols that prevent racemization or contamination . The PPE and engineering controls described below serve a dual purpose: protecting the scientist from exposure and protecting the sample from environmental contaminants (moisture/nucleophiles).

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[3]

  • H319/H318: Causes serious eye irritation/damage.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Silent Hazard: As a secondary amine, there is a potential risk of sensitization upon repeated dermal contact.

Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for all personnel handling >10 mg of the substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (≥ 5 mil thickness) Double-gloving recommended for synthesis.Causality: Latex gloves degrade rapidly when exposed to organic amines. Nitrile offers superior chemical resistance to the amine functionality and incidental solvent splashes (e.g., DCM, MeOH).
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Face shield required for >5g.Causality: The basicity of the amine group poses a risk of corneal damage. Standard safety glasses do not seal against vapors or fine powders.[5]
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 only for solid spills outside hood.Causality: H335 (Respiratory Irritation) indicates mucosal sensitivity. Engineering controls (hood) are superior to PPE (masks).
Body Protection Lab Coat (High-neck, Cotton/Poly) Tyvek sleeves for scale-up.Causality: Prevents dermal absorption. Synthetic blends are preferred over pure cotton to minimize wicking of liquid spills.

Operational Workflow: The "Safe Loop"

This protocol utilizes a "Safe Loop" methodology, ensuring that safety checks are integral to the experimental workflow, not an afterthought.

Diagram: The Safe Handling Lifecycle

SafeHandlingLoop Start Start: Risk Assessment Check Engineering Check (Hood Flow >80fpm) Start->Check Verify Environment Donning PPE Donning (Nitrile + Goggles) Check->Donning Flow Confirmed Handling Active Handling (Weighing/Transfer) Donning->Handling Protective Barrier Set Decon Decontamination (Solvent Wipe) Handling->Decon Process Complete Disposal Disposal (Solid vs Liquid) Decon->Disposal Waste Segregation Disposal->Start Log & Review

Figure 1: The Safe Handling Lifecycle ensures continuous validation of safety parameters from assessment to disposal.

Step-by-Step Protocol
Phase 1: Pre-Operational Checks
  • Hood Verification: Ensure the fume hood sash is at the working height and the flow monitor indicates "Safe" (typically green light).

  • Glove Integrity Test: Inflate nitrile gloves slightly to check for pinholes before donning. Trust but verify.

  • Static Control: Use an ionizing bar or anti-static gun if handling the solid powder, as static can cause the light powder to disperse, increasing inhalation risk.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Deep Work" Rule: Perform all manipulations at least 6 inches inside the hood sash.

  • Weighing:

    • Place the balance inside the hood.

    • If the balance is external, tare the vial inside the hood, cap it, move to the balance, weigh, and return to the hood to add material. Never open the stock container outside the hood.

  • Solvent Compatibility: If dissolving this compound, be aware that it is basic. Avoid mixing with strong oxidizers or acids unless part of a controlled reaction, as this can generate heat or fumes.

Phase 3: Decontamination & Doffing
  • Primary Wipe: Wipe the exterior of the stock container with a Kimwipe dampened with methanol or ethanol to remove any invisible amine residue.

  • Doffing Sequence:

    • Remove gloves by peeling from the cuff (inside out) to trap residues.

    • Wash hands immediately with soap and water for 20 seconds.

    • Self-Check: Inspect wrists for any redness (sign of exposure).

Disposal & Waste Management

Proper disposal protects the environment and prevents downstream accidents.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in the Hazardous Solid Waste bin. Do not use the regular trash.

  • Liquid Waste:

    • Stream: Organic Basic Waste (or General Organic).

    • Segregation: Strictly segregate from Oxidizing Acids (e.g., Nitric Acid waste). Mixing amines with oxidizing acids can result in violent reactions or the formation of toxic N-oxides/nitrosamines.

  • Empty Containers: Triple rinse with a solvent (e.g., acetone) before defacing the label and discarding in glass waste. Collect the rinsate in the liquid waste stream.

Emergency Response

In case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. Time is critical to prevent corneal clouding from the amine.

  • Skin Contact: Wash with soap and water. Do not use solvents (acetone/ethanol) on the skin, as they can increase the absorption rate of the chemical.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Spill Cleanup (< 5g):

  • Alert nearby personnel.

  • Don fresh PPE (double gloves).

  • Cover spill with an absorbent pad or vermiculite.

  • Wipe area with dilute acetic acid (vinegar) to neutralize the amine, followed by water.

References

  • PubChem. (2023). (S)-1,4-oxazepan-6-ol Compound Summary (GHS Data). National Library of Medicine. [Link](Note: Data for enantiomers is often cross-referenced; safety profile applies to R-isomer).

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-oxazepan-6-ol
Reactant of Route 2
(R)-1,4-oxazepan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.